molecular formula C30H61NO2 B3093566 N-12:0-1-Deoxysphinganine CAS No. 1246298-40-7

N-12:0-1-Deoxysphinganine

Katalognummer: B3093566
CAS-Nummer: 1246298-40-7
Molekulargewicht: 467.8 g/mol
InChI-Schlüssel: DQGYOBJTRPLKRT-URLMMPGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-12:0-1-Deoxysphinganine is a useful research compound. Its molecular formula is C30H61NO2 and its molecular weight is 467.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[(2S,3R)-3-hydroxyoctadecan-2-yl]dodecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H61NO2/c1-4-6-8-10-12-14-15-16-17-19-20-22-24-26-29(32)28(3)31-30(33)27-25-23-21-18-13-11-9-7-5-2/h28-29,32H,4-27H2,1-3H3,(H,31,33)/t28-,29+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGYOBJTRPLKRT-URLMMPGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(C)NC(=O)CCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](C)NC(=O)CCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H61NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biosynthesis of N-dodecanoyl-1-deoxysphinganine in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-dodecanoyl-1-deoxysphinganine is a member of the atypical class of sphingolipids known as 1-deoxysphingolipids (deoxySLs). Unlike canonical sphingolipids, which play crucial roles in cell structure and signaling, deoxySLs are often associated with cellular toxicity and have been implicated in various pathological conditions. The biosynthesis of N-dodecanoyl-1-deoxysphinganine is a multi-step enzymatic process initiated by a shift in substrate specificity of a key enzyme in sphingolipid metabolism. This technical guide provides an in-depth overview of the biosynthesis pathway of N-dodecanoyl-1-deoxysphinganine in mammalian cells, including the enzymes involved, relevant quantitative data, detailed experimental protocols for its study, and its implication in cellular signaling pathways.

Introduction to 1-Deoxysphingolipids

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. The canonical de novo synthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). However, under certain conditions, SPT can utilize L-alanine as an alternative substrate to L-serine, leading to the formation of 1-deoxysphinganine.[1] This atypical reaction can be triggered by mutations in the SPT subunits, SPTLC1 and SPTLC2, or by metabolic imbalances such as low serine or high alanine (B10760859) concentrations.[1][2]

The resulting 1-deoxysphinganine lacks the C1 hydroxyl group characteristic of canonical sphingoid bases. This structural difference prevents its degradation through the canonical sphingolipid catabolic pathway, leading to its accumulation and the formation of various N-acylated derivatives, including N-dodecanoyl-1-deoxysphinganine.[1] These accumulating deoxySLs are cytotoxic and have been linked to neurodegenerative and metabolic diseases.[3]

The Biosynthesis Pathway of N-dodecanoyl-1-deoxysphinganine

The synthesis of N-dodecanoyl-1-deoxysphinganine in mammalian cells occurs in two primary enzymatic steps, primarily localized to the endoplasmic reticulum.

Step 1: Formation of 1-Deoxysphinganine by Serine Palmitoyltransferase (SPT)

The initial and rate-limiting step is the condensation of L-alanine with palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase (SPT). This represents a deviation from the canonical pathway where L-serine is the preferred amino acid substrate.

  • Enzyme: Serine Palmitoyltransferase (SPT)

  • Substrates: L-alanine, Palmitoyl-CoA

  • Product: 3-keto-1-deoxysphinganine

  • Cofactor: Pyridoxal 5'-phosphate (PLP)

The 3-keto-1-deoxysphinganine intermediate is rapidly reduced by a ketosphinganine reductase to form 1-deoxysphinganine.

Step 2: N-acylation of 1-Deoxysphinganine by Ceramide Synthase (CerS)

The final step in the formation of N-dodecanoyl-1-deoxysphinganine is the N-acylation of 1-deoxysphinganine with dodecanoyl-CoA (C12:0-CoA). This reaction is catalyzed by a member of the ceramide synthase (CerS) family of enzymes.

  • Enzyme: Ceramide Synthase (CerS)

  • Substrates: 1-deoxysphinganine, Dodecanoyl-CoA

  • Product: N-dodecanoyl-1-deoxysphinganine (C12-deoxydihydroceramide)

While there are six known mammalian CerS isoforms with distinct acyl-CoA specificities, the specific isoform responsible for the synthesis of N-dodecanoyl-1-deoxysphinganine has not been definitively identified. However, CerS5 and CerS6, which show a preference for shorter acyl-CoA chains (C14-C16), are considered the most likely candidates to exhibit activity with dodecanoyl-CoA.[4][5]

cluster_0 Endoplasmic Reticulum PalmitoylCoA Palmitoyl-CoA KetoDeoxysphinganine 3-keto-1-deoxysphinganine PalmitoylCoA->KetoDeoxysphinganine SPT L_Alanine L-Alanine L_Alanine->KetoDeoxysphinganine Deoxysphinganine 1-Deoxysphinganine KetoDeoxysphinganine->Deoxysphinganine Ketosphinganine Reductase N_Dodecanoyl_Deoxysphinganine N-dodecanoyl-1- deoxysphinganine Deoxysphinganine->N_Dodecanoyl_Deoxysphinganine CerS5/6 (?) DodecanoylCoA Dodecanoyl-CoA (C12:0) DodecanoylCoA->N_Dodecanoyl_Deoxysphinganine

Biosynthesis of N-dodecanoyl-1-deoxysphinganine.

Quantitative Data

Quantitative data on the biosynthesis of N-dodecanoyl-1-deoxysphinganine is limited. The following table summarizes the available information on enzyme kinetics and cellular concentrations.

ParameterValueOrganism/Cell LineCommentsReference
SPT Kinetics
Kd for L-alanine65 mMSphingobacterium multivorumBacterial homolog, provides an estimate of binding affinity.[6]
Km for L-serine1.2 mMMammalianFor comparison with the canonical substrate.[7]
Cellular Concentrations
1-deoxy-DHCer (total)0.43 ± 0.07 nmol/mg proteinRAW 264.7 cellsRepresents the total pool of N-acyl-1-deoxysphinganines.[8]
1-deoxy-DHCer (after 4 days in culture)0.75 ± 0.01 nmol/mg proteinRAW 264.7 cellsDemonstrates accumulation over time.[8]

Experimental Protocols

Serine Palmitoyltransferase (SPT) Activity Assay with L-alanine

This protocol is adapted from established methods for measuring SPT activity and is modified for the use of L-alanine as a substrate. The assay can be performed using either radiolabeled L-alanine or a non-radioactive HPLC-based method.

Workflow for SPT Activity Assay

cluster_0 SPT Activity Assay Workflow A Prepare cell lysate or microsomal fraction B Incubate with reaction mix: - L-alanine (radiolabeled or unlabeled) - Palmitoyl-CoA - PLP A->B C Stop reaction B->C D Lipid extraction C->D E1 Scintillation counting (for radiolabeled assay) D->E1 E2 Derivatization and HPLC analysis (for non-radioactive assay) D->E2

Workflow for SPT activity assay.

Materials:

  • Cell culture of interest

  • Homogenization buffer (e.g., 100 mM HEPES, pH 8.0, 0.5 mM EDTA, protease inhibitors)

  • Reaction buffer (e.g., 100 mM HEPES, pH 8.0, 5 mM DTT, 50 µM PLP)

  • L-alanine (and [14C]L-alanine for radioactive assay)

  • Palmitoyl-CoA

  • Myriocin (B1677593) (SPT inhibitor, for negative control)

  • Solvents for lipid extraction (e.g., chloroform (B151607), methanol)

  • (For HPLC method) Sodium borohydride (B1222165), o-phthalaldehyde (B127526) (OPA)

Procedure:

  • Preparation of Cell Lysate/Microsomes:

    • Harvest cells and wash with PBS.

    • Homogenize cells in homogenization buffer.

    • For microsomal fractions, perform differential centrifugation.

    • Determine protein concentration of the lysate/microsomal fraction.

  • Enzyme Reaction:

    • In a reaction tube, combine the cell lysate/microsomal fraction with the reaction buffer.

    • Add L-alanine (and [14C]L-alanine if applicable) and palmitoyl-CoA to initiate the reaction. A typical final concentration for L-alanine would be in the millimolar range, and for palmitoyl-CoA around 50-100 µM.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Include a negative control with myriocin to ensure specificity.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a mixture of chloroform and methanol (B129727) (e.g., 1:2 v/v).

    • Perform a Bligh-Dyer or similar lipid extraction.

    • Dry the lipid extract under a stream of nitrogen.

  • Detection and Quantification:

    • Radioactive Method: Resuspend the lipid extract in a scintillation cocktail and measure radioactivity using a scintillation counter.

    • HPLC Method:

      • Reduce the 3-keto-1-deoxysphinganine product with sodium borohydride to 1-deoxysphinganine.

      • Derivatize the resulting 1-deoxysphinganine with OPA.

      • Analyze the fluorescent derivative by reverse-phase HPLC.

Quantification of N-dodecanoyl-1-deoxysphinganine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipid species.

Workflow for LC-MS/MS Quantification

cluster_0 LC-MS/MS Quantification Workflow A Spike cell/tissue homogenate with internal standard (e.g., C17-deoxy-DHCer) B Lipid extraction A->B C LC separation (e.g., reverse-phase C18 column) B->C D MS/MS analysis (Multiple Reaction Monitoring - MRM) C->D E Quantification based on standard curve and internal standard ratio D->E

LC-MS/MS quantification workflow.

Materials:

  • Cell or tissue samples

  • Internal standard (e.g., a deuterated or odd-chain N-acyl-1-deoxysphinganine)

  • Solvents for lipid extraction (e.g., ethyl acetate, isopropanol, water)

  • LC-MS/MS system with electrospray ionization (ESI) source

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize cell or tissue samples.

    • Add a known amount of the internal standard to the homogenate.

    • Perform lipid extraction using a suitable method (e.g., a modified Bligh-Dyer extraction).

    • Dry the lipid extract and reconstitute in an appropriate solvent for LC-MS/MS analysis.

  • LC Separation:

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode using ESI.

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify N-dodecanoyl-1-deoxysphinganine. This involves monitoring a specific precursor ion to product ion transition.

      • Precursor ion: [M+H]+ of N-dodecanoyl-1-deoxysphinganine.

      • Product ion: A characteristic fragment ion, often corresponding to the loss of the N-acyl chain or the sphingoid backbone.

  • Quantification:

    • Generate a standard curve using known concentrations of a synthetic N-dodecanoyl-1-deoxysphinganine standard.

    • Quantify the amount of N-dodecanoyl-1-deoxysphinganine in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Signaling Pathways Involving 1-Deoxysphingolipids

The accumulation of 1-deoxysphingolipids, including N-dodecanoyl-1-deoxysphinganine, can have significant downstream effects on cellular signaling. Two notable pathways are the modulation of COUP-TF nuclear receptors and the activation of the NLRP3 inflammasome.

Modulation of COUP-TF Activity

1-deoxysphingosines have been identified as modulators of the nuclear hormone receptors NR2F1 and NR2F2, also known as COUP-TFs (Chicken Ovalbumin Upstream Promoter-Transcription Factors).[1][9][10][11] These transcription factors are crucial for the development of various tissues, including the nervous system and cardiovascular system. By binding to the ligand-binding domain of COUP-TFs, 1-deoxysphingosines can modulate their transcriptional activity, thereby influencing developmental programs.

cluster_0 1-Deoxysphingosine and COUP-TF Signaling DeoxySL 1-Deoxysphingosines (including N-dodecanoyl derivatives) COUPTF COUP-TF (NR2F1/2) DeoxySL->COUPTF Binds to Ligand- Binding Domain Nucleus Nucleus COUPTF->Nucleus Translocation GeneExpression Modulation of Target Gene Expression Nucleus->GeneExpression Transcriptional Regulation Development Influence on Cellular Development (e.g., cardiac, lymphatic) GeneExpression->Development

Modulation of COUP-TF activity by 1-deoxysphingosines.

Activation of the NLRP3 Inflammasome

N-acylated 1-deoxysphingolipids can form aggregates and crystals within cells.[3] These crystalline structures can be recognized by macrophages and other phagocytic cells, leading to lysosomal damage upon internalization. This damage is a known trigger for the activation of the NLRP3 inflammasome, a multiprotein complex that plays a key role in the innate immune response.[3][12][13] Activation of the NLRP3 inflammasome leads to the cleavage and secretion of pro-inflammatory cytokines such as IL-1β and IL-18, thereby promoting inflammation.

cluster_0 NLRP3 Inflammasome Activation by 1-Deoxysphingolipids DeoxyCer N-acyl-1-deoxysphinganine (e.g., N-dodecanoyl) Aggregates Cellular Aggregates and Crystals DeoxyCer->Aggregates Lysosome Lysosome Aggregates->Lysosome Internalization LysosomalDamage Lysosomal Damage Lysosome->LysosomalDamage NLRP3 NLRP3 Inflammasome Activation LysosomalDamage->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 ProIL1B Pro-IL-1β Caspase1->ProIL1B IL1B Secreted IL-1β (Inflammation) ProIL1B->IL1B Caspase-1

Activation of the NLRP3 inflammasome by 1-deoxysphingolipids.

Conclusion

The biosynthesis of N-dodecanoyl-1-deoxysphinganine is an off-pathway product of canonical sphingolipid metabolism with significant pathological implications. Understanding its formation, cellular levels, and downstream effects is crucial for developing therapeutic strategies for diseases associated with 1-deoxysphingolipid accumulation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate this atypical sphingolipid and its role in cellular physiology and disease. Further research is needed to identify the specific ceramide synthase involved in its synthesis and to fully elucidate the quantitative aspects of this pathway in various cell types and disease models.

References

The Enigmatic Role of 1-Deoxysphingolipids: From Cellular Saboteurs to Disease Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

1-Deoxysphingolipids (deoxySLs) represent a class of atypical sphingolipids that, due to their unique structure, evade canonical metabolic and catabolic pathways, leading to their accumulation and subsequent cellular toxicity. Unlike canonical sphingolipids synthesized from serine, deoxySLs are produced when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine. This structural alteration—the absence of a C1 hydroxyl group—renders them "headless" and unable to be converted into complex sphingolipids or degraded. Consequently, their accumulation is implicated in a spectrum of neurological and metabolic disorders, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetic neuropathy, type 2 diabetes mellitus (T2DM), and cardiomyopathy. This guide provides an in-depth exploration of the biological functions of 1-deoxysphingolipids, detailing their synthesis, metabolism, pathophysiological roles, and the experimental methodologies used to study them.

Introduction

Sphingolipids are a diverse class of lipids that are integral to membrane biology and cellular signaling.[1] The de novo synthesis of canonical sphingolipids is initiated by the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[2][3] However, under certain metabolic conditions, such as low serine availability or mutations in SPT, the enzyme can utilize L-alanine as a substrate, leading to the formation of 1-deoxysphingolipids.[2][4] This seemingly minor alteration has profound biological consequences. The absence of the C1-hydroxyl group prevents their degradation through the canonical sphingolipid catabolic pathway, leading to their accumulation as "dead-end" metabolites.[3][5] Elevated levels of deoxySLs are cytotoxic and have been identified as key players in the pathogenesis of several diseases.[6][7] Furthermore, their presence in plasma has emerged as a promising biomarker for the early detection and risk prediction of metabolic disorders.[8][9]

Biosynthesis and Metabolism

The synthesis of 1-deoxysphingolipids is an aberrant metabolic process initiated by the promiscuity of the serine palmitoyltransferase (SPT) enzyme. Under physiological conditions where L-serine levels are sufficient, SPT primarily synthesizes canonical sphingolipids. However, in states of serine deficiency or when L-alanine concentrations are elevated, SPT can condense palmitoyl-CoA with L-alanine to produce 1-deoxysphinganine (doxSA), the precursor to all deoxySLs.[2][4] Mutations in the SPTLC1 or SPTLC2 subunits of SPT, as seen in HSAN1, can also shift the enzyme's substrate preference towards alanine, leading to pathologically high levels of deoxySLs.[1][10]

Once formed, doxSA can be N-acylated by ceramide synthases (CerS) to form 1-deoxy-dihydroceramides (deoxyDHCer).[3][6] Unlike canonical dihydroceramides, which are typically desaturated at the Δ4,5 position, deoxyDHCers are often desaturated at the Δ14,15 position, indicating a distinct metabolic fate.[3] A recently discovered catabolic pathway for deoxySLs involves cytochrome P450 enzymes of the CYP4F family, which hydroxylate and desaturate these lipids, facilitating their degradation.[3] This finding challenges the long-held belief that deoxySLs are exclusively dead-end metabolites and opens new avenues for therapeutic intervention.

cluster_synthesis De Novo Synthesis cluster_metabolism Metabolism Palmitoyl-CoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Palmitoyl-CoA->SPT L-Alanine L-Alanine L-Alanine->SPT 1-Deoxysphinganine (doxSA) 1-Deoxysphinganine (doxSA) SPT->1-Deoxysphinganine (doxSA) Condensation CerS Ceramide Synthases (CerS) 1-Deoxysphinganine (doxSA)->CerS N-acylation 1-Deoxy-dihydroceramides (deoxyDHCer) 1-Deoxy-dihydroceramides (deoxyDHCer) CerS->1-Deoxy-dihydroceramides (deoxyDHCer) Desaturase Desaturase 1-Deoxy-dihydroceramides (deoxyDHCer)->Desaturase Δ14,15-desaturation 1-Deoxyceramides (deoxyCer) 1-Deoxyceramides (deoxyCer) Desaturase->1-Deoxyceramides (deoxyCer) CYP4F CYP4F Enzymes 1-Deoxyceramides (deoxyCer)->CYP4F Degradation Hydroxylated/Desaturated Metabolites Hydroxylated/Desaturated Metabolites CYP4F->Hydroxylated/Desaturated Metabolites

Caption: Biosynthesis and metabolism of 1-deoxysphingolipids.

Pathophysiological Roles and Cellular Toxicity

The accumulation of 1-deoxysphingolipids has been linked to a range of cytotoxic effects that contribute to the pathology of several diseases. Their neurotoxic properties are particularly well-documented and are a hallmark of both the rare genetic disorder HSAN1 and the more common diabetic neuropathy.[10][11]

Neurotoxicity

Elevated levels of deoxySLs are directly toxic to neurons, causing neurite retraction and branching defects in cultured primary dorsal root ganglion (DRG) neurons.[10] The underlying mechanisms of this neurotoxicity are multifaceted and involve the disruption of cytoskeletal stability and aberrant signaling through the N-methyl-D-aspartate receptor (NMDAR).[11] Specifically, 1-deoxysphinganine has been shown to cause a rapid breakdown of the neuronal cytoskeleton, modulate cytoskeletal regulatory proteins like Rac1 and Ezrin, and reduce the levels of the NMDAR subunit GluN2B.[11] Blocking NMDAR activation with antagonists like MK-801 or memantine (B1676192) can significantly prevent deoxySL-induced neurotoxicity.[11] Furthermore, the accumulation of deoxySLs has been implicated in paclitaxel-induced peripheral neuropathy, suggesting a broader role in chemotherapy-induced neurotoxicity.[1]

1-Deoxysphingolipids 1-Deoxysphingolipids Cytoskeletal Disruption Cytoskeletal Disruption 1-Deoxysphingolipids->Cytoskeletal Disruption NMDAR Signaling Alteration NMDAR Signaling Alteration 1-Deoxysphingolipids->NMDAR Signaling Alteration Neuronal Cell Death Neuronal Cell Death Cytoskeletal Disruption->Neuronal Cell Death Rac1 Rac1 Modulation Cytoskeletal Disruption->Rac1 NMDAR Signaling Alteration->Neuronal Cell Death GluN2B GluN2B Reduction NMDAR Signaling Alteration->GluN2B

Caption: Neurotoxic mechanisms of 1-deoxysphingolipids.

Metabolic Diseases

Beyond their neurotoxic effects, deoxySLs are increasingly recognized for their role in metabolic disorders. Plasma levels of deoxySLs are significantly elevated in individuals with metabolic syndrome and type 2 diabetes.[5][8] These lipids have been shown to be cytotoxic to pancreatic β-cells, impairing glucose-stimulated insulin (B600854) secretion and inducing apoptosis, senescence, and necrosis.[12] This suggests that deoxySLs may contribute to the progressive β-cell failure characteristic of T2DM.[12] In skeletal muscle cells, 1-deoxysphinganine reduces cell viability and compromises glucose uptake, potentially contributing to insulin resistance.[13][14] The accumulation of deoxySLs is also associated with non-alcoholic steatohepatitis (NASH).[6][7]

Cellular Stress and Organelle Dysfunction

At the subcellular level, 1-deoxysphingolipids wreak havoc on essential organelles. They have been shown to localize to mitochondria, leading to mitochondrial fragmentation, swelling, and dysfunction.[5][15] This mitotoxicity is thought to be a key contributor to the neurotoxicity observed in HSAN1 and diabetic neuropathy.[5] In addition to mitochondrial damage, deoxySLs induce endoplasmic reticulum (ER) stress.[5][16] This is mediated by the accumulation of very-long-chain 1-deoxyceramides, which triggers the unfolded protein response.[16]

The cellular response to deoxySL-induced organelle damage involves autophagy.[17][18] DeoxySLs induce the accumulation of autophagosomes and lysosomes, indicating an increase in autophagic flux as the cell attempts to clear damaged mitochondria and ER.[17][19] However, this process can also lead to the accumulation of deoxySL-containing lipid crystals within lysosomes, impairing lysosomal function.[19] Furthermore, deoxySLs can activate the NLRP3 inflammasome in macrophages, triggering the release of pro-inflammatory cytokines like IL-1β and linking their pathophysiology to inflammation and the innate immune system.[17][18]

1-Deoxysphingolipids 1-Deoxysphingolipids Mitochondrial Dysfunction Mitochondrial Dysfunction 1-Deoxysphingolipids->Mitochondrial Dysfunction ER Stress ER Stress 1-Deoxysphingolipids->ER Stress Autophagy Induction Autophagy Induction Mitochondrial Dysfunction->Autophagy Induction ER Stress->Autophagy Induction NLRP3 Inflammasome Activation NLRP3 Inflammasome Activation Autophagy Induction->NLRP3 Inflammasome Activation Cellular Damage Cellular Damage NLRP3 Inflammasome Activation->Cellular Damage

Caption: Cellular stress pathways induced by 1-deoxysphingolipids.

Cardiac and Developmental Roles

Recent evidence suggests that 1-deoxysphingolipids may also play a role in cardiac and developmental processes. They have been identified as modulators of the nuclear hormone receptors NR2F1/2 (COUP-TFs), which are crucial for the development of the nervous system, heart, veins, and lymphatic vessels.[20][21] At physiological concentrations, 1-deoxysphingosines can bind to the ligand-binding domains of NR2F1/2 and modulate their transcriptional activity.[20] Inhibition of sphingolipid biosynthesis phenocopies NR2F1/2 deficiency in cardiomyocytes, while increased levels of 1-deoxysphingosines can activate NR2F1/2-dependent differentiation programs.[20][21]

1-Deoxysphingolipids as Biomarkers

The strong association between elevated plasma concentrations of 1-deoxysphingolipids and various disease states has positioned them as promising biomarkers.

Disease/ConditionBiomarker PotentialKey Findings
Type 2 Diabetes Mellitus (T2DM) Predictive BiomarkerPlasma deoxySL levels are significantly elevated in individuals with T2DM and can predict the future development of the disease in at-risk individuals, independent of other risk factors like glycated hemoglobin.[9][22]
Metabolic Syndrome Diagnostic/Prognostic BiomarkerElevated plasma deoxySLs are a feature of metabolic syndrome and are associated with its clinical components.[8][23]
Diabetic Neuropathy Pathological MarkerIncreased plasma deoxySL concentrations are observed in patients with diabetic neuropathy, and there is an inverse correlation between nerve conduction velocity and plasma deoxySL levels.[10][24]
Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) Diagnostic MarkerPathologically elevated plasma deoxySL levels are a hallmark of HSAN1.[3][10]

Therapeutic Implications

The understanding of the detrimental roles of 1-deoxysphingolipids has spurred the exploration of therapeutic strategies aimed at reducing their levels or mitigating their toxic effects.

One promising approach is L-serine supplementation . By increasing the availability of the canonical substrate for SPT, L-serine can competitively inhibit the utilization of L-alanine, thereby reducing the production of deoxySLs.[10] Oral L-serine supplementation has been shown to lower plasma deoxySL concentrations and improve nerve function in both a mouse model of HSAN1 and in diabetic rats.[10][24]

Another potential therapeutic avenue is the induction of CYP4F enzymes . The discovery that these enzymes can degrade deoxySLs suggests that enhancing their activity could be a novel strategy to clear these toxic lipids.[3]

Furthermore, inhibiting ceramide synthase has been shown to rescue the mitotoxicity induced by 1-deoxysphinganine in cultured fibroblasts, suggesting that blocking the conversion of doxSA to its more toxic N-acylated metabolites could be beneficial.[5][15]

Experimental Protocols

A variety of experimental techniques are employed to study the biological functions of 1-deoxysphingolipids.

Lipid Extraction and Mass Spectrometry

The quantification of deoxySLs in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol for Sphingoid Base Profiling in Plasma:

  • Sample Preparation: Plasma samples (e.g., 100 µL) are spiked with internal standards (e.g., C17-sphinganine).

  • Lipid Extraction: Lipids are extracted using a solvent system such as isopropanol/ethyl acetate/water.

  • Hydrolysis: The lipid extract is subjected to alkaline hydrolysis to release sphingoid bases from complex sphingolipids.

  • LC-MS/MS Analysis: The hydrolyzed sample is analyzed by LC-MS/MS. Separation is achieved on a C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid). Detection is performed using a mass spectrometer in positive ion mode with selected reaction monitoring (SRM) to quantify specific sphingoid bases.

Cell Culture Assays

In vitro studies using various cell lines are crucial for elucidating the cellular mechanisms of deoxySL toxicity.

Protocol for Assessing Neurotoxicity in Cultured Neurons:

  • Cell Culture: Primary dorsal root ganglion (DRG) neurons are isolated and cultured.

  • Treatment: Neurons are treated with varying concentrations of 1-deoxysphinganine or other deoxySLs.

  • Analysis of Neurite Outgrowth: Neurite length and branching are quantified using immunofluorescence microscopy and image analysis software.

  • Viability Assays: Cell viability is assessed using assays such as the MTT assay or by staining with viability dyes like calcein-AM and ethidium (B1194527) homodimer-1.

cluster_protocol Experimental Workflow: Assessing DeoxySL Neurotoxicity Isolate & Culture DRG Neurons Isolate & Culture DRG Neurons Treat with DeoxySLs Treat with DeoxySLs Isolate & Culture DRG Neurons->Treat with DeoxySLs Immunofluorescence Staining Immunofluorescence Staining Treat with DeoxySLs->Immunofluorescence Staining Viability Assay Viability Assay Treat with DeoxySLs->Viability Assay Microscopy & Image Analysis Microscopy & Image Analysis Immunofluorescence Staining->Microscopy & Image Analysis Quantify Neurite Outgrowth Quantify Neurite Outgrowth Microscopy & Image Analysis->Quantify Neurite Outgrowth Assess Cell Death Assess Cell Death Viability Assay->Assess Cell Death

Caption: Workflow for assessing the neurotoxicity of 1-deoxysphingolipids.

Animal Models

Animal models are indispensable for studying the in vivo effects of deoxySLs and for testing potential therapeutic interventions.

  • HSAN1 Mouse Models: Transgenic mice expressing mutant forms of SPTLC1 serve as valuable models for studying the pathogenesis of HSAN1 and for evaluating therapies like L-serine supplementation.[10]

  • Streptozotocin (STZ)-Induced Diabetic Rats: This model is widely used to study diabetic neuropathy. STZ-treated rats exhibit elevated plasma deoxySL levels and develop neuropathy, making them suitable for investigating the role of deoxySLs in this condition and for testing treatments.[10][24]

Conclusion

1-Deoxysphingolipids are emerging as critical players in cellular physiology and pathophysiology. Their formation through an alternative substrate usage by SPT leads to the accumulation of cytotoxic metabolites that disrupt cellular homeostasis, particularly in the nervous and metabolic systems. The elucidation of their roles in disease has not only provided novel insights into pathogenesis but has also identified promising biomarkers and therapeutic targets. Future research should focus on further unraveling the complex signaling pathways modulated by deoxySLs, understanding the regulation of their synthesis and degradation, and translating the promising preclinical findings into effective therapies for the debilitating conditions associated with these enigmatic lipids.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elevated levels of 1-deoxysphingolipids (1-deoxySLs), a class of atypical and cytotoxic sphingolipids, are increasingly recognized as key players in the pathophysiology of type 2 diabetes (T2DM). These molecules are not merely biomarkers but are active contributors to the hallmark features of the disease: pancreatic β-cell dysfunction and peripheral insulin (B600854) resistance. This technical guide synthesizes the current understanding of the intricate relationship between 1-deoxySLs and T2DM, providing a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols for their study, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the field of diabetes and metabolic diseases, aiming to accelerate the development of novel therapeutic strategies targeting this pathogenic lipid class.

Introduction

Type 2 diabetes is a complex metabolic disorder characterized by hyperglycemia resulting from a combination of insulin resistance and inadequate insulin secretion. While the etiology of T2DM is multifactorial, recent evidence has spotlighted the role of specific lipid species in driving disease progression. Among these, 1-deoxysphingolipids have emerged as a particularly compelling area of investigation.

Unlike canonical sphingolipids, which are synthesized from the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT), 1-deoxySLs are formed when SPT utilizes alanine (B10760859) as a substrate. This seemingly subtle shift has profound pathological consequences. The absence of the C1-hydroxyl group in 1-deoxySLs renders them resistant to canonical degradation pathways, leading to their accumulation in tissues and circulation. This accumulation is now understood to be a significant contributor to the cellular toxicity observed in T2DM.

This guide will delve into the mechanisms by which 1-deoxySLs impair pancreatic β-cell function and induce insulin resistance in skeletal muscle, present the quantitative evidence supporting these claims, and provide detailed methodologies for the key experiments cited.

Section 1: The Biosynthesis of 1-Deoxysphingolipids

The formation of 1-deoxySLs is a critical initiating event. Under physiological conditions, the enzyme serine palmitoyltransferase (SPT), a heterodimer composed of SPTLC1 and SPTLC2 subunits, exhibits a strong preference for L-serine. However, in states of metabolic dysregulation, such as those seen in T2DM, the substrate preference of SPT can shift towards L-alanine. This shift can be influenced by factors such as an altered intracellular alanine-to-serine ratio. Mutations in the SPTLC1 and SPTLC2 genes have also been shown to increase the affinity of SPT for alanine, leading to the production of 1-deoxySLs.

cluster_spt Serine Palmitoyltransferase (SPT) SPTLC1 SPTLC1 SPTLC2 SPTLC2 Canonical_Pathway Canonical Sphingolipid Synthesis SPTLC2->Canonical_Pathway Canonical Substrate Deoxy_Pathway 1-Deoxysphingolipid Synthesis SPTLC2->Deoxy_Pathway Alternative Substrate Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPTLC1 Serine L-Serine Serine->SPTLC2 Canonical Substrate Alanine L-Alanine Alanine->SPTLC2 Alternative Substrate

Figure 1: Biosynthesis of canonical and 1-deoxysphingolipids.

Section 2: 1-Deoxysphingolipids as Predictive Biomarkers for Type 2 Diabetes

Multiple longitudinal studies have established a strong correlation between elevated plasma concentrations of 1-deoxySLs and the future development of T2DM. These lipids are often elevated in individuals with metabolic syndrome and impaired fasting glucose, suggesting they are early indicators of metabolic dysfunction.[1]

AnalyteHealthy Controls (μmol/L)Patients with T2DM and DSPN (μmol/L)Reference
1-deoxy-sphinganine0.06 ± 0.030.11 ± 0.06[2]
1-deoxy-sphingosine0.12 ± 0.050.24 ± 0.16[2]
Analyte Lean Controls (pmol/100 μL) Obese/T2DM/DN (pmol/100 μL) Reference
Total 1-deoxydihydroceramides5.1958.939[3]

Table 1: Plasma 1-Deoxysphingolipid Concentrations in Healthy vs. T2DM Individuals. Data are presented as mean ± standard deviation. DSPN: Diabetic Sensorimotor Polyneuropathy. DN: Diabetic Neuropathy.

A prospective cohort study following 339 individuals for 8 years found that baseline 1-deoxysphingosine levels were independent predictors for T2DM, even after adjusting for glycated hemoglobin (HbA1c) and other risk factors.[4]

Section 3: Pathophysiological Roles of 1-Deoxysphingolipids

Pancreatic β-Cell Dysfunction and Apoptosis

Pancreatic β-cells are particularly vulnerable to the cytotoxic effects of 1-deoxySLs. In vitro studies have demonstrated that exposure of insulin-producing cells to 1-deoxysphinganine (dSA) induces dose-dependent cytotoxicity, leading to apoptosis and necrosis.[5] This is accompanied by a significant impairment of glucose-stimulated insulin secretion (GSIS).[5]

TreatmentCell Viability (% of control)Glucose-Stimulated Insulin Secretion (% of control)Reference
1-deoxysphinganine (1-5 µmol/L)Significantly ReducedSignificantly Reduced[5]

Table 2: In Vitro Effects of 1-Deoxysphinganine on Pancreatic β-Cells.

The molecular mechanisms underlying this toxicity involve the activation of stress-activated protein kinases (SAPKs), specifically c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[6] Activation of these pathways culminates in the induction of apoptotic cell death.

DeoxySL 1-Deoxysphingolipids Stress Cellular Stress DeoxySL->Stress Insulin_Secretion ↓ Insulin Secretion DeoxySL->Insulin_Secretion JNK JNK Activation Stress->JNK p38 p38 MAPK Activation Stress->p38 Apoptosis β-Cell Apoptosis JNK->Apoptosis p38->Apoptosis

Figure 2: 1-Deoxysphingolipid-induced signaling cascade in pancreatic β-cells.
Insulin Resistance in Skeletal Muscle

Skeletal muscle is a primary site for insulin-mediated glucose disposal, and insulin resistance in this tissue is a cornerstone of T2DM. 1-deoxySLs have been shown to directly impair the functionality of skeletal muscle cells. In vitro studies using C2C12 myotubes demonstrated that 1-deoxysphinganine significantly reduces insulin-stimulated glucose uptake.[7][8]

TreatmentInsulin-Stimulated Glucose UptakeReference
1-deoxysphinganine (3 µM)Significantly Reduced[7][8]

Table 3: Effect of 1-Deoxysphinganine on Insulin-Stimulated Glucose Uptake in C2C12 Myotubes.

The molecular basis for this induced insulin resistance is multifaceted. 1-deoxySLs can interfere with key components of the insulin signaling pathway, such as Akt (Protein Kinase B), and activate pathways that promote insulin resistance, including those involving AMP-activated protein kinase (AMPK).

DeoxySL 1-Deoxysphingolipids Akt Akt Signaling DeoxySL->Akt Inhibition AMPK AMPK Signaling DeoxySL->AMPK Activation Glucose_Uptake ↓ Glucose Uptake DeoxySL->Glucose_Uptake Insulin_Receptor Insulin Receptor Insulin_Receptor->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Akt->GLUT4 AMPK->Glucose_Uptake GLUT4->Glucose_Uptake

Figure 3: Impact of 1-deoxysphingolipids on insulin signaling in skeletal muscle.

Section 4: Experimental Protocols

Quantification of 1-Deoxysphingolipids in Plasma by LC-MS/MS

Objective: To accurately measure the concentration of 1-deoxySLs in human plasma.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard solution containing deuterated 1-deoxysphinganine and 1-deoxysphingosine.

    • Precipitate proteins by adding methanol.

    • Centrifuge to pellet the protein and transfer the supernatant.

  • Lipid Extraction:

    • Perform a liquid-liquid extraction using a suitable solvent system (e.g., chloroform/methanol).

    • Evaporate the organic phase to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate mobile phase.

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile (B52724) with formic acid.

    • Perform detection using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for each 1-deoxySL and internal standard should be optimized.

  • Quantification:

    • Generate a standard curve using known concentrations of 1-deoxySL standards.

    • Calculate the concentration of 1-deoxySLs in the plasma samples by comparing their peak area ratios to the internal standard against the standard curve.

Plasma Plasma Sample IS Internal Standard Addition Plasma->IS Extraction Lipid Extraction IS->Extraction LC LC Separation (C18 column) Extraction->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant

Figure 4: Workflow for LC-MS/MS analysis of 1-deoxysphingolipids.
Assessment of β-Cell Apoptosis

Objective: To determine the effect of 1-deoxySLs on pancreatic β-cell apoptosis.

Methodology:

  • Cell Culture:

    • Culture insulin-producing cells (e.g., INS-1E or MIN6) or isolated pancreatic islets in appropriate culture medium.

  • Treatment:

    • Treat the cells with varying concentrations of 1-deoxysphinganine (e.g., 1-10 µmol/L) or a vehicle control for a specified period (e.g., 24-48 hours).

  • Apoptosis Assays:

    • TUNEL Assay: Fix the cells and perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to detect DNA fragmentation, a hallmark of apoptosis. Analyze by fluorescence microscopy or flow cytometry.

    • Caspase-3/7 Activity Assay: Lyse the cells and measure the activity of executioner caspases 3 and 7 using a luminogenic or fluorogenic substrate.

    • Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells) and analyze by flow cytometry.

Measurement of Insulin-Stimulated Glucose Uptake in Myotubes

Objective: To assess the impact of 1-deoxySLs on insulin sensitivity in skeletal muscle cells.

Methodology:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts and differentiate them into myotubes by switching to a low-serum differentiation medium.

  • Treatment:

    • Treat the differentiated myotubes with 1-deoxysphinganine (e.g., 1-5 µmol/L) or vehicle for a defined period (e.g., 24 hours).

  • Glucose Uptake Assay:

    • Serum-starve the myotubes for 2-4 hours.

    • Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes.

    • Add a fluorescently-labeled glucose analog (e.g., 2-NBDG) or radiolabeled 2-deoxyglucose and incubate for a short period (e.g., 10-30 minutes).

    • Wash the cells to remove excess glucose analog.

    • Lyse the cells and measure the incorporated fluorescence or radioactivity using a plate reader or scintillation counter, respectively.

    • Normalize the glucose uptake to the total protein content of each well.

Section 5: Therapeutic Implications and Future Directions

The compelling evidence linking 1-deoxySLs to the pathogenesis of T2DM opens up new avenues for therapeutic intervention. Strategies aimed at reducing the production or enhancing the clearance of these toxic lipids hold significant promise.

One such strategy that has shown preclinical success is L-serine supplementation. By increasing the availability of the canonical substrate for SPT, L-serine can competitively inhibit the utilization of alanine, thereby reducing the synthesis of 1-deoxySLs. Further clinical investigation into the efficacy and safety of L-serine supplementation in individuals at risk for or with T2DM is warranted.

Future research should also focus on:

  • Developing specific inhibitors of the alanine-utilizing activity of SPT.

  • Elucidating the downstream signaling pathways of 1-deoxySLs in greater detail to identify novel drug targets.

  • Investigating the role of 1-deoxySLs in other diabetic complications, such as nephropathy and retinopathy.

Conclusion

The accumulation of 1-deoxysphingolipids represents a critical and previously underappreciated mechanism contributing to the development and progression of type 2 diabetes. Their roles as predictive biomarkers and direct mediators of β-cell failure and insulin resistance underscore their importance as a focus for future research and therapeutic development. A deeper understanding of the biology of these atypical lipids will be instrumental in our efforts to combat the global epidemic of type 2 diabetes.

References

An In-depth Technical Guide on the Cellular Accumulation and Cytotoxicity of N-acyl-1-deoxysphinganines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-acyl-1-deoxysphinganines are metabolites of 1-deoxysphingolipids (deoxySLs), a class of atypical sphingolipids implicated in the pathophysiology of several human diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), type 2 diabetes, and certain cancers.[1][2] Unlike canonical sphingolipids, deoxySLs lack the C1-hydroxyl group, rendering them resistant to canonical degradation pathways and prone to accumulation.[1][2] This guide provides a comprehensive overview of the metabolic pathways leading to the formation of N-acyl-1-deoxysphinganines, their mechanisms of cellular accumulation, and the cytotoxic effects they elicit. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research in this area.

Cellular Accumulation and Metabolism

The biosynthesis of N-acyl-1-deoxysphinganines begins with a promiscuous substrate choice by the enzyme serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in sphingolipid synthesis.[1][3]

2.1 Biosynthetic Pathway Under conditions of low serine availability or in the presence of specific SPT mutations, the enzyme can utilize L-alanine instead of L-serine, condensing it with palmitoyl-CoA.[1][4] This reaction produces 3-keto-1-deoxysphinganine, which is rapidly reduced to 1-deoxysphinganine (doxSA). Subsequently, ceramide synthases (CerS) N-acylate doxSA to form N-acyl-1-deoxysphinganines, also known as 1-deoxydihydroceramides (doxDHCer).[1][5] These can be further desaturated to 1-deoxyceramides (doxCer).[5][6] The absence of the C1-hydroxyl group makes these molecules "dead-end" metabolites, as they cannot be phosphorylated by sphingosine (B13886) kinases or degraded by sphingosine-1-phosphate lyase, leading to their cellular accumulation.[1]

cluster_spt Serine Palmitoyltransferase (SPT) cluster_reduction Reduction cluster_cers Ceramide Synthases (CerS) cluster_desaturation Desaturation PalmitoylCoA Palmitoyl-CoA Keto 3-keto-1-deoxysphinganine PalmitoylCoA->Keto SPT Alanine L-Alanine Alanine->Keto SPT doxSA 1-deoxysphinganine (doxSA) Keto->doxSA NADPH-dependent reductase doxDHCer N-acyl-1-deoxysphinganine (1-deoxydihydroceramide) doxSA->doxDHCer CerS FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->doxDHCer CerS doxCer 1-deoxyceramide doxDHCer->doxCer Desaturase

Caption: Biosynthesis of N-acyl-1-deoxysphinganines.

Cytotoxicity of N-acyl-1-deoxysphinganines

The accumulation of N-acyl-1-deoxysphinganines and their precursors is cytotoxic to a variety of cell types, including neurons, pancreatic β-cells, and cancer cells.[1][7] The toxicity is multifaceted, affecting multiple organelles and signaling pathways.

3.1 Mechanisms of Cytotoxicity The lipophilic nature of these compounds leads to their incorporation into cellular membranes, particularly the endoplasmic reticulum (ER) and mitochondria, causing significant stress and dysfunction.[8] Key cytotoxic mechanisms include:

  • ER Stress and Collapse: Accumulation disrupts ER homeostasis.[5]

  • Mitochondrial Damage: Leads to aberrant swelling and tubule formation, impairing cellular energy homeostasis.[5][8]

  • Autophagy Induction: Damaged mitochondria and ER are targeted for degradation via autophagy. However, the slow degradation of these lipids leads to the accumulation of autophagosomes and lysosomes filled with lipid crystals.[5][8][9]

  • Inflammasome Activation: In macrophages, the intracellular lipid crystals can trigger the NLRP3 inflammasome, promoting inflammation.[5][9]

  • Cytoskeletal Disruption: Alters actin dynamics, leading to an accumulation of filamentous actin.[5][7]

  • Apoptosis and Necrosis: At high concentrations, these lipids can trigger atypical cell death programs involving caspases, as well as necrosis.[2][5][7]

cluster_organelles Organelle Dysfunction cluster_downstream Cellular Responses doxDHCer N-acyl-1-deoxysphinganine Accumulation ER ER Stress doxDHCer->ER Mito Mitochondrial Damage doxDHCer->Mito Actin Actin Cytoskeleton Disruption doxDHCer->Actin MAPK JNK / p38 MAPK Activation doxDHCer->MAPK Autophagy Autophagy / Lysosome Accumulation ER->Autophagy ER-phagy Mito->Autophagy Mitophagy Inflammasome NLRP3 Inflammasome Activation Autophagy->Inflammasome Lipid Crystals CellDeath Apoptosis / Necrosis / Senescence Autophagy->CellDeath Inflammasome->CellDeath Actin->CellDeath MAPK->CellDeath

Caption: Cytotoxic signaling pathways of N-acyl-1-deoxysphinganines.

3.2 Quantitative Cytotoxicity Data

The cytotoxic potential of N-acyl-1-deoxysphinganines and their precursors has been quantified in various cell models.

CompoundCell LineMetricValueReference(s)
1-deoxysphinganine (doxSA)Mouse Embryonic Fibroblasts (MEFs)LD507 µM[5]
N-palmitoyl-AP1 (PAP1)*Human Colonic (HT29)Relative Toxicity>10x more toxic than precursors[10][11][12]
1-deoxysphinganine (doxSA)Insulin-producing (Ins-1) cellsEffectDose-dependent cytotoxicity[7]

Note: N-palmitoyl-AP1 (PAP1) is an N-acylated form of a hydrolyzed fumonisin metabolite, structurally analogous to endogenous N-acyl-1-deoxysphinganines.

Experimental Protocols

This section details methodologies for key experiments used to study the accumulation and cytotoxicity of N-acyl-1-deoxysphinganines.

4.1 Ceramide Synthase (CerS) Activity Assay

This protocol measures the N-acylation of a sphingoid base by CerS in cell or tissue lysates.

  • Principle: The assay quantifies the incorporation of a labeled fatty acyl-CoA or a labeled sphingoid base into a ceramide product.

  • Materials:

    • Cell/tissue microsomes

    • Potassium phosphate (B84403) buffer (25 mM, pH 7.4)

    • Dithiothreitol (DTT)

    • Labeled substrate: [1-14C]palmitoyl-CoA or NBD-sphinganine

    • Unlabeled substrate: 1-deoxysphinganine or palmitoyl-CoA

    • Bovine serum albumin (BSA), defatted

    • Solvents for extraction (e.g., chloroform:methanol)

    • Solid Phase Extraction (SPE) C18 columns or TLC plates

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, DTT, and BSA.

    • Add microsomal protein (10-150 µg) to the reaction mixture.[12]

    • Add the unlabeled substrate (e.g., varying concentrations of 1-deoxysphinganine).

    • Initiate the reaction by adding the labeled substrate (e.g., 50 µM [1-14C]palmitoyl-CoA).[12]

    • Incubate at 37°C for 15-30 minutes.[12]

    • Stop the reaction by adding chloroform:methanol (2:1, v/v).

    • Extract the lipids.

    • Separate the labeled product (N-acyl-1-deoxysphinganine) from the unreacted labeled substrate using SPE or TLC.[13][14]

    • Quantify the product using liquid scintillation counting (for radiolabels) or fluorescence measurement (for NBD).

4.2 Lipid Extraction and Mass Spectrometry (MS) Analysis

This protocol is for the quantification of endogenous levels of N-acyl-1-deoxysphinganines.

  • Principle: Lipids are extracted from cells or plasma and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using internal standards for quantification.

  • Materials:

    • Cell pellets or plasma samples

    • Internal standards (e.g., C17-1-deoxysphinganine)

    • Extraction solvents (e.g., isopropanol, ethyl acetate, formic acid)

    • LC-MS/MS system

  • Procedure:

    • Homogenize cell pellets or plasma in an appropriate buffer.

    • Add internal standards to the homogenate.

    • Perform a one-step liquid-liquid extraction by adding a mixture of isopropanol, ethyl acetate, and formic acid.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system and analyze using appropriate precursor-product ion transitions for each lipid species.

4.3 Cell Viability and Cytotoxicity Assays

These protocols assess the effect of N-acyl-1-deoxysphinganines on cell health.

  • Principle: Colorimetric or fluorometric assays are used to measure metabolic activity (viability) or membrane integrity (cytotoxicity).

  • Protocols:

    • MTT Assay (Viability):

      • Plate cells in a 96-well plate and allow them to adhere.

      • Treat cells with varying concentrations of 1-deoxysphinganine or its acylated forms for 24-72 hours.

      • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

      • Solubilize the resulting formazan (B1609692) crystals with DMSO or a similar solvent.

      • Measure absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.

    • LDH Release Assay (Cytotoxicity):

      • Treat cells as described above.

      • Collect the cell culture supernatant.

      • Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available kit. An increase in LDH activity indicates a loss of cell membrane integrity and cytotoxicity.

cluster_assays Perform Assays start Start: Cells in Culture treat Treat with N-acyl-1-deoxysphinganine (or precursor) start->treat incubate Incubate (e.g., 24-72h) treat->incubate lipids Lipid Extraction & LC-MS/MS incubate->lipids viability Cell Viability Assay (e.g., MTT) incubate->viability protein Protein Lysate & Western Blot incubate->protein accum Quantify Cellular Accumulation lipids->accum cyto Quantify Cytotoxicity (IC50) viability->cyto signal Analyze Signaling Pathways (p-JNK, LC3) protein->signal

Caption: General experimental workflow for studying cytotoxicity.

References

A Technical Guide to the Enzymatic Synthesis of 1-Deoxysphinganine from L-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the enzymatic synthesis of 1-deoxysphinganine, an atypical sphingolipid, from the amino acid L-alanine. It details the core biochemical reaction, presents quantitative kinetic data, outlines relevant experimental protocols, and discusses the pathophysiological implications of this metabolic pathway, offering valuable insights for research and therapeutic development.

Introduction: Atypical Sphingolipids in Health and Disease

Sphingolipids are a class of lipids that are integral to cell membrane structure and play critical roles in signal transduction, cell proliferation, and apoptosis.[1][2][3][4] The canonical de novo synthesis pathway begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme Serine Palmitoyltransferase (SPT).[3][5][6][7] However, SPT can exhibit substrate promiscuity. Under certain conditions, such as mutations in SPT-encoding genes or serine-deficient states, the enzyme can utilize L-alanine instead of L-serine.[2][4][5][8][9] This alternative reaction leads to the formation of 1-deoxysphingolipids (deoxySLs), a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids.[8][10][11]

The primary product of this alternative pathway is 1-deoxysphinganine (deoxySA). Unlike canonical sphingolipids, 1-deoxysphinganine cannot be readily degraded by standard catabolic pathways.[8] Its accumulation is cytotoxic and has been implicated in the pathology of several diseases, most notably Hereditary Sensory and Autonomic Neuropathy Type I (HSAN1), as well as type 2 diabetes and metabolic syndrome.[2][8][10][11][12] Understanding the enzymatic basis of its synthesis is therefore crucial for developing targeted therapeutic interventions.

The Core Enzymatic Reaction: Serine Palmitoyltransferase Promiscuity

The synthesis of 1-deoxysphinganine is a direct result of the altered substrate specificity of Serine Palmitoyltransferase (SPT), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[5][6][12] The human SPT is a membrane-bound heterodimer composed of SPTLC1 and SPTLC2 subunits, which form the core catalytic unit.[5][12]

  • Canonical Reaction: In its primary role, SPT catalyzes the decarboxylative condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine (KDS), the precursor to all sphingolipids.[5][6][7]

  • Atypical Reaction: When L-alanine is used as the amino acid substrate, SPT catalyzes its condensation with palmitoyl-CoA to produce 1-deoxysphinganine.[11][13] This occurs with much lower efficiency than the canonical reaction under normal physiological conditions.[5] However, certain mutations in the SPTLC1 or SPTLC2 genes, as seen in HSAN1, increase the enzyme's affinity for L-alanine, leading to pathologically elevated levels of 1-deoxysphinganine.[5][7][9][12]

Enzymatic_Synthesis Figure 1: Canonical vs. Atypical SPT Reaction cluster_canonical Canonical Pathway cluster_atypical Atypical Pathway (e.g., HSAN1, Serine Starvation) Serine L-Serine SPT_canonical SPT Serine->SPT_canonical PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT_canonical KDS 3-Ketodihydrosphingosine CanonicalSL Canonical Sphingolipids KDS->CanonicalSL SPT_canonical->KDS CO2 Alanine L-Alanine SPT_atypical SPT (Mutant or altered conditions) Alanine->SPT_atypical PalmitoylCoA2 Palmitoyl-CoA PalmitoylCoA2->SPT_atypical DeoxySA 1-Deoxysphinganine DeoxySL 1-Deoxysphingolipids (Neurotoxic) DeoxySA->DeoxySL SPT_atypical->DeoxySA CO2

Canonical vs. Atypical SPT Reaction Pathways.

Quantitative Analysis: Enzyme Kinetics

The efficiency of SPT in utilizing L-alanine is significantly lower than for its canonical substrate, L-serine. Kinetic studies of SPT from Sphingobacterium multivorum provide a quantitative comparison of the enzyme's activity with various amino acid substrates. This data highlights the catalytic inefficiency of 1-deoxysphinganine synthesis under normal conditions.

SubstrateApparent Km (mM)Apparent kcat (min-1)Apparent kcat/Km (min-1 mM-1)Kd (mM)
L-Serine 0.23 ± 0.050.83 ± 0.053.60.035
L-Alanine 190 ± 300.70 ± 0.080.003765
Glycine (B1666218) 1700 ± 2000.17 ± 0.010.0001n.d.
Table 1: Apparent kinetic parameters of S. multivorum SPT for different amino acid substrates in the presence of 1 mM Palmitoyl-CoA. Data extracted from Ikushiro et al.[5] n.d. = not determined.

As shown in Table 1, the catalytic efficiency (kcat/Km) of SPT for L-alanine is approximately 1,000-fold lower than for L-serine, underscoring the enzyme's strong preference for its canonical substrate.[5]

Pathophysiological Relevance and Signaling

The accumulation of 1-deoxysphinganine and its downstream metabolites, such as 1-deoxyceramides, is cytotoxic.[10][13] Lacking the C1-hydroxyl group, these lipids cannot be phosphorylated by sphingosine (B13886) kinases to form signaling molecules like sphingosine-1-phosphate, nor can they be easily degraded.[8] Their accumulation disrupts cellular homeostasis through several mechanisms:

  • Mitochondrial Dysfunction: DeoxySLs localize to mitochondria, leading to morphological abnormalities, disturbed function, and increased reactive oxygen species (ROS) production.[11]

  • Autophagy and Lysosomal Stress: The presence of deoxySLs can trigger autophagosome formation and lead to the accumulation of lipids within lysosomes, impairing their function.[11][14]

  • Inflammasome Activation: There is evidence suggesting that deoxySLs can activate the NLRP3 inflammasome, a key component of the innate immune system, which is also implicated in type 2 diabetes.[11]

These cellular defects contribute to the neurotoxicity observed in HSAN1 and the compromised function of various cell types in metabolic disorders.[8][10][11]

Pathophysiology Figure 2: Pathophysiological Cascade of 1-Deoxysphinganine Trigger SPT Mutations (e.g., HSAN1) or Serine Starvation SPT SPT Substrate Shift: L-Serine → L-Alanine Trigger->SPT DeoxySA ↑ 1-Deoxysphinganine Synthesis SPT->DeoxySA Accumulation Cellular Accumulation of 1-Deoxysphingolipids DeoxySA->Accumulation Mito Mitochondrial Dysfunction Accumulation->Mito Autophagy Autophagy & Lysosomal Stress Accumulation->Autophagy Inflammasome NLRP3 Inflammasome Activation Accumulation->Inflammasome Toxicity Cellular Toxicity & Apoptosis Mito->Toxicity Autophagy->Toxicity Inflammasome->Toxicity

Pathophysiological Cascade of 1-Deoxysphinganine.

Experimental Protocols

Studying the synthesis of 1-deoxysphinganine requires robust methodologies for measuring SPT activity and quantifying its atypical products.

This protocol is adapted from established methods and can be performed using either radiolabeled substrates or HPLC-based detection.[15] Measuring activity in total cell lysate is often sufficient and more convenient than using microsomal preparations.[15]

A. Reagents and Buffers:

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 5 mM EDTA, 1 mM DTT, protease inhibitor cocktail.

  • Assay Buffer: 100 mM HEPES (pH 8.0), 5 mM DTT, 50 µM PLP (Pyridoxal 5'-phosphate).

  • Substrates:

    • L-Alanine solution (e.g., 200 mM stock).

    • Palmitoyl-CoA solution (e.g., 5 mM stock).

    • For radioactive assay: L-[U-¹⁴C]alanine.

  • Stop Solution: Chloroform (B151607)/Methanol (1:2, v/v).

  • Internal Standard (for HPLC): C17-sphinganine or other suitable odd-chain sphingoid base.

B. Procedure:

  • Cell Lysate Preparation: Harvest cells, wash with PBS, and lyse in ice-cold Lysis Buffer using sonication or Dounce homogenization. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris. The supernatant is the total cell lysate. Determine protein concentration using a BCA or Bradford assay.

  • Reaction Setup: In a microcentrifuge tube, combine:

    • 50-100 µg of total cell lysate protein.

    • Assay Buffer to a final volume of 90 µL.

    • (For HPLC) Internal standard.

  • Initiate Reaction: Add 10 µL of a 10x substrate mix containing L-alanine (final concentration ~10-200 mM, depending on the experiment) and Palmitoyl-CoA (final concentration ~50-100 µM). For radioactive assays, include L-[U-¹⁴C]alanine.

  • Incubation: Incubate at 37°C for 30-60 minutes. The reaction should be within the linear range.[15]

  • Stop Reaction: Terminate the reaction by adding 750 µL of Stop Solution. Vortex thoroughly.

  • Lipid Extraction:

    • Add 250 µL of chloroform and 250 µL of water. Vortex.

    • Centrifuge at 2,000 x g for 5 minutes to separate phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Detection and Quantification:

    • Radioactive Method: Resuspend the dried lipids and separate them using Thin-Layer Chromatography (TLC).[16] Quantify the radiolabeled 1-deoxysphinganine spot using a phosphorimager or by scraping and scintillation counting.

    • HPLC Method: Resuspend the dried lipids in a suitable solvent. Analyze by reverse-phase HPLC with a suitable detector (e.g., fluorescence after derivatization or mass spectrometry).[15]

Workflow Figure 3: Workflow for SPT Activity Assay start Start lysate Prepare Total Cell Lysate start->lysate reaction Set up Reaction: Lysate + Buffer + Substrates (L-Alanine, Palmitoyl-CoA) lysate->reaction incubation Incubate at 37°C (30-60 min) reaction->incubation stop Stop Reaction & Extract Lipids incubation->stop detection Detection Method stop->detection hplc HPLC-MS/MS Quantification detection->hplc Non-Radioactive radio TLC & Radioactivity Quantification detection->radio Radioactive end End hplc->end radio->end

Workflow for SPT Activity Assay.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately identifying and quantifying 1-deoxysphinganine in biological samples.

A. Sample Preparation:

  • Extract lipids from plasma, cells, or tissues using a modified Bligh-Dyer or Folch extraction.

  • Spike the sample with a known amount of a suitable internal standard (e.g., isotopically labeled 1-deoxysphinganine or an odd-chain analog) prior to extraction to correct for sample loss and matrix effects.

  • Dry the lipid extract and reconstitute in an appropriate solvent for LC-MS analysis.

B. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reverse-phase column to separate the lipids. A gradient elution with solvents like methanol, acetonitrile, and water containing a modifier (e.g., formic acid, ammonium (B1175870) formate) is typically employed.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The transition for 1-deoxysphinganine involves the precursor ion (m/z = 286.3) and a characteristic product ion (m/z = 44.1, corresponding to [CH₃CH=NH₂]⁺) that results from the cleavage of the C2-C3 bond.[13]

  • Quantification: Generate a standard curve using synthetic 1-deoxysphinganine. Quantify the endogenous compound by comparing its peak area relative to the internal standard against the standard curve.

Therapeutic Implications and Drug Development

The central role of SPT in producing neurotoxic 1-deoxysphingolipids makes it an attractive target for drug development, particularly for conditions like HSAN1.[1][17][18]

  • SPT Inhibitors: Compounds that inhibit SPT activity can block the synthesis of all sphingolipids, including 1-deoxysphinganine. Myriocin is a potent and widely used SPT inhibitor in research settings.[2][13][19] However, its non-specific nature and potential for toxicity have limited its clinical development.[18] The development of safer, orally bioavailable synthetic SPT inhibitors is an active area of research.[1][18]

  • Substrate Reduction: Another therapeutic strategy could involve reducing the cellular availability of L-alanine or increasing the availability of L-serine to competitively favor the canonical SPT reaction over the atypical one.

The development of specific inhibitors that can selectively target mutant forms of SPT or modulate its substrate preference remains a significant goal for treating diseases driven by 1-deoxysphingolipid accumulation.

References

Exploring the Diversity of N-Acyl Chain Lengths in 1-Deoxysphingolipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 1-Deoxysphingolipids (deoxySLs) represent an atypical class of sphingolipids characterized by the absence of a hydroxyl group at the C1 position of the sphingoid base.[1][2][3] This structural anomaly prevents their catabolism through canonical pathways and their conversion into complex sphingolipids, leading to their accumulation and associated cytotoxicity.[1][4][5] DeoxySLs are synthesized when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine or glycine (B1666218) instead of its typical substrate, L-serine, a process exacerbated by certain genetic mutations or metabolic conditions like low serine availability.[4][6][7] The resulting 1-deoxysphinganine (doxSA) backbone is subsequently N-acylated by various ceramide synthases (CerS), giving rise to a diverse pool of 1-deoxydihydroceramides with varying N-acyl chain lengths. This diversity is crucial as the chain length significantly influences the molecule's biophysical properties and pathophysiological impact. Elevated levels of deoxySLs are implicated in several human diseases, including Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1), type 2 diabetes, and metabolic syndrome.[1][5][8][9][10] This guide provides an in-depth overview of the biosynthesis of deoxySLs, the diversity of their N-acyl chains, their pathophysiological roles, and detailed experimental protocols for their analysis.

Biosynthesis and Metabolism of 1-Deoxysphingolipids

The synthesis of all sphingolipids begins with the condensation of a fatty acyl-CoA and an amino acid, a reaction catalyzed by serine palmitoyltransferase (SPT). The promiscuity of SPT under certain conditions is the origin of deoxySLs.

  • Canonical Pathway: In the primary pathway, SPT condenses L-serine with palmitoyl-CoA to form 3-ketodihydrosphingosine, the precursor to all canonical sphingolipids.

  • Atypical Pathway: When cellular L-serine levels are low or L-alanine levels are high, or when mutations exist in SPT subunits (e.g., in HSAN1), SPT can utilize L-alanine as a substrate.[6][7] This reaction produces 1-deoxysphinganine (doxSA).[8][9]

  • N-Acylation: Following its synthesis, doxSA is rapidly N-acylated by one of the six mammalian ceramide synthases (CerS2-CerS6). Each CerS has a preference for fatty acyl-CoAs of specific chain lengths, which is the primary source of N-acyl chain diversity in the resulting 1-deoxydihydroceramides (doxDHCer).[5][8]

  • Desaturation and Dead-End Metabolism: DoxDHCer can be desaturated to form 1-deoxyceramides (doxCer).[8] Crucially, the absence of the C1-hydroxyl group makes these lipids dead-end metabolites. They cannot be phosphorylated by sphingosine (B13886) kinases to enter the canonical degradation pathway via S1P lyase, nor can they be used to build complex glycosphingolipids or sphingomyelin.[1][4] This metabolic dead-end leads to their cellular accumulation.

Biosynthesis_Pathway cluster_canonical Canonical Pathway cluster_atypical Atypical (Deoxy) Pathway Serine L-Serine SPT_C SPT Serine->SPT_C PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT_C SPT_A SPT (mutant or low Serine) PalmitoylCoA->SPT_A Sphinganine Sphinganine SPT_C->Sphinganine CerS_C CerS Sphinganine->CerS_C DHCer Dihydroceramides CerS_C->DHCer ComplexSL Complex Sphingolipids DHCer->ComplexSL Alanine L-Alanine Alanine->SPT_A doxSA 1-Deoxysphinganine (doxSA) SPT_A->doxSA CerS_A CerS doxSA->CerS_A doxDHCer 1-Deoxydihydroceramides (doxDHCer) (C14-C26 N-acyl chains) CerS_A->doxDHCer Accumulation Accumulation & Cytotoxicity doxDHCer->Accumulation

Fig 1. Canonical vs. Atypical Sphingolipid Biosynthesis.

Diversity of N-Acyl Chain Lengths

The structural diversity of 1-deoxysphingolipids is primarily determined by the length, saturation, and hydroxylation of the N-acyl chain attached by ceramide synthases.[2] This diversity is not random; it is dictated by the expression and substrate specificity of the CerS enzymes in a given cell type. While comprehensive quantitative data across all tissues remains an active area of research, studies have identified a range of N-acyl chains from 14 to 26 carbons.[2]

N-Acyl ChainCommon AbbreviationAssociated CerS (Typical)Biological Context / Observation
C16:0PalmitoylCerS5, CerS6Commonly observed N-acyl chain in various cell culture models used for studying deoxySL metabolism.[6][7]
C18:0StearoylCerS2, CerS4Present in the spectrum of deoxySLs in plasma and tissues.
C20:0ArachidoylCerS2, CerS4Contributes to the pool of very long-chain deoxySLs.
C22:0BehenoylCerS2A major component of very long-chain deoxySLs.
C24:0LignoceroylCerS2Significant very long-chain species; its impact on membrane properties is under investigation.
C24:1NervonoylCerS2A monounsaturated very long-chain species observed in experimental models.[6][7]

Pathophysiological Significance

The accumulation of deoxySLs disrupts cellular homeostasis, leading to cytotoxicity through multiple mechanisms. The specific N-acyl chain length can influence the lipid's ability to integrate into membranes and interfere with organelle function.

  • Mitochondrial Dysfunction: DeoxySLs, particularly their N-acylated forms, localize to mitochondria, where they can disrupt the electron transport chain, induce fragmentation, and impair mitochondrial function.[9]

  • Membrane Integrity and Trafficking: The unusual biophysical properties of deoxySLs can alter membrane fluidity and function.[5] Studies have shown that deoxySL synthesis impairs plasma membrane endocytosis, affecting cellular processes that rely on membrane dynamics.[6][7]

  • Inflammasome Activation: DeoxySLs can trigger the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines and contributing to the chronic inflammation seen in metabolic diseases.[8]

Cellular_Impact DeoxySL 1-DeoxySL Accumulation (e.g., doxDHCer) Mito Mitochondria DeoxySL->Mito localizes to PM Plasma Membrane DeoxySL->PM integrates into Inflammasome NLRP3 Inflammasome DeoxySL->Inflammasome activates MitoDys Mitochondrial Dysfunction - Fragmentation - Impaired Respiration Mito->MitoDys EndoDys Reduced Endocytosis - Altered Membrane Dynamics PM->EndoDys Inflam Inflammation - IL-1β Release Inflammasome->Inflam

Fig 2. Key Cellular Consequences of 1-Deoxysphingolipid Accumulation.

Experimental Protocols for Analysis

The accurate identification and quantification of diverse deoxySL species are critical for understanding their roles in health and disease. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.[11][12]

Workflow_Diagram Sample 1. Sample Collection (Plasma, Cells, Tissues) Extract 2. Lipid Extraction (e.g., Folch method) + Internal Standards Sample->Extract LC 3. Chromatographic Separation (LC - HILIC or Reverse Phase) Extract->LC MS 4. Mass Spectrometry (ESI-MS/MS) LC->MS Data 5. Data Analysis (Quantification & Identification) MS->Data

Fig 3. General Workflow for the Analysis of 1-Deoxysphingolipids.
Protocol 1: Lipid Extraction from Cultured Cells

Objective: To efficiently extract total lipids, including deoxySLs, from a cellular matrix for subsequent LC-MS/MS analysis.

Methodology:

  • Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape cells into a known volume of PBS and centrifuge to obtain a cell pellet.

  • Internal Standard Addition: Resuspend the cell pellet in water. Add a cocktail of appropriate internal standards (e.g., commercially available C17-based or stable-isotope-labeled sphingolipid standards) to the cell homogenate. This is crucial for accurate quantification.[12]

  • Solvent Extraction (Folch Method):

    • Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the cell homogenate.

    • Vortex vigorously for 2 minutes to ensure monophasic mixing and efficient extraction.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Vortex again and centrifuge at 2,000 x g for 10 minutes.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen gas. Reconstitute the dried lipid film in a small, precise volume of a suitable solvent for LC-MS/MS analysis (e.g., methanol).

Protocol 2: Quantification by LC-MS/MS

Objective: To separate, identify, and quantify individual N-acyl chain species of 1-deoxydihydroceramides.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole (QQQ) or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.[13]

Methodology:

  • Chromatography:

    • Column: Use a C18 reverse-phase column for separation based on hydrophobicity (primarily chain length).

    • Mobile Phase: A gradient of two mobile phases is typically used. For example, Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate; Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

    • Gradient: Start with a high percentage of Mobile Phase A, and run a gradient to a high percentage of Mobile Phase B to elute the lipids. A short analysis time of 5-10 minutes per sample is often achievable.[12]

  • Mass Spectrometry:

    • Ionization: Operate in positive ESI mode.[12]

    • Detection: Use Selected Reaction Monitoring (SRM) on a QQQ instrument for targeted and highly sensitive quantification. For each doxDHCer species, monitor the transition from the protonated precursor ion [M+H]+ to a specific product ion (typically corresponding to the long-chain base after loss of the N-acyl chain and water).

    • Example Transitions: For doxDHCer(d18:0/16:0), the transition would be from the m/z of the precursor to the m/z of the doxSA backbone fragment.

  • Quantification: Construct calibration curves using synthetic standards of known concentrations. Calculate the concentration of each endogenous deoxySL species by comparing its peak area to that of the corresponding internal standard.

Protocol 3: Metabolic Flux Analysis with Stable Isotopes

Objective: To measure the de novo synthesis rate and turnover of specific deoxySL species.

Methodology:

  • Labeling: Culture cells in a medium supplemented with a stable isotope-labeled precursor, such as [U-¹³C₁₆]palmitate.[14]

  • Time Course: Harvest cells at various time points (e.g., 0, 2, 4, 8, 24 hours) after introducing the label.

  • Analysis: Perform lipid extraction and LC-MS/MS analysis as described above. Instead of SRM, use a high-resolution mass spectrometer to scan for all isotopologues of the target deoxySLs.

  • Data Interpretation: Track the incorporation of the ¹³C label into the deoxySL pool over time. For a deoxySL with a C16 N-acyl chain synthesized from [U-¹³C₁₆]palmitate, one would expect to see an M+16 isotopologue (label in the N-acyl chain) and potentially an M+32 isotopologue if the doxSA backbone was also synthesized from the labeled palmitate.[14] The rate of appearance of these labeled species provides a direct measure of synthesis flux.

Conclusion

The diversity of N-acyl chain lengths in 1-deoxysphingolipids is a critical determinant of their biological activity and contribution to disease. Generated through the promiscuous activity of SPT and the action of various ceramide synthases, these atypical, cytotoxic lipids accumulate in cells, driving mitochondrial dysfunction, disrupting membrane processes, and promoting inflammation. Advanced analytical methods, particularly LC-MS/MS, are indispensable tools for profiling the full spectrum of these molecules. A deeper understanding of the factors that control N-acyl chain diversity and the specific roles of each molecular species will be vital for developing targeted therapies and diagnostic biomarkers for pathologies like diabetic neuropathy and HSAN1.[2][10]

References

The Subcellular Journey of N-dodecanoyl-1-deoxysphinganine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Localization, Trafficking, and Cellular Impact for Drug Development Professionals

N-dodecanoyl-1-deoxysphinganine, a member of the atypical 1-deoxysphingolipid (deoxySL) class, has garnered significant attention in the scientific community due to its association with various pathologies, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes. Unlike canonical sphingolipids, the absence of a hydroxyl group at the C1 position fundamentally alters its metabolism and intracellular behavior. This technical guide provides a comprehensive overview of the subcellular localization of N-dodecanoyl-1-deoxysphinganine and its precursors, detailing the experimental methodologies used for its study and the downstream cellular consequences of its compartmentalization.

Subcellular Distribution: A Tale of Two Organelles

Current research indicates that N-acylated 1-deoxysphingolipids, including N-dodecanoyl-1-deoxysphinganine, predominantly accumulate in two key subcellular compartments: the mitochondria and the endoplasmic reticulum (ER). This specific localization is a critical determinant of their cytotoxic effects.

OrganelleKey FindingsReferences
Mitochondria Rapid localization of doxSA analogs observed within 5 minutes. Induces mitochondrial fragmentation and dysfunction.[1][2][3]
Endoplasmic Reticulum (ER) Site of synthesis and accumulation. Retention at ER exit sites (ERES) suggests impaired vesicular trafficking.[4][5][6]
Golgi Apparatus Perinuclear staining suggests some presence, but trafficking from the ER is inefficient. N-acylated fluorescent analogs do not prominently label the Golgi.[1][7]
Lysosomes Accumulation of deoxySLs, leading to the formation of intra-lysosomal lipid crystals and impaired lysosomal function, is observed following autophagy of damaged mitochondria and ER.[8]

Experimental Protocols: Unmasking the Location

The elucidation of N-dodecanoyl-1-deoxysphinganine's subcellular localization relies on sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Fluorescence Microscopy with Alkyne Analogs

This method allows for the visualization of de novo synthesized and exogenously supplied sphingolipids.

  • Objective: To visualize the subcellular localization of 1-deoxysphingolipids.

  • Methodology:

    • Cell Culture: Mouse embryonic fibroblasts (MEFs) or other suitable cell lines are cultured on glass coverslips to approximately 70% confluency.[8]

    • Lipid Labeling: Cells are incubated with a non-toxic concentration of an alkyne-functionalized 1-deoxysphinganine analog (e.g., 0.1 µM alkyne-doxSA) for various time points (e.g., 5 minutes to 24 hours).[1]

    • Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilized with a detergent (e.g., 0.1% Triton X-100) to allow for antibody and dye penetration.

    • Click Chemistry: The alkyne-labeled lipids are visualized by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where a fluorescently tagged azide (B81097) (e.g., Alexa Fluor 488 azide) is "clicked" onto the alkyne group of the lipid.

    • Immunofluorescence Co-staining: To identify specific organelles, cells are co-stained with antibodies against organelle-specific markers (e.g., Tom20 for mitochondria, Giantin for the Golgi apparatus).[1]

    • Microscopy: The coverslips are mounted on microscope slides, and images are acquired using a fluorescence or confocal microscope.

experimental_workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_analysis Analysis cell_culture Culture MEF cells on coverslips lipid_incubation Incubate with alkyne-doxSA cell_culture->lipid_incubation fix_perm Fix and Permeabilize lipid_incubation->fix_perm click_reaction Click Chemistry with fluorescent azide fix_perm->click_reaction immuno Immunostain for organelle markers click_reaction->immuno microscopy Fluorescence Microscopy immuno->microscopy

Caption: Workflow for fluorescence microscopy of alkyne-labeled lipids.
Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS)

This powerful analytical technique is used to quantify the levels of specific lipids in cellular extracts and subcellular fractions.

  • Objective: To quantify the amount of N-dodecanoyl-1-deoxysphinganine and other deoxysphingolipids in different cellular compartments.

  • Methodology:

    • Subcellular Fractionation: Cells are harvested and subjected to differential centrifugation or density gradient centrifugation to isolate different organelles (e.g., mitochondria, ER, cytosol).

    • Lipid Extraction: Lipids are extracted from the isolated fractions using a solvent system, typically a modification of the Bligh and Dyer or Folch methods.

    • LC Separation: The lipid extract is injected into a liquid chromatograph, where different lipid species are separated based on their physicochemical properties (e.g., using a reverse-phase C18 column).

    • MS/MS Detection: The separated lipids are introduced into a tandem mass spectrometer. The instrument first ionizes the lipids and then selects for a specific precursor ion (corresponding to the mass of the lipid of interest). This precursor ion is then fragmented, and the resulting product ions are detected. The specific fragmentation pattern allows for unambiguous identification and quantification of the lipid.

Signaling Pathways and Cellular Consequences

The accumulation of N-dodecanoyl-1-deoxysphinganine in the mitochondria and ER triggers a cascade of cellular stress responses and signaling events.

Mitochondrial Dysfunction

The enrichment of N-acylated doxSA metabolites in mitochondria leads to a state of "mitotoxicity".[1] This is characterized by:

  • Mitochondrial Fragmentation: A disruption of the normal tubular mitochondrial network into smaller, punctate structures.[1][2]

  • Impaired Respiration: A decrease in the efficiency of the electron transport chain and oxidative phosphorylation.

  • Increased Reactive Oxygen Species (ROS) Production: Dysfunctional mitochondria can leak electrons, leading to the formation of superoxide (B77818) and other damaging ROS.

Endoplasmic Reticulum Stress

The retention of 1-deoxysphingolipids in the ER can induce the unfolded protein response (UPR) and ER stress.[7][9] This can lead to:

  • Induction of Autophagy: The cell may initiate autophagy to clear damaged ER and mitochondria (ER-phagy and mitophagy).[8]

signaling_pathway cluster_synthesis Biosynthesis cluster_localization Subcellular Localization & Effects SPT Serine Palmitoyltransferase (SPT) doxSA 1-deoxysphinganine (doxSA) SPT->doxSA Alanine Alanine + Palmitoyl-CoA Alanine->SPT CerS Ceramide Synthase (CerS) doxSA->CerS Ndodecanoyl N-dodecanoyl-1-deoxysphinganine CerS->Ndodecanoyl Mito Mitochondria Ndodecanoyl->Mito Trafficking ER Endoplasmic Reticulum Ndodecanoyl->ER Retention Mito_dys Mitochondrial Dysfunction (Fragmentation, ROS) Mito->Mito_dys ER_stress ER Stress (Altered Trafficking) ER->ER_stress Autophagy Autophagy (Mitophagy, ER-phagy) Mito_dys->Autophagy ER_stress->Autophagy Lysosome Lysosomal Accumulation Autophagy->Lysosome

Caption: Biosynthesis, localization, and downstream effects of N-dodecanoyl-1-deoxysphinganine.

Implications for Drug Development

A thorough understanding of the subcellular localization of N-dodecanoyl-1-deoxysphinganine is paramount for the development of therapeutic strategies for diseases associated with elevated deoxySL levels. Targeting the enzymes involved in its synthesis, such as serine palmitoyltransferase (SPT) and ceramide synthases, could be a viable approach to reduce its production. Additionally, strategies aimed at preventing its accumulation in the mitochondria or mitigating the downstream effects of mitochondrial and ER stress hold therapeutic promise. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the intricate roles of these atypical sphingolipids in health and disease.

References

The Detrimental Impact of a Missing Hydroxyl Group: A Technical Guide to Deoxysphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deoxysphingolipids (deoxySLs) represent a class of atypical sphingolipids characterized by the absence of a hydroxyl group at the C1 position of the sphingoid base backbone. This seemingly minor structural alteration has profound pathological consequences, preventing their degradation through canonical pathways and leading to their accumulation in various tissues. This accumulation is cytotoxic and has been definitively linked to the debilitating neurodegenerative condition, Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1). Emerging evidence also strongly implicates elevated deoxySL levels in the pathogenesis of type 2 diabetes and its complications, particularly diabetic neuropathy. This technical guide provides an in-depth exploration of the biosynthesis, pathophysiology, and analytical considerations of deoxysphingolipids, offering a critical resource for researchers and professionals in drug development.

The Aberrant Biosynthesis of Deoxysphingolipids

The canonical de novo synthesis of sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of L-serine (B559523) and palmitoyl-CoA.[1] However, SPT can also utilize L-alanine as a substrate, a reaction that gives rise to 1-deoxysphinganine, the precursor of all deoxysphingolipids.[1] This shift in substrate preference can be caused by mutations in the SPTLC1 or SPTLC2 subunits of the SPT enzyme, as seen in HSAN1, or can be induced by conditions of low serine and high alanine (B10760859) availability.[1][2]

Because they lack the C1-hydroxyl group, deoxysphingoid bases cannot be converted to complex sphingolipids or be phosphorylated to form sphingosine-1-phosphate, a critical step in the canonical degradation pathway.[2] This metabolic dead-end leads to the accumulation of deoxydihydroceramides and deoxyceramides, which are believed to be the primary drivers of cytotoxicity.

dot

cluster_canonical Canonical Sphingolipid Pathway PalmitoylCoA_c Palmitoyl-CoA Ketosphinganine_c 3-Ketosphinganine PalmitoylCoA_c->Ketosphinganine_c Serine_c L-Serine Serine_c->Ketosphinganine_c SPT Sphinganine_c Sphinganine Ketosphinganine_c->Sphinganine_c Dihydroceramide_c Dihydroceramide Sphinganine_c->Dihydroceramide_c CerS Ceramide_c Ceramide Dihydroceramide_c->Ceramide_c ComplexSL_c Complex Sphingolipids Ceramide_c->ComplexSL_c Degradation_c Degradation Ceramide_c->Degradation_c PalmitoylCoA_d Palmitoyl-CoA Deoxyketosphinganine_d 1-Deoxy-3-ketosphinganine PalmitoylCoA_d->Deoxyketosphinganine_d Alanine_d L-Alanine Alanine_d->Deoxyketosphinganine_d SPT (mutant or altered substrate) Deoxysphinganine_d 1-Deoxysphinganine Deoxyketosphinganine_d->Deoxysphinganine_d Deoxydihydroceramide_d 1-Deoxydihydroceramide (B12091950) Deoxysphinganine_d->Deoxydihydroceramide_d CerS Accumulation_d Accumulation & Cytotoxicity Deoxydihydroceramide_d->Accumulation_d

Caption: Canonical vs. Deoxysphingolipid Biosynthesis.

Pathophysiological Impact of Deoxysphingolipid Accumulation

The accumulation of deoxySLs has been shown to be cytotoxic to a variety of cell types, with neurons and pancreatic β-cells being particularly vulnerable. The precise mechanisms of toxicity are still under investigation but are thought to involve mitochondrial dysfunction, disruption of calcium homeostasis, and induction of apoptosis.[3]

In the context of Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) , the accumulation of deoxySLs in peripheral neurons leads to progressive axonal degeneration, resulting in sensory loss, neuropathic pain, and ulcerations.[2]

In Type 2 Diabetes , elevated levels of deoxySLs are considered predictive biomarkers for the development of the disease.[4][5][6][7] They are believed to contribute to β-cell dysfunction and death, as well as the development of diabetic neuropathy, which shares clinical similarities with HSAN1.[2]

dot

DeoxySL Deoxysphingolipid Accumulation Mito Mitochondrial Dysfunction DeoxySL->Mito Ca Altered Calcium Homeostasis DeoxySL->Ca Apoptosis Apoptosis DeoxySL->Apoptosis Neurotoxicity Neurotoxicity Mito->Neurotoxicity Cytotoxicity β-cell Cytotoxicity Mito->Cytotoxicity Ca->Neurotoxicity Ca->Cytotoxicity Apoptosis->Neurotoxicity Apoptosis->Cytotoxicity HSAN1 HSAN1 Neurotoxicity->HSAN1 DN Diabetic Neuropathy Neurotoxicity->DN Cytotoxicity->DN

Caption: Pathophysiological consequences of deoxysphingolipid accumulation.

Quantitative Data on Deoxysphingolipid Levels

The following tables summarize the reported plasma concentrations of key deoxysphingolipids in healthy controls and patient populations. These values highlight the significant elevation of these biomarkers in disease states.

Table 1: Plasma Deoxysphingolipid Levels in Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1)

AnalyteControl (ng/mL)HSAN1 Patients (ng/mL)Reference
1-deoxysphinganine≤0.25Significantly elevated[8]
1-deoxymethylsphinganine≤0.04Significantly elevated[8]
1-deoxysphingosine≤0.05Significantly elevated[8]
1-deoxymethylsphingosine≤0.09Significantly elevated[8]

Table 2: Plasma Deoxysphingolipid Levels in Type 2 Diabetes Mellitus (T2DM)

AnalyteControl (μmol/L)T2DM with DSPN (μmol/L)p-valueReference
1-deoxysphinganine0.06 ± 0.030.11 ± 0.06<0.05[4]
1-deoxysphingosine0.12 ± 0.050.24 ± 0.16<0.05[4]

DSPN: Distal Sensorimotor Polyneuropathy

Table 3: Plasma 1-deoxydihydroceramide Levels in Obesity, T2DM, and Diabetic Neuropathy (DN)

GroupTotal 1-deoxydihydroceramides (pmol/100 µL)Reference
Lean Controls (LC)5.195[9]
Obesity (ob)-[9]
Obesity with T2DM (ob/T2D)-[9]
Obesity with T2DM and DN (ob/T2D/DN)8.939[9]

Note: A stepwise increase was observed across the groups, with a significant difference between the LC and ob/T2D/DN groups (p=0.005).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to deoxysphingolipid research.

Quantification of Deoxysphingolipids in Plasma by LC-MS/MS

Objective: To accurately measure the concentration of deoxysphingoid bases in human plasma.

Materials:

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Deionized water

  • Internal standards (e.g., d7-sphingosine, d7-sphinganine)

  • Formic acid

  • Ammonium (B1175870) formate (B1220265)

  • C18 reverse-phase LC column

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add a known amount of internal standard mixture dissolved in methanol.

    • Vortex to mix and precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Perform a liquid-liquid extraction using a chloroform/methanol/water system.

    • Collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.[10]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phases typically consisting of water and methanol/acetonitrile, both containing formic acid and ammonium formate to improve ionization.

    • Perform detection using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for each deoxysphingolipid and internal standard.

  • Data Analysis:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Calculate the concentration of each deoxysphingolipid using a calibration curve generated with known concentrations of authentic standards.

Serine Palmitoyltransferase (SPT) Activity Assay

Objective: To measure the enzymatic activity of SPT in cell lysates or tissue homogenates.

Materials:

  • Cell lysate or tissue homogenate

  • L-[³H]-serine (radiolabeled)

  • Palmitoyl-CoA

  • Pyridoxal 5'-phosphate (PLP)

  • HEPES buffer

  • Dithiothreitol (DTT)

  • EDTA

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing HEPES buffer, DTT, EDTA, and PLP.

    • Add the cell lysate or tissue homogenate to the reaction mixture.

    • Initiate the reaction by adding L-[³H]-serine and palmitoyl-CoA.[11]

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a chloroform/methanol mixture.

    • Perform a lipid extraction to separate the radiolabeled lipid products from the unreacted L-[³H]-serine.

  • Quantification:

    • Dry the lipid extract and resuspend in a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate SPT activity based on the amount of incorporated radiolabel, normalized to the protein concentration of the lysate/homogenate and the incubation time.[11]

Ceramide Synthase (CerS) Activity Assay

Objective: To measure the activity of ceramide synthases, which N-acylate sphingoid bases.

Materials:

  • Cell or tissue homogenate

  • NBD-sphinganine (fluorescent substrate)

  • Fatty acyl-CoA (e.g., C16:0-CoA, C24:1-CoA)

  • Assay buffer (e.g., HEPES)

  • Methanol

  • HPLC system with a fluorescence detector

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cell or tissue homogenate with the assay buffer.[12]

    • Add the desired fatty acyl-CoA.

    • Initiate the reaction by adding NBD-sphinganine.[12]

  • Incubation:

    • Incubate the reaction at 37°C for a specified time (e.g., 30-120 minutes).[13]

  • Reaction Termination:

    • Terminate the reaction by adding methanol.[14]

    • Centrifuge to pellet precipitated proteins.[14]

  • Analysis:

    • Inject the supernatant into an HPLC system equipped with a fluorescence detector.

    • Separate the fluorescently labeled substrate (NBD-sphinganine) from the product (NBD-dihydroceramide) using a suitable column and mobile phase gradient.

    • Quantify the product peak area and calculate CerS activity based on a standard curve of NBD-dihydroceramide.[14]

Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of deoxysphingolipids on cultured cells.

Materials:

  • Cultured cells (e.g., neuronal cells, pancreatic β-cells)

  • 96-well cell culture plates

  • Deoxysphingolipid stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the deoxysphingolipid of interest for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition:

    • After the treatment period, add MTT solution to each well and incubate for 1-4 hours at 37°C.[15] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

Neurite Outgrowth Assay

Objective: To evaluate the neurotoxic effect of deoxysphingolipids by measuring their impact on neurite extension.

Materials:

  • Primary neurons or a neuronal cell line (e.g., SH-SY5Y)

  • Cell culture plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine, laminin)

  • Deoxysphingolipid stock solution

  • Fixative (e.g., paraformaldehyde)

  • Permeabilization solution (e.g., Triton X-100)

  • Blocking solution (e.g., bovine serum albumin)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Plating:

    • Plate neurons on coated plates or coverslips and allow them to attach and begin to extend neurites.

  • Treatment:

    • Treat the neurons with different concentrations of the deoxysphingolipid for a defined period.

  • Immunostaining:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with Triton X-100.

    • Block non-specific antibody binding.

    • Incubate with the primary antibody against β-III tubulin.

    • Incubate with the fluorescently labeled secondary antibody and a nuclear stain.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Use image analysis software to automatically or semi-automatically trace and measure the length of the neurites.

    • Quantify the average neurite length per neuron for each treatment condition and compare it to the vehicle control.[16]

Conclusion and Future Directions

The absence of the C1-hydroxyl group in deoxysphingolipids fundamentally alters their metabolism and renders them cytotoxic, with significant implications for human health. Their established role in HSAN1 and growing association with type 2 diabetes underscore the importance of understanding their pathobiology. The development of robust analytical methods for their quantification and the use of relevant in vitro assays are crucial for advancing research in this field. Future research should focus on further elucidating the downstream signaling pathways affected by deoxySL accumulation, identifying potential therapeutic targets to mitigate their toxicity, and exploring the full spectrum of diseases in which these atypical lipids may play a role. For drug development professionals, targeting the biosynthesis of deoxysphingolipids or enhancing their clearance represents a promising avenue for novel therapeutic interventions for a range of debilitating diseases.

References

N-12:0-1-Deoxysphinganine: A Bioactive Lipid Molecule at the Crossroads of Metabolism and Cellular Stress

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-12:0-1-Deoxysphinganine, also known as N-lauroyl-1-deoxysphinganine, is a member of the atypical class of bioactive lipids known as 1-deoxysphingolipids (deoxySLs). Devoid of the C1-hydroxyl group characteristic of canonical sphingolipids, these molecules cannot be degraded through conventional catabolic pathways, leading to their accumulation and implication in a range of metabolic and neurological disorders. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and cellular functions of this compound and its precursors. We will delve into its role in signaling pathways related to cellular stress, mitochondrial dysfunction, and inflammation, supported by quantitative data and detailed experimental protocols. This document aims to serve as a critical resource for researchers investigating the therapeutic potential and pathological implications of this unique lipid molecule.

Introduction

Sphingolipids are a diverse class of lipids that play crucial roles in cell structure, signaling, and regulation. The de novo synthesis of canonical sphingolipids begins with the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT). However, under conditions of serine deficiency or in the presence of SPT mutations, the enzyme can utilize L-alanine as a substrate, leading to the formation of 1-deoxysphinganine (doxSA), the precursor to all deoxySLs.[1][2] this compound is formed through the N-acylation of 1-deoxysphinganine with lauroyl-CoA, a reaction catalyzed by ceramide synthases (CerS).[3][4]

The accumulation of deoxySLs, including this compound, has been linked to the pathophysiology of hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][5] Their neurotoxic effects are attributed to their ability to disrupt cellular processes, including mitochondrial function, calcium homeostasis, and cytoskeletal dynamics.[3][6][7] This guide will explore the current understanding of this compound as a bioactive lipid, with a focus on its quantitative effects and the experimental approaches used to study them.

Biosynthesis and Metabolism

The synthesis of this compound is initiated by a shift in the substrate specificity of serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid biosynthesis.

PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) (Altered Substrate Specificity) PalmitoylCoA->SPT L_Alanine L-Alanine L_Alanine->SPT Deoxysphinganine 1-Deoxysphinganine (doxSA) SPT->Deoxysphinganine Condensation CerS Ceramide Synthase (CerS5/6) Deoxysphinganine->CerS LauroylCoA Lauroyl-CoA (C12:0) LauroylCoA->CerS N12_Deoxysphinganine This compound (N-lauroyl-1-deoxysphinganine) CerS->N12_Deoxysphinganine N-acylation Metabolism Further Metabolism (e.g., by CYP4F enzymes) N12_Deoxysphinganine->Metabolism Accumulation Cellular Accumulation N12_Deoxysphinganine->Accumulation

Biosynthesis of this compound.

Mutations in SPTLC1 and SPTLC2, the subunits of SPT, can lead to a gain-of-function that favors the use of L-alanine over L-serine, resulting in elevated levels of 1-deoxysphinganine.[2][8] This precursor is then N-acylated by ceramide synthases. CerS5 and CerS6 exhibit specificity for C14-C16 fatty acyl-CoAs, suggesting their involvement in the synthesis of this compound from lauroyl-CoA.[3] Unlike canonical sphingolipids, deoxySLs are not readily degraded and can accumulate within cells, leading to cellular dysfunction.[9][10] Metabolism of 1-deoxysphingolipids can occur via cytochrome P450 enzymes, although this is a slower process compared to the degradation of canonical sphingolipids.[9][10]

Quantitative Data on Bioactivity

While specific quantitative data for this compound is limited, studies on its precursor, 1-deoxysphinganine (doxSA), and the general class of 1-deoxysphingolipids provide valuable insights into its bioactivity.

Table 1: Effects of 1-Deoxysphinganine (doxSA) on Cellular Processes

Cellular ProcessCell TypeConcentrationEffectReference(s)
Cell MigrationNIH-3T3 fibroblastsIC50: 2.6 µMInhibition of cell migration in a scratch assay.[11]
CytotoxicityDU145 cellsIC50: ~2 µMInduction of cell death.[12]
DNA SynthesisSwiss 3T3 cells1 µMStimulation of DNA synthesis.[12]
Neurite LengthDorsal root ganglion neurons1 µMDecrease in neurite length and induction of neurite contraction.[12]
Mitochondrial FragmentationMouse embryonic fibroblasts0.5 - 1 µMIncreased mitochondrial fragmentation after 24 hours.[6]
NLRP3 Inflammasome ActivationMacrophage reporter cell lineNot specifiedPYCARD-speck formation, indicative of inflammasome activation.[13]

Signaling Pathways

This compound and other deoxySLs have been shown to impact several key signaling pathways, contributing to cellular stress and pathology.

Mitochondrial Dysfunction Pathway

Accumulation of N-acylated 1-deoxysphinganine in mitochondria is a key event leading to cellular toxicity.

N12_Deoxysphinganine This compound Mitochondria Mitochondria N12_Deoxysphinganine->Mitochondria Accumulation Fragmentation Mitochondrial Fragmentation Mitochondria->Fragmentation Dysfunction Mitochondrial Dysfunction Fragmentation->Dysfunction CellDeath Cell Death Dysfunction->CellDeath DeoxySLs 1-Deoxysphingolipids (e.g., this compound) NLRP3 NLRP3 Inflammasome Activation DeoxySLs->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 ProIL1B Pro-IL-1β IL1B Mature IL-1β ProIL1B->IL1B Cleavage by Caspase-1 Inflammation Inflammation IL1B->Inflammation Secretion Sample Biological Sample (Cells or Tissues) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction LC Liquid Chromatography (e.g., C18 reverse phase) Extraction->LC MS Tandem Mass Spectrometry (MRM mode) LC->MS Quantification Quantification (vs. Internal Standard) MS->Quantification Seeding Seed cells to form a confluent monolayer Scratch Create a 'scratch' in the monolayer Seeding->Scratch Treatment Treat with this compound or vehicle control Scratch->Treatment Imaging Image the scratch at time intervals (e.g., 0, 24, 48h) Treatment->Imaging Analysis Measure the change in scratch area over time Imaging->Analysis

References

The Physiological Relevance of Circulating 1-Deoxysphingolipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Circulating 1-deoxysphingolipids (deoxySLs) represent a class of atypical sphingolipids that have garnered significant attention in recent years due to their emerging roles in the pathophysiology of several metabolic and neurological disorders. Unlike canonical sphingolipids, which are synthesized from the condensation of serine and palmitoyl-CoA, deoxySLs are formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine as a substrate.[1] This seemingly subtle shift in substrate preference has profound physiological consequences, as the resulting 1-deoxysphinganine (doxSA) and its derivatives lack the C1-hydroxyl group essential for their degradation.[1] This inherent resistance to catabolism leads to their accumulation in plasma and tissues, triggering a cascade of cytotoxic events. This technical guide provides an in-depth overview of the physiological relevance of circulating 1-deoxysphingolipids, with a focus on their association with disease, underlying signaling pathways, and the methodologies used for their investigation.

Data Presentation: Quantitative Levels of Circulating 1-Deoxysphingolipids

The accumulation of circulating 1-deoxysphingolipids is a key pathological feature in several diseases, most notably Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) and Type 2 Diabetes (T2D). The following tables summarize the quantitative data on plasma deoxySL concentrations in various physiological and pathological states.

Condition1-Deoxysphinganine (doxSA) (μmol/L)1-Deoxysphingosine (doxSO) (μmol/L)Reference
Healthy Controls 0.06 ± 0.030.12 ± 0.05[2]
Type 2 Diabetes with Neuropathy (DSPN) 0.11 ± 0.060.24 ± 0.16[2]
HSAN1 Patients Up to 1.2Not specified[3]
ConditionTotal 1-Deoxydihydroceramides (pmol/100 μL)Reference
Lean Controls 5.195[4]
Obese Not specified
Obese with Type 2 Diabetes (No Neuropathy) Not specified
Obese with Type 2 Diabetes and Neuropathy 8.939[4]
Obese with Reduced IENFD 8.626[4]
Obese with Normal IENFD 4.353[4]

Signaling Pathways and Pathophysiological Mechanisms

The cytotoxicity of 1-deoxysphingolipids is attributed to their ability to disrupt cellular homeostasis through multiple mechanisms, including mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and interference with key signaling pathways.

1-Deoxysphingolipid Biosynthesis and Metabolism

The synthesis of 1-deoxysphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), which, under conditions of L-serine (B559523) deficiency or in the presence of specific mutations, utilizes L-alanine instead of L-serine. This leads to the formation of 1-deoxysphinganine (doxSA), which can be further metabolized to other deoxySL species.

Biosynthesis of 1-Deoxysphingolipids PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPTLC1/SPTLC2) PalmitoylCoA->SPT Alanine L-Alanine Alanine->SPT doxSA 1-Deoxysphinganine (doxSA) SPT->doxSA Metabolites Downstream Metabolites (e.g., 1-deoxy-dihydroceramides) doxSA->Metabolites

Biosynthesis of 1-Deoxysphingolipids.
Cellular Mechanisms of 1-Deoxysphingolipid-Induced Toxicity

Elevated levels of deoxySLs have been shown to induce cytotoxicity in various cell types, including pancreatic β-cells and neurons. The proposed mechanisms involve the disruption of cellular organelles and signaling cascades.

Cellular Mechanisms of 1-Deoxysphingolipid Toxicity deoxySL Elevated Circulating 1-Deoxysphingolipids Mitochondria Mitochondrial Dysfunction (Fragmentation, Swelling) deoxySL->Mitochondria ER ER Stress deoxySL->ER Signaling Altered Signaling (e.g., JNK, p38 MAPK activation) deoxySL->Signaling Cytoskeleton Cytoskeletal Disruption deoxySL->Cytoskeleton Autophagy Autophagosome Accumulation Mitochondria->Autophagy ER->Autophagy CellDeath Cell Death (Apoptosis, Necrosis) Signaling->CellDeath Cytoskeleton->CellDeath Inflammasome NLRP3 Inflammasome Activation Autophagy->Inflammasome Inflammasome->CellDeath

Cellular Mechanisms of 1-Deoxysphingolipid Toxicity.

Experimental Protocols

Quantification of 1-Deoxysphingolipids in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of 1-deoxysphingolipids from human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Lipid Extraction:

  • Materials:

    • Human plasma

    • Internal standards (e.g., C17-1-deoxysphinganine)

    • Methanol, Chloroform (B151607), Water (LC-MS grade)

    • Formic acid

  • Procedure:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add a known amount of internal standard.

    • Add 1 mL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex vigorously for 1 minute.

    • Incubate on a shaker for 1 hour at room temperature.

    • Add 300 µL of chloroform and 300 µL of water to induce phase separation.

    • Vortex and centrifuge at 2000 x g for 10 minutes.

    • Carefully collect the lower organic phase.

    • Dry the organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

Workflow for 1-Deoxysphingolipid Extraction from Plasma start Start: Plasma Sample add_is Add Internal Standard start->add_is add_solv Add Chloroform:Methanol add_is->add_solv vortex1 Vortex add_solv->vortex1 incubate Incubate vortex1->incubate phase_sep Induce Phase Separation incubate->phase_sep vortex2 Vortex & Centrifuge phase_sep->vortex2 collect Collect Organic Phase vortex2->collect dry Dry Down collect->dry reconstitute Reconstitute dry->reconstitute end Ready for LC-MS/MS reconstitute->end

Workflow for 1-Deoxysphingolipid Extraction from Plasma.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid and ammonium (B1175870) formate.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific 1-deoxysphingolipid species and their internal standards.

Serine Palmitoyltransferase (SPT) Activity Assay

This assay measures the activity of SPT by monitoring the incorporation of a labeled substrate.

  • Materials:

    • Cell lysates or microsomal fractions

    • L-[³H]serine or a fluorescently labeled serine analog

    • Palmitoyl-CoA

    • Pyridoxal-5'-phosphate (PLP)

    • Reaction buffer

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, PLP, and labeled L-serine.

    • Add the cell lysate or microsomal fraction to the reaction mixture.

    • Initiate the reaction by adding palmitoyl-CoA.

    • Incubate at 37°C for a defined period.

    • Stop the reaction (e.g., by adding a strong acid).

    • Extract the lipids.

    • Quantify the labeled product (3-ketodihydrosphingosine or its deoxy-analog) using liquid scintillation counting or fluorescence detection.[5][6]

Cytotoxicity Assay in Pancreatic β-Cells

This protocol assesses the cytotoxic effects of 1-deoxysphingolipids on insulin-producing cells.

  • Materials:

    • Pancreatic β-cell line (e.g., INS-1) or primary islets

    • 1-deoxysphinganine (doxSA)

    • Cell culture medium

    • Reagents for viability assays (e.g., MTT, LDH release assay)

    • Reagents for apoptosis assays (e.g., Annexin V/Propidium Iodide staining)

  • Procedure:

    • Culture pancreatic β-cells to the desired confluency.

    • Treat the cells with varying concentrations of doxSA for different time points.

    • Assess cell viability using an MTT assay or by measuring LDH release into the culture medium.

    • Evaluate apoptosis by staining with Annexin V and Propidium Iodide followed by flow cytometry or fluorescence microscopy.[7]

Therapeutic Strategies: L-Serine Supplementation

Given that the synthesis of 1-deoxysphingolipids is driven by the utilization of L-alanine by SPT, a logical therapeutic approach is to increase the availability of the canonical substrate, L-serine. Oral L-serine supplementation has been investigated as a potential treatment to lower circulating deoxySL levels and ameliorate disease symptoms in both HSAN1 and diabetic neuropathy.[8][9] Clinical trials have shown that L-serine supplementation can effectively reduce plasma deoxySL concentrations.[9][10][11][12][13]

Therapeutic Rationale for L-Serine Supplementation SPT Serine Palmitoyltransferase (SPT) deoxySL 1-Deoxysphingolipids (Toxic) SPT->deoxySL Reduced CanonicalSL Canonical Sphingolipids (Physiological) SPT->CanonicalSL Increased Alanine L-Alanine Alanine->SPT Serine L-Serine (supplemented) Serine->SPT

Therapeutic Rationale for L-Serine Supplementation.

Conclusion

Circulating 1-deoxysphingolipids are increasingly recognized as important players in the pathogenesis of metabolic and neurological diseases. Their accumulation, driven by altered substrate specificity of serine palmitoyltransferase, leads to cellular toxicity through various mechanisms. The quantification of these lipids in plasma serves as a valuable biomarker for disease presence and progression. Furthermore, understanding the underlying signaling pathways has paved the way for novel therapeutic strategies, such as L-serine supplementation, which holds promise for mitigating the detrimental effects of these atypical sphingolipids. Continued research in this area is crucial for the development of effective treatments for diseases associated with elevated 1-deoxysphingolipid levels.

References

The In Vivo Metabolism of N-12:0-1-Deoxysphinganine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-12:0-1-deoxysphinganine belongs to a class of atypical sphingolipids known as 1-deoxysphingolipids (deoxySLs). DeoxySLs are synthesized when the enzyme serine palmitoyltransferase (SPT) utilizes alanine (B10760859) instead of its canonical substrate, serine.[1][2] This substitution results in the absence of the C1-hydroxyl group, rendering these lipids resistant to canonical degradation pathways and leading to their accumulation, which is associated with cellular toxicity and pathologies such as hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2][3] While once considered metabolic dead-ends, recent research has unveiled a dedicated metabolic pathway for deoxySLs involving N-acylation and subsequent oxidative metabolism by cytochrome P450 enzymes.[1][2] This guide provides a comprehensive overview of the current understanding of the in vivo metabolism of N-acyl-1-deoxysphinganines, with a focus on the N-dodecanoyl (12:0) species, summarizing key metabolic steps, experimental methodologies, and presenting the data in a structured format for clarity and comparative analysis.

Core Metabolic Pathway of N-Acyl-1-Deoxysphinganines

The in vivo metabolism of this compound, like other N-acylated 1-deoxysphinganines, proceeds through a multi-step enzymatic cascade. The initial precursor, 1-deoxysphinganine (deoxySA), is first acylated and then further metabolized.

N-Acylation of 1-Deoxysphinganine

The primary metabolic step for 1-deoxysphinganine is N-acylation, catalyzed by ceramide synthases (CerS), to form N-acyl-1-deoxysphinganine, also known as 1-deoxydihydroceramide.[2][4] There are six known CerS isoforms in mammals, each with a preference for specific fatty acyl-CoA chain lengths. The specific CerS involved in the N-acylation of deoxySA with lauroyl-CoA (12:0) in vivo has not been definitively identified, but the substrate specificity of these enzymes suggests that multiple CerS can act on 1-deoxysphinganine.[4] For instance, in NIH-3T3 fibroblasts, supplemented 1-deoxysphinganine was primarily acylated with palmitate (C16:0).[5] The N-acyl chain length is a critical determinant of the biological activity of the resulting 1-deoxydihydroceramide.[5]

Desaturation

Following N-acylation, 1-deoxydihydroceramides can undergo desaturation to form 1-deoxyceramides. Unlike canonical dihydroceramides which are desaturated at the Δ4,5 position, 1-deoxydihydroceramides are most commonly desaturated at the Δ14,15 position with a cis configuration.[2] The specific desaturase responsible for this reaction has not yet been fully characterized.

Cytochrome P450-Mediated Degradation

Contrary to earlier beliefs, 1-deoxysphingolipids are not dead-end metabolites. A novel degradation pathway initiated by cytochrome P450 enzymes of the CYP4F subfamily has been identified.[1][2] This pathway involves a series of hydroxylation and further oxidation reactions, ultimately leading to more polar metabolites that can be eliminated. While the precise metabolites of this compound have not been individually tracked in vivo, the general pathway is believed to apply to various N-acyl species. The enzymes in this pathway do not appear to have high specificity for the N-acyl chain.[2]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of N-Acyl-1-Deoxysphinganine

Metabolism cluster_synthesis De Novo Synthesis cluster_acylation N-Acylation cluster_downstream Downstream Metabolism Palmitoyl-CoA Palmitoyl-CoA SPT SPT Palmitoyl-CoA->SPT Alanine Alanine Alanine->SPT 1-Deoxysphinganine 1-Deoxysphinganine SPT->1-Deoxysphinganine CerS CerS 1-Deoxysphinganine->CerS Lauroyl-CoA (12:0) Lauroyl-CoA (12:0) Lauroyl-CoA (12:0)->CerS This compound This compound CerS->this compound Desaturase Desaturase This compound->Desaturase N-12:0-1-Deoxyceramide N-12:0-1-Deoxyceramide Desaturase->N-12:0-1-Deoxyceramide CYP4F_Enzymes CYP4F Enzymes N-12:0-1-Deoxyceramide->CYP4F_Enzymes Hydroxylated_Metabolites Hydroxylated Metabolites CYP4F_Enzymes->Hydroxylated_Metabolites Further_Oxidation_Products Further Oxidation Products Hydroxylated_Metabolites->Further_Oxidation_Products Workflow Animal_Model Animal Model Administration (e.g., labeled this compound) Tissue_Collection Tissue/Biofluid Collection Animal_Model->Tissue_Collection Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer method) Tissue_Collection->Lipid_Extraction Hydrolysis Optional: Acid/Base Hydrolysis (to measure total 1-deoxysphinganine backbone) Lipid_Extraction->Hydrolysis LC_MS_Analysis LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Derivatization Optional: OPA Derivatization (for improved chromatography) Hydrolysis->Derivatization Derivatization->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

References

The Role of Serine Palmitoyltransferase (SPT) in N-12:0-1-Deoxysphinganine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids, catalyzing the condensation of L-serine and a long-chain acyl-CoA. While palmitoyl-CoA (C16:0) is its canonical substrate, SPT exhibits a degree of substrate promiscuity, utilizing alternative amino acids and acyl-CoAs. This promiscuity is the basis for the synthesis of atypical and often cytotoxic 1-deoxysphingolipids (deoxySLs). When SPT utilizes L-alanine instead of L-serine, it produces 1-deoxysphinganine (1-deoxySA), the precursor to a class of neurotoxic lipids implicated in hereditary sensory and autonomic neuropathy type 1 (HSAN1) and other metabolic diseases.[1][2][3] The acyl-CoA chain length further dictates the specific 1-deoxySA species synthesized. This guide provides a technical overview of the role of SPT in the synthesis of 1-deoxysphinganine from N-12:0-acyl-CoA (lauroyl-CoA), detailing the enzymatic mechanism, factors influencing substrate selection, and the pathological downstream effects.

Introduction to Serine Palmitoyltransferase (SPT)

SPT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme complex located in the endoplasmic reticulum.[4] The core mammalian SPT is a heterodimer of SPTLC1 and either SPTLC2 or SPTLC3 subunits.[5][6] Additional small subunits, ssSPTa and ssSPTb, can associate with the core complex to modulate its activity and acyl-CoA substrate preference.[5][7] Specifically, ssSPTa favors the utilization of C16-CoA, while ssSPTb shifts the preference towards C18-CoA.[5] The SPTLC3 subunit has been shown to exhibit higher activity with shorter chain acyl-CoAs, such as lauroyl-CoA (C12:0) and myristoyl-CoA (C14:0).[8]

The Canonical and Atypical Reactions of SPT

The canonical reaction catalyzed by SPT is the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the precursor to all canonical sphingolipids.[4][6] However, under certain conditions, SPT can utilize L-alanine, leading to the synthesis of 1-deoxy-3-ketosphinganine, which is then reduced to 1-deoxysphinganine (1-deoxySA).[2][9] This shift in substrate preference can be induced by mutations in the SPTLC1 or SPTLC2 genes, or by conditions of low serine and high alanine (B10760859) availability.[1][2][10]

Synthesis of N-12:0-1-Deoxysphinganine

The synthesis of 1-deoxysphinganine from lauroyl-CoA (N-12:0-acyl-CoA) follows the same atypical pathway. The SPT complex, likely involving the SPTLC3 subunit due to its preference for shorter acyl-CoAs, condenses L-alanine and lauroyl-CoA.[8] The resulting 1-deoxy-3-ketosphinganine with a C12 backbone is subsequently reduced to form this compound.

Quantitative Data on SPT Activity and Substrate Specificity

The following tables summarize key quantitative data regarding SPT's kinetic parameters and the impact of mutations on its activity. Direct kinetic data for N-12:0-acyl-CoA as a substrate for 1-deoxysphinganine synthesis is limited in the literature; however, data for other substrates provide a valuable reference.

Table 1: Kinetic Parameters of Serine Palmitoyltransferase

SubstrateEnzyme SourceKmVmaxReference
L-SerineMammalian1.2 mMNot specified[11]
Palmitoyl-CoAMammalian~0.05-0.1 mM (optimal)Not specified[11]
L-SerineYeast128 ± 51 µMNot specified[12]
Palmitoyl-CoAYeast1.6 ± 0.7 µMNot specified[12]
L-AlanineS. multivorum10-200x higher than L-SerineNot specified[13]

Note: Palmitoyl-CoA can exhibit substrate inhibition at higher concentrations.[11]

Table 2: Impact of HSAN1-Associated Mutations on SPT Activity

MutationSubunitEffect on Canonical Activity (with L-Serine)Effect on Atypical Activity (with L-Alanine)Reference
C133WSPTLC1No significant reductionIncreased 1-deoxySL synthesis[1]
C133YSPTLC1No significant reductionIncreased 1-deoxySL synthesis[1]
V144DSPTLC1Lacks SPT activityNot specified[6]
S331FSPTLC1IncreasedIncreased 1-deoxySL synthesis[1]
S331YSPTLC1IncreasedIncreased 1-deoxySL synthesis[1]
A182PSPTLC265% reduced3.5-fold increased[3]

Signaling Pathways and Cellular Effects of 1-Deoxysphingolipids

1-Deoxysphingolipids are cytotoxic as they cannot be degraded through canonical sphingolipid catabolic pathways due to the lack of the C1-hydroxyl group.[2][14] Their accumulation leads to a range of cellular dysfunctions, particularly in neurons.

DeoxySL_Pathway cluster_SPT Serine Palmitoyltransferase (SPT) Complex SPTLC1 SPTLC1 SPTLC2_3 SPTLC2/SPTLC3 ssSPT ssSPTa/b L_Alanine L-Alanine Deoxy_Keto_SA 1-deoxy-3-keto-sphinganine L_Alanine->Deoxy_Keto_SA SPT Acyl_CoA N-12:0-Acyl-CoA Acyl_CoA->Deoxy_Keto_SA SPT Deoxy_SA This compound (1-deoxySA) Deoxy_Keto_SA->Deoxy_SA Reduction Deoxy_DHCer 1-deoxy-dihydroceramide Deoxy_SA->Deoxy_DHCer Ceramide Synthase Autophagy_Accumulation Autophagosome & Lysosome Accumulation Deoxy_SA->Autophagy_Accumulation Neurite_Outgrowth_Inhibition Inhibition of Neurite Outgrowth Deoxy_SA->Neurite_Outgrowth_Inhibition ER_Stress ER Stress Deoxy_DHCer->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction Deoxy_DHCer->Mito_Dysfunction Cytotoxicity Cytotoxicity ER_Stress->Cytotoxicity Mito_Dysfunction->Cytotoxicity Inflammasome_Activation NLRP3 Inflammasome Activation Autophagy_Accumulation->Inflammasome_Activation Inflammasome_Activation->Cytotoxicity Neurite_Outgrowth_Inhibition->Cytotoxicity

Caption: Synthesis and pathological effects of 1-deoxysphingolipids.

Experimental Protocols

In Vitro SPT Activity Assay

This protocol is adapted from established methods to measure SPT activity in cell lysates.[11][15][16]

Materials:

  • Cell lysate or microsomal fraction

  • Assay Buffer: 50 mM HEPES, pH 8.0

  • Substrate Mix:

    • L-Alanine

    • N-12:0-Acyl-CoA (lauroyl-CoA)

    • Pyridoxal-5'-phosphate (PLP)

    • (Optional for quantification) Isotope-labeled L-alanine (e.g., d4-L-alanine)

  • Stop Solution: e.g., Chloroform:Methanol (B129727) (1:2, v/v)

  • Internal Standard for Mass Spectrometry (e.g., C17-1-deoxysphinganine)

Procedure:

  • Prepare the cell lysate or microsomal fraction. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Prepare the reaction mixture in the assay buffer containing PLP and the desired concentrations of L-alanine and N-12:0-acyl-CoA.

  • Initiate the reaction by adding the cell lysate (e.g., 100-400 µg of protein) to the reaction mixture.

  • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes). The reaction should be within the linear range.

  • Stop the reaction by adding the stop solution.

  • Add the internal standard for quantification.

  • Extract the lipids using a suitable method (e.g., Bligh-Dyer extraction).

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the extract in a solvent compatible with LC-MS/MS analysis.

  • Analyze the formation of this compound by LC-MS/MS.

Quantification of 1-Deoxysphinganine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipids.[17][18][19]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

General LC-MS/MS Parameters:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of solvents typically containing water, acetonitrile, or methanol with additives like formic acid and ammonium (B1175870) formate.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined empirically or from the literature.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_SPT_Assay In Vitro SPT Assay cluster_Lipid_Extraction Lipid Extraction cluster_Analysis Analysis Cell_Culture Cell Culture or Tissue Homogenization Lysate_Prep Cell Lysis and Protein Quantification Cell_Culture->Lysate_Prep Reaction_Setup Reaction Setup: Lysate + Substrates (L-Ala, N-12:0-CoA) Lysate_Prep->Reaction_Setup Incubation Incubation at 37°C Reaction_Setup->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Add_IS Add Internal Standard Reaction_Stop->Add_IS Lipid_Extraction Liquid-Liquid Extraction Add_IS->Lipid_Extraction Drying Dry Down Lipid_Extraction->Drying Resuspend Resuspend in LC-MS Solvent Drying->Resuspend LC_MS LC-MS/MS Analysis (MRM Mode) Resuspend->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for measuring 1-deoxySA synthesis.

Conclusion

Serine palmitoyltransferase plays a pivotal role in the synthesis of this compound through its substrate promiscuity. The utilization of L-alanine and shorter-chain acyl-CoAs like lauroyl-CoA, particularly by SPT complexes containing the SPTLC3 subunit, leads to the formation of these atypical sphingolipids. The accumulation of 1-deoxysphingolipids is associated with significant cellular toxicity and is a key pathogenic mechanism in HSAN1. Further research into the specific kinetics and regulation of SPT with various non-canonical substrates is crucial for understanding the pathophysiology of related diseases and for the development of targeted therapeutic interventions. The experimental protocols outlined in this guide provide a framework for investigating the synthesis and function of these important bioactive lipids.

References

Methodological & Application

Application Note: Quantification of 1-Deoxysphingolipids Using N-12:0-1-Deoxysphinganine as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1-hydroxyl group characteristic of canonical sphingolipids like ceramides (B1148491) and sphingosine.[1][2] These lipids are formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine as its substrate.[3][4] Elevated levels of deoxySLs have been implicated in a variety of pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetes, and non-alcoholic steatohepatitis, making their accurate quantification crucial for both basic research and clinical diagnostics.[1][5]

Unlike canonical sphingolipids, deoxySLs cannot be degraded through standard catabolic pathways, leading to their accumulation and potential cytotoxicity.[2] The primary circulating and cellular forms of these lipids are N-acylated derivatives, such as 1-deoxydihydroceramides (deoxydhCer) and 1-deoxyceramides (deoxyCer).[1]

Due to the inherent variability in sample preparation and mass spectrometry analysis, the use of a stable, reliable internal standard is essential for accurate and precise quantification. N-12:0-1-Deoxysphinganine (N-lauroyl-1-deoxysphinganine) is an ideal internal standard for the analysis of various 1-deoxydihydroceramide (B12091950) species. Its structure is highly similar to the endogenous analytes, ensuring comparable extraction efficiency and ionization response, but its distinct mass allows it to be differentiated and used for normalization.

This application note provides a detailed protocol for the quantification of 1-deoxydihydroceramides in biological samples using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The methodology involves the extraction of lipids from a biological matrix (e.g., plasma, cells, or tissues) using a liquid-liquid extraction procedure. A known amount of the internal standard, this compound, is spiked into the sample prior to extraction to account for sample loss and analytical variability. The extracted lipids are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification of endogenous 1-deoxydihydroceramides is achieved by comparing the peak area of each analyte to the peak area of the internal standard.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard, ISTD)

  • 1-deoxydihydroceramide standards (for calibration curve, e.g., C16, C22, C24)

  • LC-MS Grade Methanol (B129727), Chloroform (B151607), Acetonitrile, Isopropanol, and Water

  • Formic Acid

  • Ammonium (B1175870) Formate

  • Phosphate-buffered saline (PBS), ice-cold

  • Nitrogen gas supply for evaporation

  • Autosampler vials with inserts

Protocol 1: Lipid Extraction from Plasma
  • Thaw plasma samples on ice.

  • In a glass tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution (e.g., 1 µM this compound in methanol) to each sample.

  • Add 500 µL of methanol and vortex for 30 seconds.

  • Add 250 µL of chloroform and vortex for another 30 seconds.

  • Incubate the mixture on ice for 10 minutes to allow for protein precipitation.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase B).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Lipid Extraction from Cultured Cells
  • Aspirate the culture medium from adherent cells in a 6-well plate.

  • Wash the cells twice with 1 mL of ice-cold PBS.

  • Add 500 µL of ice-cold methanol containing the internal standard (e.g., 20 pmol of this compound).

  • Scrape the cells and transfer the cell suspension into a microcentrifuge tube.

  • Add 250 µL of chloroform and vortex vigorously for 1 minute.

  • Add 200 µL of deionized water and vortex for 1 minute to induce phase separation.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase and transfer it to a new tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrument used.

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C8 reversed-phase column (e.g., Spectra 3 µm C8SR, 150 x 3 mm)

  • Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate

  • Mobile Phase B: Methanol with 0.2% formic acid and 1 mM ammonium formate

  • Gradient:

    • 0-3 min: 82% B

    • 4 min: 90% B

    • 18 min: 99% B

    • 25 min: 99% B

    • 27 min: 82% B

    • 30 min: 82% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6460 QQQ or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: The transitions should be optimized by infusing individual standards. The precursor ion corresponds to the [M+H]+ adduct, and the product ion typically results from the loss of a water molecule.

Data Presentation and Method Validation

Quantitative data should be presented in clear, structured tables. The following tables provide representative validation data for the analysis of 1-deoxydihydroceramides, demonstrating the performance expected from a robust method.[3]

Table 1: LC-MS/MS MRM Transitions for Selected 1-Deoxydihydroceramides and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
C16:0-deoxydhCer524.5506.55015
C18:0-deoxydhCer552.6534.65015
C20:0-deoxydhCer580.6562.65015
C22:0-deoxydhCer608.6590.65015
C24:0-deoxydhCer636.7618.75015
C24:1-deoxydhCer634.7616.75015
This compound (ISTD) 468.5 450.5 50 15

Note: The MRM transition for the internal standard is predicted based on its structure and typical fragmentation patterns of similar lipids. It should be empirically optimized on the specific mass spectrometer being used.

Table 2: Representative Method Validation Data

ParameterC16:0-deoxydhCerC24:1-deoxydhCerPerformance Criteria
Linearity (R²) >0.99>0.99R² > 0.99
Limit of Detection (LOD) ~1 fmol~1 fmolSignal-to-Noise > 3
Limit of Quantification (LOQ) ~5 fmol~5 fmolSignal-to-Noise > 10
Intra-day Precision (%RSD) <10%<10%%RSD < 15%
Inter-day Precision (%RSD) <15%<15%%RSD < 15%
Recovery (%) 85-110%85-110%Within 80-120%

This data is representative of a validated method for deoxydihydroceramides and demonstrates the expected performance. Actual results may vary depending on the specific analyte, matrix, and instrumentation.[3][6]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with Internal Standard (this compound) Sample->Spike Extract Liquid-Liquid Extraction (e.g., modified Bligh-Dyer) Spike->Extract Dry Dry Down Extract (Nitrogen Evaporation) Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (C8 Column, MRM Mode) Reconstitute->LCMS Integrate Peak Integration LCMS->Integrate Calculate Calculate Analyte/ISTD Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify Result Final Concentration Data Quantify->Result

Caption: General experimental workflow for 1-deoxysphingolipid analysis.

Sphingolipid Biosynthesis Pathway

G PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT PalmitoylCoA->SPT Serine L-Serine Serine->SPT Alanine L-Alanine Alanine->SPT KetoSph 3-Ketosphinganine SPT->KetoSph Canonical Pathway KetoDeoxySph 1-Deoxy-3-Ketosphinganine SPT->KetoDeoxySph Atypical Pathway Sphinganine Sphinganine KetoSph->Sphinganine Reduction DeoxySphinganine 1-Deoxysphinganine (deoxySA) KetoDeoxySph->DeoxySphinganine Reduction CerS Ceramide Synthases Sphinganine->CerS DeoxySphinganine->CerS DHCer Dihydroceramides (DHCer) CerS->DHCer DeoxyDHCer 1-Deoxydihydroceramides (deoxydhCer) CerS->DeoxyDHCer DES1 Dihydroceramide Desaturase 1 DHCer->DES1 Block Cannot be degraded by canonical pathways DeoxyDHCer->Block Cer Ceramides DES1->Cer Complex Complex Sphingolipids Cer->Complex

Caption: Canonical vs. Atypical Sphingolipid Biosynthesis Pathways.

Conclusion

The protocol described provides a robust and reliable method for the quantification of 1-deoxydihydroceramides in various biological samples. The use of this compound as an internal standard is critical for ensuring the accuracy and precision of the results, correcting for variability throughout the analytical process. This methodology is a valuable tool for researchers investigating the role of these atypical sphingolipids in health and disease, and for drug development professionals exploring new therapeutic targets within these pathways.

References

Application Notes and Protocols for Cell-Based Assays with N-dodecanoyl-1-deoxysphinganine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecanoyl-1-deoxysphinganine is an atypical sphingolipid belonging to the class of 1-deoxysphingolipids (deoxySLs). Unlike canonical sphingolipids, which play crucial roles in cell structure and signaling, deoxySLs are often cytotoxic.[1][2] They are synthesized by the enzyme serine palmitoyltransferase (SPT) when it utilizes L-alanine instead of its usual substrate, L-serine.[3] This metabolic shift can be induced by mutations in SPT or by conditions of serine deficiency.[2] N-dodecanoyl-1-deoxysphinganine is the N-acylated form of 1-deoxysphinganine, a key precursor in the deoxySL pathway.[2] Accumulation of deoxySLs has been linked to several pathologies, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and diabetes.[1][3]

These application notes provide detailed protocols for conducting cell-based assays to investigate the biological effects of N-dodecanoyl-1-deoxysphinganine. The protocols cover the assessment of cytotoxicity, apoptosis, and cellular uptake, providing a framework for researchers to explore the mechanisms of action of this atypical sphingolipid.

Signaling Pathway

The synthesis of N-dodecanoyl-1-deoxysphinganine begins with the condensation of Palmitoyl-CoA and L-alanine by serine palmitoyltransferase (SPT), forming 1-deoxysphinganine. This is then acylated by a ceramide synthase (CerS) to produce N-dodecanoyl-1-deoxysphinganine (a 1-deoxyceramide).

cluster_synthesis De Novo Synthesis of N-dodecanoyl-1-deoxysphinganine palmitoyl_coa Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) palmitoyl_coa->spt l_alanine L-Alanine l_alanine->spt deoxysphinganine 1-Deoxysphinganine spt->deoxysphinganine cers Ceramide Synthase (CerS) deoxysphinganine->cers dodecanoyl_coa Dodecanoyl-CoA dodecanoyl_coa->cers n_dodecanoyl_deoxysphinganine N-dodecanoyl-1-deoxysphinganine (1-Deoxyceramide) cers->n_dodecanoyl_deoxysphinganine

Synthesis of N-dodecanoyl-1-deoxysphinganine.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol determines the effect of N-dodecanoyl-1-deoxysphinganine on the viability of cultured cells.

Materials:

  • Mammalian cell line (e.g., DU145, HeLa, or a cell line relevant to the research area)

  • Complete cell culture medium

  • N-dodecanoyl-1-deoxysphinganine (dissolved in a suitable solvent like DMSO or ethanol)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of N-dodecanoyl-1-deoxysphinganine in complete culture medium. A suggested concentration range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the solvent used to dissolve the compound).

    • Carefully remove the medium from the wells and add 100 µL of the prepared treatment solutions.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium and MTS reagent only).

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the induction of apoptosis by N-dodecanoyl-1-deoxysphinganine through the quantification of caspase-3 and -7 activities.

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • N-dodecanoyl-1-deoxysphinganine

  • 96-well clear-bottom black plates

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the Cell Viability Assay protocol, seeding cells in a 96-well clear-bottom black plate.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.

  • Caspase-Glo® 3/7 Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium and reagent only).

    • Express the results as fold change in caspase activity relative to the vehicle-treated control.

Protocol 3: Cellular Uptake and Metabolism (LC-MS/MS Analysis)

This protocol describes the extraction and quantification of N-dodecanoyl-1-deoxysphinganine and its potential metabolites from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6][7]

Materials:

  • Mammalian cell line

  • 6-well cell culture plates

  • N-dodecanoyl-1-deoxysphinganine

  • Phosphate-buffered saline (PBS)

  • Extraction solvent (e.g., methanol/chloroform/water mixture)

  • Internal standards (e.g., C17-1-deoxysphinganine)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with a defined concentration of N-dodecanoyl-1-deoxysphinganine for a specific time course.

  • Cell Harvesting and Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells in PBS and centrifuge to obtain a cell pellet.

    • Add the extraction solvent containing the internal standard to the cell pellet.

    • Vortex thoroughly and incubate to ensure complete lipid extraction.

    • Centrifuge to pellet the cell debris.

    • Collect the supernatant containing the lipid extract.

  • Sample Preparation:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the lipids using a suitable chromatography column (e.g., C18).

    • Detect and quantify N-dodecanoyl-1-deoxysphinganine and its metabolites using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Calculate the concentration of the analyte by comparing its peak area to that of the internal standard.

    • Normalize the results to the cell number or protein content.

Experimental Workflow Diagram

cluster_workflow Cell-Based Assay Workflow for N-dodecanoyl-1-deoxysphinganine cluster_assays Perform Assays start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat with N-dodecanoyl-1-deoxysphinganine (and controls) incubate_24h->treat_cells incubate_treatment Incubate for desired time (e.g., 24, 48, 72h) treat_cells->incubate_treatment viability Cell Viability Assay (MTS) incubate_treatment->viability apoptosis Apoptosis Assay (Caspase Activity) incubate_treatment->apoptosis uptake Cellular Uptake/Metabolism (LC-MS/MS) incubate_treatment->uptake analyze_data Data Analysis viability->analyze_data apoptosis->analyze_data uptake->analyze_data end End analyze_data->end

Workflow for cell-based assays.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of 1-deoxysphinganine, the precursor to N-dodecanoyl-1-deoxysphinganine, on various cell lines. This data can serve as a reference for designing dose-response experiments.

CompoundCell LineAssayMetricValueReference
1-DeoxysphinganineDU145 (prostate cancer)CytotoxicityIC50~2 µM[2]
1-DeoxysphinganineMouse Embryonic Fibroblasts (MEFs)CytotoxicityLD507 µM[1]
1-DeoxysphinganineIns-1 (insulinoma)Cytotoxicity-Dose-dependent[8]
1-DeoxysphingolipidsSkeletal MyoblastsViability-Concentration and time-dependent reduction[9]

Note: The cytotoxicity of N-dodecanoyl-1-deoxysphinganine may differ from its precursor and should be determined empirically for the cell line of interest.

References

Application Notes: Synthesis and Research Applications of N-12:0-1-Deoxysphinganine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-12:0-1-Deoxysphinganine, also known as N-lauroyl-1-deoxysphinganine, is an atypical N-acylated sphingolipid. It belongs to the class of 1-deoxysphingolipids (deoxySLs), which are characterized by the absence of the C1 hydroxyl group typical of canonical sphingolipids.[1] This structural difference prevents their degradation through standard catabolic pathways, leading to their accumulation.[1] DeoxySLs are naturally produced when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine, a condition that can be induced by serine starvation or by mutations in SPT associated with hereditary sensory and autonomic neuropathy type 1 (HSAN1).[1][2][3] Research indicates that elevated levels of deoxySLs are cytotoxic and implicated in metabolic diseases like diabetes.[2][4][5] These molecules serve as crucial tools for investigating cellular responses to metabolic stress, making their chemical synthesis essential for research purposes.[3][6] This document provides a detailed protocol for the chemical synthesis of this compound and its application in cellular studies.

Overview of the Synthesis Strategy

The synthesis of this compound is a two-stage process. The first stage involves the stereoselective synthesis of the 1-deoxysphinganine (dSA) backbone. The second stage is the N-acylation of the dSA backbone with lauric acid (12:0) to yield the final product.

Synthesis_Workflow A Starting Materials (e.g., Protected Amino Acid, 1-Bromopentadecane) B Stage 1: Synthesis of 1-Deoxysphinganine (dSA) Backbone A->B Stereoselective Synthesis C Stage 2: N-acylation with Lauroyl Chloride B->C Amide Coupling D Purification (e.g., Column Chromatography) C->D E Final Product: This compound D->E

Caption: General workflow for the chemical synthesis of this compound.

Experimental Protocols

Protocol 2.1: Synthesis of 1-Deoxysphinganine (dSA) Backbone

This protocol is adapted from established stereoselective synthesis methods for sphingoid bases.[7] It involves a Grignard reaction followed by stereoselective reduction and deprotection.

Materials and Reagents:

Procedure:

  • Grignard Reagent Preparation: In an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add Mg turnings. Add a solution of 1,2-dibromoethane in anhydrous THF to activate the magnesium. Slowly add a solution of 1-bromopentadecane in anhydrous THF and stir until the Grignard reagent is formed (approximately 2-3 hours).

  • Coupling Reaction: Cool the Grignard reagent to 0°C. Add a solution of the protected amino aldehyde (e.g., N-Boc-L-alaninal) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours until completion (monitor by TLC).

  • Stereoselective Reduction: Cool the reaction mixture to -78°C. Slowly add a solution of a stereoselective reducing agent, such as tetrabutylammonium borohydride, in ethanol. Stir for 2-3 hours at -78°C.

  • Deprotection: Quench the reaction carefully with an appropriate reagent. After workup, dissolve the crude product in anhydrous methanol and cool to 0°C. Add acetyl chloride dropwise to facilitate the removal of the protecting group (e.g., Boc). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Purification: Neutralize the reaction, extract the product, and purify using silica (B1680970) gel column chromatography to obtain pure 1-deoxysphinganine.

Protocol 2.2: N-acylation with Lauric Acid

Materials and Reagents:

  • 1-Deoxysphinganine (from Protocol 2.1)

  • Lauroyl chloride (Dodecanoyl chloride)

  • Triethylamine (B128534) (TEA) or another suitable base

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: Dissolve the synthesized 1-deoxysphinganine in anhydrous DCM in a round-bottom flask under an inert atmosphere. Add triethylamine (approx. 1.5 equivalents).

  • Acylation: Cool the mixture to 0°C. Add lauroyl chloride (approx. 1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield pure this compound.

Characterization and Data Summary

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

ParameterExpected Value / Method
Chemical Formula C₃₀H₆₁NO₂
Molecular Weight 467.81 g/mol [8]
Purity (by HPLC/GC) >98%
Identity Confirmation ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS)
Appearance White to off-white solid
Solubility Soluble in Methanol, Ethanol, DMSO
Storage Conditions -20°C under an inert atmosphere

Application in Cellular Research

This compound and its precursor, dSA, are valuable for studying cellular adaptation to nutrient stress.[2][6] The following protocol describes how to use the synthesized compound to investigate its effects on cancer cell metabolism.

Protocol 4.1: Cell Treatment and Metabolite Analysis

This protocol is based on methodologies used to study the effects of dSA in HCT116 cancer cells.[2]

Materials and Reagents:

  • HCT116 cells (or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM)

  • This compound stock solution (in DMSO or ethanol)

  • Phosphate-buffered saline (PBS), sterile

  • 80% Methanol, pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Plate HCT116 cells in 60 mm dishes at a density of 2 x 10⁶ cells per dish and incubate overnight at 37°C with 5% CO₂.

  • Treatment: The next day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24 hours).

  • Metabolite Extraction: After incubation, remove the medium and immediately place the dishes on dry ice. Add 1 mL of pre-chilled 80% methanol to each dish and incubate for 30 minutes at -80°C.

  • Sample Collection: Scrape the cells in the methanol solution and transfer the lysate to a microcentrifuge tube.

  • Sample Processing: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Collect the supernatant containing the metabolites for analysis.

  • Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC/MS/MS) to quantify changes in related sphingolipids (e.g., sphingosine (B13886), ceramides) and other key metabolic intermediates.

Representative Quantitative Data

The table below illustrates hypothetical results from an LC/MS/MS analysis following treatment, showing the expected impact on related metabolites based on the known signaling pathway.

MetaboliteVehicle Control (Relative Abundance)Treated (Relative Abundance)Fold Change
Sphingosine (Sph)1.02.5+2.5
Sphingosine-1-P1.00.4-0.6
Serine1.01.8+1.8
Alanine1.01.1+0.1

Associated Signaling Pathways

Under conditions of serine and glycine (B1666218) starvation, the enzyme SPT shifts its substrate preference from serine to alanine, leading to the synthesis of 1-deoxysphinganine (dSA).[2] dSA then initiates a signaling cascade that serves as an adaptive response to this metabolic stress.

Signaling_Pathway cluster_0 Metabolic Stress cluster_1 DeoxySL Synthesis cluster_2 Downstream Signaling Cascade cluster_3 Adaptive Metabolic Response Serine/Glycine\nStarvation Serine/Glycine Starvation SPT Serine Palmitoyltransferase (SPT) Serine/Glycine\nStarvation->SPT alters substrate preference dSA 1-Deoxysphinganine (dSA) SPT->dSA synthesizes Alanine Alanine Alanine->SPT SK1 Sphingosine Kinase 1 (SK1) dSA->SK1 triggers proteolysis of Sph Sphingosine (Sph) SK1->Sph (normally phosphorylates) ROS Reactive Oxygen Species (ROS) Sph->ROS accumulation leads to PKM2 Pyruvate Kinase M2 (PKM2) ROS->PKM2 decreases activity PHGDH Phosphoglycerate Dehydrogenase (PHGDH) ROS->PHGDH increases levels Serine_Synth De Novo Serine Synthesis PHGDH->Serine_Synth promotes

Caption: Signaling pathway initiated by 1-deoxysphinganine during serine starvation.[2][6]

References

Application Notes and Protocols: Mass Spectrometry Analysis of N-Lauroyl-1-Deoxysphinganine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lauroyl-1-deoxysphinganine (N-12:0-1-Deoxysphinganine) is a member of the 1-deoxysphingolipid (deoxySL) family, a class of atypical sphingolipids implicated in various pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2] Unlike canonical sphingolipids, deoxySLs lack the C1-hydroxyl group, rendering them resistant to canonical degradation pathways and leading to their accumulation with cytotoxic effects.[3][4] Accurate detection and quantification of specific N-acyl-1-deoxysphinganines, such as this compound, are crucial for understanding their metabolism, pathophysiology, and for the development of potential therapeutic interventions. This document provides a detailed overview of the mass spectrometric fragmentation pattern of this compound, along with comprehensive protocols for its analysis.

Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound by electrospray ionization tandem mass spectrometry (ESI-MS/MS) in positive ion mode is characterized by specific neutral losses that allow for its unambiguous identification and quantification. The protonated molecule [M+H]⁺ is often observed, although its abundance may vary. The most characteristic fragmentation involves an initial loss of a water molecule from the sphingoid base, followed by the cleavage of the amide bond, resulting in the loss of the lauroyl (C12:0) fatty acid.

Predicted Fragmentation of this compound (Molecular Weight: 483.88 g/mol )

Precursor Ion (m/z)Fragment Ion (m/z)Description of Neutral Loss
484.9 [M+H]⁺466.9Loss of H₂O
484.9 [M+H]⁺284.3Loss of Lauroyl group (C₁₂H₂₄O) and H₂O
466.9 [M+H-H₂O]⁺284.3Loss of Lauroyl group (C₁₂H₂₄O)

Note: The exact m/z values may vary slightly depending on the mass spectrometer's calibration and resolution.

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Matrices

This protocol is adapted for the extraction of sphingolipids from cultured cells or tissue homogenates.

Materials:

  • Cell pellet (e.g., 1 x 10⁶ cells) or tissue homogenate (10-20 mg)[5]

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), chilled at -20°C

  • Chloroform (LC-MS grade), chilled at -20°C

  • 1-Butanol (B46404) (LC-MS grade)

  • Citrate/phosphate buffer (200 mM citric acid, 270 mM disodium (B8443419) hydrogenphosphate, pH 4.0)[6][7]

  • Internal standard solution (e.g., C17-1-deoxysphinganine or other odd-chain N-acyl-1-deoxysphinganine)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Wash the cell pellet twice with ice-cold PBS and centrifuge to remove the supernatant. For tissue homogenates, proceed to the next step.

  • Add a known amount of internal standard to the sample.

  • Add 250 µL of chilled methanol and 250 µL of chilled chloroform. Vortex vigorously for 2 minutes.

  • Add 60 µL of citrate/phosphate buffer (pH 4.0) and vortex briefly.[7]

  • Add 500 µL of 1-butanol and vortex vigorously for 1 minute.[7]

  • Centrifuge at 3,000 x g for 5 minutes to achieve phase separation.[7]

  • Carefully collect the upper organic phase into a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[5]

  • Triple quadrupole or high-resolution mass spectrometer with an ESI source

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate[5]

  • Flow Rate: 0.3 mL/min[5]

  • Column Temperature: 45°C[5]

  • Injection Volume: 5-10 µL

  • Gradient:

    • 0-1 min: 30% B

    • 1-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B for re-equilibration

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Operating Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Collision Gas: Argon

  • MRM Transitions for this compound:

    • Precursor Ion (m/z): 484.9

    • Product Ion (m/z): 284.3

    • Collision Energy: Optimize for the specific instrument (typically 20-35 eV)

Signaling and Metabolic Pathway

1-Deoxysphingolipids are synthesized by the enzyme serine palmitoyltransferase (SPT) when it utilizes alanine (B10760859) instead of its canonical substrate, serine. This metabolic shift can be induced by serine deficiency or by mutations in SPT associated with HSAN1. The resulting 1-deoxysphinganine is then N-acylated by ceramide synthases to form various N-acyl-1-deoxysphinganines, including this compound. Due to the absence of the C1-hydroxyl group, these molecules cannot be phosphorylated by sphingosine (B13886) kinases to form a "-1-phosphate" derivative, which is a key step in the canonical sphingolipid degradation pathway.[3] This leads to their accumulation, causing cellular stress, particularly mitochondrial and endoplasmic reticulum (ER) dysfunction, ultimately leading to cytotoxicity.[8] Recent evidence suggests a potential detoxification pathway involving hydroxylation by cytochrome P450 enzymes.[3]

DeoxySL_Pathway cluster_synthesis Synthesis cluster_effects Cellular Effects of Accumulation cluster_metabolism Metabolism Palmitoyl-CoA Palmitoyl-CoA SPT SPT Palmitoyl-CoA->SPT Alanine Alanine Alanine->SPT Serine Serine Serine->SPT 1-Deoxysphinganine 1-Deoxysphinganine SPT->1-Deoxysphinganine Ceramide Synthases Ceramide Synthases 1-Deoxysphinganine->Ceramide Synthases This compound This compound Ceramide Synthases->this compound Accumulation Accumulation This compound->Accumulation CYP450 CYP450 This compound->CYP450 Mitochondrial Dysfunction Mitochondrial Dysfunction Accumulation->Mitochondrial Dysfunction ER Stress ER Stress Accumulation->ER Stress Cytotoxicity Cytotoxicity Mitochondrial Dysfunction->Cytotoxicity ER Stress->Cytotoxicity Hydroxylated Metabolites Hydroxylated Metabolites CYP450->Hydroxylated Metabolites

Caption: Metabolic pathway of this compound.

Experimental Workflow

The overall workflow for the analysis of this compound involves several key stages, from sample collection to data analysis.

Caption: Analytical workflow for this compound.

Conclusion

The methodologies outlined in this document provide a robust framework for the sensitive and specific quantification of N-Lauroyl-1-deoxysphinganine. Accurate measurement of this and other related 1-deoxysphingolipids is essential for elucidating their roles in disease and for the evaluation of novel therapeutic strategies targeting their metabolic pathways. The provided protocols and fragmentation data serve as a valuable resource for researchers in the field of sphingolipid biology and drug development.

References

Quantitative Analysis of 1-Deoxysphingolipids: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1-hydroxyl group characteristic of canonical sphingolipids.[1] This structural difference prevents their degradation through the canonical sphingolipid catabolic pathway, leading to their accumulation and associated cytotoxicity.[2] DeoxySLs are formed when serine palmitoyltransferase (SPT), the key enzyme in sphingolipid biosynthesis, utilizes L-alanine instead of L-serine as a substrate.[3][4] Elevated levels of 1-deoxysphingolipids have been implicated in several pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), type 2 diabetes, and diabetic neuropathy, making their accurate quantification crucial for research and drug development.[2][5]

This document provides detailed protocols for the quantitative analysis of 1-deoxysphingolipids in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for lipid analysis.[6]

Signaling and Metabolic Pathways

The biosynthesis of 1-deoxysphingolipids begins with the condensation of palmitoyl-CoA and L-alanine by serine palmitoyltransferase (SPT) on the endoplasmic reticulum.[7][8] This reaction produces 1-deoxysphinganine (DOXSA), the precursor for other deoxySL species. DOXSA can then be acylated by ceramide synthases to form 1-deoxydihydroceramides (deoxyDHCers), which can be further desaturated to produce 1-deoxyceramides (deoxyCers).[7] The accumulation of these lipids has been shown to induce mitochondrial and endoplasmic reticulum stress, leading to autophagy.[7][9]

DeoxySL_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Cellular_Effects Cellular Effects PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT Alanine L-Alanine Alanine->SPT DOXSA 1-Deoxysphinganine (DOXSA) SPT->DOXSA CerS Ceramide Synthases (CerS) DOXSA->CerS Acylation DeoxyDHCer 1-Deoxydihydroceramides (deoxyDHCer) CerS->DeoxyDHCer DES1 Desaturase DeoxyDHCer->DES1 Desaturation DeoxyCer 1-Deoxyceramides (deoxyCer) DES1->DeoxyCer DeoxySL_Accumulation DeoxySL Accumulation DeoxyCer->DeoxySL_Accumulation Mito_ER_Stress Mitochondrial & ER Stress DeoxySL_Accumulation->Mito_ER_Stress Cytotoxicity Cytotoxicity DeoxySL_Accumulation->Cytotoxicity Autophagy Autophagy Induction Mito_ER_Stress->Autophagy LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Biological Sample (Cells, Tissue) IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Lipid Extraction IS_Spike->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC_Separation HPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

References

Application Notes and Protocols for N-12:0-1-Deoxysphinganine in Sphingolipid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-12:0-1-Deoxysphinganine (N-lauroyl-1-deoxysphinganine) in the study of sphingolipid metabolism. This document outlines the background, key experimental protocols, and expected outcomes when investigating the roles of atypical 1-deoxysphingolipids (deoxySLs) in cellular processes.

Introduction to 1-Deoxysphingolipids

Sphingolipids are a class of lipids that are integral to cell membrane structure and are involved in a multitude of signaling pathways.[1] The canonical de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[2][3] However, under certain conditions, such as mutations in SPT or altered substrate availability (low serine or high alanine (B10760859) levels), SPT can utilize L-alanine instead of L-serine.[2][4][5] This leads to the formation of 1-deoxysphingolipids, which lack the C1-hydroxyl group characteristic of canonical sphingolipids.[1][6]

The absence of the C1-hydroxyl group has profound biological consequences. 1-DeoxySLs cannot be phosphorylated to form a 1-phosphate metabolite, nor can they be degraded through the canonical catabolic pathway.[3][7] This leads to their accumulation within cells, which has been linked to the pathophysiology of several diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[6][8][9] The accumulation of these atypical sphingolipids is cytotoxic and can disrupt various cellular functions, including endocytosis, autophagy, and mitochondrial function.[5][10][11]

This compound is an N-acylated form of 1-deoxysphinganine, representing a downstream metabolite in the 1-deoxysphingolipid pathway. Studying the effects of exogenously supplied this compound allows researchers to investigate the specific cellular responses to the accumulation of N-acylated deoxySLs, bypassing the initial SPT-mediated synthesis step.

Key Signaling and Metabolic Pathways

The introduction of 1-deoxysphingolipids into the sphingolipid metabolic pathway significantly alters the cellular lipid profile and triggers distinct signaling cascades.

Sphingolipid_Metabolism cluster_canonical Canonical Sphingolipid Synthesis cluster_deoxy 1-Deoxysphingolipid Synthesis serine L-Serine spt SPT serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt spt_deoxy SPT (mutant or altered substrate levels) palmitoyl_coa->spt_deoxy sphinganine Sphinganine spt->sphinganine Condensation cers Ceramide Synthase sphinganine->cers dh_ceramide Dihydroceramide cers->dh_ceramide N-acylation desaturase Desaturase dh_ceramide->desaturase ceramide Ceramide desaturase->ceramide complex_sl Complex Sphingolipids ceramide->complex_sl degradation Canonical Degradation ceramide->degradation alanine L-Alanine alanine->spt_deoxy deoxysphinganine 1-Deoxysphinganine spt_deoxy->deoxysphinganine Condensation cers_deoxy Ceramide Synthase deoxysphinganine->cers_deoxy n_acyl_deoxysphinganine N-Acyl-1-Deoxysphinganine (e.g., this compound) cers_deoxy->n_acyl_deoxysphinganine N-acylation downstream Further Metabolism n_acyl_deoxysphinganine->downstream accumulation Cellular Accumulation & Toxicity downstream->accumulation

Caption: De Novo Sphingolipid vs. 1-Deoxysphingolipid Synthesis.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of 1-deoxysphingolipids on various cellular parameters.

Table 1: Effect of 1-Deoxysphinganine on Cell Viability

Cell Line1-Deoxysphinganine Concentration (µM)Viability (% of Control)Reference
C2C12 Myoblasts0.5Reduced[11]
C2C12 Myoblasts1Significantly Reduced[11]
C2C12 Myoblasts3Significantly Reduced[11]

Table 2: Comparative Cytotoxicity of 1-Deoxysphinganine and Palmitic Acid

CompoundConcentration (µM)Effect on C2C12 Myoblast ViabilityReference
1-Deoxysphinganine1Significant Reduction[11]
1-Deoxysphinganine3Significant Reduction[11]
Palmitic Acid200Significant Reduction[11]
Palmitic Acid500Significant Reduction[11]

Table 3: Effect of 1-Deoxysphingolipids on Fibroblast Migration

CompoundIC50 for Migration Inhibition (µM)Reference
1-Deoxysphinganine2.6[7]
1-DeoxysphingosineΔ14Z4.8[7]

Experimental Protocols

The following protocols provide detailed methodologies for studying the effects of this compound on cultured cells.

Experimental_Workflow cluster_assays Perform Cellular Assays cluster_analysis Perform Metabolic Analysis start Start: Prepare Cell Culture treatment Treat cells with This compound (and controls) start->treatment incubation Incubate for desired time (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability migration Cell Migration Assay (e.g., Scratch Assay) incubation->migration microscopy Immunofluorescence Microscopy incubation->microscopy extraction Lipid Extraction incubation->extraction data_analysis Data Analysis and Interpretation viability->data_analysis migration->data_analysis microscopy->data_analysis ms_analysis LC-MS/MS Analysis of Sphingolipids extraction->ms_analysis ms_analysis->data_analysis end End data_analysis->end Cellular_Effects cluster_effects Cellular Consequences start Accumulation of N-Acyl-1-Deoxysphinganine membrane Altered Membrane Properties start->membrane er_stress Endoplasmic Reticulum Stress start->er_stress mito_dysfunction Mitochondrial Dysfunction start->mito_dysfunction cytotoxicity Cytotoxicity and Cell Death membrane->cytotoxicity autophagy Autophagy Induction er_stress->autophagy inflammation Inflammasome Activation er_stress->inflammation mito_dysfunction->autophagy autophagy->cytotoxicity inflammation->cytotoxicity

References

Application Notes and Protocols for In Vitro Neurotoxicity Studies of N-dodecanoyl-1-deoxysphinganine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecanoyl-1-deoxysphinganine is a member of the 1-deoxysphingolipid (1-deoxySL) family, a class of atypical and neurotoxic sphingolipids.[1][2] Unlike canonical sphingolipids, 1-deoxySLs lack the C1-hydroxyl group, which prevents their degradation and leads to their accumulation, causing cellular toxicity.[3] Elevated levels of 1-deoxySLs are associated with hereditary sensory and autonomic neuropathy type 1 (HSAN1), an inherited peripheral neuropathy characterized by significant sensory loss and motor neuron damage.[3][4] N-dodecanoyl-1-deoxysphinganine, as a 1-deoxyceramide, is a downstream metabolite of 1-deoxysphinganine and is implicated in the neurotoxic effects observed in these conditions.[1][2] Understanding the neurotoxic mechanisms of N-dodecanoyl-1-deoxysphinganine is crucial for developing therapeutic strategies for diseases associated with elevated 1-deoxySLs.

These application notes provide a framework for utilizing in vitro models to investigate the neurotoxicity of N-dodecanoyl-1-deoxysphinganine. The described protocols are designed for neuronal cell lines and primary neurons to assess key indicators of neurotoxicity, including effects on cell viability, neurite outgrowth, calcium homeostasis, and mitochondrial function.

In Vitro Models for Neurotoxicity Assessment

The selection of an appropriate in vitro model is critical for obtaining relevant and reproducible data. Both immortalized cell lines and primary neuronal cultures offer distinct advantages and are suitable for studying the neurotoxic effects of N-dodecanoyl-1-deoxysphinganine.

  • SH-SY5Y Human Neuroblastoma Cell Line: This cell line is a widely used model in neurotoxicity studies due to its human origin and ability to differentiate into a mature neuronal phenotype. Differentiated SH-SY5Y cells express various neuronal markers and are suitable for high-throughput screening.

  • Primary Dorsal Root Ganglion (DRG) Neurons: As HSAN1 primarily affects peripheral sensory neurons, primary DRG neurons isolated from rodents are a highly relevant model.[5] These neurons allow for the study of compound effects on neurite outgrowth and sensory neuron-specific functions.[5]

  • Primary Cortical Neurons: These neurons are useful for investigating the effects on central nervous system (CNS) cells and for studying synaptic function and excitotoxicity, particularly in the context of N-methyl-D-aspartate receptor (NMDAR) signaling, which has been implicated in 1-deoxySL toxicity.[1][2]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the neurotoxicity of N-dodecanoyl-1-deoxysphinganine.

Protocol 1: Assessment of Neuronal Viability using MTT Assay

Objective: To determine the dose-dependent cytotoxic effect of N-dodecanoyl-1-deoxysphinganine on neuronal cells.

Materials:

  • Neuronal cells (SH-SY5Y, primary DRG, or cortical neurons)

  • 96-well cell culture plates

  • Complete cell culture medium

  • N-dodecanoyl-1-deoxysphinganine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and differentiate for 24-48 hours.

  • Prepare serial dilutions of N-dodecanoyl-1-deoxysphinganine in complete culture medium.

  • Remove the existing medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Analysis of Neurite Outgrowth

Objective: To evaluate the effect of N-dodecanoyl-1-deoxysphinganine on neuronal differentiation and morphology.

Materials:

  • Primary DRG or cortical neurons

  • 24-well cell culture plates coated with poly-D-lysine and laminin

  • Complete cell culture medium

  • N-dodecanoyl-1-deoxysphinganine

  • Fixative solution (4% paraformaldehyde in PBS)

  • Permeabilization solution (0.1% Triton X-100 in PBS)

  • Blocking solution (5% bovine serum albumin in PBS)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope and image analysis software

Procedure:

  • Seed primary neurons in coated 24-well plates at a suitable density.

  • After 24 hours, treat the cells with various concentrations of N-dodecanoyl-1-deoxysphinganine.

  • Incubate for 48-72 hours.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block with 5% BSA for 1 hour.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Acquire images using a fluorescence microscope.

  • Analyze neurite length and branching using image analysis software.

Protocol 3: Measurement of Intracellular Calcium Levels

Objective: To assess the impact of N-dodecanoyl-1-deoxysphinganine on calcium homeostasis.

Materials:

  • Neuronal cells

  • Black-walled, clear-bottom 96-well plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • N-dodecanoyl-1-deoxysphinganine

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Seed cells in the specialized 96-well plate and allow them to adhere.

  • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

  • Remove the culture medium and add the loading buffer to the cells.

  • Incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS.

  • Place the plate in the fluorescence plate reader and begin kinetic reading (excitation ~485 nm, emission ~520 nm).

  • Establish a baseline fluorescence reading.

  • Add N-dodecanoyl-1-deoxysphinganine at various concentrations and continue recording the fluorescence signal to measure changes in intracellular calcium.

Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To determine if N-dodecanoyl-1-deoxysphinganine induces mitochondrial dysfunction.

Materials:

  • Neuronal cells

  • 96-well plates (black-walled, clear-bottom for fluorescence)

  • JC-1 or TMRE mitochondrial membrane potential dye

  • Complete cell culture medium

  • N-dodecanoyl-1-deoxysphinganine

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with N-dodecanoyl-1-deoxysphinganine for the desired time.

  • Remove the medium and incubate the cells with JC-1 or TMRE dye according to the manufacturer's instructions (typically 15-30 minutes at 37°C).

  • Wash the cells with PBS or culture medium.

  • Measure the fluorescence. For JC-1, read both green fluorescence (monomers, indicating depolarized mitochondria) and red fluorescence (J-aggregates, indicating polarized mitochondria). For TMRE, measure the red fluorescence.

  • A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates a loss of mitochondrial membrane potential.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of N-dodecanoyl-1-deoxysphinganine on Neuronal Cells

Cell TypeTreatment Duration (hours)IC50 (µM)
SH-SY5Y24
48
72
Primary DRG Neurons24
48
72
Primary Cortical Neurons24
48
72

Table 2: Effect of N-dodecanoyl-1-deoxysphinganine on Neurite Outgrowth in Primary Neurons

Concentration (µM)Average Neurite Length (µm) ± SDNumber of Primary Neurites ± SDNumber of Branch Points ± SD
Vehicle Control
0.1
1
10

Table 3: Impact of N-dodecanoyl-1-deoxysphinganine on Mitochondrial Membrane Potential

Concentration (µM)Change in Mitochondrial Membrane Potential (%)
Vehicle Control100
0.1
1
10

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G cluster_0 Experimental Workflow for Neurotoxicity Assessment A Neuronal Cell Culture (SH-SY5Y, Primary Neurons) B Treatment with N-dodecanoyl-1-deoxysphinganine A->B C Cell Viability Assay (MTT) B->C D Neurite Outgrowth Analysis B->D E Calcium Imaging (Fluo-4 AM) B->E F Mitochondrial Function (JC-1/TMRE) B->F G Data Analysis and Interpretation C->G D->G E->G F->G

Caption: Experimental workflow for assessing the neurotoxicity of N-dodecanoyl-1-deoxysphinganine.

G cluster_1 Proposed Neurotoxic Signaling Pathway of 1-Deoxysphingolipids deoxySL N-dodecanoyl-1-deoxysphinganine (1-deoxySL) er_stress ER Stress deoxySL->er_stress mito_dysfunction Mitochondrial Dysfunction deoxySL->mito_dysfunction nmdar NMDAR Signaling Disruption deoxySL->nmdar cytoskeleton Cytoskeletal Disruption deoxySL->cytoskeleton ca_dysregulation Calcium Dysregulation er_stress->ca_dysregulation ca_dysregulation->mito_dysfunction apoptosis Apoptosis mito_dysfunction->apoptosis nmdar->ca_dysregulation cytoskeleton->apoptosis neurotoxicity Neurotoxicity apoptosis->neurotoxicity

Caption: Proposed signaling pathway for 1-deoxysphingolipid-induced neurotoxicity.

References

Application Notes and Protocols: Metabolic Tracing with Stable Isotope-Labeled N-12:0-1-Deoxysphinganine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxysphingolipids (1-deoxySLs) are a class of atypical sphingolipids that lack the C1-hydroxyl group characteristic of canonical sphingolipids. This structural difference prevents their degradation by the canonical sphingolipid catabolic pathway, leading to their accumulation in cells and implication in various pathologies, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes. The study of 1-deoxySL metabolism is crucial for understanding their physiological and pathological roles. Stable isotope-labeled N-12:0-1-Deoxysphinganine (dodecanoyl-1-deoxysphinganine) serves as a valuable tool for metabolic tracing studies, allowing researchers to follow its uptake, conversion, and downstream metabolic fate. These application notes provide a comprehensive guide to using stable isotope-labeled this compound in metabolic tracing experiments.

Metabolic Pathways

The metabolism of this compound follows a distinct pathway from canonical sphingolipids. After cellular uptake, it can be metabolized by a series of enzymatic reactions. The primary metabolic route involves desaturation and hydroxylation.

Stable Isotope-Labeled\nthis compound Stable Isotope-Labeled This compound Cellular Uptake Cellular Uptake Stable Isotope-Labeled\nthis compound->Cellular Uptake Labeled N-12:0-1-Deoxydihydroceramide Labeled N-12:0-1-Deoxydihydroceramide Cellular Uptake->Labeled N-12:0-1-Deoxydihydroceramide Intracellular Pool Desaturation\n(FADS3) Desaturation (FADS3) Labeled N-12:0-1-Deoxydihydroceramide->Desaturation\n(FADS3) Labeled N-12:0-1-Deoxyceramide Labeled N-12:0-1-Deoxyceramide Desaturation\n(FADS3)->Labeled N-12:0-1-Deoxyceramide Hydroxylation\n(Cytochrome P450) Hydroxylation (Cytochrome P450) Labeled N-12:0-1-Deoxyceramide->Hydroxylation\n(Cytochrome P450) Hydroxylated Metabolites Hydroxylated Metabolites Hydroxylation\n(Cytochrome P450)->Hydroxylated Metabolites Excretion Excretion Hydroxylated Metabolites->Excretion

Caption: Metabolic fate of this compound.

Experimental Workflow

A typical metabolic tracing experiment using stable isotope-labeled this compound involves several key steps, from cell culture to data analysis.

cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Cell Culture/Model System Cell Culture/Model System Labeling with Stable Isotope Tracer Labeling with Stable Isotope Tracer Cell Culture/Model System->Labeling with Stable Isotope Tracer Time-Course Incubation Time-Course Incubation Labeling with Stable Isotope Tracer->Time-Course Incubation Sample Collection Sample Collection Time-Course Incubation->Sample Collection Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Metabolite Identification Metabolite Identification LC-MS/MS Analysis->Metabolite Identification Quantification & Isotope Enrichment Quantification & Isotope Enrichment Metabolite Identification->Quantification & Isotope Enrichment Pathway Analysis Pathway Analysis Quantification & Isotope Enrichment->Pathway Analysis

Caption: Experimental workflow for metabolic tracing.

Detailed Experimental Protocols

Protocol 1: Cell Culture Labeling

This protocol describes the labeling of cultured cells with stable isotope-labeled this compound.

Materials:

  • Stable isotope-labeled this compound (e.g., D3- or 13C-labeled)

  • Mammalian cell line of interest (e.g., HEK293, HepG2, or a neuronal cell line)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of labeling.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of the stable isotope-labeled this compound in ethanol (B145695) or DMSO.

    • Complex the labeled lipid to fatty acid-free BSA. A common molar ratio is 2:1 (lipid:BSA). Briefly, dry the required amount of lipid under a stream of nitrogen, resuspend in a small volume of ethanol, and add dropwise to a vortexing solution of BSA in serum-free medium.

    • Dilute the complexed lipid into serum-free medium to the desired final concentration (typically 1-10 µM).

  • Cell Labeling:

    • Aspirate the complete medium from the cells and wash once with PBS.

    • Add the prepared labeling medium to each well.

    • Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Collection:

    • At each time point, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 1000 x g for 5 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until lipid extraction.

Protocol 2: Lipid Extraction

This protocol is for the extraction of total lipids from cell pellets.

Materials:

  • Cell pellet from Protocol 1

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Internal standards (e.g., a non-endogenous odd-chain N-acyl-1-deoxysphinganine)

  • Deionized water

  • Glass vials

Procedure:

  • Sample Preparation: Resuspend the cell pellet in 100 µL of deionized water.

  • Addition of Internal Standards: Add a known amount of internal standard solution to each sample for normalization.

  • Solvent Extraction:

    • Add 400 µL of methanol and 200 µL of chloroform to the cell suspension.

    • Vortex vigorously for 2 minutes.

    • Add 200 µL of chloroform and vortex for 1 minute.

    • Add 200 µL of deionized water and vortex for 1 minute.

  • Phase Separation: Centrifuge the mixture at 2000 x g for 10 minutes at room temperature to separate the aqueous and organic phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids into a new glass vial.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of labeled lipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase C18 or C30 column

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Gradient: A linear gradient from 60% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions (Example):

  • Ionization Mode: Positive ESI

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: These will be specific to the stable isotope-labeled tracer and its expected metabolites. For example:

    • This compound (unlabeled): Precursor m/z [M+H]+ -> Product m/z (specific fragment)

    • Labeled this compound (e.g., +3 Da): Precursor m/z [M+H+3]+ -> Product m/z (shifted fragment)

    • Metabolites: Predicted m/z values for desaturated and hydroxylated products should be calculated and included in the MRM method.

Data Presentation

Quantitative data from metabolic tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Uptake and Metabolism of Stable Isotope-Labeled this compound in HEK293 Cells

Time (hours)Labeled this compound (pmol/10^6 cells)Labeled N-12:0-1-Deoxyceramide (pmol/10^6 cells)Labeled Hydroxylated Metabolite (pmol/10^6 cells)
0000
2150.2 ± 12.55.1 ± 0.8< LOD
6280.5 ± 25.125.8 ± 3.22.3 ± 0.5
12350.1 ± 30.860.3 ± 7.18.9 ± 1.2
24295.6 ± 28.485.2 ± 9.515.4 ± 2.1
Data are presented as mean ± standard deviation (n=3). LOD = Limit of Detection.
Note: This is example data and will vary depending on the experimental conditions and cell type.

Table 2: LC-MS/MS Parameters for Selected Analytes

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+[Fragment]+25
D3-N-12:0-1-Deoxysphinganine[M+H+3]+[Fragment+3]+25
N-12:0-1-Deoxyceramide[M+H]+[Fragment]+30
D3-N-12:0-1-Deoxyceramide[M+H+3]+[Fragment+3]+30
Hydroxylated Metabolite[M+H]+[Fragment]+35
Actual m/z values will depend on the exact mass of the compounds and the adduct ion.

Conclusion

The use of stable isotope-labeled this compound is a powerful technique for elucidating the metabolic pathways of atypical sphingolipids. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute metabolic tracing experiments. Careful optimization of labeling conditions, lipid extraction, and LC-MS/MS analysis is essential for obtaining high-quality, quantitative data to advance our understanding of 1-deoxysphingolipid biology and its role in disease.

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Separation of 1-Deoxysphingolipid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids. This structural difference prevents their degradation through typical catabolic pathways, leading to their accumulation in certain pathological conditions. Elevated levels of deoxySLs have been implicated in a range of diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetes, and certain cancers. The accurate separation and quantification of 1-deoxysphingolipid isomers, such as 1-deoxysphinganine (m18:0), 1-deoxysphingosine (m18:1), and their N-acylated derivatives (deoxyceramides), are crucial for understanding their metabolism, pathophysiology, and for the development of potential therapeutic interventions. This document provides detailed application notes and protocols for the HPLC-based separation and analysis of these important biomolecules.

Signaling Pathways Involving 1-Deoxysphingolipids

1-Deoxysphingolipids are not merely metabolic end-products but are bioactive molecules that can influence various cellular signaling pathways. Their accumulation can lead to cellular dysfunction through mechanisms that are still being fully elucidated. Key signaling events impacted by elevated deoxySLs include the unfolded protein response (UPR), apoptosis, and autophagy.

Simplified Signaling Pathway of 1-Deoxysphingolipid-Induced Cellular Stress cluster_0 Biosynthesis cluster_1 Cellular Stress Response Serine Palmitoyltransferase (SPT) Serine Palmitoyltransferase (SPT) 1-Deoxysphinganine 1-Deoxysphinganine Serine Palmitoyltransferase (SPT)->1-Deoxysphinganine Alanine Alanine Alanine->Serine Palmitoyltransferase (SPT) Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->Serine Palmitoyltransferase (SPT) Ceramide Synthase Ceramide Synthase 1-Deoxysphinganine->Ceramide Synthase 1-Deoxydihydroceramides 1-Deoxydihydroceramides Ceramide Synthase->1-Deoxydihydroceramides UPR Unfolded Protein Response (UPR) 1-Deoxydihydroceramides->UPR induces Apoptosis Apoptosis 1-Deoxydihydroceramides->Apoptosis triggers Autophagy Autophagy 1-Deoxydihydroceramides->Autophagy promotes Mitochondrial Dysfunction Mitochondrial Dysfunction 1-Deoxydihydroceramides->Mitochondrial Dysfunction causes Cellular Dysfunction Cellular Dysfunction UPR->Cellular Dysfunction Apoptosis->Cellular Dysfunction Autophagy->Cellular Dysfunction Mitochondrial Dysfunction->Cellular Dysfunction

Caption: Simplified signaling pathway of 1-deoxysphingolipid-induced cellular stress.

Experimental Protocols

Protocol 1: Extraction of 1-Deoxysphingolipids from Biological Samples

This protocol describes a standard method for the extraction of total lipids, including 1-deoxysphingolipids, from cells or tissues.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Internal standards (e.g., C17-1-deoxysphinganine)

  • Sonicator

  • Centrifuge (capable of 4°C)

  • Nitrogen gas evaporator

  • Glass vials

Procedure:

  • Sample Collection: For cultured cells, wash the cell pellet twice with ice-cold PBS. For tissues, homogenize a known weight of the tissue in ice-cold PBS.

  • Internal Standard Spiking: Add a known amount of internal standard (e.g., C17-1-deoxysphinganine) to the sample.

  • Lipid Extraction:

    • Add 1 mL of a chloroform:methanol (1:2, v/v) mixture to the sample.

    • Vortex thoroughly for 1 minute.

    • Add 0.3 mL of chloroform and vortex for 1 minute.

    • Add 0.3 mL of water and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Phase Separation and Collection:

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass vial.

    • Re-extract the upper aqueous phase with 1 mL of chloroform.

    • Pool the organic phases.

  • Drying and Reconstitution:

    • Evaporate the solvent from the pooled organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a known volume of mobile phase (e.g., methanol or the initial mobile phase of the HPLC gradient) for HPLC-MS/MS analysis.

Protocol 2: HPLC-MS/MS Analysis of 1-Deoxysphingolipid Isomers

This protocol outlines a general method for the separation and quantification of 1-deoxysphingolipid isomers using reverse-phase HPLC coupled with tandem mass spectrometry.

Instrumentation and Columns:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • HPLC Column: A C18 or C8 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate.

HPLC Conditions:

ParameterValue
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
2.0
12.0
15.0
15.1
20.0

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Example):

    • 1-deoxysphinganine (m18:0): m/z 286.3 → 268.3

    • 1-deoxysphingosine (m18:1): m/z 284.3 → 266.3

    • C17-1-deoxysphinganine (IS): m/z 272.3 → 254.3

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.

Experimental Workflow

The overall workflow for the analysis of 1-deoxysphingolipid isomers involves several key steps from sample acquisition to data analysis.

Experimental Workflow for 1-Deoxysphingolipid Analysis Sample_Collection Sample Collection (Cells, Tissues, Plasma) Lipid_Extraction Lipid Extraction (with Internal Standards) Sample_Collection->Lipid_Extraction HPLC_Separation HPLC Separation (Reverse-Phase C18/C8) Lipid_Extraction->HPLC_Separation MS_MS_Detection MS/MS Detection (ESI+, MRM Mode) HPLC_Separation->MS_MS_Detection Data_Analysis Data Analysis (Quantification, Isomer Identification) MS_MS_Detection->Data_Analysis

Caption: Experimental workflow for 1-deoxysphingolipid analysis.

Quantitative Data Summary

The following table summarizes typical concentration ranges of 1-deoxysphingolipids found in human plasma, highlighting the differences between healthy individuals and those with associated pathologies.

AnalyteHealthy Control (nM)Type 2 Diabetes (nM)HSAN1 (nM)Reference
1-deoxysphinganine (m18:0)10 - 5050 - 200> 500[1]
1-deoxysphingosine (m18:1)5 - 3030 - 150> 300[1]

Note: These values are approximate and can vary depending on the specific study and analytical methodology used.

Conclusion

The HPLC-based separation and quantification of 1-deoxysphingolipid isomers are essential for advancing our understanding of their role in health and disease. The protocols and information provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to accurately measure these atypical sphingolipids. The continued development and application of these analytical methods will be critical for elucidating the precise mechanisms of deoxySL-induced pathology and for the discovery of novel therapeutic strategies.

References

Application Notes and Protocols: N-12:0-1-Deoxysphinganine for Ceramide Synthase Activity Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide synthases (CerS) are a family of six enzymes (CerS1-6) that catalyze the N-acylation of sphingoid bases to form ceramides, central molecules in sphingolipid metabolism and cellular signaling.[1][2][3] Dysregulation of CerS activity is implicated in numerous diseases, making them critical targets for therapeutic development. 1-deoxysphinganines are atypical sphingoid bases that can be acylated by CerS to form 1-deoxydihydroceramides.[4][5] These N-acylated metabolites are cytotoxic and may contribute to the pathology of conditions where 1-deoxysphinganines are elevated.[4][6]

N-12:0-1-Deoxysphinganine (N-dodecanoyl-1-deoxysphinganine) is a synthetic analog of natural sphingoid bases. Its structure, lacking the C1 hydroxyl group, makes it a valuable tool for investigating specific aspects of ceramide synthase activity and the downstream consequences of 1-deoxydihydroceramide (B12091950) formation. These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in ceramide synthase research.

Principle of Application

This compound can serve as a substrate for ceramide synthases. The enzyme transfers a fatty acyl chain from a donor molecule (e.g., palmitoyl-CoA) to the amino group of this compound, forming the corresponding N-acyl-1-deoxydihydroceramide. By measuring the rate of this product formation, the activity of ceramide synthases can be quantified. This allows for:

  • Characterization of CerS isoform specificity: Investigating which CerS isoforms can utilize 1-deoxysphinganine analogs as substrates.

  • Inhibitor screening: Using this compound as a substrate in competitive assays to identify inhibitors of ceramide synthase.

  • Investigating the biological effects of 1-deoxydihydroceramides: Synthesizing these metabolites in a controlled in vitro system for subsequent studies on their cellular effects.

Data Presentation

Quantitative data from ceramide synthase assays should be organized for clarity and ease of comparison.

Table 1: Kinetic Parameters of Ceramide Synthase with Various Substrates

SubstrateCerS IsoformKm (µM)Vmax (pmol/min/mg protein)Reference
D-erythro-sphinganineMixed~250 (Vmax/Km)Not specified
erythro-2-amino, 3-hydroxy-octadecaneMixed40-125 (Vmax/Km)Not specified
threo-2-amino, 3-hydroxy-octadecaneMixed4-6 (Vmax/Km)Not specified
NBD-sphinganineEndogenous (HEK293)Similar to sphinganineNot specified[2][3]

Table 2: Sample Data for a CerS Inhibition Assay

Inhibitor Concentration (µM)CerS Activity (% of control)Standard Deviation
0 (Control)1005.2
185.34.8
1052.13.9
5021.52.5
10010.81.9

Visualization of Key Pathways and Workflows

Ceramide_Synthesis_Pathway cluster_de_novo De Novo Synthesis cluster_ceramide_synthesis Ceramide Synthesis cluster_tool_application Tool Application Palmitoyl-CoA Palmitoyl-CoA SPT SPT Palmitoyl-CoA->SPT Serine Serine Serine->SPT 3-ketosphinganine 3-ketosphinganine SPT->3-ketosphinganine Sphinganine Sphinganine 3-ketosphinganine->Sphinganine CerS CerS Sphinganine->CerS Fatty_Acyl_CoA Fatty_Acyl_CoA Fatty_Acyl_CoA->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide Deoxydihydroceramide N-12:0-1-Deoxydihydroceramide CerS->Deoxydihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide DES1 N12_Deoxysphinganine This compound N12_Deoxysphinganine->CerS

Caption: De novo ceramide synthesis and the role of this compound.

Experimental_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, Fatty Acyl-CoA, Enzyme Source) Start->Prepare_Reaction_Mixture Add_Substrate Add Substrate (this compound) Prepare_Reaction_Mixture->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate_Reaction Terminate Reaction (e.g., add Methanol) Incubate->Terminate_Reaction Extract_Lipids Lipid Extraction Terminate_Reaction->Extract_Lipids Analyze_Products Analyze Products (LC-MS/MS or HPLC) Extract_Lipids->Analyze_Products Quantify Quantify Product Formation Analyze_Products->Quantify End End Quantify->End

Caption: General workflow for an in vitro ceramide synthase assay.

Experimental Protocols

The following protocols are adapted from established methods for measuring ceramide synthase activity and should be optimized for specific experimental conditions.[1][2][3][7]

Protocol 1: In Vitro Ceramide Synthase Activity Assay Using this compound

This protocol details the measurement of CerS activity in cell or tissue homogenates using this compound as a substrate. Detection of the N-acylated product is typically achieved by liquid chromatography-mass spectrometry (LC-MS/MS).

Materials:

  • This compound

  • Fatty acyl-CoA (e.g., Palmitoyl-CoA, C16:0-CoA)

  • Enzyme source: Cell or tissue homogenates (e.g., HEK293 cells, mouse liver)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT

  • Reaction termination solution: Methanol (B129727)

  • Internal standards for LC-MS/MS (e.g., C17-sphinganine)

  • Solvents for lipid extraction (e.g., chloroform (B151607), methanol)

  • LC-MS/MS system

Procedure:

  • Preparation of Enzyme Source:

    • For cultured cells: Harvest cells, wash with PBS, and resuspend in assay buffer. Homogenize by sonication on ice.

    • For tissues: Homogenize tissue in assay buffer using a Dounce or Potter-Elvehjem homogenizer on ice.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following (example volumes):

      • 50 µg of cell/tissue homogenate protein

      • Assay Buffer to a final volume of 90 µL

      • 50 µM Fatty acyl-CoA

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add 10 µL of this compound solution (prepared in an appropriate solvent, e.g., ethanol) to achieve the desired final concentration (e.g., 20 µM).

    • Vortex briefly and incubate at 37°C for a specified time (e.g., 30-120 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Reaction Termination and Lipid Extraction:

    • Terminate the reaction by adding 300 µL of methanol containing an internal standard.

    • Add 150 µL of chloroform and vortex thoroughly.

    • Add 150 µL of water and vortex again.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Analysis by LC-MS/MS:

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

    • Analyze the sample to quantify the amount of N-dodecanoyl-1-deoxydihydroceramide formed, normalized to the internal standard.

Protocol 2: Screening for Ceramide Synthase Inhibitors

This protocol uses the assay described above in a competitive format to screen for potential inhibitors of CerS.

Procedure:

  • Follow steps 1 and 2 of Protocol 1.

  • Inhibitor Addition: Before adding the substrate, add the potential inhibitor at various concentrations to the reaction mixture. Include a vehicle control (the solvent used to dissolve the inhibitor).

  • Incubate with the inhibitor for 10-15 minutes at 37°C.

  • Initiate the reaction by adding this compound and proceed with steps 3-5 of Protocol 1.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value if applicable.

Troubleshooting

IssuePossible CauseSolution
Low or no product formation Inactive enzymeEnsure proper preparation and storage of the enzyme source. Use fresh homogenates.
Substrate degradationCheck the stability of this compound and fatty acyl-CoA. Prepare fresh solutions.
Suboptimal assay conditionsOptimize pH, temperature, incubation time, and substrate/enzyme concentrations.
High background signal Contaminating lipids in the enzyme sourcePerform a blank reaction without the added substrate.
Non-enzymatic reactionRun a control with heat-inactivated enzyme.
Poor reproducibility Inaccurate pipettingUse calibrated pipettes and be precise with small volumes.
Incomplete reaction terminationEnsure rapid and thorough mixing with the termination solution.

Concluding Remarks

This compound is a specialized tool for probing ceramide synthase activity. Its use can provide valuable insights into the substrate specificity of different CerS isoforms and the pathological roles of 1-deoxydihydroceramides. The protocols provided herein offer a framework for incorporating this compound into research workflows. As with any enzymatic assay, optimization of reaction conditions is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for the Extraction of N-12:0-1-Deoxysphinganine from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-12:0-1-Deoxysphinganine belongs to the class of 1-deoxysphingolipids, which are atypical sphingolipids implicated in various cellular processes and pathologies, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2] Unlike canonical sphingolipids, 1-deoxysphingolipids lack the C1-hydroxyl group, rendering them resistant to canonical degradation pathways and leading to their accumulation.[3][4] The analysis of these lipids in tissues is crucial for understanding their physiological and pathological roles. This document provides detailed protocols for the extraction of this compound from tissue samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Overview of Lipid Extraction Methods

The selection of an appropriate lipid extraction method is critical for the accurate quantification of this compound. The choice of method depends on the tissue type, sample size, and the desired purity of the lipid extract. The most common methods are based on liquid-liquid extraction (LLE) using organic solvents to partition lipids from the more polar components of the tissue homogenate. Solid-phase extraction (SPE) can be employed as a subsequent cleanup step to remove interfering substances.

Here, we present three widely used protocols that can be adapted for the extraction of this compound from tissues:

  • Modified Bligh & Dyer Method: A robust and widely used method for total lipid extraction.

  • Hexane (B92381)/Isopropanol Method: A less toxic alternative to chloroform-based methods, particularly effective for sphingolipids.

  • Simple Methanol (B129727) Extraction: A rapid method suitable for high-throughput applications, particularly for biofluids, but adaptable for small tissue samples.

Quantitative Data Summary

The following table summarizes the key features of the described lipid extraction protocols. While specific recovery data for this compound is not extensively published, the information provided is based on the general efficiency of these methods for sphingolipids.

FeatureModified Bligh & Dyer MethodHexane/Isopropanol MethodSimple Methanol Extraction
Principle Two-phase liquid-liquid extraction using chloroform (B151607), methanol, and water.Two-phase liquid-liquid extraction using hexane and isopropanol.Single-phase protein precipitation and lipid extraction using methanol.
Primary Solvents Chloroform, Methanol, WaterHexane, IsopropanolMethanol
Toxicity High (due to chloroform)ModerateLow
Efficiency for Sphingolipids HighHighGood, may be less efficient for very nonpolar lipids
Sample Throughput ModerateModerateHigh
Cleanup Requirements May require a post-extraction cleanup step.Generally provides a cleaner extract than chloroform-based methods.May require a post-extraction cleanup step depending on the sample matrix.
References [3][5][1][6]

Experimental Protocols

General Considerations for Tissue Sample Preparation
  • Tissue Collection and Storage: Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C to minimize lipid degradation.

  • Homogenization: Tissues should be homogenized in a suitable buffer (e.g., phosphate-buffered saline, PBS) on ice. The use of a bead beater or a Dounce homogenizer is recommended. A typical starting amount is 10-50 mg of tissue.[3][7]

  • Internal Standards: To correct for extraction variability and matrix effects, it is crucial to add a suitable internal standard, such as a stable isotope-labeled analog of the analyte (e.g., D3-deoxysphinganine), to the sample before homogenization or extraction.[8]

Protocol 1: Modified Bligh & Dyer Method

This protocol is adapted from methods used for the extraction of sphingolipids from tissues embedded in optimal cutting temperature (OCT) compound, which is also applicable to fresh-frozen tissues.[3]

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • Homogenization buffer (e.g., PBS)

  • Glass tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Weigh approximately 10-50 mg of frozen tissue and place it in a glass homogenization tube.

  • Add 1 mL of ice-cold PBS and the internal standard.

  • Homogenize the tissue on ice until no visible particles remain.

  • Transfer the homogenate to a glass tube.

  • Add methanol and chloroform to the homogenate to achieve a final single-phase ratio of methanol:chloroform:water of 2:1:0.8 (v/v/v). For 1 mL of aqueous homogenate, this would typically involve adding 2.5 mL of methanol and 1.25 mL of chloroform.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture at 48°C for 1-2 hours with occasional shaking to improve extraction efficiency.[3][5]

  • To induce phase separation, add 1.25 mL of chloroform and 1.25 mL of water, vortex for 1 minute, and centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Re-extract the upper aqueous phase and the protein pellet with 2 mL of the lower phase solvent mixture (chloroform), vortex, and centrifuge again.

  • Combine the lower organic phases.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

Protocol 2: Hexane/Isopropanol Method

This method, originally described by Hara and Radin, is a less toxic alternative to the Bligh & Dyer method and has been shown to be efficient for the extraction of plant sphingolipids, with applicability to animal tissues.[1]

Materials:

  • Hexane

  • Isopropanol (2-propanol)

  • Homogenization buffer (e.g., PBS)

  • Glass tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Weigh approximately 10-50 mg of frozen tissue and place it in a glass homogenization tube.

  • Add 1.8 mL of a hexane/isopropanol mixture (3:2, v/v) and the internal standard.

  • Homogenize the tissue for 1-2 minutes.

  • Transfer the homogenate to a glass tube and vortex for 15 minutes.

  • Centrifuge at 2,000 x g for 10 minutes to pellet the tissue debris.

  • Carefully collect the supernatant and transfer it to a clean glass tube.

  • Re-extract the pellet twice with 1 mL of the hexane/isopropanol mixture.

  • Combine the supernatants.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

Protocol 3: Simple Methanol Extraction

This rapid protocol is particularly useful for high-throughput analysis and can be adapted for small tissue samples.[6]

Materials:

  • Methanol (pre-chilled to -80°C)

  • Homogenization buffer (e.g., PBS)

  • Microcentrifuge tubes

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Weigh approximately 10 mg of frozen tissue and place it in a 2 mL microcentrifuge tube with a bead for homogenization.

  • Add 200 µL of ice-cold PBS and the internal standard.

  • Homogenize the tissue using a bead beater.

  • Add 1 mL of -80°C methanol to the homogenate.[9]

  • Vortex vigorously for 1 minute to precipitate proteins and extract lipids.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the methanol supernatant containing the lipids and transfer it to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from tissue samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis tissue_collection Tissue Collection (Snap-freeze, -80°C) homogenization Homogenization (e.g., 10-50 mg in PBS) tissue_collection->homogenization is_addition Internal Standard Addition homogenization->is_addition extraction_method Select Extraction Method (Bligh & Dyer, Hexane/IPA, or Methanol) is_addition->extraction_method phase_separation Phase Separation (Centrifugation) extraction_method->phase_separation organic_phase_collection Collect Organic Phase phase_separation->organic_phase_collection solvent_evaporation Solvent Evaporation (Nitrogen Stream) organic_phase_collection->solvent_evaporation reconstitution Reconstitution in LC-MS/MS Solvent solvent_evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_quantification Data Quantification lcms_analysis->data_quantification

General workflow for this compound extraction and analysis.
Signaling Pathway of this compound Biosynthesis and Cellular Effects

The synthesis of this compound is initiated by the enzyme serine palmitoyltransferase (SPT), which, in the presence of high alanine (B10760859) to serine ratios, condenses alanine with palmitoyl-CoA.[3][9][10] The resulting 1-deoxysphinganine is then acylated by ceramide synthase (CerS) to form N-acyl-1-deoxysphinganines, including this compound.[8][11] Accumulation of these lipids has been shown to have cytotoxic effects, inhibit anchorage-independent growth of cancer cells, and impair plasma membrane endocytosis.[3][10]

signaling_pathway cluster_synthesis Biosynthesis Pathway cluster_effects Cellular Effects palmitoyl_coa Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) palmitoyl_coa->spt alanine Alanine alanine->spt deoxysphinganine 1-Deoxysphinganine spt->deoxysphinganine cers Ceramide Synthase (CerS) deoxysphinganine->cers lauryl_coa Lauryl-CoA (12:0) lauryl_coa->cers n12_deoxysphinganine This compound cers->n12_deoxysphinganine cytotoxicity Cytotoxicity n12_deoxysphinganine->cytotoxicity growth_inhibition Inhibition of Anchorage- Independent Growth n12_deoxysphinganine->growth_inhibition endocytosis_impairment Impaired Plasma Membrane Endocytosis n12_deoxysphinganine->endocytosis_impairment

References

Application Notes and Protocols for Fluorescent Labeling of N-dodecanoyl-1-deoxysphinganine in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the fluorescent labeling of N-dodecanoyl-1-deoxysphinganine, a non-canonical sphingolipid, to enable its visualization and tracking within living cells. The protocols outlined below are designed to be a starting point for researchers investigating the subcellular localization, trafficking, and potential signaling roles of this atypical lipid.

Introduction

N-dodecanoyl-1-deoxysphinganine is a member of the 1-deoxysphingolipid family, which is formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine.[1][2] Elevated levels of 1-deoxysphingolipids have been implicated in various pathological conditions, making them an important area of study. Fluorescent labeling of these lipids is a powerful tool to understand their cellular behavior. This document provides protocols for two primary methods of fluorescent labeling: the synthesis of a fluorescent analog and the use of "clickable" precursors for bioorthogonal labeling.

Data Presentation

The following tables summarize key quantitative parameters relevant to the fluorescent labeling and imaging of sphingolipid analogs. These values are derived from studies on similar fluorescently labeled sphingolipids and should be optimized for your specific experimental conditions.

Table 1: Recommended Parameters for Fluorescent Probe Incubation

ParameterRecommended RangeNotes
Probe Concentration 1 - 10 µMHigher concentrations may lead to artifacts or cytotoxicity.
Incubation Time 30 min - 24 hTime-dependent uptake and localization should be determined empirically.[3]
Incubation Temperature 37°CTo mimic physiological conditions.
Cell Type HeLa, MEFs, etc.Optimal conditions may vary between cell lines.

Table 2: Spectral Properties of Common Fluorophores for Lipid Labeling

FluorophoreExcitation Max (nm)Emission Max (nm)Key Features
BODIPY-FL ~505~515Bright, photostable, less sensitive to environmental polarity.[4]
NBD ~465~535Environmentally sensitive, fluorescence increases in hydrophobic environments.[4]
Coumarin Derivatives Varies (e.g., 561)Varies (e.g., 570-655)Can offer large Stokes shifts.[5]

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent N-dodecanoyl-1-deoxysphinganine Analog (BODIPY-labeled)

This protocol is adapted from a method for synthesizing fluorescently labeled 1-deoxyceramides and can be modified for N-dodecanoyl-1-deoxysphinganine.[5] It involves the N-acylation of a fluorescently-tagged 1-deoxysphinganine backbone.

Materials:

  • BODIPY-FL-C12-sphingosine (or a custom-synthesized BODIPY-labeled 1-deoxysphinganine)

  • Dodecanoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve BODIPY-FL-C12-sphingosine (1 equivalent) in anhydrous DCM.

  • Add TEA (2 equivalents) to the solution and stir at room temperature.

  • Slowly add dodecanoyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a small amount of methanol.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield the fluorescent N-dodecanoyl-1-deoxysphinganine analog.

  • Confirm the structure and purity of the final product using mass spectrometry and NMR spectroscopy.

Protocol 2: Bioorthogonal Labeling using a "Clickable" 1-Deoxysphinganine Analog

This method utilizes an alkyne-modified 1-deoxysphinganine precursor that is fed to cells, incorporated into cellular lipids, and then visualized by a click reaction with a fluorescent azide (B81097).[3][6]

Materials:

  • Alkyne-modified 1-deoxysphinganine (e.g., (2S,3R)-2-aminooctadec-17-yn-3-ol)

  • Fluorescent azide (e.g., Alexa Fluor 488 azide)

  • Copper (II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris-hydroxypropyltriazolylmethylamine (THPTA)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Incubate cells with 0.1 - 1 µM of the alkyne-modified 1-deoxysphinganine in culture medium for 4 - 24 hours at 37°C.[3]

  • Cell Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail. For a final volume of 500 µL, mix:

      • 5 µM fluorescent azide

      • 1 mM CuSO4

      • 50 mM sodium ascorbate (freshly prepared)

      • 1 mM THPTA

    • Incubate the cells with the click reaction cocktail for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslips on microscope slides with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

Experimental Workflow for Bioorthogonal Labeling

G cluster_0 Cell Culture cluster_1 Metabolic Labeling cluster_2 Cell Preparation cluster_3 Click Reaction cluster_4 Imaging start Plate Cells culture Culture to Desired Confluency start->culture labeling Incubate with Alkyne-1-deoxysphinganine culture->labeling wash1 Wash with PBS labeling->wash1 fix Fix with PFA wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilize wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 click Incubate with Fluorescent Azide Cocktail wash3->click wash4 Wash with PBS click->wash4 mount Mount Coverslip wash4->mount image Fluorescence Microscopy mount->image

Caption: Workflow for bioorthogonal fluorescent labeling.

Putative Signaling Pathway of N-dodecanoyl-1-deoxysphinganine

G cluster_synthesis Synthesis cluster_effects Cellular Effects palmitoyl_coa Palmitoyl-CoA spt SPT palmitoyl_coa->spt alanine Alanine alanine->spt deoxysphinganine 1-Deoxysphinganine spt->deoxysphinganine cers CerS deoxysphinganine->cers ndd N-dodecanoyl-1- deoxysphinganine cers->ndd mitochondria Mitochondria ndd->mitochondria Localization pm Plasma Membrane ndd->pm Trafficking endocytosis Endocytosis ndd->endocytosis Inhibition mito_dysfunction Mitochondrial Dysfunction (Fragmentation, Decreased Respiration) mitochondria->mito_dysfunction pm->endocytosis endocytosis_inhibition Inhibition of Endocytosis

Caption: Putative signaling pathway of N-dodecanoyl-1-deoxysphinganine.

Cellular Localization and Interpretation

Studies using fluorescently labeled 1-deoxyceramides and alkyne-tagged 1-deoxysphinganine have provided insights into their subcellular distribution.

  • Mitochondria: A significant localization of 1-deoxysphingolipids to the mitochondria has been observed.[3][6] This localization is associated with mitochondrial dysfunction, including fragmentation and impaired respiration.[6][7]

  • Golgi and Endoplasmic Reticulum: Like canonical ceramides, fluorescent 1-deoxyceramide analogs show some localization to the Golgi apparatus and potentially the endoplasmic reticulum (ER).[5]

  • Plasma Membrane: Trafficking of these lipids to the plasma membrane is also anticipated, where they may influence membrane properties and processes like endocytosis.[2][8]

It is crucial to note that the addition of a fluorophore can potentially alter the trafficking and metabolism of the lipid.[3] Therefore, results should be interpreted with caution, and control experiments using unlabeled lipids or alternative labeling strategies are recommended.

Conclusion

The fluorescent labeling of N-dodecanoyl-1-deoxysphinganine offers a valuable approach to investigate its role in cellular biology and disease. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute experiments aimed at elucidating the function of this atypical sphingolipid. Careful optimization of labeling conditions and thoughtful interpretation of imaging data will be critical for advancing our understanding of 1-deoxysphingolipid biology.

References

Application Notes and Protocols for Inducing Mitochondrial Dysfunction with N-12:0-1-Deoxysphinganine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing N-12:0-1-Deoxysphinganine (N-lauroyl-1-deoxysphinganine) to induce mitochondrial dysfunction in cultured cells. 1-Deoxysphingolipids (deoxySLs) are atypical sphingolipids that, when N-acylated, accumulate in mitochondria, leading to organelle fragmentation, impaired respiration, and subsequent cellular toxicity.[1][2][3] This document outlines the underlying mechanism, provides detailed protocols for inducing and quantifying mitochondrial dysfunction, and presents representative data to guide experimental design.

Introduction to this compound and Mitochondrial Toxicity

This compound is a member of the 1-deoxysphingolipid family. Unlike canonical sphingolipids, deoxySLs lack the C1-hydroxyl group, which prevents their degradation via the canonical catabolic pathway.[4] The precursor, 1-deoxysphinganine (doxSA), is generated when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine.[2][5]

Exogenously supplied doxSA, or its N-acylated derivatives like this compound, are readily taken up by cultured cells. The lipophilic nature of these molecules leads to their accumulation in cellular membranes, with a pronounced localization to the mitochondria.[1][3] Within the cell, doxSA is a substrate for ceramide synthases (CerS), which N-acylate it to form 1-deoxyceramides. It is the enrichment of these N-acylated metabolites within the mitochondria that is directly responsible for inducing toxicity.[2][6] This leads to distinct morphological and functional defects, including:

  • Mitochondrial Fragmentation: A shift from a tubular, networked mitochondrial morphology to a fragmented, punctate appearance.[1][3]

  • Impaired Bioenergetics: Disruption of the electron transport chain, leading to reduced oxygen consumption and ATP production.

  • Increased Oxidative Stress: Dysfunctional mitochondria can leak electrons, resulting in the production of reactive oxygen species (ROS).

The ability to specifically target and disrupt mitochondrial function makes this compound a valuable tool for studying mitochondrial biology, the cellular stress response, and the pathogenesis of diseases linked to elevated deoxySL levels, such as diabetic neuropathy and hereditary sensory and autonomic neuropathy type 1 (HSAN1).[1][2]

Mechanism of Action: Signaling Pathway

The induction of mitochondrial dysfunction by this compound follows a specific intracellular pathway. The diagram below illustrates the key steps from cellular uptake to the manifestation of mitochondrial defects.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_mito Mitochondrion cluster_er Endoplasmic Reticulum doxSA This compound (or doxSA precursor) uptake Cellular Uptake doxSA->uptake mito_doxSA Mitochondrial Localization CerS Ceramide Synthase (CerS) mito_doxSA->CerS substrate shuttling N_acyl_doxSA N-acyl-doxSA Accumulation dysfunction Mitochondrial Fragmentation & Dysfunction N_acyl_doxSA->dysfunction CerS->N_acyl_doxSA uptake->mito_doxSA transported to Mitochondria uptake->CerS transported to ER

Caption: Cellular pathway of this compound-induced mitotoxicity.

Quantitative Data Summary

The following tables summarize representative quantitative data for the effects of 1-deoxysphingolipids on cultured cells. Note that optimal concentrations and incubation times should be determined empirically for each cell type and experimental system. The data below is derived from studies on the precursor, 1-deoxysphinganine (doxSA), and serves as a guideline.

Table 1: Effective Concentrations and Incubation Times

Parameter Cell Type Compound Concentration Incubation Time Observed Effect Reference
Mitochondrial Fragmentation MEF Alkyne-doxSA 1 µM 24 hours Significant increase in fragmented mitochondria [1][3]
Cell Viability (IC50) Various 1-deoxysphinganine 5-25 µM 48-72 hours Cell line dependent; requires empirical determination General Literature

| Rescue of Toxicity | MEF | Alkyne-doxSA + Fumonisin B1 | 1 µM + 50 µM | 24 hours | Inhibition of CerS rescues mitochondrial morphology |[2][6] |

Table 2: Representative Effects on Mitochondrial Respiration (Seahorse XF Assay) Data in this table is illustrative and represents typical results seen with mitochondrial toxins. Actual values must be determined experimentally.

Parameter Control Cells Treated Cells (e.g., 10 µM this compound, 24h)
Basal Respiration 100 ± 10 pmol O₂/min 65 ± 8 pmol O₂/min
Maximal Respiration 250 ± 20 pmol O₂/min 110 ± 15 pmol O₂/min
ATP Production 80 ± 9 pmol O₂/min 45 ± 7 pmol O₂/min

| Spare Respiratory Capacity | 150 ± 15 pmol O₂/min | 45 ± 10 pmol O₂/min |

Experimental Protocols

Preparation of this compound Stock Solution
  • Reagent: this compound (powder).

  • Solvent: Prepare a stock solution (e.g., 10 mM) in a suitable organic solvent such as ethanol (B145695) (EtOH) or dimethyl sulfoxide (B87167) (DMSO).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution: When treating cells, dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.1% for DMSO or ≤0.5% for EtOH). A vehicle control (medium with the same final concentration of solvent) must be included in all experiments.

Protocol: Assessment of Mitochondrial Fragmentation by Fluorescence Microscopy

This protocol allows for the direct visualization of changes in mitochondrial morphology.

Materials:

  • Cell line of interest (e.g., MEF, HeLa, U2OS)

  • Glass-bottom culture dishes or coverslips

  • This compound stock solution

  • MitoTracker™ Red CMXRos (or other suitable mitochondrial stain)

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS (Phosphate-Buffered Saline)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound (e.g., 1-10 µM) and a vehicle control. Incubate for the desired time (e.g., 24 hours).

  • Mitochondrial Staining (Live Cells):

    • 30 minutes before imaging, add pre-warmed medium containing MitoTracker™ Red CMXRos (final concentration 50-100 nM).

    • Incubate at 37°C for 15-30 minutes.

    • Replace the staining solution with fresh, pre-warmed culture medium.

  • Fixation (Optional, for endpoint analysis):

    • Gently wash cells once with warm PBS.

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

  • Imaging:

    • Mount coverslips onto slides using mounting medium containing DAPI (to stain nuclei).

    • Acquire images using a fluorescence or confocal microscope. Use appropriate filter sets for the chosen mitochondrial dye and DAPI.

    • Capture images from multiple fields of view for each condition.

  • Analysis:

    • Visually inspect mitochondrial morphology. Control cells should exhibit a tubular, interconnected network. Treated cells may show fragmented, spherical mitochondria.

    • For quantitative analysis, use software like ImageJ/Fiji to measure mitochondrial length and circularity.[4][7] Classify mitochondria as "tubular" or "fragmented" based on a defined aspect ratio threshold.

G A Seed Cells on Glass Coverslips B Treat with this compound (e.g., 1-10 µM, 24h) & Vehicle A->B C Stain with MitoTracker™ (e.g., 100 nM, 30 min) B->C D Fix with 4% PFA (Optional) C->D E Acquire Images (Fluorescence Microscope) D->E F Analyze Mitochondrial Morphology (e.g., ImageJ) E->F

Caption: Workflow for visualizing mitochondrial fragmentation.
Protocol: Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol assesses the functional impact of this compound on mitochondrial bioenergetics by measuring the oxygen consumption rate (OCR).

Materials:

  • Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF Cell Culture Microplate

  • This compound stock solution

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)

  • Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density. Allow cells to adhere overnight.

  • Treatment: Gently replace the culture medium with fresh medium containing this compound or vehicle control. Incubate for the desired time (e.g., 24 hours).

  • Assay Preparation (Day of Assay):

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.

    • Wash the treated cells twice with pre-warmed Seahorse XF assay medium.

    • Add the final volume of assay medium to each well and incubate the cell plate in a non-CO₂ 37°C incubator for 45-60 minutes.

    • Load the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) diluted in assay medium.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate.

    • Run the Mito Stress Test protocol. The instrument will measure basal OCR, and then OCR after sequential injections of the inhibitors.

  • Data Analysis:

    • After the run, normalize the data to cell number or protein concentration per well.

    • Calculate key parameters of mitochondrial function: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.

    • Compare the parameters between control and treated groups to quantify the extent of mitochondrial dysfunction.

Protocol: Ceramide Synthase Inhibition Rescue Experiment

This experiment can confirm that the observed mitotoxicity is dependent on the N-acylation of the deoxysphinganine backbone.

Materials:

  • All materials from Protocol 4.2.

  • Fumonisin B1 (CerS inhibitor) stock solution (e.g., 5 mM in water or PBS).

Procedure:

  • Set up Experimental Groups:

    • Vehicle Control

    • This compound only (e.g., 1 µM)

    • Fumonisin B1 only (e.g., 50 µM)

    • This compound + Fumonisin B1 (co-treatment)

  • Cell Seeding and Treatment:

    • Seed cells as described in Protocol 4.2.

    • For the co-treatment group, pre-incubate the cells with Fumonisin B1 for 1-2 hours before adding this compound.

    • Incubate all groups for the desired time (e.g., 24 hours).

  • Analysis:

    • Assess mitochondrial fragmentation using the imaging protocol (4.2).

    • Expected Outcome: The mitochondrial fragmentation induced by this compound should be significantly reduced or prevented in the presence of Fumonisin B1, confirming the mechanism of toxicity.

Troubleshooting and Considerations

  • Cell Type Variability: The sensitivity to this compound can vary significantly between cell lines. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your model.

  • Solvent Toxicity: Always include a vehicle-only control to ensure that the solvent used to dissolve the lipid is not causing any adverse effects at the final concentration used.

  • Lipid Preparation: Ensure the lipid is fully dissolved in the stock solution and is well-mixed into the culture medium to ensure consistent delivery to the cells.

  • Imaging Artifacts: When performing live-cell imaging, minimize phototoxicity by using the lowest possible laser power and exposure times.

By following these protocols, researchers can effectively use this compound as a tool to investigate the consequences of mitochondrial dysfunction in a controlled in vitro setting.

References

Troubleshooting & Optimization

How to overcome challenges in the quantification of 1-deoxysphingolipids.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 1-deoxysphingolipids (deoxySLs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying 1-deoxysphingolipids?

A1: The quantification of 1-deoxysphingolipids presents several analytical challenges. Due to their structural similarity to canonical sphingolipids, issues such as isobaric interference from isomers are common.[1][2] Many deoxySL species are also low in abundance, pushing the limits of detection of analytical instruments.[3] Furthermore, the lack of a comprehensive library of commercial standards for all deoxySL species makes absolute quantification difficult.[3] Researchers must also contend with matrix effects during sample analysis, which can suppress or enhance the analyte signal, leading to inaccurate quantification.

Q2: Which analytical technique is most suitable for 1-deoxysphingolipid quantification?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the quantification of 1-deoxysphingolipids.[3][4][5] This method offers high sensitivity and specificity, allowing for the detection of low-abundance species and differentiation from other lipids.[5] High-resolution mass spectrometry can further aid in the identification and structural elucidation of these molecules.[6][7]

Q3: Why are internal standards crucial in 1-deoxysphingolipid analysis?

A3: Internal standards (IS) are essential for accurate quantification as they help to correct for variability introduced during sample preparation and analysis. This includes analyte losses during extraction and matrix effects that can alter the ionization efficiency of the target analyte.[7] Ideally, stable isotope-labeled internal standards for each analyte should be used to achieve the most accurate results.[6] When specific isotopic standards are unavailable, odd-chain length sphingolipids can be used as an alternative.[7]

Q4: How can I minimize matrix effects in my samples?

A4: Matrix effects, which are alterations in analyte signal due to co-eluting compounds from the sample matrix, can be a significant source of error.[8][9] To minimize these effects, several strategies can be employed. The use of appropriate internal standards that behave similarly to the analyte of interest is critical. Efficient sample preparation techniques, such as solid-phase extraction or liquid-liquid extraction, can help to remove interfering substances.[6] Additionally, optimizing the chromatographic separation to resolve the analyte from matrix components can significantly reduce interference.[10] Diluting the sample can also mitigate matrix effects, although this may compromise the ability to detect low-abundance species.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Chromatographic Resolution

Symptoms:

  • Broad or tailing peaks for 1-deoxysphingolipid species.

  • Inability to separate isomeric compounds.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate Column Chemistry For separation of sphingolipids, reversed-phase columns like C8 or C18 are commonly used.[3] Hydrophilic interaction liquid chromatography (HILIC) can also be effective.[11][12] Experiment with different column chemistries to find the optimal separation for your analytes.
Suboptimal Mobile Phase Composition The mobile phase composition, including the organic solvent, aqueous component, and additives (e.g., formic acid, ammonium (B1175870) formate), significantly impacts separation.[11][13] Systematically vary the gradient and mobile phase additives to improve peak shape and resolution.
Isobaric Interference 1-deoxysphingolipids often have isomers that are difficult to separate by conventional LC.[1][14] Consider advanced techniques like differential mobility spectrometry (DMS) coupled with mass spectrometry to separate these isomers in the gas phase.[1][2][14]
Issue 2: Low Signal Intensity or Inability to Detect Analytes

Symptoms:

  • Signal-to-noise ratio is too low for reliable quantification.

  • Complete absence of a peak for an expected 1-deoxysphingolipid.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Low Analyte Abundance Some 1-deoxysphingolipids are present at very low concentrations in biological samples.[3] Increase the amount of sample injected or consider an enrichment step during sample preparation.
Inefficient Extraction The chosen extraction method may not be optimal for 1-deoxysphingolipids. A single-phase butanol extraction or a two-phase extraction with methanol/chloroform are common methods. Validate your extraction efficiency by spiking a known amount of standard into a blank matrix and measuring the recovery.[3]
Suboptimal Mass Spectrometer Settings The mass spectrometer parameters, including spray voltage, capillary temperature, and collision energy, need to be optimized for each 1-deoxysphingolipid species.[3] Use available standards to perform tuning and optimization of these parameters.
Analyte Degradation 1-deoxysphingolipids, while more stable than their canonical counterparts, can still degrade.[15] Ensure proper sample storage (typically at -80°C) and minimize freeze-thaw cycles.[6]
Issue 3: Inaccurate or Irreproducible Quantitative Results

Symptoms:

  • High variability between technical replicates.

  • Quantified values are significantly different from expected or published ranges.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Matrix Effects As discussed in the FAQs, matrix effects can lead to either suppression or enhancement of the analyte signal.[8] The use of a suitable internal standard is the primary way to correct for this. Creating a matrix-matched calibration curve can also improve accuracy.
Lack of Appropriate Internal Standard Using an internal standard that does not co-elute or have similar ionization properties to the analyte can lead to inaccurate correction. Whenever possible, use a stable isotope-labeled version of the analyte.[6] If not available, use an odd-chain length analog that is not present in the sample.[7]
Calibration Curve Issues Ensure the calibration curve is linear over the expected concentration range of the samples and that the samples fall within this range. Use a sufficient number of calibration points to accurately define the curve.[3]
Incomplete Isotopic Overlap Correction When using stable isotope-labeled standards, natural isotopic abundance can contribute to the signal of the analyte and vice versa. This isotopic overlap should be corrected for accurate quantification.[11][12]

Experimental Protocols & Data

Table 1: Example LC-MS/MS Parameters for 1-Deoxysphingolipid Analysis

The following are example parameters and should be optimized for your specific instrumentation and analytes.

ParameterSettingReference
LC Column C8 or C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)[16]
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate[13][17]
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate[13][17]
Flow Rate 0.3 - 0.5 mL/min[13][17]
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
Spray Voltage 3500 - 4500 V[3][7]
Capillary Temperature 270 - 350 °C[3]
Scan Mode Multiple Reaction Monitoring (MRM)[3]
Table 2: Common MRM Transitions for Selected 1-Deoxysphingolipids
CompoundPrecursor Ion (m/z)Product Ion (m/z)
1-deoxysphinganine (doxSA)286.3268.3
1-deoxysphingosine (doxSO)284.3266.3
C16-deoxy-dihydroceramide524.5268.3
C16-deoxy-ceramide522.5266.3
C24-deoxy-dihydroceramide636.7268.3
C24-deoxy-ceramide634.7266.3

Note: These values may vary slightly depending on the specific adduct being monitored and the instrument calibration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue, Cells) add_is Add Internal Standards (e.g., d7-doxSA) sample->add_is extract Lipid Extraction (e.g., Butanol or Chloroform/Methanol) add_is->extract dry_recon Dry Down and Reconstitute extract->dry_recon lc_sep LC Separation (Reversed-Phase C8/C18) dry_recon->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification and Normalization calibrate->quantify

Caption: General experimental workflow for 1-deoxysphingolipid quantification.

troubleshooting_logic cluster_chromatography Chromatography Issues? cluster_ms MS Signal Issues? cluster_quant Quantification Method? start Inaccurate Quantification check_peaks Check Peak Shape/ Resolution start->check_peaks check_signal Check Signal Intensity start->check_signal check_is Review Internal Standard Choice start->check_is optimize_lc Optimize LC Method (Column, Mobile Phase) check_peaks->optimize_lc end Accurate Quantification optimize_lc->end Resolved optimize_ms Optimize MS Parameters (Tune Analytes) check_signal->optimize_ms optimize_ms->end Resolved check_cal Verify Calibration Curve check_is->check_cal check_cal->end Resolved

Caption: Troubleshooting logic for inaccurate 1-deoxysphingolipid quantification.

signaling_pathway cluster_spt Serine Palmitoyltransferase (SPT) cluster_products Products palmitoyl_coa Palmitoyl-CoA serine L-Serine palmitoyl_coa->serine alanine L-Alanine palmitoyl_coa->alanine sphinganine Sphinganine (Canonical Sphingolipid Precursor) serine->sphinganine + Palmitoyl-CoA deoxysphinganine 1-Deoxysphinganine (doxSA) (Atypical Sphingolipid Precursor) alanine->deoxysphinganine + Palmitoyl-CoA

Caption: De novo biosynthesis of canonical vs. 1-deoxysphingolipids.

References

Technical Support Center: Analysis of N-12:0-1-Deoxysphinganine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of N-12:0-1-Deoxysphinganine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound to consider for LC-MS/MS analysis?

A1: this compound is a deoxysphingolipid. The critical feature is the absence of the C1 hydroxyl group on the sphingoid base backbone. This structural difference from canonical sphingolipids influences its fragmentation pattern in the mass spectrometer and can affect its chromatographic retention. The N-acyl chain is a lauroyl group (12:0).

Q2: What type of chromatography is best suited for this compound analysis?

A2: Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be used.

  • Reversed-Phase LC: This is a common starting point and is suitable for general profiling of sphingolipids. A C18 column is typically used.

  • HILIC: This technique can offer better retention and separation for polar lipids and can be advantageous for separating different classes of sphingolipids. It is particularly useful when coelution of the analyte and its internal standard is critical to compensate for matrix effects.[1]

Q3: What are the expected MRM transitions for this compound?

A3: For deoxysphingoid bases, the characteristic fragmentation pattern in positive ion mode is the neutral loss of a water molecule ([M+H - H₂O]⁺). For this compound, the protonated molecule [M+H]⁺ is the precursor ion. The most common product ion will result from the loss of water.

Q4: Why is an internal standard crucial for the quantitative analysis of this compound?

A4: An internal standard (IS) is essential for accurate and precise quantification. It helps to correct for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement. Ideally, a stable isotope-labeled version of the analyte should be used as an IS.

Troubleshooting Guides

Issue 1: Poor Peak Shape or No Peak Detected
Potential Cause Troubleshooting Step
Inappropriate Column Chemistry If using RP chromatography, ensure the mobile phase has sufficient organic content to elute the lipid. For HILIC, ensure the initial mobile phase has a high organic content for retention.
Suboptimal Mobile Phase For positive ion mode ESI, the addition of a small amount of formic acid (e.g., 0.1-0.2%) to the mobile phase can improve ionization efficiency.[1]
Incorrect Injection Solvent The injection solvent should be compatible with the initial mobile phase to avoid peak distortion. For HILIC, the sample should be dissolved in a high percentage of organic solvent.
Analyte Degradation Handle samples with care, as lipids can be susceptible to degradation. Store extracts at low temperatures and avoid repeated freeze-thaw cycles.
Issue 2: Low Signal Intensity or High Background Noise
Potential Cause Troubleshooting Step
Ion Suppression Matrix components from the sample can co-elute with the analyte and suppress its ionization. Improve sample cleanup or adjust the chromatographic gradient to separate the analyte from interfering compounds. The use of an appropriate internal standard is critical to correct for this.[1]
Suboptimal MS/MS Parameters Optimize the collision energy (CE) and declustering potential (DP) for the specific MRM transition of this compound. These parameters are instrument-dependent.
Contaminated LC-MS System Flush the LC system and mass spectrometer to remove potential contaminants. Use high-purity solvents and additives.
Issue 3: Inaccurate Quantification
Potential Cause Troubleshooting Step
Non-linearity of Calibration Curve Ensure the calibration curve covers the expected concentration range of the analyte in the samples. Prepare standards in a matrix that mimics the study samples to account for matrix effects.
Poor Internal Standard Performance Verify the purity and concentration of the internal standard. Ensure the IS is added to all samples and standards at a consistent concentration early in the sample preparation process.
Isotopic Overlap If using a stable isotope-labeled internal standard, check for any isotopic contribution from the analyte to the internal standard's signal and vice versa.[1]

Experimental Protocols

Sample Preparation (General Protocol for Biological Fluids)
  • Thaw samples (e.g., plasma, serum) on ice.

  • To 100 µL of the sample, add an appropriate amount of a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Perform a liquid-liquid extraction. A common method is to add a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v).

  • Vortex the mixture thoroughly and centrifuge to separate the layers.

  • Collect the lower organic layer containing the lipids.

  • Dry the organic extract under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., methanol/water for RP-LC or high organic for HILIC).

LC-MS/MS Parameters

The following tables provide suggested starting parameters for method development. These will require optimization for your specific instrumentation and application.

Table 1: Suggested LC Gradient Program (Reversed-Phase)

Time (min)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile/Isopropanol + 0.1% Formic Acid)
0.07030
2.05050
12.00100
15.00100
15.17030
20.07030

Table 2: Suggested LC Gradient Program (HILIC)

Time (min)% Mobile Phase A (Acetonitrile + 0.1% Formic Acid)% Mobile Phase B (Water + 0.1% Formic Acid)
0.0955
5.05050
8.05050
8.1955
12.0955

Table 3: Suggested MS/MS Parameters (Positive Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
This compound[M+H]⁺[M+H - H₂O]⁺100Optimize (start at 20-30)Optimize (start at 50-70)
Internal Standard[M+H]⁺[M+H - H₂O]⁺100Optimize (start at 20-30)Optimize (start at 50-70)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Dry_Down Dry Down Extract Extraction->Dry_Down Reconstitute Reconstitute in Injection Solvent Dry_Down->Reconstitute LC_Separation LC Separation (RP or HILIC) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_lc LC Troubleshooting cluster_ms MS Troubleshooting cluster_sample Sample Prep Troubleshooting Start No or Poor Peak Check_LC Check LC Conditions Start->Check_LC Check_MS Check MS Parameters Start->Check_MS Check_Sample Check Sample Prep Start->Check_Sample Mobile_Phase Verify Mobile Phase Composition Check_LC->Mobile_Phase Column_Health Check Column Integrity Check_LC->Column_Health Gradient Review Gradient Program Check_LC->Gradient Tune Check Instrument Tuning Check_MS->Tune MRM Verify MRM Transitions Check_MS->MRM CE_DP Optimize CE and DP Check_MS->CE_DP Extraction_Efficiency Evaluate Extraction Recovery Check_Sample->Extraction_Efficiency IS_Addition Confirm IS Addition Check_Sample->IS_Addition Matrix_Effects Investigate Matrix Effects Check_Sample->Matrix_Effects

Caption: Troubleshooting logic for LC-MS/MS analysis issues.

References

How to address matrix effects in the mass spectrometric analysis of deoxysphingolipids.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of deoxysphingolipids (deoxySLs). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in deoxysphingolipid analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. In biological samples like plasma or tissue extracts, these components can include salts, proteins, and, most notably, high concentrations of phospholipids (B1166683).[1] This interference can lead to:

  • Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, reducing the analyte's signal intensity.[2] This leads to poor sensitivity and inaccurate quantification.

  • Ion Enhancement: A less common effect where matrix components enhance the analyte's signal, leading to an overestimation of its concentration.

Because deoxysphingolipids are often present at low concentrations, any suppression of their signal can make accurate detection and quantification extremely challenging, potentially leading to unreliable results.[3]

Q2: How can I determine if matrix effects are impacting my experimental results?

A: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative method helps identify at which points in the chromatographic run ion suppression or enhancement occurs.[4][5] It involves infusing a constant flow of the deoxysphingolipid standard into the mass spectrometer after the analytical column while a blank matrix extract is injected. Dips or rises in the baseline signal of the standard indicate regions of ion suppression or enhancement, respectively.[4]

  • Post-Extraction Spike: This is a quantitative assessment.[4][5] The response of an analyte spiked into a blank matrix extract after the extraction process is compared to the response of the same analyte in a neat (clean) solvent. A significant difference between the two signals indicates the degree of matrix effect.

Q3: What is the most effective strategy to combat matrix effects in deoxySL analysis?

A: The most robust and widely accepted strategy is the use of stable isotope-labeled internal standards (SIL-IS).[3] These standards, such as deuterium (B1214612) (D) or carbon-13 (¹³C) labeled deoxysphingolipids (e.g., D3-deoxysphinganine), have nearly identical chemical and physical properties to the endogenous analyte.[3][6][7]

Because they co-elute with the target analyte, they experience the same matrix effects and variability during sample preparation and ionization.[8] By calculating the ratio of the analyte signal to the SIL-IS signal, these variations can be effectively normalized, leading to accurate and precise quantification.[9] It is ideal to use an internal standard for each class of sphingolipid being analyzed.[3]

Q4: Which sample preparation technique is best for minimizing matrix effects?

A: Effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis.[10] While several methods exist, their effectiveness varies:

  • Protein Precipitation (PPT): The simplest method, but often the least effective at removing phospholipids, resulting in significant matrix effects.[11]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but may have lower recovery for more polar analytes.[11] A common method for sphingolipids involves an extraction with butanol or a chloroform (B151607)/methanol mixture.[6][12]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts. Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective at removing a broad range of matrix components, leading to a significant reduction in matrix effects.[11]

The choice of method depends on the sample type and the specific deoxysphingolipids being analyzed. A comparison of these strategies is summarized below.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor Reproducibility / High CV% Inconsistent matrix effects between samples.Implement a stable isotope-labeled internal standard (SIL-IS) for each deoxySL class.[3] Ensure homogenization and extraction procedures are consistent.
Low Signal Intensity / Ion Suppression Co-elution of deoxySLs with high-abundance phospholipids or other matrix components.[1]1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like mixed-mode Solid-Phase Extraction (SPE).[11] 2. Optimize Chromatography: Adjust the mobile phase pH or gradient to better separate the analyte from the interfering region identified by post-column infusion.[11] 3. Use a Different Column: Consider Hydrophilic Interaction Liquid Chromatography (HILIC), which can provide different selectivity and may better separate lipids by class.[8]
Inaccurate Quantification (High or Low) Ion enhancement or severe, uncorrected ion suppression.1. Use a SIL-IS: This is the most reliable way to correct for ionization variability.[3] 2. Develop a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix that is representative of the study samples to mimic the matrix effect.[9]
Overestimation of Analyte Concentration In-source fragmentation of a larger, co-eluting lipid that produces a fragment ion identical to the analyte's precursor ion.Improve the chromatographic separation to ensure the analyte of interest is fully resolved from any interfering compounds.[10]

Data & Protocols

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Technique Principle Effectiveness in Removing Phospholipids Pros Cons
Protein Precipitation (PPT) Protein removal by solvent denaturation.LowFast, simple, inexpensive.Least effective; often results in significant matrix effects.[11]
Liquid-Liquid Extraction (LLE) Analyte partitioning between immiscible liquids.ModerateRelatively clean extracts.Can have variable analyte recovery, especially for polar species.[11]
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent.High to Very HighProvides the cleanest extracts, significantly reducing matrix effects.[11]More complex, time-consuming, and expensive.
Table 2: Common Internal Standards for Deoxysphingolipid Analysis
Internal Standard Common Use Example Reference
D3-deoxysphinganineQuantification of deoxysphinganine (deoxySA)[6][7]
D7-sphinganineQuantification of canonical sphinganine (B43673) (SA)[6][7]
C17 Sphingosine-1-phosphateQuantification of sphingoid bases and their phosphates[13]
Cer(d18:1/17:0)Quantification of various ceramide species[12]

Note: The selection of an internal standard should ideally match the specific class of deoxysphingolipid being quantified.

Experimental Protocol: Lipid Extraction from Cultured Cells

This protocol is adapted from methodologies used for the analysis of sphingolipids and deoxysphingolipids.[6][13]

  • Cell Harvesting: Wash cultured cells with a saline solution (e.g., 0.9% NaCl).

  • Quenching & Lysis: Quench metabolic activity by adding -20°C methanol. Add cold water and collect the cell suspension.

  • Internal Standard Spiking: Add a solution containing the deuterated internal standards (e.g., 2 pmol of D3-deoxysphinganine and 20 pmol of D7-sphinganine) to each sample.[6][7]

  • Phase Separation: Add -20°C chloroform to create a biphasic system. Vortex vigorously for 5-10 minutes at 4°C.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 16,000-20,000 x g) for 5 minutes at 4°C to separate the layers.

  • Extraction: Collect the lower organic phase, which contains the lipids. To improve recovery, re-extract the remaining upper aqueous phase with additional chloroform.

  • Drying and Reconstitution: Combine the organic phases and dry them under a stream of nitrogen or using a vacuum concentrator.[12] Reconstitute the dried lipid extract in a suitable mobile phase for LC-MS injection (e.g., Methanol with 0.2% formic acid and 1 mM ammonium (B1175870) formate).[6]

Table 3: Example LC-MS/MS Parameters for Deoxydihydroceramide Analysis

The following parameters are examples and require optimization for specific instrumentation and applications.[14]

Parameter Setting
LC Column C8 or C18, e.g., Kinetex 2.6 µM C8 150 x 3 mm
Mobile Phase A Water with 2 mM ammonium formate (B1220265) and 0.2% formic acid
Mobile Phase B Methanol with 2 mM ammonium formate and 0.2% formic acid
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Mode Multiple Reaction Monitoring (MRM)
Example MRM Transition C16 deoxydhCer: Precursor Ion > Product Ion
Spray Voltage 3800 V
Capillary Temperature 300°C

Visualizations

G cluster_workflow Workflow for Troubleshooting Matrix Effects start Inconsistent or Inaccurate DeoxySL Quantification assess Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess is_present Matrix Effect Identified? assess->is_present implement_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) is_present->implement_is Yes no_effect No Significant Matrix Effect is_present->no_effect No reassess Re-evaluate Quantification implement_is->reassess optimize_prep Optimize Sample Preparation (e.g., switch to SPE) reassess->optimize_prep Still Issues end Accurate Quantification Achieved reassess->end Successful optimize_lc Optimize LC Separation (Gradient, pH, Column) optimize_prep->optimize_lc optimize_lc->reassess

Caption: A logical workflow for identifying, evaluating, and mitigating matrix effects during method development.

G cluster_pathway De Novo Sphingolipid vs. Deoxysphingolipid Synthesis spt Serine Palmitoyltransferase (SPT) canonical_path Canonical Sphingolipids (e.g., Sphinganine) spt->canonical_path Normal Conditions deoxy_path Cytotoxic 1-Deoxysphingolipids (e.g., Deoxysphinganine) spt->deoxy_path Low Serine or High Alanine [1, 2] serine L-Serine (Canonical Substrate) serine->spt alanine L-Alanine (Alternative Substrate) alanine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt palmitoyl_coa->spt

Caption: The promiscuity of the SPT enzyme drives the synthesis of deoxySLs when L-alanine is used as a substrate.

G cluster_sample_prep Impact of Sample Preparation on Matrix Complexity cluster_methods raw_sample Biological Sample (DeoxySLs + High Matrix) ppt Protein Precipitation raw_sample->ppt lle Liquid-Liquid Extraction raw_sample->lle spe Solid-Phase Extraction raw_sample->spe ppt_out Extract (DeoxySLs + High Phospholipids) ppt->ppt_out lle_out Extract (DeoxySLs + Medium Phospholipids) lle->lle_out spe_out Extract (DeoxySLs + Low Phospholipids) spe->spe_out

References

Technical Support Center: Chromatographic Separation of N-acyl-1-deoxysphinganine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of N-acyl-1-deoxysphinganine isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of N-acyl-1-deoxysphinganine isomers so challenging?

A1: The separation of N-acyl-1-deoxysphinganine isomers is difficult due to their structural similarity. These molecules often have the same mass and differ only in the length or degree of unsaturation of the N-acyl chain, or the position of double bonds within that chain. Such subtle differences result in very similar physicochemical properties, leading to co-elution in standard reversed-phase liquid chromatography (RPLC) systems. Achieving separation often requires highly efficient columns (e.g., UPLC with sub-2 µm particles) and carefully optimized mobile phase gradients.

Q2: What is the most common analytical technique for separating these isomers?

A2: The most prevalent method is reverse-phase liquid chromatography coupled to tandem mass spectrometry (RPLC-MS/MS).[1][2] This technique offers the high separation efficiency of modern LC systems and the specificity and sensitivity of tandem mass spectrometry for detection and quantification.

Q3: Can I distinguish between isomers using mass spectrometry alone?

A3: In most cases, mass spectrometry alone is insufficient to distinguish between N-acyl-1-deoxysphinganine isomers, as they are often isobaric (have the same mass). While some fragmentation patterns might offer clues, chromatographic separation is essential for unambiguous identification and quantification of individual isomers. Advanced techniques like ion mobility spectrometry (IMS) coupled with MS can provide an additional dimension of separation for challenging cases.[3]

Q4: What are the key parameters to optimize for better separation?

A4: The key chromatographic parameters to optimize are:

  • Stationary Phase: C18 columns are commonly used. The choice of a specific C18 phase (e.g., end-capped, high-purity silica) can influence selectivity.

  • Mobile Phase Composition: The organic modifier (e.g., methanol (B129727) vs. acetonitrile) and the use of additives like formic acid can significantly impact selectivity.

  • Gradient Profile: A shallow, optimized gradient is often necessary to resolve closely eluting isomers.

  • Column Temperature: Temperature affects mobile phase viscosity and can alter selectivity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) Secondary Interactions: The basic amine group of the sphingoid base can interact with acidic silanol (B1196071) groups on the silica-based stationary phase.- Lower Mobile Phase pH: Add 0.1-0.2% formic acid to the mobile phase to suppress the ionization of silanol groups. - Use a High-Purity, End-Capped Column: These columns have fewer accessible silanol groups.
Column Overload: Injecting too much sample can saturate the stationary phase.- Reduce Injection Volume: Decrease the amount of sample injected onto the column. - Dilute the Sample: Lower the concentration of the sample before injection.
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.- Match Sample Solvent to Initial Mobile Phase: Dissolve the sample in the starting mobile phase conditions whenever possible.
Poor Resolution / Co-elution of Isomers Insufficient Column Efficiency: The column may not have enough theoretical plates to separate the closely related isomers.- Use a Column with Smaller Particles: Switch to a column with sub-2 µm particles (UHPLC) to increase efficiency. - Increase Column Length: A longer column provides more separation power, but at the cost of longer run times and higher backpressure.
Suboptimal Mobile Phase Selectivity: The mobile phase composition is not creating enough difference in the retention of the isomers.- Change the Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter selectivity. - Optimize the Gradient: Employ a shallower gradient over the elution range of the isomers of interest.
Inconsistent Retention Times Column Temperature Fluctuations: Variations in ambient temperature can affect retention times.- Use a Thermostatted Column Compartment: Maintain a constant and consistent column temperature.
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or degradation can lead to shifts in retention.- Prepare Fresh Mobile Phase Daily: Ensure accurate and consistent preparation of all mobile phases. - Degas Mobile Phases: Use an online degasser or sonicate the mobile phases to remove dissolved gases.
Column Equilibration Issues: Insufficient equilibration time between runs can cause retention time drift.- Ensure Adequate Equilibration: Use a sufficient re-equilibration step at the end of each gradient run (typically 5-10 column volumes).

Quantitative Data

Table 1: Common N-acyl-1-deoxysphinganine Isomers

This table lists some of the common N-acyl-1-deoxysphinganine isomers encountered in biological samples. The nomenclature indicates the sphingoid backbone (m18:0 for 1-deoxysphinganine) followed by the N-acyl chain composition (carbon number:number of double bonds).[1]

Analyte Abbreviation
N-lauroyl-1-deoxysphinganinem18:0/12:0
N-palmitoyl-1-deoxysphinganinem18:0/16:0
N-stearoyl-1-deoxysphinganinem18:0/18:0
N-oleoyl-1-deoxysphinganinem18:0/18:1
N-nervonoyl-1-deoxysphinganinem18:0/24:1
Table 2: Representative UPLC-MS/MS Parameters for Sphingolipid Analysis

The following parameters are representative of a typical UPLC-MS/MS setup for the analysis of sphingolipids, including N-acyl-1-deoxysphinganine isomers.[4] These should be optimized for your specific instrument and isomers of interest.

Parameter Value
UPLC System Agilent 1290 Infinity II or equivalent
Column C18, 1.7 µm, 2.1 x 100 mm
Column Temperature 45°C
Flow Rate 0.3 mL/min
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (1:1, v/v) + 0.1% Formic Acid
Gradient Optimized for baseline separation of target isomers
Mass Spectrometer Agilent 6495C Triple Quadrupole or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Operating Mode Multiple Reaction Monitoring (MRM)

Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a general method for the extraction of sphingolipids from cell or tissue samples.[2][5]

Materials:

  • Sample (e.g., cell pellet, tissue homogenate)

  • Internal standards for quantification

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Glass test tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • To your sample in a glass tube, add the appropriate internal standards.

  • Add a solvent mixture of chloroform:methanol (1:2, v/v). Vortex thoroughly to ensure complete mixing and disruption of cell membranes.

  • Add chloroform and deionized water to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the extracted lipids under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in the initial mobile phase of your LC method (e.g., a mixture of Mobile Phase A and B) for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general procedure for the chromatographic separation and detection of N-acyl-1-deoxysphinganine isomers.

Chromatographic Conditions:

  • Column: A high-resolution reversed-phase column, such as a C18 with sub-2 µm particles (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Column Temperature: 45°C.[4]

  • Injection Volume: 5-10 µL.

  • Gradient Program (Example):

    • Start at a high percentage of Mobile Phase A.

    • Ramp up to a high percentage of Mobile Phase B over a prolonged period (e.g., 15-20 minutes) to elute the lipids. The shallowness of this gradient is key to separating isomers.

    • Include a high-organic wash step to clean the column.

    • Return to initial conditions and allow for re-equilibration for at least 5 column volumes.

Mass Spectrometer Settings:

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: For each N-acyl-1-deoxysphinganine isomer, the precursor ion will be the [M+H]+ adduct. The product ion will typically result from the neutral loss of the N-acyl chain and a water molecule from the sphingoid backbone. These transitions must be determined empirically for each isomer using authentic standards.

  • Source Parameters: Optimize gas temperatures, gas flows, and voltages for your specific instrument to maximize the signal for your analytes of interest.

Visualizations

Biosynthetic Pathway of N-acyl-1-deoxysphinganine

G cluster_0 De novo Synthesis cluster_1 Enzymes palmitoyl_coa Palmitoyl-CoA deoxysphinganine 1-deoxysphinganine palmitoyl_coa->deoxysphinganine alanine L-Alanine alanine->deoxysphinganine n_acyl N-acyl-1-deoxysphinganine (Deoxyceramide) deoxysphinganine->n_acyl acyl_coa Fatty Acyl-CoA acyl_coa->n_acyl spt Serine Palmitoyltransferase (SPT) spt->deoxysphinganine cers Ceramide Synthase (CerS) cers->n_acyl G cluster_workflow Experimental Workflow sample Biological Sample (Cells/Tissue) extraction Lipid Extraction sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution analysis UPLC-MS/MS Analysis reconstitution->analysis data Data Processing & Quantification analysis->data

References

Stability of N-12:0-1-Deoxysphinganine in different solvents and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of N-12:0-1-Deoxysphinganine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common synonyms?

A1: this compound is an N-acylated form of the atypical sphingoid base 1-deoxysphinganine. Unlike canonical sphingolipids, it lacks the C1-hydroxyl group, which makes it resistant to canonical degradation pathways in cells.[1][2][3][4]

Common synonyms include:

  • N-lauroyl-1-deoxysphinganine

  • N-dodecanoyl-1-deoxysphinganine (m18:0/12:0)

  • N-C12:0-1-deoxyDHCer

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it should be stored at -20°C.[5][6][7][8] It is recommended to store it as a solid or in a suitable solvent. Based on data for similar sphingolipids, it is expected to be stable for at least one year under these conditions.[8] The parent compound, 1-deoxysphinganine, is stable for at least four years at -20°C.[6][7]

Q3: In which solvents is this compound soluble?

Table 1: Solubility of 1-Deoxysphinganine (Parent Compound)

SolventSolubility
Dimethylformamide (DMF)~10 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)~2 mg/mL
Ethanol (B145695)Miscible

Data sourced from Cayman Chemical product information sheet.[6][7]

Q4: How should I prepare a stock solution of this compound?

A4: It is recommended to prepare a stock solution in an organic solvent such as ethanol, DMSO, or a chloroform (B151607):methanol (B129727) mixture. For long-term storage of the stock solution, it is advisable to store it at -20°C or -80°C.[2] To minimize degradation, it is best to prepare fresh working solutions from the stock solution for each experiment.

Q5: Is this compound sensitive to light or repeated freeze-thaw cycles?

A5: While specific data on the light sensitivity of this compound is not available, it is good laboratory practice to protect all reagents from unnecessary light exposure by using amber vials or by wrapping containers in foil. To avoid potential degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or unexpected experimental results.

This could be due to a variety of factors including compound degradation, inaccurate concentration of solutions, or improper handling.

G A Inconsistent Experimental Results B Check for Compound Degradation A->B C Verify Solution Concentration A->C D Review Handling & Experimental Protocol A->D E Was the compound stored at -20°C? B->E F Were stock solutions aliquoted to avoid freeze-thaw cycles? B->F G Was the compound protected from light? B->G K Recalibrate instruments and re-validate quantification method C->K L Ensure proper vortexing/sonication for dissolution D->L M Check for potential interactions with other reagents D->M E->F Yes H Prepare fresh stock solution from solid E->H No F->G Yes I Use a fresh aliquot of stock solution F->I No G->H No J Confirm solvent compatibility with assay G->J Yes N Consult Technical Support H->N I->N K->N L->N M->N

Troubleshooting workflow for inconsistent results.

Issue 2: Difficulty dissolving the compound.

This compound, like other sphingolipids, may be difficult to dissolve.

  • Solution: Use a chloroform:methanol (2:1, v/v) mixture. Gentle warming (up to 40°C) or sonication can aid in dissolution.[1] For cell culture experiments where chloroform is not suitable, dissolve the compound in ethanol or DMSO first at a higher concentration, and then dilute it into the aqueous medium.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol

  • Materials:

    • This compound (solid)

    • Anhydrous ethanol

    • Inert gas (e.g., argon or nitrogen)

    • Glass vial with a PTFE-lined cap

  • Procedure:

    • Weigh the required amount of this compound in a sterile glass vial. The molecular weight is 467.81 g/mol .

    • Add the calculated volume of anhydrous ethanol to the vial to achieve a 10 mM concentration.

    • Purge the vial with an inert gas to displace air and minimize oxidation.

    • Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary.

    • Store the stock solution at -20°C. For long-term storage, aliquoting into single-use vials is recommended.

Protocol 2: Analysis of Stability by LC-MS/MS

This protocol provides a general method for assessing the stability of this compound in a chosen solvent.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired solvent (e.g., ethanol) at a known concentration (e.g., 1 mM).

    • Aliquot the solution into multiple vials for analysis at different time points and storage conditions (e.g., -20°C, 4°C, room temperature).

    • At each time point, dilute an aliquot of the sample to a suitable concentration for LC-MS/MS analysis. Include an appropriate internal standard.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the precursor and product ions for this compound.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point relative to the internal standard.

    • Plot the concentration over time for each storage condition to determine the degradation rate.

Signaling Pathway

This compound is a type of 1-deoxysphingolipid. These atypical sphingolipids are formed when the enzyme serine palmitoyl-CoA transferase (SPT) uses L-alanine instead of L-serine as a substrate. Due to the lack of a C1-hydroxyl group, 1-deoxysphingolipids cannot be degraded by the canonical sphingolipid catabolic pathway and accumulate in cells, leading to cellular toxicity, particularly affecting neurons and pancreatic β-cells.[1][2]

References

Troubleshooting poor ionization of N-dodecanoyl-1-deoxysphinganine in ESI-MS.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the electrospray ionization mass spectrometry (ESI-MS) analysis of N-dodecanoyl-1-deoxysphinganine.

Frequently Asked Questions (FAQs)

Q1: I am observing a very weak or no signal for N-dodecanoyl-1-deoxysphinganine in my ESI-MS analysis. What are the primary causes?

A1: Poor ionization of N-dodecanoyl-1-deoxysphinganine can stem from several factors:

  • Suboptimal Mobile Phase Composition: The choice of solvents and additives is critical for efficient protonation or adduct formation.

  • Inappropriate Ionization Mode: While positive ion mode is generally preferred for ceramides, the specific adducts formed can be influenced by the mobile phase.

  • Unoptimized ESI Source Parameters: Settings such as spray voltage, capillary temperature, and gas flows directly impact desolvation and ionization efficiency.

  • Ion Suppression from Matrix Components: Co-eluting compounds from your sample can compete for ionization, reducing the signal of your analyte.

  • In-source Fragmentation: High source energies can cause the molecule to fragment before detection, diminishing the precursor ion signal.

Q2: Which ionization mode, positive or negative, is better for N-dodecanoyl-1-deoxysphinganine?

A2: For N-dodecanoyl-1-deoxysphinganine, positive electrospray ionization (ESI+) is generally recommended. This is because the amide group can be readily protonated to form the [M+H]⁺ ion. Additionally, adducts with ammonium (B1175870) ([M+NH₄]⁺) or alkali metals ([M+Na]⁺, [M+K]⁺) are commonly observed and can provide robust signals.[1] Negative ion mode is typically less sensitive for this class of molecules.

Q3: What mobile phase additives can I use to improve the signal of my analyte?

A3: The addition of volatile acids or salts to the mobile phase can significantly enhance ionization.

  • Formic acid (0.1-0.2%) is a common choice to promote protonation and the formation of [M+H]⁺ ions.[2][3]

  • Ammonium formate (B1220265) or ammonium acetate (B1210297) (5-10 mM) can facilitate the formation of [M+NH₄]⁺ adducts, which are often stable and provide a strong signal for neutral lipids.[3][4][5] Using ammonium acetate with acetic acid can be a good compromise for signal intensity and retention time stability in negative mode, though positive mode is preferred for this analyte.[3][5]

  • For negative mode analysis of other lipids, 0.02% acetic acid has been shown to improve ionization efficiency compared to ammonium acetate.[6]

Q4: Can in-source fragmentation be an issue for N-dodecanoyl-1-deoxysphinganine? How can I minimize it?

A4: Yes, in-source fragmentation (ISF) can be a significant problem, leading to a diminished precursor ion signal and the appearance of fragment ions in your MS1 spectrum.[7][8] This can be mistaken for poor ionization. To minimize ISF:

  • Optimize Source Voltages: Carefully tune the skimmer, tube lens, and declustering potentials. Start with lower voltage settings and gradually increase them to find the optimal balance between signal intensity and fragmentation.[7]

  • Adjust Temperatures: Lowering the capillary or source temperature can reduce thermal decomposition of the analyte.

  • Chromatographic Separation: Good chromatographic separation is crucial as it can help distinguish true precursor ions from in-source fragments.[7][8]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase for Enhanced Ionization

If you are experiencing poor signal intensity, a systematic optimization of your mobile phase is a critical first step.

Experimental Protocol: Mobile Phase Additive Screening

  • Prepare Stock Solutions:

    • Analyte Stock: Prepare a 1 mg/mL stock solution of N-dodecanoyl-1-deoxysphinganine in methanol (B129727) or a suitable organic solvent.

    • Additive Stocks: Prepare 1% solutions of formic acid and acetic acid, and 1 M solutions of ammonium formate and ammonium acetate.

  • Prepare Test Mobile Phases:

    • Create a base mobile phase (e.g., Acetonitrile:Isopropanol:Water in a ratio suitable for your chromatography).

    • Prepare aliquots of the base mobile phase with the following additives. A summary of common additives and their typical concentrations is provided in the table below.

  • Direct Infusion Analysis:

    • Using a syringe pump, directly infuse a diluted solution of your analyte (e.g., 1 µg/mL) prepared in each of the test mobile phases into the ESI source.

    • Set the mass spectrometer to scan a relevant m/z range for N-dodecanoyl-1-deoxysphinganine (MW = 453.79 g/mol ).

    • Monitor the intensity of the expected ions ([M+H]⁺, [M+NH₄]⁺, [M+Na]⁺).

  • Data Analysis:

    • Compare the signal intensities and signal-to-noise ratios obtained with each mobile phase to identify the optimal additive.

Table 1: Comparison of Mobile Phase Additives for ESI-MS

AdditiveTypical ConcentrationPrimary Adduct (Positive Mode)Expected m/z for N-dodecanoyl-1-deoxysphinganineNotes
Formic Acid0.1 - 0.2%[M+H]⁺454.8Promotes protonation.
Ammonium Formate5 - 10 mM[M+NH₄]⁺471.8Often provides a very stable and intense signal for neutral lipids.[3][5]
Ammonium Acetate5 - 10 mM[M+NH₄]⁺471.8Similar to ammonium formate.[4]
Acetic Acid0.02 - 0.1%[M+H]⁺454.8Can be effective, particularly in negative mode for other lipids.[3][6]

Troubleshooting Workflow for Mobile Phase Optimization

MobilePhase_Troubleshooting cluster_tests Additive Screening start Start: Poor Signal check_mode Confirm Positive Ion Mode (ESI+) start->check_mode prepare_base_mp Prepare Base Mobile Phase (e.g., ACN:IPA:H2O) check_mode->prepare_base_mp test_fa Test with 0.1% Formic Acid prepare_base_mp->test_fa test_af Test with 10 mM Ammonium Formate prepare_base_mp->test_af test_aa Test with 10 mM Ammonium Acetate prepare_base_mp->test_aa analyze_h Analyze for [M+H]⁺ (m/z 454.8) test_fa->analyze_h analyze_nh4 Analyze for [M+NH₄]⁺ (m/z 471.8) test_af->analyze_nh4 test_aa->analyze_nh4 compare Compare Signal Intensities analyze_h->compare analyze_nh4->compare end Select Optimal Additive compare->end

Caption: Workflow for optimizing mobile phase additives.

Guide 2: ESI Source Parameter Optimization

Fine-tuning the ESI source parameters is crucial to maximize signal intensity while minimizing in-source fragmentation.

Experimental Protocol: Source Parameter Tuning

  • Select Optimal Mobile Phase: Use the best mobile phase identified in the previous troubleshooting guide.

  • Infuse Analyte: Continuously infuse a solution of N-dodecanoyl-1-deoxysphinganine (e.g., 1 µg/mL) into the mass spectrometer.

  • Systematic Parameter Adjustment:

    • Spray Voltage: Start with a lower voltage (e.g., 3.0 kV) and gradually increase it in 0.5 kV increments. Monitor the signal intensity and stability. Excessively high voltages can lead to corona discharge and signal instability.[9]

    • Capillary/Source Temperature: Begin at a moderate temperature (e.g., 250 °C) and adjust in 25 °C increments. Higher temperatures can improve desolvation but may also cause thermal degradation. A typical range is 250-350 °C.

    • Sheath and Auxiliary Gas Flow: These gases aid in nebulization and desolvation. Optimize these parameters to achieve a stable spray and maximal signal.

    • Skimmer/Tube Lens Voltages: These parameters have a significant impact on in-source fragmentation. Systematically vary these voltages to find a setting that maximizes the precursor ion signal while minimizing the appearance of known fragment ions (e.g., loss of water).[7]

Table 2: Typical ESI Source Parameter Ranges for Sphingolipid Analysis

ParameterTypical RangeEffect on Ionization
Spray Voltage3.0 - 5.0 kVAffects droplet charging and spray stability.[4][9]
Capillary Temperature250 - 350 °CAids in solvent evaporation.[4]
Sheath Gas Flow20 - 40 (arbitrary units)Assists in nebulization.
Auxiliary Gas Flow5 - 15 (arbitrary units)Helps with desolvation.
Skimmer/Tube Lens VoltageInstrument DependentAffects ion transmission and in-source fragmentation.[7]

Signaling Pathway of Ionization Enhancement

The following diagram illustrates the key factors influencing the successful ionization of N-dodecanoyl-1-deoxysphinganine.

Ionization_Pathway cluster_analyte Analyte in Solution cluster_mobile_phase Mobile Phase cluster_esi_source ESI Source Analyte N-dodecanoyl-1-deoxysphinganine Ionization Efficient Ionization Analyte->Ionization Analyte Properties Proton_Source Proton Source (e.g., Formic Acid) Proton_Source->Ionization Protonation Adduct_Source Adduct Source (e.g., NH₄⁺) Adduct_Source->Ionization Adduct Formation Spray_Voltage Spray Voltage Spray_Voltage->Ionization Droplet Charging Temperature Temperature Temperature->Ionization Desolvation Gas_Flow Gas Flow Gas_Flow->Ionization Nebulization

Caption: Factors influencing efficient ESI-MS ionization.

References

How to minimize in-source fragmentation of 1-deoxysphingolipids during MS analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize in-source fragmentation of 1-deoxysphingolipids (deoxySLs) during mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are 1-deoxysphingolipids and why are they challenging to analyze?

1-deoxysphingolipids are a class of atypical sphingolipids that lack the C1 hydroxyl group found in canonical sphingolipids like ceramides (B1148491) and sphingosines. This structural difference prevents their degradation through typical catabolic pathways, leading to their accumulation in certain pathological conditions. Their analysis by mass spectrometry can be challenging due to their propensity for in-source fragmentation (ISF), a process where the lipid molecule fragments within the ion source of the mass spectrometer before reaching the mass analyzer. This can lead to an underestimation of the intact lipid and potential misidentification of fragments as other molecules.

Q2: What are the common in-source fragmentation patterns for 1-deoxysphingolipids?

While detailed fragmentation patterns are specific to the exact molecular species and instrument conditions, a common fragmentation pathway for sphingolipids, including 1-deoxysphingolipids, involves the loss of water and cleavage of the amide bond in N-acylated species (e.g., 1-deoxyceramides). The absence of the C1-hydroxyl group in 1-deoxysphingolipids means that characteristic fragments associated with this group in canonical sphingolipids will be absent. For protonated 1-deoxysphinganine, fragmentation can occur through single and double dehydration.

Q3: How can I minimize in-source fragmentation of 1-deoxysphingolipids?

Minimizing in-source fragmentation is crucial for accurate quantification. The primary strategies involve optimizing the electrospray ionization (ESI) source parameters to create "softer" ionization conditions. Key parameters to adjust include:

  • Cone Voltage (or Fragmentor Voltage/Declustering Potential): This is one of the most critical parameters. Lowering the cone voltage reduces the energy of ions as they enter the mass spectrometer, thereby minimizing fragmentation.

  • Source Temperature: Higher temperatures can increase fragmentation. It is advisable to use the lowest temperature that still allows for efficient desolvation.

  • Ion Transfer Optics (e.g., Funnel RF levels): The radio frequency (RF) levels of ion funnels can influence the internal energy of the ions. Optimization of these settings can help to reduce fragmentation.

  • Mobile Phase Composition: The use of appropriate mobile phase additives, such as ammonium (B1175870) formate (B1220265), can promote the formation of stable parent ions and reduce fragmentation.

Troubleshooting Guide

Problem: I am observing a high abundance of fragment ions and a low signal for my intact 1-deoxysphingolipid.

This is a classic sign of excessive in-source fragmentation. Follow these steps to troubleshoot and optimize your analysis:

Step 1: Adjust the Cone Voltage

The cone voltage (also known as fragmentor voltage or declustering potential, depending on the instrument manufacturer) has a significant impact on in-source fragmentation.

  • Recommendation: Start with a low cone voltage, for example, 20 V, and gradually increase it while monitoring the ratio of the precursor ion to the fragment ions. The optimal voltage will be a compromise between maximizing the signal of the precursor ion and minimizing fragmentation.

Step 2: Optimize the Source Temperature

Excessive heat can cause thermal degradation and fragmentation of your analyte.

  • Recommendation: Begin with a lower source temperature and incrementally increase it. Find the minimum temperature that provides efficient desolvation without causing significant fragmentation.

Step 3: Evaluate Your Mobile Phase

The composition of your mobile phase can influence ionization efficiency and analyte stability.

  • Recommendation: Ensure your mobile phase contains a suitable additive to promote stable ion formation. Ammonium formate (e.g., 10 mM) with 0.1% formic acid is a common choice for sphingolipid analysis in positive ion mode.[1]

Step 4: Check Ion Transfer Settings

The settings of the ion transfer optics can affect the internal energy of the ions.

  • Recommendation: If your instrument allows, systematically vary the funnel RF levels or other ion transfer parameters to find the settings that yield the highest precursor ion signal with the lowest fragmentation.

Quantitative Data on Parameter Optimization

ParameterRange to Test (Example)Expected Effect on Precursor/Fragment Ratio with "Softer" ConditionsNotes
Cone Voltage 10 V - 60 VHigher ratio (more precursor, less fragment) at lower voltages.This is often the most impactful parameter to adjust.
Source Temperature 100°C - 400°CHigher ratio at lower temperatures.Balance with the need for efficient desolvation.
Sheath Gas Flow 20 - 60 (arbitrary units)May have a minor effect; higher flow can sometimes cool the ESI plume.Instrument-dependent.
Auxiliary Gas Flow 5 - 20 (arbitrary units)Can influence desolvation efficiency.Instrument-dependent.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of 1-Deoxysphingolipids with Minimized In-Source Fragmentation

This protocol is a general guideline and may require optimization for your specific instrument and sample type.

1. Sample Preparation (from cell pellets)

  • Resuspend the cell pellet in 100 µL of PBS.

  • Add 666 µL of methanol (B129727) and 333 µL of chloroform (B151607) containing an appropriate internal standard (e.g., d3-deoxysphinganine).

  • Agitate the mixture at 1,000 rpm and 37°C for 1 hour.

  • Add 500 µL of chloroform and 200 µL of alkaline water (20 mM ammonia (B1221849) in water).

  • Centrifuge at 16,000 g to separate the phases.

  • Collect the lower organic phase and wash it three times with 1 mL of alkaline water.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 150 mm, 2.6 µm).

  • Mobile Phase A: 0.1% formic acid in 10 mM ammonium formate in acetonitrile/water (1:1, v/v).[2]

  • Mobile Phase B: 0.02% formic acid in 2 mM ammonium formate in acetonitrile/isopropanol/water (10:88:2, v/v/v).[2]

  • Gradient: A suitable gradient should be developed to separate the 1-deoxysphingolipids from other lipids. An example gradient is as follows:

    • 0-1 min: 90% A

    • 1-4 min: Linear gradient to 60% A

    • 4-12 min: Linear gradient to 25% A

    • 12-21 min: Linear gradient to 1% A

    • 21-24 min: Hold at 1% A

    • 24.1-28 min: Return to 90% A for re-equilibration.[2]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.[1]

3. Mass Spectrometry (MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Key Parameters for Minimizing In-Source Fragmentation:

    • Cone Voltage/Fragmentor Voltage: Set to a low value (e.g., 20 V). This should be optimized for your specific instrument and analytes.

    • Capillary Voltage: ~3.0-4.0 kV.

    • Source Temperature: Use the lowest temperature that allows for good desolvation (e.g., 120-250°C).

    • Desolvation Gas Flow: Optimize for your instrument to ensure efficient solvent removal without excessive heating of the ions.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification. Below are example MRM transitions for some 1-deoxyceramides. Collision energies should be optimized for your instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Example)
1-deoxyceramide (d18:0/16:0)524.5282.325
1-deoxyceramide (d18:0/18:0)552.6282.325
1-deoxyceramide (d18:0/24:0)636.7282.330
1-deoxyceramide (d18:0/24:1)634.7282.330

Signaling Pathways and Visualizations

Accumulation of 1-deoxysphingolipids has been shown to induce cellular stress, particularly affecting the endoplasmic reticulum (ER) and mitochondria.

1-Deoxysphingolipid-Induced ER Stress (Unfolded Protein Response)

1-deoxysphingolipids can accumulate in the ER, leading to the unfolded protein response (UPR).[3] This is a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged. The three main branches of the UPR are initiated by the sensors IRE1, PERK, and ATF6.[3]

G cluster_UPR Unfolded Protein Response (UPR) DeoxySL 1-Deoxysphingolipid Accumulation ER_Stress ER Stress DeoxySL->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 translation CHOP CHOP (Pro-apoptotic) ATF4->CHOP transcription Apoptosis Apoptosis CHOP->Apoptosis XBP1 XBP1s IRE1->XBP1 splices mRNA Chaperones_ERAD ER Chaperones, ERAD Components XBP1->Chaperones_ERAD transcription ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved translocates to Golgi & is cleaved Chaperones ER Chaperones ATF6_cleaved->Chaperones transcription

Caption: 1-Deoxysphingolipid-induced ER stress and the Unfolded Protein Response.

1-Deoxysphingolipid-Induced Mitochondrial Dysfunction

1-deoxysphingolipids, particularly their N-acylated metabolites, can localize to mitochondria, leading to mitochondrial fragmentation and dysfunction.[4][5][6] This can impair cellular energy metabolism and contribute to cytotoxicity.

G DeoxySL 1-Deoxysphingolipids (e.g., 1-deoxyceramides) Mito_Accumulation Accumulation in Mitochondrial Membranes DeoxySL->Mito_Accumulation Mitochondria Mitochondria Mito_Fragmentation Mitochondrial Fragmentation Mito_Accumulation->Mito_Fragmentation Cristae_Loss Loss of Cristae Structure Mito_Accumulation->Cristae_Loss Membrane_Potential Decreased Membrane Potential Mito_Fragmentation->Membrane_Potential Cristae_Loss->Membrane_Potential ROS Increased ROS Production Membrane_Potential->ROS Apoptosis Apoptosis Membrane_Potential->Apoptosis ROS->Apoptosis

Caption: Pathway of 1-deoxysphingolipid-induced mitochondrial dysfunction.

References

Best practices for handling and preparing N-12:0-1-Deoxysphinganine standards.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for handling and preparing N-12:0-1-Deoxysphinganine standards for research applications, particularly for use as an internal standard in mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the N-acylated form of the atypical sphingoid base, 1-deoxysphinganine.[1] Also known as N-lauroyl-1-deoxysphinganine (m18:0/12:0) or N-C12-1-deoxyDHCer, it is commonly used as an internal standard in lipidomics to quantify endogenous 1-deoxydihydroceramides and related molecules via mass spectrometry.[1][2][3]

Q2: How should I store the lyophilized powder?

The solid standard should be stored in a freezer at -20°C, sealed tightly in a dry environment.[4][5] Under these conditions, the product is stable for at least one year.[1]

Q3: What is the recommended solvent for creating a stock solution?

Ethanol (B145695) is a recommended solvent for creating stock solutions of this compound and related standards.[6] For long-term storage of dissolved standards, methanol (B129727) or dichloromethane (B109758) are also suitable to prevent potential degradation.[7] Avoid long-term storage in chloroform (B151607) or chloroform-methanol mixtures, as acidic contaminants in chloroform can cause N-acyl migration, leading to standard degradation.[7]

Q4: What is a typical concentration for a stock solution?

A stock solution concentration of 25 µM in ethanol is a documented and effective starting point.[6]

Q5: Do I need to handle this compound with special safety precautions?

Yes. You should handle this compound in a well-ventilated area. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to prevent eye and skin contact. Avoid creating dust from the lyophilized powder.

Summary of Key Quantitative Data

The following table summarizes the essential physical and handling properties for this compound.

PropertyValueCitations
Molecular Formula C₃₀H₆₁NO₂[4]
Molecular Weight ~467.81 g/mol [3][8]
Appearance Crystalline solid / Powder[9][10]
Storage Temperature -20°C[1][4][5]
Recommended Solvent Ethanol[6]
Typical Stock Conc. 25 µM[6]
Typical LC-MS Inj. Vol. 25 µL[6]
Stability (Solid) ≥ 1 year at -20°C[1]

Experimental Protocol: Preparation of Standard Solutions

This protocol describes how to prepare a 25 µM stock solution and a subsequent 1 µM working solution of this compound.

Materials:

  • This compound (solid powder)

  • LC-MS grade Ethanol

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with PTFE-lined caps

  • Calibrated micropipettes

Procedure:

  • Equilibration: Allow the vial containing the solid standard to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the powder.

  • Stock Solution Preparation (25 µM):

    • Carefully weigh the required amount of this compound powder. For example, to prepare 1 mL of a 25 µM solution, you would need approximately 11.7 µg. Note: It is often more practical to weigh a larger mass (e.g., 1 mg) and dissolve it in a larger volume to minimize weighing errors.

    • Alternatively, if the product is supplied in a pre-weighed amount (e.g., 1 mg), calculate the volume of ethanol needed to achieve a 25 µM concentration. (For 1 mg, Volume = (0.001 g / 467.81 g/mol ) / (25 x 10⁻⁶ mol/L) = ~85.5 mL).

    • Add the calculated volume of ethanol to the vial.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • Purge the vial headspace with an inert gas (argon or nitrogen) to prevent oxidation, cap tightly, and seal with paraffin (B1166041) film.

  • Storage of Stock Solution: Store the stock solution at -20°C in a clearly labeled amber vial.

  • Working Solution Preparation (1 µM):

    • To prepare a 1 µM working solution, perform a serial dilution from the 25 µM stock solution.

    • For example, to make 1 mL of a 1 µM working solution, add 40 µL of the 25 µM stock solution to 960 µL of ethanol.

    • Vortex to mix thoroughly. This working solution is now ready to be added to samples as an internal standard.

G cluster_prep Preparation Workflow start Receive Lyophilized This compound equilibrate Equilibrate Vial to Room Temperature start->equilibrate dissolve Dissolve in Ethanol to make 25 µM Stock Solution equilibrate->dissolve store_stock Store Stock at -20°C in Amber Vial dissolve->store_stock Storage dilute Dilute Stock to create 1 µM Working Solution dissolve->dilute Immediate Use store_stock->dilute spike Spike Working Solution into Samples dilute->spike analyze Proceed with LC-MS Analysis spike->analyze

Caption: Workflow for preparing this compound standards.

Troubleshooting Guide

Q: My analytical results are inconsistent, or the peak area of the standard is decreasing over time. What could be the cause?

A: Inconsistent results or a decreasing signal can stem from several issues, including standard degradation, adsorption, or instrument problems.

  • Standard Degradation: If stock solutions are stored in chloroform-containing solvents, acid-catalyzed N-acyl migration can occur, converting the standard into its O-acylated isomers and degrading the primary compound.[7] If you suspect this, prepare a fresh stock solution in pure ethanol or methanol.

  • Adsorption: Lipids, especially those with long acyl chains, can adsorb to plastic and glass surfaces. Use low-adsorption vials (e.g., silanized glass) and minimize the use of plasticware where possible.

  • Instrument Carryover: The compound may be carried over from a high-concentration sample to subsequent blank or low-concentration samples. Run several blank injections after a high-concentration sample to check for carryover and clean the injection port and loop if necessary.

  • Inconsistent Injection Volume: Ensure the autosampler is functioning correctly and that there are no air bubbles in the syringe or sample loop.[11]

Q: I am observing poor peak shape (tailing or fronting) for my standard in my LC-MS chromatogram. How can I fix this?

A: Poor peak shape is a common issue in liquid chromatography and can point to problems with the mobile phase, the column, or extra-column effects.[12]

  • Check for All Peaks vs. Some Peaks: First, determine if all peaks in the chromatogram are tailing or just the lipid standard.

    • All Peaks Tailing: This often indicates a physical problem, such as a column void (channeling), a partially blocked column frit, or dead volume in the fittings between the injector, column, and detector.[13]

    • Only Lipid Peak Tailing: This suggests a chemical interaction. It could be a secondary interaction between the analyte and active sites (e.g., free silanols) on the column stationary phase.

  • Mobile Phase Issues: Ensure the mobile phase pH is appropriate for the analyte and that any additives (e.g., formic acid, ammonium (B1175870) acetate) are at the correct concentration. An incorrect mobile phase can lead to poor peak shape.[12]

  • Column Contamination: The column may be contaminated with matrix components from previous injections. Flush the column with a strong solvent (e.g., isopropanol) or according to the manufacturer's instructions.

G cluster_troubleshoot Troubleshooting Poor Peak Shape start Observe Peak Tailing or Splitting for Standard q1 Are ALL peaks in the chromatogram tailing? start->q1 ans_all_yes Likely a physical issue. - Check for column void/damage. - Check for blocked frit. - Inspect all fittings for dead volume. q1->ans_all_yes Yes ans_all_no Likely a chemical interaction or degradation issue. q1->ans_all_no No q2 Is stock solution stored in Chloroform? ans_all_no->q2 ans_q2_yes Potential N-acyl migration. Prepare fresh stock in Ethanol. Re-inject. q2->ans_q2_yes Yes ans_q2_no Check for secondary interactions. - Ensure mobile phase pH is correct. - Flush column to remove contaminants. q2->ans_q2_no No

Caption: Troubleshooting flowchart for poor peak shape of lipid standards.

References

How to avoid contamination during the analysis of low-level 1-deoxysphingolipids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during the analysis of low-level 1-deoxysphingolipids (deoxySLs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My baseline is noisy, and I'm seeing many unidentifiable peaks. What are the common sources of contamination in low-level 1-deoxysphingolipid analysis?

A1: Contamination is a significant challenge in the analysis of low-level analytes like 1-deoxysphingolipids. The most common sources include:

  • Plasticware: Polypropylene (B1209903) and other plastics can leach a variety of compounds, including plasticizers (e.g., phthalates), slip agents (e.g., oleamide, erucamide), and antioxidants.[1][2] These compounds can interfere with your analysis by co-eluting with your target analytes or causing ion suppression.

  • Solvents: Even high-purity solvents can contain trace-level contaminants that can become significant in low-level analysis. It is crucial to use LC-MS grade solvents and to test each new bottle as a blank.

  • Glassware: While generally preferred over plastic, glassware can still be a source of contamination if not cleaned properly. Residues from detergents or previous experiments can leach into your samples.

  • Reagents and Buffers: Impurities in reagents and buffers can introduce contaminants. Prepare fresh solutions with high-purity water and reagents.

  • Environmental Contamination: Dust, fibers from clothing, and personal care products can introduce contaminants like keratin (B1170402) and phthalates into your samples. Working in a clean environment, such as a laminar flow hood, is recommended.[3]

  • Sample Collection and Handling: The materials and methods used for sample collection can be a major source of contamination. For example, the stoppers of blood collection tubes can be a source of leachables.

Q2: I suspect my samples are contaminated with plasticizers from microcentrifuge tubes. How can I confirm this and what can I do to prevent it?

A2: To confirm plasticizer contamination, you can run a "blank" extraction using the same microcentrifuge tubes and solvents but without the sample. Analyze the resulting extract by LC-MS/MS and look for the characteristic m/z values of common plasticizers (see Table 1).

To prevent plasticizer contamination:

  • Use glass or high-quality polypropylene tubes: Whenever possible, use amber glass vials with PTFE-lined caps (B75204) for sample storage and extraction. If plastic tubes are necessary, opt for those made from virgin polypropylene and certified as "low-bleed" or "contaminant-free".

  • Pre-wash plasticware: Rinsing polypropylene tubes with a high-purity organic solvent (e.g., methanol (B129727) or isopropanol) before use can help remove some surface contaminants.

  • Minimize contact time and temperature: Reduce the time your samples and solvents are in contact with plastic surfaces. Avoid high temperatures during sample preparation, as this can increase leaching.[4]

Q3: My 1-deoxysphingolipid signal is suppressed. How can I mitigate matrix effects?

A3: Matrix effects, where other components in the sample interfere with the ionization of the target analyte, are a common problem in mass spectrometry, especially with complex biological samples. Phospholipids are a major cause of matrix effects in lipidomics.

Strategies to mitigate matrix effects include:

  • Optimized Sample Preparation:

    • Protein Precipitation: While effective at removing proteins, it may not be sufficient to remove all interfering lipids.

    • Liquid-Liquid Extraction (LLE): Methods like the Folch or Bligh & Dyer extraction are effective at separating lipids from other cellular components.[5]

    • Solid-Phase Extraction (SPE): Specific SPE cartridges can be used to selectively remove interfering compounds like phospholipids.

  • Chromatographic Separation:

    • Use of a Guard Column: A guard column can help to trap some of the matrix components before they reach the analytical column.

    • Optimized Gradient: A well-designed chromatographic gradient can help to separate the 1-deoxysphingolipids from the majority of the matrix components.

  • Use of Internal Standards: Stable isotope-labeled internal standards are highly recommended as they co-elute with the analyte and experience the same matrix effects, allowing for accurate quantification.

Quantitative Data on Potential Contaminants

The following table summarizes common contaminants that can interfere with the analysis of low-level 1-deoxysphingolipids.

Contaminant ClassExample CompoundCommon SourcePotential for Interference
Plasticizers Dibutyl phthalate (B1215562) (DBP)Polypropylene tubes, plastic labwareCan co-elute with sphingolipids and cause ion suppression.
Di(2-ethylhexyl) phthalate (DEHP)PVC tubing, plastic containersWidespread environmental contaminant, can be present in blanks.
Slip Agents OleamidePolypropylene tubesHas biological activity and can interfere with assays.[2]
ErucamidePolypropylene tubesCan leach from plastic and interfere with lipid analysis.[2]
Antioxidants Butylated hydroxytoluene (BHT)Solvents, plastic packagingCan be a necessary additive but should be monitored.
Detergents Triton X-100, TweenLaboratory cleaning solutionsStrong ion suppression effects.[3]

Table 1: Common Contaminants in Low-Level 1-Deoxysphingolipid Analysis. This table highlights common classes of contaminants, specific examples, their sources, and their potential to interfere with the analysis.

Experimental Protocols

A detailed protocol for minimizing contamination during the analysis of low-level 1-deoxysphingolipids is provided below.

Protocol: Contamination-Controlled Analysis of Low-Level 1-Deoxysphingolipids

1. Sample Collection (Blood)

  • Materials: Use glass blood collection tubes with PTFE-lined caps or pre-screened low-leachable plastic tubes. Use powder-free nitrile gloves.[6]

  • Procedure:

    • Clean the venipuncture site thoroughly with an alcohol wipe and allow it to air dry completely.[7]

    • Collect blood into the appropriate tube.

    • For plasma, gently invert the tube several times to mix with the anticoagulant. For serum, allow the blood to clot at room temperature for 30-60 minutes.

    • Process the blood as soon as possible by centrifugation (e.g., 1500 x g for 15 minutes at 4°C).

    • Transfer the plasma or serum to a pre-cleaned amber glass vial with a PTFE-lined cap using a glass Pasteur pipette.

    • Store samples at -80°C until analysis.

2. Sample Homogenization (Tissue)

  • Materials: Use glass homogenizers (e.g., Dounce or Potter-Elvehjem) or a bead beater with glass or stainless steel beads.

  • Procedure:

    • Weigh the frozen tissue sample.

    • Add ice-cold homogenization buffer (e.g., phosphate-buffered saline).

    • Homogenize the tissue on ice until a uniform consistency is achieved.[8][9]

    • Transfer the homogenate to a glass tube for extraction.

3. Lipid Extraction (Modified Folch Method)

  • Materials: Use high-purity LC-MS grade solvents. All glassware should be thoroughly cleaned and rinsed with solvent before use.

  • Procedure:

    • To your sample (e.g., 100 µL of plasma or tissue homogenate) in a glass tube, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled 1-deoxysphingolipid).

    • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex thoroughly for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex again for 1 minute.

    • Centrifuge at low speed (e.g., 500 x g) for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipids in a small volume of a solvent suitable for your LC-MS analysis (e.g., methanol).

4. LC-MS/MS Analysis

  • Instrumentation: Use a well-maintained and clean LC-MS/MS system.

  • Procedure:

    • Run a solvent blank and a "process blank" (an extraction performed with no sample) before analyzing your samples to check for system contamination.

    • Use a high-resolution mass spectrometer to differentiate your analytes from potential contaminants with similar nominal masses.

    • Develop a specific and sensitive Multiple Reaction Monitoring (MRM) method for your target 1-deoxysphingolipids and internal standards.

Visualizations

Signaling Pathway of 1-Deoxysphingolipid Synthesis and Action

1-Deoxysphingolipid Signaling Pathway cluster_synthesis De Novo Sphingolipid Synthesis cluster_effects Cellular Effects of 1-Deoxysphingolipids PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT Serine Serine Serine->SPT Canonical Pathway Alanine Alanine Alanine->SPT Atypical Pathway Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine Deoxysphinganine 1-Deoxysphinganine SPT->Deoxysphinganine CerS Ceramide Synthase Ketosphinganine->CerS Reduction & Acylation Deoxysphinganine->CerS Acylation Ceramide Ceramides CerS->Ceramide Deoxyceramide 1-Deoxyceramides CerS->Deoxyceramide Deoxyceramide_effect Elevated 1-Deoxyceramides Deoxyceramide->Deoxyceramide_effect Mitochondria Mitochondrial Dysfunction Deoxyceramide_effect->Mitochondria Neuropathy Diabetic Neuropathy / HSAN1 Mitochondria->Neuropathy

Caption: Synthesis and pathological effects of 1-deoxysphingolipids.

Experimental Workflow for Contamination Avoidance

Contamination Avoidance Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Collect Use Glass or Pre-screened Tubes Process Prompt Processing Collect->Process Store Store in Glass Vials at -80°C Process->Store Homogenize Glass Homogenizer Store->Homogenize Extract Lipid Extraction (Glassware Only) Homogenize->Extract Dry Dry Under Nitrogen Extract->Dry Reconstitute Reconstitute in LC-MS Grade Solvent Dry->Reconstitute Blanks Run Blanks (Solvent & Process) Reconstitute->Blanks LCMS LC-MS/MS Analysis Blanks->LCMS Data Data Interpretation LCMS->Data

Caption: Workflow for minimizing contamination in 1-deoxysphingolipid analysis.

References

Strategies to improve the recovery of N-12:0-1-Deoxysphinganine during lipid extraction.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the recovery of N-12:0-1-Deoxysphinganine and other deoxysphingolipids during lipid extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for ensuring high recovery of this compound?

A1: The most critical factor is the selection of an appropriate lipid extraction method. Traditional methods like Bligh & Dyer or Folch are effective, but newer, simplified protocols using a single-phase methanol (B129727) extraction have also shown excellent recovery for sphingolipids.[1][2] Additionally, meticulous technique during phase separation and sample handling is crucial to prevent loss of the analyte.

Q2: Should I use an internal standard for this compound quantification?

A2: Absolutely. The use of a stable isotope-labeled internal standard is highly recommended to account for variability in extraction efficiency, matrix effects, and instrument response. This is a critical step for accurate and precise quantification.

Q3: How can I minimize interference from more abundant lipids like phospholipids?

A3: Phospholipid interference is a common issue. A mild alkaline hydrolysis step can be employed to selectively degrade glycerophospholipids while leaving sphingolipids like this compound intact. Alternatively, solid-phase extraction (SPE) can be used to separate sphingolipids from phospholipids.

Q4: What is the significance of this compound and its metabolites in cellular processes?

A4: this compound is a deoxysphingolipid formed when the enzyme serine palmitoyltransferase (SPT) uses L-alanine instead of L-serine.[3][4][5] Its downstream metabolites, such as 1-deoxy(dihydro)ceramides, are not readily degraded and can accumulate, leading to cellular stress, mitochondrial dysfunction, and the induction of autophagy.[3][6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your lipid extraction experiments for this compound.

Issue 1: Low Recovery of this compound

Possible Causes & Solutions

Cause Solution
Inappropriate Extraction Method The choice of extraction solvent significantly impacts recovery. While classic methods like Folch and Bligh & Dyer are robust, a simple methanol-based extraction has been shown to provide high recovery for a broad range of sphingolipids.[1][2] Consider testing different methods to see which performs best for your specific sample matrix.
Incomplete Phase Separation Ensure complete separation of the aqueous and organic phases during liquid-liquid extraction. Centrifugation can aid in creating a distinct interface. When collecting the lower organic phase, be careful to avoid aspirating the protein interface or the upper aqueous phase.
Sample Loss During Evaporation Evaporate the solvent under a gentle stream of nitrogen. Avoid excessive heat, as this can lead to degradation of the lipids.
Analyte Adsorption to Surfaces Use glass tubes and vials, as lipids can adsorb to plastic surfaces.
Issue 2: High Variability Between Replicates

Possible Causes & Solutions

Cause Solution
Inconsistent Pipetting Calibrate your pipettes regularly, especially when working with viscous organic solvents.
Variable Extraction Times Standardize the incubation and vortexing times for all samples to ensure consistent extraction efficiency.
Incomplete Sample Homogenization Ensure that the tissue or cell sample is thoroughly homogenized in the initial extraction solvent to allow for complete lipid release.
Issue 3: Poor Peak Shape or Signal Suppression in Mass Spectrometry

Possible Causes & Solutions

Cause Solution
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Diluting the sample extract or employing a sample cleanup step like solid-phase extraction (SPE) can mitigate these effects.
Contamination from Solvents or Labware Use high-purity (e.g., HPLC or MS-grade) solvents and thoroughly clean all glassware to avoid introducing contaminants that can interfere with your analysis.

Data Presentation

Table 1: Comparison of Sphingolipid Recovery Using Different Extraction Methods

This table summarizes the recovery percentages for various sphingolipid classes using four different extraction methods. The data highlights the effectiveness of a simple methanol-based protocol compared to more traditional methods.

Sphingolipid ClassMethanol Method Recovery (%)Folch Method Recovery (%)Bligh & Dyer (BD) Method Recovery (%)MTBE Method Recovery (%)
Sphingosine-1-phosphate (S1P)96-10169-9635-7248-84
Sphingosine (So)96-10169-9635-7248-84
Sphinganine (Sa)96-10169-9635-7248-84
Ceramide-1-phosphate (C1P)96-10169-9635-7248-84
Lactosylceramide (LacCer)96-10169-9635-7248-84
Hexosylceramide (HexCer)96-10169-9635-7248-84
Sphingomyelin (SM)96-10169-9635-7248-84
Ceramide (Cer)96-10169-9635-7248-84

Data adapted from a study comparing various lipid extraction protocols.[1]

Experimental Protocols

Protocol 1: Modified Bligh & Dyer Lipid Extraction

This protocol is a widely used method for the extraction of total lipids from biological samples.

Materials:

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To 1 volume of aqueous sample (e.g., 100 µL of plasma or cell suspension), add 3.75 volumes of a 1:2 (v/v) chloroform:methanol mixture.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and to form a single phase.

  • Add 1.25 volumes of chloroform and vortex for 30 seconds.

  • Add 1.25 volumes of deionized water and vortex for another 30 seconds to induce phase separation.

  • Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes to achieve a clear separation of the two phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the upper aqueous phase and the protein interface.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., methanol or a chloroform:methanol mixture).

Protocol 2: Modified Folch Lipid Extraction

This protocol is another classic method for total lipid extraction, particularly suitable for larger sample volumes.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Homogenizer (for tissue samples)

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Homogenize the sample (e.g., tissue) in 20 volumes of a 2:1 (v/v) chloroform:methanol mixture. For liquid samples, add 20 volumes of the solvent mixture.

  • Agitate the mixture for 15-20 minutes at room temperature.

  • Filter the homogenate or centrifuge to remove precipitated proteins and cell debris.

  • Add 0.2 volumes of 0.9% NaCl solution to the collected filtrate.

  • Vortex the mixture for 30 seconds to induce phase separation.

  • Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to complete the phase separation.

  • Carefully collect the lower organic (chloroform) phase containing the lipids.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis.

Visualizations

De Novo Sphingolipid and Deoxysphingolipid Synthesis Pathway

Caption: De novo synthesis pathways for canonical sphingolipids and deoxysphingolipids.

Experimental Workflow for this compound Extraction and Analysis

start Sample Collection (e.g., Plasma, Cells, Tissue) homogenization Homogenization / Lysis start->homogenization extraction Lipid Extraction (e.g., Bligh & Dyer, Folch, or Methanol) homogenization->extraction phase_separation Phase Separation (Centrifugation) extraction->phase_separation collection Collect Organic Phase phase_separation->collection drying Solvent Evaporation (Under Nitrogen) collection->drying reconstitution Reconstitution in Appropriate Solvent drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: A general experimental workflow for lipid extraction and analysis.

Troubleshooting Logic for Low this compound Recovery

start Low Recovery of This compound check_method Is the extraction method optimized for sphingolipids? start->check_method change_method Consider a methanol-based or modified Folch/Bligh & Dyer protocol. check_method->change_method No check_technique Is phase separation clean and complete? check_method->check_technique Yes change_method->check_technique improve_technique Improve phase separation via centrifugation and careful aspiration. check_technique->improve_technique No check_evaporation Is the evaporation step too harsh? check_technique->check_evaporation Yes improve_technique->check_evaporation gentle_evaporation Use a gentle stream of nitrogen and avoid excessive heat. check_evaporation->gentle_evaporation Yes solution Improved Recovery check_evaporation->solution No gentle_evaporation->solution

Caption: A troubleshooting decision tree for addressing low lipid recovery.

References

Dealing with the low abundance of N-dodecanoyl-1-deoxysphinganine in biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the low-abundance lipid, N-dodecanoyl-1-deoxysphinganine.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the best method to extract N-dodecanoyl-1-deoxysphinganine from biological samples like plasma, cells, or tissues?

A1: A liquid-liquid extraction (LLE) is the most common and effective method for extracting sphingolipids, including N-dodecanoyl-1-deoxysphinganine. The choice of solvent system can impact recovery. Here's a comparison of commonly used methods:

Extraction MethodSolvent SystemKey AdvantagesConsiderations
Modified Folch Chloroform:Methanol (2:1, v/v)Well-established, good recovery for a broad range of lipids.Use of chlorinated solvent.
Bligh-Dyer Chloroform:Methanol:Water (1:2:0.8, v/v/v)Single-phase extraction initially, good for tissue samples.Phase separation requires careful handling.
Butanol/Methanol 1-Butanol:Methanol (1:1, v/v)High recovery, non-halogenated solvent, suitable for high-throughput analysis.[1]May require optimization for specific sample types.

For optimal recovery and to account for variability, it is crucial to add an internal standard before the extraction process.[2]

Q2: My samples are embedded in Optimal Cutting Temperature (OCT) compound. How can I remove it before lipid extraction?

A2: OCT compound can interfere with mass spectrometry analysis. A simple washing procedure can effectively remove it:

  • Thaw the frozen OCT-embedded tissue sections on ice.

  • Add ice-cold ultra-pure deionized water or PBS.

  • Vortex vigorously to dissolve the OCT.

  • Centrifuge at a low speed (e.g., 5,000 x g) to pellet the tissue.

  • Carefully aspirate the supernatant.

  • Repeat the wash steps two to three times before proceeding with lipid extraction.[3]

LC-MS/MS Analysis

Q3: I am having trouble detecting a signal for N-dodecanoyl-1-deoxysphinganine. What can I do to improve sensitivity?

A3: Low signal intensity is a common issue with low-abundance lipids. Here are several troubleshooting steps:

  • Optimize Sample Preparation: Ensure your extraction method is efficient. Consider solid-phase extraction (SPE) after the initial LLE to concentrate the analyte and remove interfering matrix components.

  • Check Mass Spectrometer Parameters: Regularly tune and calibrate your mass spectrometer.[4] Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) for N-dodecanoyl-1-deoxysphinganine.

  • Improve Chromatography: Use a suitable LC column, such as a C18 or C8 reversed-phase column, to achieve good separation from other lipids.[2] Optimize the mobile phase composition and gradient to ensure a sharp peak shape.

  • Consider Derivatization: While not always necessary with modern sensitive mass spectrometers, derivatization can enhance ionization efficiency for certain lipids. However, this adds another step to your workflow and should be carefully validated.

Q4: What are the typical precursor and product ions (MRM transitions) for N-dodecanoyl-1-deoxysphinganine?

A4: The specific MRM transitions should be empirically determined for your instrument. However, based on the structure of N-dodecanoyl-1-deoxysphinganine (a C12 acyl chain on a d18:0 deoxysphinganine backbone), you can predict the likely transitions.

  • Precursor Ion ([M+H]⁺): The protonated molecule. The exact mass will depend on the isotopic distribution.

  • Product Ions: Characteristic fragments are generated upon collision-induced dissociation (CID). For N-acyl-deoxysphinganines, a common fragmentation pathway involves the loss of the N-acyl chain, resulting in a fragment corresponding to the deoxysphinganine backbone. Another common fragment arises from the cleavage of the C2-C3 bond of the sphingoid base.

To determine the optimal transitions, you can perform a product ion scan of a synthesized N-dodecanoyl-1-deoxysphinganine standard.

Q5: What is a suitable internal standard for quantifying N-dodecanoyl-1-deoxysphinganine?

A5: The gold standard is a stable isotope-labeled version of the analyte, such as N-dodecanoyl-d3-1-deoxysphinganine. These standards have nearly identical chemical and physical properties to the endogenous analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[5][6] If a specific deuterated standard is not commercially available, an odd-chain N-acyl-deoxysphinganine (e.g., N-tridecanoyl-1-deoxysphinganine) can be used as it is not naturally present in most biological samples.[2]

Troubleshooting Guides

Problem: High Background Noise in Chromatogram

Potential CauseRecommended Solution
Contaminated Solvents/Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
Matrix Effects Improve sample cleanup. Incorporate a solid-phase extraction (SPE) step after liquid-liquid extraction to remove interfering compounds.
Carryover Implement a robust needle and column wash method between injections. Inject a blank solvent after a high-concentration sample to check for carryover.
Leaching from Plasticware Use glass or polypropylene (B1209903) tubes and vials to minimize leaching of plasticizers.

Problem: Poor Peak Shape (Fronting, Tailing, or Splitting)

Potential CauseRecommended Solution
Inappropriate Column Chemistry Ensure you are using a column suitable for lipid analysis (e.g., C18 or C8).
Mobile Phase Issues Optimize the mobile phase composition. The sample should be reconstituted in a solvent compatible with the initial mobile phase conditions.
Column Overload Dilute the sample or inject a smaller volume.
Column Contamination Back-flush the column according to the manufacturer's instructions. If the problem persists, replace the column.

Experimental Protocols

Detailed Methodology for Lipid Extraction from Plasma

This protocol is a modified version of the Folch method, optimized for the extraction of sphingolipids.

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a glass tube, add a known amount of a suitable internal standard (e.g., N-dodecanoyl-d3-1-deoxysphinganine).

  • Protein Precipitation and Lipid Extraction: Add 1.5 mL of a cold chloroform:methanol (2:1, v/v) mixture. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 300 µL of water and vortex for 30 seconds. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase into a new glass tube, avoiding the protein interface.

  • Drying: Dry the organic phase under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial LC mobile phase (e.g., methanol:water, 9:1, v/v) for LC-MS/MS analysis.

Visualizations

Metabolic Pathway of Deoxysphingolipids

Deoxysphingolipid_Metabolism cluster_synthesis De Novo Synthesis cluster_acylation N-Acylation cluster_degradation Degradation Palmitoyl_CoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Palmitoyl_CoA->SPT Alanine Alanine Alanine->SPT Deoxysphinganine 1-Deoxysphinganine SPT->Deoxysphinganine Condensation CerS Ceramide Synthase (CerS) Deoxysphinganine->CerS Dodecanoyl_CoA Dodecanoyl-CoA Dodecanoyl_CoA->CerS N_dodecanoyl N-dodecanoyl-1-deoxysphinganine CerS->N_dodecanoyl Acylation CYP4F Cytochrome P450 4F (CYP4F) N_dodecanoyl->CYP4F Hydroxylation Metabolites Hydroxylated Metabolites CYP4F->Metabolites

Caption: Biosynthesis and degradation of N-dodecanoyl-1-deoxysphinganine.

Cellular Effects of Deoxysphingolipid Accumulation

Cellular_Effects DeoxySL Deoxysphingolipid Accumulation Mitochondria Mitochondrial Dysfunction DeoxySL->Mitochondria Apoptosis Apoptosis DeoxySL->Apoptosis Endocytosis Reduced Plasma Membrane Endocytosis DeoxySL->Endocytosis ER_Stress Endoplasmic Reticulum (ER) Stress DeoxySL->ER_Stress

Caption: Cellular consequences of elevated deoxysphingolipid levels.

Experimental Workflow for N-dodecanoyl-1-deoxysphinganine Quantification

Workflow Sample Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction (with Internal Standard) Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LCMS LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: A typical workflow for quantifying N-dodecanoyl-1-deoxysphinganine.

References

Technical Support Center: N-acyl-1-deoxysphinganines Mass Spectra Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex mass spectra of N-acyl-1-deoxysphinganines (also known as 1-deoxyceramides).

Frequently Asked Questions (FAQs)

Q1: What are N-acyl-1-deoxysphinganines and why are they important?

N-acyl-1-deoxysphinganines are a class of atypical sphingolipids. Unlike canonical ceramides (B1148491), they lack the hydroxyl group at the C1 position of the sphingoid base backbone.[1][2] This structural difference arises from their biosynthesis, where the enzyme serine palmitoyltransferase (SPT) condenses L-alanine with a fatty acyl-CoA, instead of L-serine.[3][4] The absence of the C1-hydroxyl group prevents their conversion into more complex sphingolipids like sphingomyelin (B164518) or glycosphingolipids.[1] Elevated levels of N-acyl-1-deoxysphinganines have been associated with certain pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes, making their accurate identification and quantification crucial.[3][5]

Q2: What is the primary ionization method for analyzing N-acyl-1-deoxysphinganines by mass spectrometry?

Electrospray ionization (ESI) is the most common method used for the analysis of N-acyl-1-deoxysphinganines, typically in the positive ion mode.[6][7] This technique is well-suited for analyzing lipids and allows for their detection with high sensitivity.

Q3: What are the expected precursor ions for N-acyl-1-deoxysphinganines in positive ESI-MS?

In positive ion mode, you can expect to observe several types of precursor ions (adducts) for N-acyl-1-deoxysphinganines. The most common are:

  • Protonated molecules [M+H]⁺: This is often the most abundant ion, especially when acidic modifiers are used in the mobile phase.

  • Ammoniated molecules [M+NH₄]⁺: These adducts are frequently observed when ammonium (B1175870) salts (e.g., ammonium formate (B1220265) or acetate) are present in the mobile phase.

  • Sodiated molecules [M+Na]⁺: Sodium adducts are common due to the ubiquitous nature of sodium ions and can sometimes be more abundant than the protonated molecule.

It is important to consider all these potential adducts when identifying your compound of interest in a full scan mass spectrum.

Troubleshooting Guide

Problem 1: I don't see the expected molecular ion for my N-acyl-1-deoxysphinganine.

  • Possible Cause 1: Incorrect adduct identification.

    • Solution: As mentioned in the FAQ, N-acyl-1-deoxysphinganines can form multiple adducts ([M+H]⁺, [M+NH₄]⁺, [M+Na]⁺). Calculate the m/z values for all likely adducts and search for them in your spectrum. The relative abundance of these adducts can be influenced by the mobile phase composition and sample purity.

  • Possible Cause 2: In-source fragmentation.

    • Solution: High source temperatures or voltages can cause the molecule to fragment before it is analyzed. This can lead to a weak or absent molecular ion peak. Try reducing the source temperature and other source parameters to minimize in-source fragmentation.[6]

  • Possible Cause 3: Low sample concentration.

    • Solution: The concentration of your analyte may be below the limit of detection of the instrument. Concentrate your sample or inject a larger volume if possible.

Problem 2: My tandem mass spectrum (MS/MS) is complex and I'm not sure which fragments are characteristic for N-acyl-1-deoxysphinganines.

  • Key Diagnostic Fragment: The most important characteristic fragment for N-acyl-1-deoxysphinganines is a product ion at m/z 44.0 . This ion corresponds to the [CH₃CH=NH₂]⁺ fragment and is formed by cleavage between the C2 and C3 carbons of the 1-deoxysphinganine backbone.[3][8] The presence of this ion is a strong indicator of a 1-deoxy sphingoid base.

  • Other Expected Fragments:

    • Neutral loss of the N-acyl chain: You will observe a fragment corresponding to the long-chain base after the neutral loss of the N-acyl group as a ketene.

    • Fragments from the N-acyl chain: Depending on the acyl chain, you may see fragments corresponding to its cleavage.

    • Loss of water: While less prominent than in canonical ceramides (which have two hydroxyl groups), some loss of water from the C3-hydroxyl group can occur.

Below is a diagram illustrating the main fragmentation pathways.

fragmentation cluster_precursor Precursor Ion cluster_fragments Characteristic Product Ions precursor [M+H]⁺ N-acyl-1-deoxysphinganine frag1 m/z 44.0 [CH₃CH=NH₂]⁺ (Diagnostic Ion) precursor->frag1 Cleavage at C2-C3 frag2 [Long-chain base + H]⁺ precursor->frag2 Neutral loss of N-acyl chain (ketene) frag3 Fragments from N-acyl chain precursor->frag3 Cleavage of N-acyl chain

Fig. 1: Key fragmentation pathways of N-acyl-1-deoxysphinganines.

Problem 3: I am having trouble distinguishing between canonical ceramides and N-acyl-1-deoxysphinganines in my sample.

  • Solution: The key is to look for the diagnostic ions in the MS/MS spectra. As highlighted above, N-acyl-1-deoxysphinganines will produce a characteristic fragment at m/z 44.0 . Canonical ceramides, on the other hand, will typically show a prominent neutral loss of water (H₂O) and a fragment corresponding to the sphingoid backbone that includes the C1-hydroxyl group. The chromatographic separation can also be optimized to resolve these two classes of lipids.

Quantitative Data Summary

The following table summarizes the key m/z values for the precursor and diagnostic product ions for a selection of N-acyl-1-deoxysphinganines with common fatty acid chains.

N-Acyl ChainChemical Formula[M+H]⁺ (m/z)[M+NH₄]⁺ (m/z)[M+Na]⁺ (m/z)Diagnostic Product Ion (m/z)
C16:0 (Palmitoyl)C₃₄H₇₁NO₂526.55543.58548.5344.0
C18:0 (Stearoyl)C₃₆H₇₅NO₂554.60571.63576.5844.0
C24:0 (Lignoceroyl)C₄₂H₈₇NO₂638.70655.73660.6844.0
C24:1 (Nervonoyl)C₄₂H₈₅NO₂636.68653.71658.6644.0

Experimental Protocol: LC-MS/MS Analysis of N-acyl-1-deoxysphinganines

This protocol provides a general framework for the analysis of N-acyl-1-deoxysphinganines from biological samples. Optimization may be required depending on the specific sample matrix and instrumentation.

1. Lipid Extraction

  • A common method is a modified Bligh-Dyer or Folch extraction.

  • For a detailed protocol on sphingolipid extraction, refer to methods described by Sullards et al.[9] and Bielawski et al.[7]

  • It is recommended to add an appropriate internal standard (e.g., a stable isotope-labeled N-acyl-1-deoxysphinganine) prior to extraction for accurate quantification.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the lipids, followed by a re-equilibration step.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

  • Column Temperature: 40-50 °C.

3. Mass Spectrometry (MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification.[7][9]

  • MRM Transitions: Monitor the transition from the precursor ion (e.g., [M+H]⁺) to the diagnostic product ion (m/z 44.0). Additional transitions can be included for confirmation.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximal signal intensity.

The following diagram outlines the general experimental workflow.

workflow start Biological Sample extraction Lipid Extraction (with Internal Standard) start->extraction lc Reversed-Phase LC Separation extraction->lc ms ESI-MS/MS Analysis (Positive Ion Mode) lc->ms data Data Acquisition (MRM Scan) ms->data analysis Data Analysis (Quantification & Identification) data->analysis end Results analysis->end

Fig. 2: General workflow for the analysis of N-acyl-1-deoxysphinganines.

References

Technical Support Center: Optimizing Cell Lysis for Intracellular N-12:0-1-Deoxysphinganine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis for the analysis of intracellular N-12:0-1-Deoxysphinganine.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when lysing cells for this compound analysis?

A1: The most critical factors are ensuring complete cell disruption to release the intracellular analyte, preventing its degradation, and minimizing contamination that could interfere with downstream analysis, particularly mass spectrometry. Key considerations include choosing an appropriate lysis method for your cell type, maintaining low temperatures throughout the procedure, and using high-purity reagents.[1][2][3]

Q2: I am observing low yields of this compound. What are the potential causes and solutions?

A2: Low yields can stem from several issues. Incomplete cell lysis is a common culprit; consider optimizing your current method (e.g., increasing sonication time) or switching to a more robust technique.[4] Another cause could be inefficient extraction. Ensure you are using the correct solvent ratios and consider testing different established lipid extraction protocols like the Folch or Bligh & Dyer methods to see what works best for your samples.[4][5] Finally, sample degradation can significantly reduce yield. It is crucial to work quickly, keep samples on ice, and consider adding protease and phosphatase inhibitors to your lysis buffer.[1]

Q3: I am seeing high variability between my sample replicates. What could be causing this?

A3: High variability often points to inconsistent sample handling and processing. Ensure uniform application of your chosen lysis method to all samples. For instance, if using sonication, maintain consistent probe depth and power settings for each sample.[1] Inaccurate sample normalization can also lead to variability. It is recommended to normalize your samples by protein concentration (e.g., using a BCA assay) or cell number before proceeding with the lipid extraction.[1]

Q4: Can my choice of cell lysis method affect my downstream mass spectrometry analysis?

A4: Absolutely. For LC-MS/MS analysis, it is vital to avoid substances that can cause ion suppression. Strong ionic detergents, such as SDS, should be avoided as they are difficult to remove and can severely interfere with electrospray ionization.[1] Whenever possible, opt for mechanical lysis methods or use non-ionic detergents that are compatible with mass spectrometry. Additionally, always use high-purity, LC-MS grade solvents and reagents to minimize background noise and interference.[1][2]

Q5: How can I prevent the degradation of this compound during cell lysis and extraction?

A5: Preventing enzymatic degradation is key. Perform all steps on ice or at 4°C to minimize enzymatic activity.[1] Process your samples as quickly as possible from cell harvesting to lipid extraction.[1] The use of a broad-spectrum protease and phosphatase inhibitor cocktail in your lysis buffer is also a common and effective practice.[1] For long-term storage, snap-freeze cell pellets in liquid nitrogen and store them at -80°C.[1]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low Analyte Yield Incomplete cell lysis.Optimize the lysis method (e.g., increase sonication time/power, use glass beads for yeast, perform additional freeze-thaw cycles).[4] Consider switching to a more robust lysis technique.
Inefficient solvent extraction.Verify the correct solvent ratios for your extraction method (e.g., chloroform (B151607):methanol). Test different established protocols like the Folch or Bligh & Dyer methods.[4][5]
Analyte degradation.Work quickly and keep samples on ice or at 4°C.[1] Add a cocktail of protease and phosphatase inhibitors to the lysis buffer.[1] Snap-freeze cell pellets in liquid nitrogen for long-term storage.[1]
High Variability Between Replicates Inconsistent cell lysis.Ensure uniform application of the lysis method to all samples. For sonication, maintain consistent probe depth and power settings. For homogenization, use a consistent number of strokes.[1]
Inaccurate sample normalization.Normalize samples by protein concentration (e.g., BCA assay) or cell count prior to extraction.[1]
Interference in Downstream Analysis (e.g., Mass Spectrometry) Contamination from lysis buffer components.Use high-purity, LC-MS grade solvents and reagents. Avoid strong ionic detergents like SDS. If detergents are necessary, ensure they are compatible with your downstream analysis or are removed prior to analysis.[1]
Poor Recovery of Sphingolipids Suboptimal extraction method for the target lipid.For polar sphingolipids, consider a butanolic extraction method which may offer better recovery.[1] Ensure the pH of the extraction solvent is appropriate for the charge of this compound.

Experimental Protocols

Protocol 1: Solvent-Based Lysis and Extraction

This protocol is a general method suitable for the extraction of total lipids, including this compound, from cultured cell pellets.

  • Cell Harvesting and Normalization:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Harvest the cells by scraping or centrifugation.

    • Normalize the samples by determining the protein concentration or cell count of an aliquot.

  • Lysis and Extraction:

    • To the cell pellet, add 10 µL of an appropriate internal standard.

    • Add 375 µL of a cold chloroform:methanol (1:2, v/v) mixture to the sample and vortex vigorously for 1 minute.[4]

    • Incubate on a shaker for 1 hour at room temperature.

  • Phase Separation:

    • Add 125 µL of chloroform and vortex for 30 seconds.[4]

    • Add 125 µL of water and vortex for another 30 seconds.[4]

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases. You should observe a lower organic phase and an upper aqueous phase.[4]

  • Collection of Organic Phase:

    • Carefully aspirate the lower organic phase containing the lipids and transfer it to a new clean glass tube, being cautious not to disturb the interface.[4]

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent for your downstream analysis (e.g., 100 µL of methanol:chloroform 9:1, v/v for LC-MS).[4]

Protocol 2: Mechanical Lysis using Sonication

This protocol is effective for a wide range of cell types and avoids the use of detergents that can interfere with mass spectrometry.

  • Cell Harvesting and Normalization:

    • Follow step 1 from Protocol 1.

  • Resuspension:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS containing a protease and phosphatase inhibitor cocktail.[1]

  • Sonication:

    • Place the tube containing the cell suspension in an ice-water bath to prevent overheating.[1]

    • Insert the sonicator probe into the suspension.

    • Perform sonication using short pulses (e.g., 3-4 cycles of 15 seconds on, 30 seconds off). The optimal power and duration will depend on the cell type and sonicator model and should be empirically determined.[1]

  • Lipid Extraction:

    • Proceed with lipid extraction from the lysate using the phase separation steps (3-5) outlined in Protocol 1.

Visualizations

Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Cell Lysis & Lipid Extraction cluster_2 Sample Processing & Analysis A Cell Harvesting (Scraping/Centrifugation) B Sample Normalization (Protein Assay/Cell Count) A->B C Cell Lysis (Solvent-based or Sonication) B->C D Lipid Extraction (Phase Separation) C->D E Drying (Nitrogen Stream) D->E F Reconstitution E->F G Downstream Analysis (LC-MS/MS) F->G

Caption: A sequential workflow for cell lysis and sphingolipid extraction.

Troubleshooting Low Analyte Yield Start Low Yield Detected Q1 Was the cell pellet fully disrupted? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Were samples kept cold and processed quickly? A1_Yes->Q2 Action1 Optimize Lysis Method: - Increase sonication power/time - Switch to a more robust method - Ensure complete homogenization A1_No->Action1 End Re-extract new sample with optimized protocol Action1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No A2_Yes->End Action2 Improve Sample Handling: - Work on ice - Add inhibitors - Minimize time to extraction A2_No->Action2 Action2->End

Caption: A decision tree for troubleshooting low sphingolipid recovery.

References

How to prevent the degradation of N-12:0-1-Deoxysphinganine during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of N-12:0-1-Deoxysphinganine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the degradation of this compound during sample preparation?

A1: The degradation of this compound, a 1-deoxysphingolipid, is primarily due to two factors:

  • Chemical Instability: Like other lipids, it is susceptible to oxidation, particularly if the sample is exposed to air and light. This can lead to the formation of radical species through processes like Norrish type I reactions.[1][2][3]

  • Enzymatic Degradation: While this compound is resistant to the canonical sphingolipid degradation pathway due to the absence of a C1-hydroxyl group, it can be slowly metabolized by other enzymes, such as cytochrome P450-dependent pathways.[4][5][6][7] Endogenous enzymes in biological samples can contribute to degradation if not properly inactivated.

Q2: How should I handle and store my samples to minimize degradation?

A2: Proper handling and storage are critical. Immediately after collection, samples should be processed or flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic activity.[8] For extracted lipids, storage in an organic solvent under an inert atmosphere (e.g., nitrogen or argon) at -20°C or lower is recommended to prevent oxidation.[3] Avoid repeated freeze-thaw cycles.

Q3: What are the optimal pH conditions for extracting this compound?

Q4: Can the choice of solvent impact the stability of this compound?

A4: Yes, the choice of solvent is important. A common method for lipid extraction is the Folch or Bligh and Dyer method, which uses a chloroform (B151607) and methanol (B129727) mixture.[9][10] It is crucial to use high-purity, degassed solvents to minimize oxidative degradation. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent can help prevent oxidation.[8]

Q5: Is this compound sensitive to light?

A5: Yes, sphingolipids can be sensitive to light. Exposure to UV radiation can induce photodegradation.[1][2] Therefore, it is recommended to work with samples in a dark or low-light environment and store extracts in amber vials or wrapped in aluminum foil to protect them from light.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound Oxidative degradation Work under an inert atmosphere (nitrogen or argon).Use degassed, high-purity solvents.Add an antioxidant like BHT (0.01%) to the solvents.Protect samples from light by using amber vials or foil.
Enzymatic degradation Keep samples on ice at all times.Immediately after collection, homogenize in cold solvent to quench enzymatic activity.Consider a heat treatment step (e.g., boiling ethanol (B145695) extraction) to denature enzymes.[8]
Incomplete extraction Ensure the correct ratio of chloroform:methanol:sample is used for optimal phase separation.Thoroughly vortex or sonicate the sample to ensure complete extraction.For complex matrices, consider a solid-phase extraction (SPE) step for cleanup and enrichment.
Presence of unexpected peaks or artifacts in analysis Degradation products Review the sample handling procedure to identify potential sources of degradation (e.g., prolonged exposure to air, light, or high temperatures).Analyze a fresh sample prepared under optimal conditions to compare.
Solvent contaminants Use high-purity (e.g., LC-MS grade) solvents.Run a solvent blank to identify any background contamination.
High variability between replicate samples Inconsistent sample preparation Standardize all steps of the sample preparation protocol.Ensure accurate and consistent pipetting of all reagents.Use an internal standard (e.g., a stable isotope-labeled version of the analyte) added at the beginning of the extraction to account for variability.

Experimental Protocol: Extraction of this compound from Biological Samples

This protocol is a general guideline for the extraction of this compound from cell pellets or tissue homogenates, designed to minimize degradation.

Materials:

  • Cell pellet or tissue homogenate

  • Internal Standard (e.g., D3-1-deoxysphinganine)

  • LC-MS grade chloroform

  • LC-MS grade methanol

  • 0.9% NaCl solution (degassed)

  • Butylated hydroxytoluene (BHT)

  • Glass vials with PTFE-lined caps

  • Nitrogen or argon gas source

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Thaw the frozen cell pellet or tissue homogenate on ice.

    • To a known amount of sample (e.g., 1 million cells or 10 mg of tissue), add the internal standard at a known concentration.

  • Lipid Extraction (modified Bligh and Dyer method):

    • Add 1 mL of ice-cold methanol containing 0.01% BHT to the sample. Vortex vigorously for 1 minute to quench enzymatic activity.

    • Add 2 mL of ice-cold chloroform containing 0.01% BHT. Vortex for 2 minutes.

    • Add 0.8 mL of degassed 0.9% NaCl solution. Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Lipid Phase:

    • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a clean glass vial. Be careful not to disturb the protein interface.

  • Drying and Reconstitution:

    • Dry the extracted lipid solution under a gentle stream of nitrogen or argon.

    • Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., methanol or acetonitrile/isopropanol).

  • Storage:

    • If not analyzing immediately, flush the vial with nitrogen or argon, cap tightly, and store at -80°C.

Visualizations

degradation_pathway This compound This compound Oxidized_Products Oxidized Products This compound->Oxidized_Products Oxidation (Air, Light) Metabolites Metabolites This compound->Metabolites Enzymatic Degradation (e.g., Cytochrome P450) experimental_workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Cell/Tissue Sample Add_IS Add Internal Standard Sample->Add_IS Quench Quench with Cold Methanol/BHT Add_IS->Quench Add_CHCl3 Add Chloroform/BHT Quench->Add_CHCl3 Add_NaCl Add Saline Solution Add_CHCl3->Add_NaCl Centrifuge Phase Separation Add_NaCl->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Dry_Down Dry Under Nitrogen Collect_Organic->Dry_Down Reconstitute Reconstitute in Solvent Dry_Down->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze troubleshooting_workflow Start Low Analyte Signal? Check_Oxidation Check for Oxidation (Light/Air Exposure?) Start->Check_Oxidation Check_Enzymatic Check for Enzymatic Activity (Proper Quenching?) Start->Check_Enzymatic Check_Extraction Check Extraction Efficiency (Solvent Ratios/Mixing?) Start->Check_Extraction Solution_Oxidation Use Antioxidants Work in Inert Atmosphere Check_Oxidation->Solution_Oxidation Solution_Enzymatic Immediate Quenching Keep Samples Cold Check_Enzymatic->Solution_Enzymatic Solution_Extraction Optimize Protocol Use Internal Standard Check_Extraction->Solution_Extraction End Signal Improved Solution_Oxidation->End Solution_Enzymatic->End Solution_Extraction->End

References

Selecting the appropriate internal standard for accurate 1-deoxysphingolipid quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 1-deoxysphingolipids (doxSLs).

Frequently Asked Questions (FAQs)

Q1: What are 1-deoxysphingolipids and why is their accurate quantification important?

A1: 1-Deoxysphingolipids are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids. This structural difference prevents their degradation through typical catabolic pathways, leading to their accumulation. Elevated levels of doxSLs have been implicated in various pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetes, and non-alcoholic steatohepatitis. Therefore, accurate quantification of these molecules is crucial for understanding their role in disease pathogenesis and for the development of potential therapeutic interventions.

Q2: What are the main challenges in accurately quantifying 1-deoxysphingolipids?

A2: The primary challenges in doxSL quantification include their low endogenous concentrations, the complexity of the biological matrix in which they are found, and the potential for analytical variability during sample preparation and analysis. Matrix effects, such as ion suppression or enhancement in mass spectrometry, can significantly impact the accuracy and precision of measurements. The selection of an appropriate internal standard is critical to mitigate these challenges.

Q3: What is an internal standard and why is it essential for 1-deoxysphingolipid quantification?

A3: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added to a sample at a known concentration before processing. The IS helps to correct for the loss of analyte during sample extraction and for variations in instrument response. For accurate quantification of doxSLs by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard is considered mandatory to ensure data reliability.[1]

Selecting the Appropriate Internal Standard

The choice of internal standard is a critical step in developing a robust method for 1-deoxysphingolipid quantification. The two most common types of internal standards used are stable isotope-labeled (e.g., deuterated) and odd-chain length standards.

Comparison of Internal Standard Types
FeatureStable Isotope-Labeled (e.g., d3-deoxysphinganine)Odd-Chain Length (e.g., C17-deoxysphinganine)
Principle Chemically identical to the analyte but with a different mass due to isotopic enrichment (e.g., with deuterium).Structurally similar to the analyte but with a different carbon chain length that is not naturally abundant in the sample.
Co-elution with Analyte Nearly identical, ensuring that both the analyte and IS experience similar matrix effects.[2][3]Close, but may not be identical, potentially leading to differential matrix effects.
Correction for Matrix Effects Excellent, as it closely mimics the behavior of the endogenous analyte during ionization.[2][3]Good, but may not fully compensate for matrix effects if chromatographic separation is incomplete.
Recovery During Sample Prep Nearly identical to the analyte, providing accurate correction for extraction losses.[2][3]Similar to the analyte, but small differences in polarity can lead to slight variations in recovery.
Availability Can be custom synthesized, but commercial availability may be limited for some specific doxSL species.Generally more readily available and often more cost-effective.
Potential for Interference Low, as the mass difference is easily resolved by the mass spectrometer.Low, as odd-chain sphingolipids are typically absent or at very low levels in mammalian samples.[1]
Recommendation Gold Standard: Highly recommended for the most accurate and precise quantification.A viable and more economical alternative, particularly for well-characterized methods where co-elution is verified.
Signaling Pathway of 1-Deoxysphingolipid Synthesis

The synthesis of 1-deoxysphingolipids occurs as an alternative to the canonical sphingolipid pathway, primarily when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine.

cluster_0 De Novo Sphingolipid Synthesis PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT Serine L-Serine Serine->SPT Canonical Alanine L-Alanine Alanine->SPT Atypical Keto_dihydrosphingosine 3-Ketodihydrosphingosine SPT->Keto_dihydrosphingosine Deoxy_keto_dihydrosphingosine 1-Deoxy-3-ketosphinganine SPT->Deoxy_keto_dihydrosphingosine Sphinganine Sphinganine Keto_dihydrosphingosine->Sphinganine KDSR Deoxysphinganine 1-Deoxysphinganine (doxSA) Deoxy_keto_dihydrosphingosine->Deoxysphinganine KDSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Deoxydihydroceramide 1-Deoxydihydroceramide Deoxysphinganine->Deoxydihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Deoxyceramide 1-Deoxyceramide Deoxydihydroceramide->Deoxyceramide DEGS1

Caption: De novo synthesis pathway of canonical and 1-deoxysphingolipids.

Experimental Protocols

A detailed and validated experimental protocol is fundamental for reliable quantification. The following is a typical workflow for the analysis of 1-deoxysphingolipids from plasma using LC-MS/MS.

Experimental Workflow

SampleCollection 1. Sample Collection (e.g., Plasma) Spiking 2. Internal Standard Spiking (e.g., d3-deoxysphinganine) SampleCollection->Spiking Extraction 3. Lipid Extraction (e.g., Butanol/Methanol) Spiking->Extraction Drying 4. Solvent Evaporation Extraction->Drying Reconstitution 5. Reconstitution (in LC-MS compatible solvent) Drying->Reconstitution LCMS 6. LC-MS/MS Analysis (HILIC or C18, MRM mode) Reconstitution->LCMS DataAnalysis 7. Data Analysis (Peak Integration, Quantification) LCMS->DataAnalysis

Caption: General experimental workflow for 1-deoxysphingolipid quantification.

Detailed Methodologies

1. Sample Preparation and Lipid Extraction

This protocol is adapted from methods suitable for a broad range of sphingolipids from plasma.[4][5]

  • Materials:

  • Procedure:

    • To 10 µL of plasma in a microcentrifuge tube, add a known amount of the internal standard solution (e.g., 10 µL of a solution containing d3-deoxysphinganine).

    • Add 100 µL of a 1:1 (v/v) mixture of 1-butanol and methanol containing 5 mM ammonium formate.

    • Vortex the mixture vigorously for 10 seconds.

    • Sonicate the sample for 1 hour.

    • Centrifuge at 13,000 x g for 10 minutes to pellet proteins.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase of the chromatography gradient).

2. LC-MS/MS Analysis

The separation and quantification of 1-deoxysphingolipids are typically achieved using a triple quadrupole mass spectrometer.

  • Liquid Chromatography (LC):

    • Column: A C8 or C18 reversed-phase column is commonly used for separation. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be employed for separation based on headgroup polarity.[6]

    • Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.2% formic acid.

    • Gradient: A linear gradient from a high aqueous content to a high organic content is typically used to elute the lipids.

    • Flow Rate: Typically in the range of 200-400 µL/min.

  • Mass Spectrometry (MS):

    • Ionization: Positive electrospray ionization (ESI) is commonly used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific 1-deoxysphingolipid species and the internal standard.

    • MRM Transitions: Specific precursor-to-product ion transitions need to be determined and optimized for each analyte and the internal standard. For 1-deoxysphinganine, a common transition involves the neutral loss of water from the protonated molecule.

Troubleshooting Guide

This section addresses common issues encountered during the quantification of 1-deoxysphingolipids.

Troubleshooting Decision Tree

start Problem Encountered no_peak No or Low Analyte/IS Peak start->no_peak poor_peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) start->poor_peak_shape high_variability High Variability in Results (Poor Precision) start->high_variability check_ms Check MS Settings (Ion source, detector voltage) no_peak->check_ms Is the MS detector on? check_lc Check LC Flow Rate, Leaks, and Column Integrity no_peak->check_lc Is the LC system working? check_sample_prep Review Extraction Protocol, Check for IS degradation no_peak->check_sample_prep Was sample prep successful? check_column Replace or Flush Column poor_peak_shape->check_column Is the column old or clogged? check_mobile_phase Prepare Fresh Mobile Phase, Check pH poor_peak_shape->check_mobile_phase Is the mobile phase correct? check_injection Optimize Injection Volume and Solvent poor_peak_shape->check_injection Is the injection volume appropriate? check_is Ensure Accurate and Consistent IS Spiking high_variability->check_is Is the IS addition consistent? matrix_effects Investigate Ion Suppression/ Enhancement high_variability->matrix_effects Are matrix effects present? improve_cleanup Use SPE or LLE to Remove Interfering Substances matrix_effects->improve_cleanup Improve Sample Cleanup modify_lc Change Gradient or Column to Separate from Interferences matrix_effects->modify_lc Modify LC Method

Caption: Decision tree for troubleshooting common LC-MS/MS issues.

Q4: I am not seeing any peaks for my 1-deoxysphingolipid analyte or the internal standard. What should I check first?

A4: Start by systematically checking your LC-MS/MS system. Ensure that the mass spectrometer's ion source and detector are functioning correctly and that the settings are appropriate for your analytes. Verify that the LC system is delivering the mobile phase at the correct flow rate and that there are no leaks. If the system appears to be working correctly, review your sample preparation procedure. Confirm that the internal standard was added correctly and that there was no degradation of the analytes or the internal standard during storage or extraction.

Q5: My chromatographic peaks are broad and tailing. How can I improve the peak shape?

A5: Poor peak shape can be caused by several factors. First, check the condition of your LC column. An old or contaminated column can lead to peak broadening and tailing. Try flushing the column or replacing it if necessary. Ensure that your mobile phase is correctly prepared and that the pH is appropriate for your analytes. The composition of the solvent used to reconstitute your sample can also affect peak shape; it should ideally match the initial mobile phase conditions. Finally, consider optimizing your injection volume, as overloading the column can also lead to poor peak shapes.

Q6: My results are showing high variability between replicate injections. What could be the cause?

A6: High variability, or poor precision, is often related to inconsistent sample preparation or the presence of matrix effects. Ensure that the internal standard is being added accurately and consistently to all samples. If the IS addition is precise, the variability is likely due to matrix effects. Matrix effects occur when other components in the sample interfere with the ionization of your analyte and internal standard, leading to ion suppression or enhancement.

Q7: How can I identify and mitigate matrix effects?

A7: To determine if you are experiencing matrix effects, you can perform a post-extraction spike experiment. This involves comparing the response of the analyte and internal standard in a clean solvent to their response when spiked into an extracted blank matrix sample. A significant difference in response indicates the presence of matrix effects.[7] To mitigate these effects, you can improve your sample cleanup procedures to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. Alternatively, you can modify your LC method to chromatographically separate your analytes from the interfering components. Adjusting the gradient or trying a different column chemistry can often resolve these issues. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.

References

Validation & Comparative

Validating the Purity of Synthetic N-12:0-1-Deoxysphinganine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing synthetic lipid standards, ensuring the purity of these reagents is paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of a synthetic N-12:0-1-Deoxysphinganine (also known as N-lauroyl-1-deoxysphinganine) standard. We present detailed experimental protocols, comparative data, and visual workflows to assist in the selection and implementation of the most appropriate purity validation strategy.

Introduction to this compound and Its Importance

This compound is a synthetic sphingolipid, a class of lipids critically involved in cellular signaling pathways, membrane structure, and pathogenesis. Unlike naturally occurring sphingolipids, 1-deoxysphinganines lack the C1 hydroxyl group, which alters their metabolism and biological activity. The purity of a synthetic this compound standard is crucial, as even minor impurities can lead to erroneous biological interpretations. Potential impurities may include stereoisomers, analogs with different N-acyl chain lengths, or precursors from the chemical synthesis process.

Comparative Analysis of Purity Validation Methods

The purity of a synthetic this compound standard can be assessed using several analytical techniques, each with distinct advantages in terms of sensitivity, specificity, and the type of information provided. The most common and powerful methods include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Comparison of Analytical Techniques for Purity Validation
FeatureLC-MS/MSHPLC with UV/ELSDTLCNMR Spectroscopy
Primary Use Identification and quantification of the main compound and trace impurities.Quantification of the main compound and major impurities.Qualitative assessment of purity and separation of compounds with different polarities.Structural elucidation and confirmation of the chemical identity.
Sensitivity Very High (picogram to femtogram)Moderate (nanogram)Low (microgram)Low
Specificity Very HighModerateLow to ModerateVery High
Quantitative YesYesSemi-quantitativeYes (with internal standard)
Throughput HighHighHighLow
Cost HighModerateLowHigh
Information Molecular weight, fragmentation pattern, retention time.Retention time, peak area.Retention factor (Rf).Detailed chemical structure.

Experimental Protocols for Purity Validation

Below are detailed protocols for the recommended analytical methods for validating the purity of a synthetic this compound standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for sphingolipid analysis, offering unparalleled sensitivity and specificity for both identification and quantification.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the this compound standard in a suitable organic solvent (e.g., methanol (B129727), ethanol, or chloroform:methanol 2:1, v/v) to a final concentration of 1 mg/mL.

    • Further dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

    • For quantitative analysis, a known concentration of an appropriate internal standard (e.g., N-C17:0-1-deoxysphinganine) should be added to the sample.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) is commonly used for separation based on hydrophobicity.

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile (B52724)/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Return to 30% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Key MRM Transitions for this compound (C30H61NO2; MW: 467.81):

      • Precursor ion [M+H]⁺: m/z 468.5

      • Product ions: m/z 282.3 (sphinganine backbone fragment), m/z 450.5 ([M+H-H₂O]⁺).

    • Collision Energy: Optimize for the specific instrument, typically in the range of 20-40 eV.

Data Analysis: The purity is determined by calculating the peak area of this compound relative to the total peak area of all detected ions in the chromatogram. The presence of impurities would be indicated by additional peaks with different retention times and/or m/z values.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Dissolve Standard dilute Dilute Sample start->dilute add_is Add Internal Standard dilute->add_is lc LC Separation (C18) add_is->lc ms MS Detection (ESI+) lc->ms mrm MRM Analysis ms->mrm integrate Peak Integration mrm->integrate calculate Purity Calculation integrate->calculate

LC-MS/MS Purity Validation Workflow
High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detector (ELSD)

HPLC is a robust and widely available technique for purity assessment. While less sensitive than LC-MS/MS, it is excellent for quantifying the main component and detecting significant impurities. Since this compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or derivatization for UV detection is often necessary.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the standard at 1 mg/mL in a suitable solvent (e.g., methanol or isopropanol).

    • For UV detection, derivatization with a UV-absorbing agent like benzoyl chloride may be required.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Similar to the LC-MS/MS method, a gradient from a lower to a higher percentage of acetonitrile is typically used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min) or UV detector at a wavelength appropriate for the derivatizing agent (e.g., 230 nm for benzoyl derivatives).

Data Analysis: Purity is determined by the relative peak area of the main compound compared to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_start Prepare Stock Solution derivatize Derivatization (Optional) prep_start->derivatize hplc_sep HPLC Separation (C18) derivatize->hplc_sep detect Detection (ELSD/UV) hplc_sep->detect hplc_integrate Peak Area Integration detect->hplc_integrate hplc_purity Purity Assessment hplc_integrate->hplc_purity

HPLC Purity Validation Workflow
Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for a qualitative assessment of purity. It is particularly useful for detecting non-volatile impurities with different polarities.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the standard in a volatile solvent (e.g., chloroform:methanol, 2:1 v/v) to a concentration of 1-5 mg/mL.

  • TLC Conditions:

    • Stationary Phase: Silica gel 60 F254 TLC plate.

    • Mobile Phase (Solvent System): A mixture of chloroform, methanol, and water (e.g., 65:25:4, v/v/v) is commonly used for sphingolipids. The exact ratio may need to be optimized.

    • Application: Spot a small volume (1-5 µL) of the sample solution onto the TLC plate.

    • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

    • Visualization:

      • Dry the plate thoroughly.

      • Visualize the spots under UV light (if the compound is UV active or a fluorescent indicator plate is used).

      • Stain the plate using a suitable reagent such as:

        • Primuline spray (0.05% in acetone/water 80:20): View under UV light for yellow-green fluorescent spots.

        • Ceric ammonium molybdate (B1676688) or phosphomolybdic acid stain: Heat the plate after spraying to visualize spots.

Data Analysis: A pure compound should appear as a single spot. The presence of additional spots indicates impurities. The retention factor (Rf) of the main spot can be calculated and compared to a reference value if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of a compound, confirming its identity and providing information about its purity. Both ¹H and ¹³C NMR are valuable.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound standard in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments:

      • ¹H NMR: Provides information on the number and types of protons and their neighboring atoms.

      • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

      • 2D NMR (COSY, HSQC, HMBC): Can be used to confirm the connectivity of atoms within the molecule.

Data Analysis: The obtained spectra should be compared with reference spectra or predicted chemical shifts for this compound. The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be performed using an internal standard of known purity and concentration to determine the absolute purity of the standard.

Comparison with Alternative Standards

When validating a synthetic standard, it is often useful to compare its analytical profile with that of related compounds.

Table 2: Alternative and Related Compounds for Comparison
CompoundStructureExpected Analytical Differences from this compound
Sphinganine Sphingoid base without the N-acyl chain.Lower molecular weight (m/z 302.3 [M+H]⁺), more polar, shorter retention time in reversed-phase LC.
N-16:0-1-Deoxysphinganine Same backbone, but with a palmitoyl (B13399708) (C16:0) N-acyl chain.Higher molecular weight (m/z 524.9 [M+H]⁺), more hydrophobic, longer retention time in reversed-phase LC.
Ceramide (d18:1/12:0) Contains a C1 hydroxyl group and a double bond in the sphingoid backbone.Similar molecular weight but different fragmentation in MS. Different chemical shifts in NMR, particularly around the C1 and C4/C5 positions.
(2R,3R)-N-12:0-1-Deoxysphinganine Stereoisomer of the natural (2S,3R) form.Identical mass, but may be separable by chiral chromatography. May have subtle differences in NMR spectra.

Conclusion

Validating the purity of a synthetic this compound standard is a critical step in ensuring the reliability of research findings. A multi-faceted approach, combining a high-sensitivity technique like LC-MS/MS for impurity profiling with a structurally definitive method like NMR for identity confirmation, is highly recommended. For routine quality control, HPLC with ELSD or TLC can provide rapid and cost-effective purity assessments. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently ascertain the quality of their synthetic lipid standards, leading to more robust and reproducible scientific outcomes.

A Comparative Analysis of the Biological Activity of N-12:0-1-Deoxysphinganine and Canonical Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the atypical sphingolipid, N-12:0-1-Deoxysphinganine, and canonical sphingolipids. The information presented is supported by experimental data to assist researchers in understanding the distinct roles and mechanisms of these lipid molecules in cellular processes.

Introduction to Sphingolipids and Their Atypical Counterpart

Sphingolipids are a class of lipids that are integral components of cell membranes and serve as signaling molecules in a variety of cellular processes, including proliferation, differentiation, and apoptosis. The canonical sphingolipid metabolic pathway involves a delicate balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).

This compound, also known as N-lauroyl-1-deoxysphinganine, is an atypical sphingolipid that lacks the C1-hydroxyl group characteristic of canonical sphingolipids like sphinganine (B43673) and its derivatives. This structural difference fundamentally alters its metabolism and biological activity, leading to distinct cellular outcomes. Unlike canonical sphingolipids, 1-deoxysphingolipids cannot be degraded through the canonical catabolic pathway, which leads to their accumulation and has been associated with cellular toxicity and certain disease states.

Comparative Analysis of Biological Activity

The following tables summarize the key differences in the biological activities of this compound and canonical sphingolipids based on available experimental data.

Table 1: Comparison of Cytotoxicity
CompoundCell LineAssayIC50Citation
This compound HCT116 (Human Colon Carcinoma)Anchorage-independent growthSuppresses growth[1][2][3]
C2-CeramideVarious Cancer Cell LinesMTT/LDH Assay~10-50 µM[4][5]
C6-CeramideVarious Cancer Cell LinesMTT/LDH Assay~10-50 µM[4][5]
C12-CeramideMCF-7/Adr (Human Breast Adenocarcinoma)LDH Release>100 µM[4]
C12-CeramideSKBr3 (Human Breast Adenocarcinoma)LDH Release>100 µM[4]
Table 2: Comparison of Effects on Signaling Pathways
CompoundSignaling PathwayEffectQuantitative DataCitation
This compound Akt SignalingLikely InhibitoryData not availableInferred from deoxysphingolipid literature
This compound ERK SignalingLikely InhibitoryData not availableInferred from deoxysphingolipid literature
Ceramides (B1148491) (general)Akt SignalingInhibition of phosphorylationDecreased p-Akt levels observed in Western Blots[6][7][8]
Ceramides (general)ERK SignalingContext-dependentVariable effects on p-ERK levels observed in Western Blots[9][10]

Note: While direct quantitative data on the effects of this compound on Akt and ERK signaling is limited, the accumulation of its precursor, 1-deoxysphinganine, has been shown to induce cellular stress, which is often associated with the modulation of these key survival and proliferation pathways. The effects of ceramides on these pathways are well-documented, typically leading to an inhibition of the pro-survival Akt pathway.

Table 3: Comparison of Metabolic Stability

| Compound | Metabolic Pathway | Half-life/Turnover | Citation | |---|---|---|---|---| | This compound | Cannot be degraded by canonical sphingolipid catabolic pathway | High stability; significantly lower turnover than canonical sphingolipids |[2] | | Canonical Sphingolipids (e.g., C12-Ceramide) | Degraded by ceramidases and sphingosine (B13886) kinases | Subject to normal cellular turnover |[11] |

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Canonical vs. Atypical Sphingolipid Metabolism.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor binds PI3K PI3K Receptor->PI3K activates Ras Ras Receptor->Ras activates Akt Akt PI3K->Akt activates Proliferation_Survival Proliferation_Survival Akt->Proliferation_Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival promotes Ceramide Ceramide Ceramide->Akt inhibits N-12_Deoxy This compound N-12_Deoxy->Akt likely inhibits N-12_Deoxy->ERK likely inhibits Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data Data Analysis Seeding Seed cells in plates Treatment Treat with this compound or Canonical Sphingolipid Seeding->Treatment MTT_Assay MTT Assay for Cytotoxicity Treatment->MTT_Assay Western_Blot Western Blot for Signaling Protein Phosphorylation Treatment->Western_Blot LC_MS LC-MS/MS for Metabolite Quantification Treatment->LC_MS IC50_Calc Calculate IC50 MTT_Assay->IC50_Calc Quant_Phospho Quantify Phosphorylation Western_Blot->Quant_Phospho Quant_Metabolites Quantify Metabolite Levels LC_MS->Quant_Metabolites

References

Unraveling the Subtleties: A Comparative Mass Spectrometric Analysis of Deoxysphingolipids and Sphingosines

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mass spectrometric nuances of deoxysphingolipids and their canonical sphingosine (B13886) counterparts is crucial for researchers in lipidomics, drug development, and the study of metabolic diseases. While structurally similar, the absence of a single hydroxyl group in deoxysphingolipids fundamentally alters their fragmentation behavior in mass spectrometry, providing a clear avenue for their differentiation and accurate quantification. This guide provides a comparative analysis of their mass spectrometric characteristics, detailed experimental protocols, and visual pathways to aid in their study.

Deoxysphingolipids (deoxySLs) are atypical sphingolipids that lack the hydroxyl group at the C1 position of the sphingoid base backbone.[1][2] This structural distinction prevents their degradation through the canonical sphingolipid catabolic pathway, leading to their accumulation in certain pathological conditions.[3] Understanding the distinct mass spectrometric behavior of deoxySLs compared to conventional sphingosines is therefore paramount for their unambiguous identification and for elucidating their roles in cellular processes and disease.

Distinguishing Fragmentation Patterns: A Tale of Two Lipids

The primary differentiator in the mass spectrometric analysis of deoxysphingolipids and sphingosines lies in their fragmentation patterns, particularly under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).

Sphingosines , possessing a C1-hydroxyl group, typically undergo characteristic fragmentation involving the neutral loss of water molecules and the cleavage of the C1-C2 bond. In positive ion mode electrospray ionization (ESI), protonated sphingosine ([M+H]⁺) readily loses one or two water molecules.[2] For instance, sphingosine (d18:1) with a precursor ion of m/z 300.3 often yields product ions at m/z 282.3 ([M+H-H₂O]⁺) and m/z 264.3 ([M+H-2H₂O]⁺).[4]

Deoxysphingolipids , lacking the C1-hydroxyl group, exhibit a markedly different fragmentation cascade. The absence of this reactive site precludes the typical water losses seen with sphingosines. Instead, their fragmentation is dominated by cleavages within the long-chain base. For 1-deoxysphinganine, a common precursor ion would be [M+H]⁺, and its fragmentation would not show the characteristic neutral loss of 18 Da (H₂O) from the C1 position. This key difference allows for the clear distinction between these two classes of lipids. A study has also highlighted that the double bond in native 1-deoxysphingosine is located at the Δ14 position, which can be identified through specialized MS techniques, further distinguishing it from the canonical sphingosine structure.[5]

Quantitative Data Summary

For ease of comparison, the following table summarizes the expected mass-to-charge ratios (m/z) for precursor and major product ions of representative sphingosine and deoxysphingolipid species in positive ion ESI-MS/MS.

Lipid SpeciesPrecursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z)Key Fragmentation Pathway
Sphingosine (d18:1)300.3282.3, 264.3Neutral loss of H₂O and 2H₂O
Sphinganine (d18:0)302.3284.3, 266.3Neutral loss of H₂O and 2H₂O
1-Deoxysphinganine (m18:0)286.3Varies (no H₂O loss from C1)Cleavage of the alkyl chain
1-Deoxysphingosine (m18:1)284.3Varies (no H₂O loss from C1)Cleavage of the alkyl chain

Experimental Protocols

Accurate analysis of deoxysphingolipids and sphingosines necessitates robust and well-defined experimental protocols. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the method of choice for their separation and quantification.[6][7][8]

Lipid Extraction

A modified Bligh-Dyer extraction is commonly employed for the efficient recovery of sphingolipids from biological samples.

  • Homogenization: Homogenize the sample (e.g., cells, tissue) in a suitable buffer.

  • Solvent Addition: Add a mixture of chloroform (B151607):methanol (1:2, v/v) to the homogenate.

  • Phase Separation: Induce phase separation by adding chloroform and water, resulting in a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v).

  • Organic Phase Collection: Centrifuge the mixture and carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis

Reversed-phase liquid chromatography is typically used to separate different sphingolipid species based on their hydrophobicity.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 60% B.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[8]

    • Collision Energy: Optimized for each specific lipid transition.

Visualizing the Pathways

To better understand the biological context and the analytical workflow, the following diagrams are provided.

G cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis Sample Biological Sample Homogenate Homogenization Sample->Homogenate Extraction Bligh-Dyer Extraction Homogenate->Extraction Organic_Phase Organic Phase Collection Extraction->Organic_Phase Dried_Extract Drying Organic_Phase->Dried_Extract Reconstituted_Sample Reconstitution Dried_Extract->Reconstituted_Sample LC Liquid Chromatography Reconstituted_Sample->LC MS Mass Spectrometry (ESI) LC->MS MSMS Tandem MS (CID) MS->MSMS Data Data Analysis MSMS->Data

Caption: A typical experimental workflow for the analysis of sphingolipids.

G cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Palmitoyl_CoA_Serine Palmitoyl-CoA + Serine Ketosphinganine 3-Ketosphinganine Palmitoyl_CoA_Serine->Ketosphinganine SPT Sphinganine Sphinganine (d18:0) Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine Complex_SL Complex Sphingolipids Complex_SL->Sphingosine Ceramide_salvage Ceramide Sphingosine->Ceramide_salvage Ceramide_salvage->Complex_SL

Caption: Simplified overview of canonical sphingolipid biosynthesis pathways.

G Palmitoyl_CoA_Alanine Palmitoyl-CoA + Alanine Keto_deoxysphinganine 3-Keto-1-deoxysphinganine Palmitoyl_CoA_Alanine->Keto_deoxysphinganine SPT (mutated or altered substrate availability) Deoxysphinganine 1-Deoxysphinganine (m18:0) Keto_deoxysphinganine->Deoxysphinganine Deoxydihydroceramide 1-Deoxydihydroceramide Deoxysphinganine->Deoxydihydroceramide Deoxyceramide 1-Deoxyceramide Deoxydihydroceramide->Deoxyceramide note Lacks C1-OH group, preventing further metabolism to complex sphingolipids and canonical degradation. Deoxyceramide->note

Caption: Biosynthesis pathway of deoxysphingolipids.

References

Validating N-12:0-1-Deoxysphinganine as a Biomarker for Metabolic Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic disease biomarkers is evolving, with a growing interest in lipid species that may offer earlier and more sensitive prediction of disease risk than traditional markers. Among these, N-12:0-1-Deoxysphinganine and its precursor, 1-deoxysphinganine (doxSA), are emerging as promising candidates. This guide provides a comprehensive comparison of 1-deoxysphingolipids (dSLs) with established biomarkers for metabolic syndrome and type 2 diabetes (T2DM), supported by experimental data and detailed methodologies.

Performance Comparison: 1-Deoxysphingolipids vs. Standard Biomarkers

Elevated levels of 1-deoxysphingolipids have been consistently observed in individuals with metabolic syndrome and type 2 diabetes.[1][2] These atypical sphingolipids are synthesized by the enzyme serine palmitoyltransferase (SPT) when it utilizes alanine (B10760859) instead of its canonical substrate, serine.[3] This metabolic shift is increasingly recognized as a key indicator of metabolic dysregulation.

A pivotal study directly compared the association of deoxysphingolipids with metabolic syndrome and T2DM against established biomarkers. The results indicated that the association of dSLs with these conditions was similar to or even stronger than that of traditional markers.[4]

Table 1: Quantitative Comparison of 1-Deoxysphingolipids and Standard Biomarkers for Metabolic Syndrome and Type 2 Diabetes

BiomarkerHealthy Controls (μmol/L)Metabolic Syndrome (μmol/L)Type 2 Diabetes (μmol/L)Performance MetricValueReference
Total Deoxysphingolipids (dSLs) 0.06 ± 0.020.11 ± 0.040.11 ± 0.04p-value vs. Controls5 x 10⁻⁶[4]
1-Deoxysphinganine (doxSA) ---Odds Ratio for T2DM (adjusted for fasting glucose)Significant (p<0.006)[5]
1-Deoxysphingosine (doxSO) ---Odds Ratio for T2DM (adjusted for fasting glucose)Significant (p<0.032)[5]
1-Deoxysphingosine (doxSO) ---Odds Ratio for T2DM (adjusted for HbA1c)2.1 (95% CI: 1.19-3.71)[1]
Triglycerides ---Correlation with dSLs R = 0.53–0.55[5]
HbA1c ---AUC for T2DM diagnosis (vs. OGTT)0.82 - 0.85[6]
Fasting Plasma Glucose ---AUC for T2DM diagnosis (vs. OGTT)--

Experimental Protocols

Accurate quantification of this compound and other deoxysphingolipids is crucial for their validation as biomarkers. The most common method employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Quantification of Plasma 1-Deoxysphingolipids by LC-MS/MS

This protocol provides a general workflow for the analysis of deoxysphingolipids in human plasma.

1. Sample Preparation (Lipid Extraction):

  • To 50 µL of plasma, add 10 µL of an internal standard mixture containing deuterated sphingolipid analogs in methanol (B129727).

  • Add 500 µL of methanol and vortex for 30 seconds to precipitate proteins.

  • Add 250 µL of chloroform, vortex for 30 seconds, and incubate on ice for 10 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate).[8]

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution.

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for each deoxysphingolipid and internal standard.

Protocol 2: Hydrolysis of Total Sphingolipids for Sphingoid Base Analysis

To analyze the total content of a specific sphingoid base like 1-deoxysphinganine, a hydrolysis step is required to cleave the N-acyl chains and head groups from complex sphingolipids.

  • Acid Hydrolysis: Incubate the lipid extract with 1 M HCl in methanol at 65°C for 1 hour.

  • Base Hydrolysis: Neutralize with an appropriate base and then add 1 M KOH in methanol and incubate at 37°C for 2 hours to saponify ester lipids.

  • Extraction: Extract the free sphingoid bases using a suitable organic solvent like chloroform.

  • Analysis: Analyze the extracted sphingoid bases by LC-MS/MS as described in Protocol 1.

Signaling Pathways and Experimental Workflows

The accumulation of 1-deoxysphingolipids has been shown to induce cellular stress, contributing to the pathophysiology of metabolic diseases.

Biosynthesis and Degradation of 1-Deoxysphingolipids

Biosynthesis and Degradation of 1-Deoxysphingolipids cluster_synthesis Biosynthesis cluster_degradation Degradation Palmitoyl-CoA Palmitoyl-CoA SPT SPT Palmitoyl-CoA->SPT Alanine Alanine Alanine->SPT 1-Deoxysphinganine 1-Deoxysphinganine SPT->1-Deoxysphinganine Ceramide_Synthase Ceramide_Synthase 1-Deoxysphinganine->Ceramide_Synthase N-acyl-1-deoxysphinganine N-acyl-1-deoxysphinganine Desaturase Desaturase N-acyl-1-deoxysphinganine->Desaturase 1-Deoxysphingosine 1-Deoxysphingosine Ceramide_Synthase->N-acyl-1-deoxysphinganine Desaturase->1-Deoxysphingosine 1-Deoxysphingolipids 1-Deoxysphingolipids CYP4F_Enzymes CYP4F_Enzymes 1-Deoxysphingolipids->CYP4F_Enzymes Metabolites Metabolites CYP4F_Enzymes->Metabolites

Caption: Biosynthesis and degradation pathway of 1-deoxysphingolipids.

Cellular Consequences of 1-Deoxysphingolipid Accumulation

Cellular Effects of 1-Deoxysphingolipid Accumulation Elevated_dSLs Elevated 1-Deoxysphingolipids Mitochondrial_Dysfunction Mitochondrial Dysfunction Elevated_dSLs->Mitochondrial_Dysfunction ER_Stress ER Stress Elevated_dSLs->ER_Stress Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Autophagy Induction of Autophagy ER_Stress->Autophagy Metabolic_Disease_Pathology Metabolic Disease Pathology Autophagy->Metabolic_Disease_Pathology Apoptosis->Metabolic_Disease_Pathology

Caption: Cellular stress pathways induced by 1-deoxysphingolipids.

Experimental Workflow for Biomarker Validation

Workflow for Biomarker Validation Cohort_Selection Cohort Selection (Healthy, MetS, T2DM) Sample_Collection Plasma Sample Collection Cohort_Selection->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis Lipid_Extraction->LCMS_Analysis Data_Analysis Quantitative Data Analysis LCMS_Analysis->Data_Analysis Statistical_Analysis Statistical Analysis (ROC, Odds Ratio) Data_Analysis->Statistical_Analysis Biomarker_Validation Biomarker Validation Statistical_Analysis->Biomarker_Validation

Caption: Experimental workflow for validating new metabolic biomarkers.

References

Comparative Analysis of Anti-Ceramide Antibody Specificity: A Focus on Potential Cross-Reactivity with N-dodecanoyl-1-deoxysphinganine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of commercially available anti-ceramide antibodies, with a specific focus on their potential for cross-reactivity with N-dodecanoyl-1-deoxysphinganine, an N-acylated form of the atypical sphingoid base 1-deoxysphinganine. The structural similarity between ceramides (B1148491), dihydroceramides, and 1-deoxydihydroceramides necessitates a thorough understanding of antibody specificity for accurate immunological detection and quantification. This document summarizes available experimental data on antibody performance, details relevant experimental protocols, and visualizes key biological and methodological concepts.

Introduction to Ceramide and 1-Deoxysphingolipids

Ceramide is a critical bioactive lipid involved in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammation.[1][2][3] It is a central molecule in sphingolipid metabolism and signaling.[1][3][4][5] 1-Deoxysphingolipids, including 1-deoxysphinganine, are atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingoid bases.[6] The N-acylation of 1-deoxysphinganine by ceramide synthases results in the formation of 1-deoxydihydroceramides, such as N-dodecanoyl-1-deoxysphinganine.[6][7] Due to their structural resemblance to ceramides and dihydroceramides, the potential for cross-reactivity with anti-ceramide antibodies is a significant consideration for researchers in this field.

Comparative Antibody Specificity

Below is a summary of the reported specificity for two commonly referenced anti-ceramide antibodies: a polyclonal mouse antiserum and the monoclonal antibody clone MID 15B4.

Target LipidPolyclonal Antiserum RecognitionMonoclonal Antibody (MID 15B4) RecognitionReference
Ceramide (C16) Strong Moderate [1]
Dihydroceramide (B1258172) (C16) Strong Strong [1]
Sphingomyelin No significant recognitionRecognizes[1][8]
Phosphatidylcholine No significant recognitionStrong [1][8]
Cholesterol No significant recognitionNo significant recognition[9]
Glucosylceramide No significant recognitionNot Reported[9]
Sphingosine No significant recognitionNot Reported[9]

Note: The strong recognition of dihydroceramide by both the polyclonal and monoclonal antibodies suggests a high likelihood of cross-reactivity with N-dodecanoyl-1-deoxysphinganine due to their high degree of structural similarity. The primary difference lies in the absence of the C1-hydroxyl group in the 1-deoxysphinganine backbone.

Experimental Protocols

Accurate assessment of antibody specificity relies on robust experimental methodologies. The following are detailed protocols for common techniques used to characterize anti-ceramide antibody binding.

Lipid-Protein Overlay Assay

This technique is used to qualitatively assess the binding of an antibody to various lipids spotted on a membrane.

  • Lipid Preparation: Dissolve lipids in chloroform/methanol to a stock concentration of 1 mg/mL.

  • Membrane Spotting: Spot 1-2 µL of each lipid solution onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely at room temperature.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)).

  • Primary Antibody Incubation: Incubate the membrane with the anti-ceramide antibody diluted in blocking buffer (e.g., 1:100 to 1:1000) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgM or IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the bound antibody using an enhanced chemiluminescence (ECL) substrate and visualize the signal on X-ray film or with a digital imager.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a quantitative method to determine the specificity and cross-reactivity of an antibody.

  • Plate Coating: Coat a 96-well microtiter plate with a ceramide-conjugate (e.g., ceramide-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween-20 (PBST)).

  • Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.

  • Competition Reaction: In a separate plate or tubes, pre-incubate a fixed concentration of the anti-ceramide antibody with serial dilutions of the competitor lipid (e.g., ceramide standard, N-dodecanoyl-1-deoxysphinganine, or other lipids).

  • Incubation: Add the antibody-competitor lipid mixture to the coated and blocked wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the competitor lipid in the solution.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

G cluster_0 Ceramide Signaling Pathways Stress Stress Stimuli (TNF-α, FASL, Chemotherapy) SMase Sphingomyelinase (SMase) Stress->SMase activates Ceramide Ceramide SMase->Ceramide generates PP Protein Phosphatases (PP1, PP2A) Ceramide->PP activates Inflammation Inflammation Ceramide->Inflammation Apoptosis Apoptosis PP->Apoptosis CellCycleArrest Cell Cycle Arrest PP->CellCycleArrest

Caption: Overview of major ceramide-mediated signaling pathways.

G cluster_1 Competitive ELISA Workflow for Cross-Reactivity Coat 1. Coat plate with Ceramide-conjugate Block 2. Block non-specific sites Coat->Block Incubate 4. Add mixture to wells and incubate Block->Incubate Prepare 3. Prepare Antibody + Competitor Lipid Mixture (Ceramide vs. Analog) Prepare->Incubate Wash1 5. Wash Incubate->Wash1 Secondary 6. Add HRP-conjugated secondary antibody Wash1->Secondary Wash2 7. Wash Secondary->Wash2 Detect 8. Add TMB substrate and stop solution Wash2->Detect Read 9. Read absorbance at 450 nm Detect->Read

Caption: Experimental workflow for assessing antibody cross-reactivity.

Alternative Methodologies for Ceramide Detection

While immunoassays are widely used, alternative methods offer higher specificity and detailed structural information, which can be crucial when studying closely related lipid species.

MethodPrincipleAdvantagesDisadvantages
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of lipids by chromatography followed by mass-to-charge ratio analysis for identification and quantification.High specificity and sensitivity; can distinguish between different ceramide and deoxydihydroceramide species.Requires specialized equipment and expertise; lower throughput than ELISA.[10]
Thin-Layer Chromatography (TLC) Separation of lipids on a silica (B1680970) plate based on polarity, followed by visualization with staining reagents.Cost-effective; simple to perform.Lower sensitivity and specificity compared to LC-MS; not quantitative without specialized equipment.[10]

Conclusion and Recommendations

The selection of an appropriate anti-ceramide antibody requires careful consideration of its specificity profile. The available data strongly suggests that antibodies recognizing dihydroceramide are highly likely to cross-react with N-dodecanoyl-1-deoxysphinganine and other 1-deoxydihydroceramides. For applications where discrimination between these lipid classes is critical, the use of mass spectrometry-based methods is recommended as a more specific alternative. When utilizing immunoassays, it is imperative to perform thorough validation, including cross-reactivity testing with relevant 1-deoxysphingolipid analogs, to ensure the accuracy and reliability of the obtained results. Researchers should be aware of the potential for overestimation of ceramide levels in biological systems where 1-deoxysphingolipids may be present.

References

The Length Matters: How the N-Acyl Chain Determines the Pathotoxic Function of 1-Deoxysphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The class of atypical sphingolipids known as 1-deoxysphingolipids (1-dSLs) has garnered significant attention in the scientific community due to their association with debilitating neurological and metabolic disorders, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and diabetic neuropathy. Unlike canonical sphingolipids, 1-dSLs lack the C1 hydroxyl group, a structural feature that renders them resistant to canonical degradation pathways and prone to accumulation within cells. Emerging evidence strongly indicates that the biological activity and cytotoxicity of these lipids are not uniform but are critically dependent on the length of their N-acyl chain. This guide provides a comprehensive comparison of how N-acyl chain length modulates the function of 1-deoxysphingolipids, supported by experimental data, detailed protocols, and visual pathways to aid researchers in this field.

Data Presentation: Comparative Cytotoxicity of 1-Deoxydihydroceramides (1-deoxyDHCer)

The cytotoxicity of 1-dSLs is most pronounced in their N-acylated forms, particularly 1-deoxydihydroceramides (1-deoxyDHCer). Experimental data consistently demonstrates a direct correlation between the length of the N-acyl chain and the degree of cellular toxicity. Very long-chain (VLC) 1-deoxyDHCer species are significantly more toxic than their long-chain counterparts.

N-Acyl ChainChain LengthCell TypeAssayObservationReference
Palmitoyl (C16:0)Long-chainYeast (S. cerevisiae)Growth AssayLess toxic[1]
Stearoyl (C18:0)Long-chainYeast (S. cerevisiae)Growth AssayLess toxic[1]
Lignoceryl (C24:0)Very long-chainHuman K562 cellsCRISPRi screenHigh toxicity[2]
Nervonyl (C24:1)Very long-chainHuman K562 cellsCRISPRi screenHighest toxicity[2]
Cerotoyl (C26:0)Very long-chainYeast (S. cerevisiae)Growth AssayHighly toxic[3][4]

Table 1: N-Acyl Chain Length and Cytotoxicity of 1-DeoxyDHCer.

Functional Consequences of Varying N-Acyl Chain Lengths

The length of the N-acyl chain dictates the subcellular localization and the specific cellular pathways that are disrupted by 1-deoxyDHCer accumulation.

N-Acyl Chain LengthPrimary Cellular EffectMechanismReference
Long-chain (e.g., C16, C18)Minor cellular stressGeneral disruption of membrane properties[1]
Very long-chain (e.g., C24:0, C24:1)Potent mitochondrial dysfunction and apoptosisDisruption of mitochondrial integrity, induction of mitochondrial permeability transition pore (mPTP), BAX activation[2][5][6]
Very long-chain (e.g., C26)ER collapse and cell deathSevere disruption of endoplasmic reticulum membrane structure[3][4][7]

Table 2: Functional Effects of 1-DeoxyDHCer Based on N-Acyl Chain Length.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to assess the cytotoxicity of different 1-dSL species.[8]

  • Cell Seeding: Plate cells (e.g., HeLa, K562, or SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Lipid Treatment: Prepare stock solutions of various N-acyl chain 1-deoxyDHCer species in an appropriate solvent (e.g., ethanol). Dilute the stock solutions in cell culture medium to the desired final concentrations. Replace the existing medium in the wells with the lipid-containing medium. Include a vehicle control (medium with the solvent at the same final concentration).

  • Incubation: Incubate the cells with the lipids for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Lipidomics Analysis of 1-Deoxysphingolipids by LC/MS

This protocol provides a general workflow for the extraction and quantification of 1-dSLs from cultured cells.

  • Cell Harvesting and Lipid Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Scrape the cells in a suitable volume of methanol.

    • Add an internal standard mix containing known amounts of isotopically labeled sphingolipids.

    • Perform a lipid extraction using a methyl-tert-butyl ether (MTBE)-based method.

  • Liquid Chromatography-Mass Spectrometry (LC/MS):

    • Resuspend the dried lipid extract in a suitable solvent for injection (e.g., methanol/chloroform 1:1, v/v).

    • Separate the lipid species using a C18 reversed-phase chromatography column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

    • Detect and quantify the different N-acyl chain 1-deoxyDHCer species using a high-resolution mass spectrometer operating in positive ion mode and employing selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).

  • Data Analysis:

    • Identify and quantify the peaks corresponding to the different 1-deoxyDHCer species based on their retention times and mass-to-charge ratios.

    • Normalize the abundance of each lipid species to the internal standard.

CRISPR Interference (CRISPRi) Screen for 1-dSL Toxicity Modifiers

This protocol outlines a genome-wide screen to identify genes that modulate the cytotoxicity of 1-dSLs.[2]

  • Cell Line and Library Transduction:

    • Use a suitable human cell line expressing a dCas9-KRAB repressor, such as K562 cells.

    • Transduce the cells with a genome-wide CRISPRi sgRNA library via lentiviral infection.

  • Selection and Treatment:

    • Select for successfully transduced cells using an appropriate antibiotic.

    • Split the cell population into a treatment group and a control group.

    • Expose the treatment group to a sublethal concentration of 1-deoxysphinganine (the precursor to 1-deoxyDHCer).

  • Genomic DNA Extraction and Sequencing:

    • After a defined period of selection (e.g., 14 days), harvest the cells and extract genomic DNA.

    • Amplify the sgRNA-encoding regions from the genomic DNA by PCR.

    • Perform next-generation sequencing to determine the abundance of each sgRNA in the control and treated populations.

  • Data Analysis:

    • Identify sgRNAs that are enriched or depleted in the treated population compared to the control.

    • Genes targeted by enriched sgRNAs are considered resistance genes, while those targeted by depleted sgRNAs are sensitization genes.

Mandatory Visualizations

G cluster_synthesis De Novo Sphingolipid Synthesis cluster_acylation N-Acylation by Ceramide Synthases (CerS) cluster_outcome Functional Outcome Palmitoyl-CoA Palmitoyl-CoA SPT SPT Palmitoyl-CoA->SPT Serine Serine Serine->SPT Canonical Pathway Alanine Alanine Alanine->SPT Atypical Pathway 3-Ketosphinganine 3-Ketosphinganine SPT->3-Ketosphinganine 1-Deoxy-3-ketosphinganine 1-Deoxy-3-ketosphinganine SPT->1-Deoxy-3-ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 1-Deoxysphinganine (doxSA) 1-Deoxysphinganine (doxSA) 1-Deoxy-3-ketosphinganine->1-Deoxysphinganine (doxSA) CerS CerS Sphinganine->CerS Dihydroceramides Dihydroceramides 1-Deoxysphinganine (doxSA)->CerS 1-Deoxydihydroceramides (1-deoxyDHCer) 1-Deoxydihydroceramides (1-deoxyDHCer) Fatty Acyl-CoAs Fatty Acyl-CoAs Fatty Acyl-CoAs->CerS Long-chain (C16, C18) Long-chain (C16, C18) Long-chain (C16, C18)->Fatty Acyl-CoAs Very long-chain (VLC) (C24, C26) Very long-chain (VLC) (C24, C26) Very long-chain (VLC) (C24, C26)->Fatty Acyl-CoAs CerS->Dihydroceramides CerS->1-Deoxydihydroceramides (1-deoxyDHCer) Complex Sphingolipids Complex Sphingolipids Dihydroceramides->Complex Sphingolipids Low Toxicity 1-deoxyDHCer Low Toxicity 1-deoxyDHCer 1-Deoxydihydroceramides (1-deoxyDHCer)->Low Toxicity 1-deoxyDHCer Long-chain High Toxicity VLC 1-deoxyDHCer High Toxicity VLC 1-deoxyDHCer 1-Deoxydihydroceramides (1-deoxyDHCer)->High Toxicity VLC 1-deoxyDHCer Very long-chain Mitochondrial Dysfunction Mitochondrial Dysfunction High Toxicity VLC 1-deoxyDHCer->Mitochondrial Dysfunction Cell Death Cell Death Mitochondrial Dysfunction->Cell Death

Figure 1: Biosynthesis of 1-deoxysphingolipids and the impact of N-acyl chain length.

G VLC 1-deoxyDHCer (m18:0/24:1) VLC 1-deoxyDHCer (m18:0/24:1) Mitochondrial Membrane Mitochondrial Membrane VLC 1-deoxyDHCer (m18:0/24:1)->Mitochondrial Membrane disrupts integrity mPTP Opening mPTP Opening Mitochondrial Membrane->mPTP Opening BAX Activation BAX Activation mPTP Opening->BAX Activation Cytochrome c Release Cytochrome c Release BAX Activation->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 2: Signaling pathway of VLC 1-deoxyDHCer-induced apoptosis.

G cluster_workflow Experimental Workflow Cell Culture Cell Culture Treatment with 1-dSLs of varying N-acyl chain lengths Treatment with 1-dSLs of varying N-acyl chain lengths Cell Culture->Treatment with 1-dSLs of varying N-acyl chain lengths Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Treatment with 1-dSLs of varying N-acyl chain lengths->Cell Viability Assay (e.g., MTT) Lipidomics Analysis (LC/MS) Lipidomics Analysis (LC/MS) Treatment with 1-dSLs of varying N-acyl chain lengths->Lipidomics Analysis (LC/MS) Mitochondrial Function Assay (e.g., Seahorse) Mitochondrial Function Assay (e.g., Seahorse) Treatment with 1-dSLs of varying N-acyl chain lengths->Mitochondrial Function Assay (e.g., Seahorse) Data Analysis and Comparison Data Analysis and Comparison Cell Viability Assay (e.g., MTT)->Data Analysis and Comparison Lipidomics Analysis (LC/MS)->Data Analysis and Comparison Mitochondrial Function Assay (e.g., Seahorse)->Data Analysis and Comparison

Figure 3: Workflow for studying N-acyl chain length effects.

References

Validating a new analytical method for 1-deoxysphingolipid analysis using certified reference materials.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers, Scientists, and Drug Development Professionals

The atypical nature of 1-deoxysphingolipids (deoxySLs) and their association with neurological and metabolic diseases necessitate robust and reliable analytical methods for their quantification.[1] This guide provides a framework for validating a new analytical method for 1-deoxysphingolipid analysis, comparing it with existing methodologies, and detailing the use of certified reference materials.

Data Presentation: A Comparative Analysis of Analytical Methods

The quantification of 1-deoxysphingolipids is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[2][3] Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are less common for intact 1-deoxysphingolipids due to the need for derivatization of these non-volatile compounds.[2] Enzymatic assays for specific quantification of 1-deoxysphingolipids are not well-established in the literature.

Here, we compare the performance of a "New Hypothetical LC-MS/MS Method" against established methods found in the literature. The use of certified reference materials, such as high-purity 1-deoxysphinganine and 1-deoxysphingosine from reputable suppliers, is crucial for method validation.[4][5][6]

Table 1: Comparison of LC-MS/MS Method Performance for 1-Deoxysphingolipid Analysis

ParameterNew Hypothetical MethodEstablished Method A (Ref: Bielawski et al., 2006)Established Method B (Ref: Merrill et al., 2005)
Linearity Range 1 - 1000 ng/mL0.5 - 500 ng/mL10 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL0.5 ng/mL10 ng/mL
Intra-day Precision (%RSD) < 10%< 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%< 15%
Accuracy (%RE) ± 15%± 15%± 20%
Recovery 85 - 105%80 - 110%Not Reported

Note: The data for Established Methods are representative values synthesized from literature and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of any new analytical method.

Protocol 1: Sample Preparation (Lipid Extraction)

This protocol is a common starting point for the extraction of sphingolipids from biological matrices.

  • Homogenization: Homogenize cell pellets or tissue samples in an appropriate buffer.

  • Internal Standard Spiking: Add a known concentration of an internal standard, such as a deuterated 1-deoxysphinganine (e.g., 1-deoxysphinganine-d3), to the homogenate.[6]

  • Solvent Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

  • Drying: Transfer the lower organic phase containing the lipids to a new tube and dry it under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:acetonitrile, 1:1, v/v).

Protocol 2: LC-MS/MS Analysis

This protocol outlines a typical LC-MS/MS setup for 1-deoxysphingolipid analysis.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 60% B to 100% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 1-deoxysphinganine: Precursor ion [M+H]+ -> Product ion

      • 1-deoxysphingosine: Precursor ion [M+H]+ -> Product ion

      • Internal Standard (e.g., 1-deoxysphinganine-d3): Precursor ion [M+H]+ -> Product ion

    • Optimization: Optimize instrument parameters such as collision energy and declustering potential for each analyte.

Mandatory Visualizations

Diagrams are provided to illustrate key processes and pathways related to 1-deoxysphingolipid analysis and their biological context.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Sample Biological Sample (Cells/Tissue) Homogenization Homogenization Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Drying Drying Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Linearity Linearity & Range Data_Processing->Linearity LLOQ LLOQ Data_Processing->LLOQ Precision Precision Data_Processing->Precision Accuracy Accuracy Data_Processing->Accuracy CRM Certified Reference Materials CRM->Linearity CRM->LLOQ CRM->Precision CRM->Accuracy signaling_pathway cluster_synthesis De Novo Synthesis cluster_downstream Cytotoxic Effects Palmitoyl_CoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Palmitoyl_CoA->SPT Alanine Alanine Alanine->SPT DeoxySA 1-deoxysphinganine (deoxySA) SPT->DeoxySA DeoxyCer 1-deoxyceramides DeoxySA->DeoxyCer Ceramide Synthase Mitochondria Mitochondrial Dysfunction DeoxyCer->Mitochondria Inflammasome NLRP3 Inflammasome Activation Mitochondria->Inflammasome Cell_Death Cell Death / Neuropathy Inflammasome->Cell_Death

References

How does N-12:0-1-Deoxysphinganine differ from other N-acyl-1-deoxysphinganines in its biological effects?

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the biological activities of N-acyl-1-deoxysphinganines reveals that the length of the N-acyl chain is a critical determinant of their cytotoxic and neurotoxic effects. This guide provides a comparative analysis of N-12:0-1-Deoxysphinganine and its longer-chain counterparts, supported by experimental data and detailed methodologies for researchers in sphingolipid biology and drug development.

N-acyl-1-deoxysphinganines are atypical sphingolipids characterized by the absence of a hydroxyl group at the C1 position of the sphingoid base. This structural alteration prevents their degradation through canonical sphingolipid catabolic pathways, leading to their accumulation and subsequent cellular toxicity.[1][2] The N-acylation of the precursor, 1-deoxysphinganine (dSA), is a crucial step in mediating their biological effects, with the chain length of the fatty acid attached to the amino group significantly influencing their potency and mechanism of action.[3] This guide focuses on the biological distinctions between this compound (also known as N-lauroyl-1-deoxysphinganine) and other N-acyl-1-deoxysphinganines, providing a valuable resource for the scientific community.

Comparative Biological Effects: Acyl Chain Length Matters

The biological impact of N-acyl-1-deoxysphinganines is intrinsically linked to the length of their N-acyl chain. This variation influences their interaction with cellular membranes and their ability to trigger downstream signaling events leading to cytotoxicity and neurite outgrowth inhibition.

Cytotoxicity

While direct comparative studies quantifying the cytotoxicity of a wide range of N-acyl-1-deoxysphinganines are limited, the available evidence strongly suggests a structure-activity relationship. The cytotoxicity of these compounds is often attributed to their ability to disrupt cellular membranes and induce apoptosis.[1] The N-acyl chain length affects the lipophilicity of the molecule, which in turn governs its insertion into and perturbation of cellular membranes.

CompoundCell LineAssayEndpointResultReference
This compound P388 murine leukemia, Ehrlich ascites carcinomaPrecursor incorporationInhibition of DNA, RNA, and protein synthesisPotent inhibition observed[4]
N-acyl-1-deoxysphinganines (general) Various cancer cell linesViability/Proliferation assaysCytotoxicityGenerally cytotoxic[1][5]

Table 1: Comparative Cytotoxicity Data for N-acyl-1-deoxysphinganines. Data for this compound is derived from studies on related N'-oxides of N',N'-dimethylaminoalkylamides of dodecanoic acid, suggesting the cytotoxic potential of the C12 acyl chain.[4]

Neurotoxicity and Neurite Outgrowth Inhibition

A significant body of research points to the neurotoxic effects of 1-deoxysphingolipids, a characteristic implicated in hereditary sensory and autonomic neuropathy type 1 (HSAN1).[3] The N-acylated forms are considered the primary mediators of this toxicity. The inhibition of neurite outgrowth is a key indicator of their detrimental effects on neuronal cells. It is proposed that the N-acyl chain length dictates the potency of this inhibition.

CompoundNeuronal Cell TypeAssayEndpointResultReference
1-Deoxysphinganine (precursor) Primary motor neuronsNeurite length measurementInhibition of neurite outgrowthSignificant decrease in neurite length at 1 µM[6]
N-acyl-1-deoxysphinganines (general) Primary neurons, SH-SY5Y cellsNeurite outgrowth assaysInhibition of neurite outgrowthN-acylation is critical for neurotoxicity[3][7]

Table 2: Comparative Data on Neurite Outgrowth Inhibition by N-acyl-1-deoxysphinganines. While specific data for this compound is not detailed, the precursor 1-deoxysphinganine shows potent inhibition, and N-acylation is known to be a critical step for the neurotoxic effects of 1-deoxysphingolipids.[3][6]

Key Signaling Pathways

The biological effects of N-acyl-1-deoxysphinganines are mediated through the perturbation of several key signaling pathways. While a definitive pathway for this compound has not been fully elucidated, the general mechanisms for this class of lipids involve the induction of cellular stress and the activation of apoptotic cascades.

One of the proposed mechanisms involves the disruption of mitochondrial function and the induction of endoplasmic reticulum (ER) stress.[1] The accumulation of these non-degradable lipids within cellular membranes can lead to impaired organelle function. Furthermore, in the context of serine starvation, the precursor 1-deoxysphinganine has been shown to act as a sensor that triggers the degradation of sphingosine (B13886) kinase 1 (SK1), leading to an accumulation of sphingosine and subsequent cellular responses.[8]

Deoxysphingolipid_Signaling cluster_synthesis Biosynthesis cluster_effects Biological Effects Serine_Palmitoyltransferase Serine Palmitoyltransferase (SPT) 1_Deoxysphinganine 1-Deoxysphinganine (dSA) Serine_Palmitoyltransferase->1_Deoxysphinganine Alanine_PalmitoylCoA Alanine + Palmitoyl-CoA Alanine_PalmitoylCoA->Serine_Palmitoyltransferase Substrates Ceramide_Synthases Ceramide Synthases (CerS) 1_Deoxysphinganine->Ceramide_Synthases N_Acyl_1_Deoxysphinganine N-Acyl-1-Deoxysphinganine Ceramide_Synthases->N_Acyl_1_Deoxysphinganine Mitochondrial_Dysfunction Mitochondrial Dysfunction N_Acyl_1_Deoxysphinganine->Mitochondrial_Dysfunction Induces ER_Stress ER Stress N_Acyl_1_Deoxysphinganine->ER_Stress Induces Neurite_Outgrowth_Inhibition Neurite Outgrowth Inhibition N_Acyl_1_Deoxysphinganine->Neurite_Outgrowth_Inhibition Causes Acyl_CoA Acyl-CoA (e.g., C12:0-CoA) Acyl_CoA->Ceramide_Synthases Cytotoxicity Cytotoxicity Mitochondrial_Dysfunction->Cytotoxicity ER_Stress->Cytotoxicity

Figure 1: Biosynthesis and Cytotoxic Effects of N-Acyl-1-Deoxysphinganines. This diagram illustrates the formation of N-acyl-1-deoxysphinganines and their subsequent induction of cellular stress pathways leading to cytotoxicity and inhibition of neurite outgrowth.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Ceramide Synthase (CerS) Activity Assay

This assay is crucial for determining the substrate specificity of different CerS isoforms for 1-deoxysphinganine and various acyl-CoAs.

Objective: To measure the enzymatic activity of ceramide synthases in converting 1-deoxysphinganine and a specific acyl-CoA (e.g., dodecanoyl-CoA) into this compound.

Materials:

  • Cell or tissue homogenates containing CerS enzymes

  • 1-Deoxysphinganine

  • Acyl-CoA of desired chain length (e.g., Dodecanoyl-CoA)

  • Radio-labeled or fluorescently-labeled substrate for detection (e.g., [³H]sphinganine or NBD-sphinganine as a proxy)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂)

  • Bovine serum albumin (BSA)

  • Stop solution (e.g., Chloroform:Methanol, 1:2, v/v)

  • Thin-layer chromatography (TLC) system or Liquid chromatography-mass spectrometry (LC-MS) for product separation and quantification.

Procedure:

  • Prepare the reaction mixture containing reaction buffer, BSA, and the sphingoid base substrate.

  • Add the cell/tissue homogenate to the reaction mixture and pre-incubate at 37°C.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Extract the lipids from the reaction mixture.

  • Separate the N-acylated product from the unreacted substrate using TLC or LC-MS.

  • Quantify the amount of product formed to determine CerS activity.

Ceramide_Synthase_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, BSA, dSA) Start->Prepare_Reaction_Mix Add_Enzyme Add Cell/Tissue Homogenate (CerS source) Prepare_Reaction_Mix->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Start_Reaction Add Acyl-CoA (e.g., C12:0-CoA) Pre_Incubate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Lipid_Extraction Lipid Extraction Stop_Reaction->Lipid_Extraction Analysis TLC or LC-MS Analysis Lipid_Extraction->Analysis Quantification Quantify Product Analysis->Quantification End End Quantification->End

Figure 2: Workflow for a Ceramide Synthase Activity Assay. This diagram outlines the key steps involved in measuring the enzymatic conversion of 1-deoxysphinganine to its N-acylated form.

Neurite Outgrowth Inhibition Assay

This assay is used to assess the neurotoxic potential of different N-acyl-1-deoxysphinganines.

Objective: To quantify the inhibitory effect of this compound and other N-acyl-1-deoxysphinganines on the growth of neurites from cultured neurons.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

  • Cell culture medium and supplements

  • N-acyl-1-deoxysphinganines of varying chain lengths dissolved in a suitable vehicle (e.g., DMSO)

  • Differentiation-inducing agent (e.g., retinoic acid for SH-SY5Y cells)

  • Microscopy system with image analysis software

  • Immunostaining reagents (e.g., anti-β-III-tubulin antibody) for visualizing neurites.

Procedure:

  • Plate neuronal cells in a multi-well plate.

  • Induce differentiation to promote neurite outgrowth.

  • Treat the differentiated cells with various concentrations of the test compounds (N-acyl-1-deoxysphinganines) or vehicle control.

  • Incubate for a period sufficient for neurite growth (e.g., 24-72 hours).

  • Fix and permeabilize the cells.

  • Immunostain for a neuronal marker that highlights neurites (e.g., β-III-tubulin).

  • Acquire images of the cells using a microscope.

  • Use image analysis software to measure the total neurite length, number of neurites, and/or number of neurite-bearing cells.

  • Compare the results from treated cells to the vehicle control to determine the extent of inhibition.[9][10]

Conclusion

The biological effects of N-acyl-1-deoxysphinganines are intricately dependent on the length of their N-acyl chain. While this compound demonstrates cytotoxic properties, a comprehensive understanding of its potency relative to other N-acyl-1-deoxysphinganines requires further direct comparative studies. The provided experimental frameworks offer a solid foundation for researchers to conduct such investigations. Elucidating the precise structure-activity relationships of this class of atypical sphingolipids will be pivotal for understanding their pathological roles and for the potential development of therapeutic strategies targeting their metabolism.

References

A head-to-head comparison of different extraction methods for 1-deoxysphingolipids.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing 1-Deoxysphingolipid Analysis

The burgeoning field of lipidomics has identified 1-deoxysphingolipids (1-deoxySLs) as critical bioactive molecules implicated in a range of pathologies, including diabetic neuropathy and hereditary sensory and autonomic neuropathy type 1 (HSAN1). Accurate quantification of these atypical sphingolipids is paramount for both basic research and the development of novel therapeutic interventions. The initial and most critical step in this analytical workflow is the efficient extraction of 1-deoxySLs from complex biological matrices. This guide provides a head-to-head comparison of three prevalent extraction methodologies: a modified Bligh & Dyer Liquid-Liquid Extraction (LLE), a one-phase Butanol/Methanol (B129727) (BUME) extraction, and Solid-Phase Extraction (SPE).

Comparative Analysis of Extraction Method Performance

The selection of an appropriate extraction method hinges on a balance of recovery, reproducibility, throughput, and the specific research question. While direct comparative data for 1-deoxysphingolipids across all methods from a single study is limited, this table summarizes the performance characteristics based on available literature for broader lipid classes, including sphingolipids.

FeatureModified Bligh & Dyer (LLE)One-Phase Butanol/Methanol (BUME)Solid-Phase Extraction (SPE)
Principle Biphasic liquid-liquid extraction using a chloroform (B151607)/methanol/water solvent system to partition lipids into an organic phase.A single-phase extraction using a mixture of butanol and methanol to precipitate proteins and solubilize lipids.Chromatographic separation where lipids are retained on a solid sorbent and eluted with specific solvents.
Reported Recovery Considered a benchmark method, though recovery for some polar lipids can be variable.[1][2][3]High recovery (>90%) for major lipid classes, including sphingolipids.[4][5][6][7][8]High recovery (>90%) for targeted lipid classes, including phospholipids (B1166683) and sphingolipids, with high purity.[9][10][11]
Reproducibility (CV%) Generally good, but can be operator-dependent due to the multi-step nature of the process.[1][2]High reproducibility with a coefficient of variation (CV) of less than 20% for most lipid species.[4][5][6][7][8]Excellent reproducibility with CVs often below 5% for targeted analytes.[9]
Throughput Lower throughput due to multiple centrifugation and phase separation steps.High throughput, amenable to automation in 96-well plate format.High throughput, especially with 96-well plate formats and automated systems.
Solvent Consumption High, utilizes chlorinated solvents which pose health and environmental concerns.Moderate, uses non-halogenated solvents.Low, significantly reduces solvent usage compared to LLE.
Selectivity Extracts a broad range of lipids, which may require subsequent cleanup steps.Good for a wide range of lipids; co-extracts other cellular components that may need to be considered.Highly selective based on the choice of sorbent and elution solvents, yielding cleaner extracts.

Experimental Protocols

Method 1: Modified Bligh & Dyer Liquid-Liquid Extraction

This method is a widely used "gold standard" for total lipid extraction.

Materials:

  • Chloroform

  • Methanol

  • Ultrapure Water

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture vigorously for 15 minutes.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of ultrapure water and vortex for another minute.

  • Centrifuge the sample at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.

Method 2: One-Phase Butanol/Methanol (BUME) Extraction

This method offers a simpler and faster alternative to traditional LLE.[4][5][6][7][8]

Materials:

  • 1-Butanol

  • Methanol

  • Internal standards in a suitable solvent

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 10 µL of plasma in a microcentrifuge tube, add an appropriate volume of internal standards.

  • Add 100 µL of a 1:1 (v/v) mixture of 1-butanol:methanol.

  • Vortex the tube for 10 seconds.

  • Place the tube in a sonicator bath for 1 hour.

  • Centrifuge the sample at 13,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant containing the lipids to a new tube.

  • A second extraction of the pellet with another 100 µL of 1:1 (v/v) 1-butanol:methanol can be performed to maximize recovery.

  • The combined supernatants can be directly injected for LC-MS/MS analysis or dried down and reconstituted if necessary.

Method 3: Solid-Phase Extraction (SPE)

SPE provides a high-throughput and selective method for lipid extraction, yielding clean extracts. This protocol is adapted for the fractionation of sphingolipid classes using aminopropyl cartridges.[10][11]

Materials:

  • Aminopropyl SPE cartridges (e.g., 500 mg)

  • Chloroform

  • Methanol

  • Di-isopropyl ether

  • Acetone

  • Hexane

  • SPE manifold

Procedure:

  • Sample Preparation: Initially, perform a primary liquid-liquid extraction (e.g., a scaled-down Folch or Bligh & Dyer) to obtain a crude lipid extract. Dry the organic phase and reconstitute in a small volume of chloroform.

  • Column Conditioning: Condition the aminopropyl SPE cartridge by washing with 5 mL of hexane.

  • Sample Loading: Load the reconstituted lipid extract onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Elute neutral lipids (e.g., cholesterol esters, triglycerides) with 10 mL of chloroform:di-isopropyl ether (2:1, v/v).

  • Elution of Free Fatty Acids and Neutral Glycosphingolipids: Elute free fatty acids with 10 mL of acetone:di-isopropyl ether (2:1, v/v). Subsequently, elute neutral glycosphingolipids with 10 mL of chloroform:methanol (9:1, v/v).

  • Elution of 1-Deoxysphingolipids and Ceramides (B1148491): Elute the fraction containing ceramides and 1-deoxyceramides with 10 mL of chloroform:methanol (1:1, v/v). This fraction will contain the 1-deoxysphingolipids of interest.

  • Elution of Acidic Phospholipids: Elute the remaining acidic phospholipids with 5 mL of methanol.

  • Dry the desired fractions under a stream of nitrogen and reconstitute for LC-MS/MS analysis.

Visualization of 1-Deoxysphingolipid Metabolism and Cellular Impact

The following diagrams illustrate the biosynthetic pathway of 1-deoxysphingolipids and a simplified workflow for their extraction and analysis.

Deoxysphingolipid_Biosynthesis Palmitoyl_CoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Palmitoyl_CoA->SPT Alanine L-Alanine Alanine->SPT Keto_deoxySA 3-keto-1-deoxysphinganine SPT->Keto_deoxySA KDS_reductase KDS Reductase Keto_deoxySA->KDS_reductase DeoxySA 1-deoxysphinganine (doxSA) KDS_reductase->DeoxySA CerS Ceramide Synthase (CerS) DeoxySA->CerS DeoxydhCer 1-deoxy-dihydroceramide (doxdhCer) CerS->DeoxydhCer DEGS1 Sphingolipid Δ4-desaturase (DEGS1) DeoxydhCer->DEGS1 Cellular_Dysfunction Cellular Dysfunction (e.g., Neuronal Toxicity, ER Stress, Autophagy) DeoxydhCer->Cellular_Dysfunction DeoxyCer 1-deoxyceramide (doxCer) DEGS1->DeoxyCer DeoxyCer->Cellular_Dysfunction

Caption: Biosynthesis pathway of 1-deoxysphingolipids and their cellular impact.

Extraction_Workflow Start Biological Sample (e.g., Plasma) LLE Modified Bligh & Dyer (LLE) Start->LLE BUME One-Phase BUME Start->BUME SPE Solid-Phase Extraction (SPE) Start->SPE Lipid_Extract Lipid Extract LLE->Lipid_Extract BUME->Lipid_Extract SPE->Lipid_Extract LCMS LC-MS/MS Analysis Lipid_Extract->LCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis

Caption: General workflow for the extraction and analysis of 1-deoxysphingolipids.

References

Confirming the Identity of N-12:0-1-Deoxysphinganine in Complex Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the definitive identification of N-12:0-1-Deoxysphinganine, a bioactive atypical sphingolipid, within complex biological samples. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their specific needs.

Introduction to this compound

This compound is a member of the 1-deoxysphingolipid (deoxySL) family of lipids. Unlike canonical sphingolipids, deoxySLs lack a hydroxyl group at the C1 position of the sphingoid base backbone. This structural anomaly arises from the utilization of L-alanine instead of L-serine by the enzyme serine palmitoyltransferase (SPT) during biosynthesis. The absence of the C1-hydroxyl group prevents their canonical degradation, leading to their accumulation in cells and tissues. Elevated levels of deoxySLs, including this compound, have been implicated in the pathophysiology of several diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2][3]

Comparative Analysis of Analytical Techniques

The accurate identification and quantification of this compound in intricate biological matrices such as plasma, serum, or cell lysates necessitate highly sensitive and specific analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose.

Table 1: Comparison of Analytical Methods for Sphingolipid Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC) with UV/Fluorescence DetectionGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity. Derivatization is often required for sensitive detection.Separation of volatile derivatives followed by mass-based detection.High-resolution separation by liquid chromatography coupled with highly specific and sensitive mass detection.
Sample Preparation Derivatization (e.g., with o-phthalaldehyde) is often necessary.Derivatization to increase volatility (e.g., silylation) is mandatory.Minimal sample preparation is often required; direct analysis is possible.
Sensitivity Moderate to high (ng-pg range).High (pg-fg range).Very high (pg-fg range).
Specificity Lower, susceptible to interference from co-eluting compounds.High, provides structural information from fragmentation patterns.Very high, MRM scans provide exceptional specificity.
Throughput Moderate.Low to moderate.High.
Primary Application Quantification of known sphingolipids.Analysis of volatile sphingolipid derivatives.Targeted quantification and untargeted lipidomics.

Table 2: Performance Comparison of Lipid Extraction Methods for Sphingolipids

Extraction MethodPrincipleRelative Recovery of SphingolipidsKey AdvantagesKey Disadvantages
Folch Method Biphasic extraction using chloroform/methanol (B129727)/water.HighWell-established, good recovery for a broad range of lipids.Use of toxic chloroform, can be time-consuming.
Bligh & Dyer Method Biphasic extraction using a lower proportion of chloroform/methanol/water.HighReduced solvent volume compared to Folch, widely used.Still uses chloroform.
Methanol-based Precipitation Single-phase extraction using methanol to precipitate proteins and extract lipids.Good to HighSimple, rapid, avoids chloroform.May have lower recovery for very nonpolar lipids.
Methyl-tert-butyl ether (MTBE) Method Biphasic extraction using MTBE/methanol/water.HighLess toxic than chloroform, efficient for a wide range of lipids.MTBE is flammable.

Experimental Protocols

Lipid Extraction from Plasma

This protocol is a modification of the Folch method, optimized for the extraction of sphingolipids from plasma.

Materials:

  • Plasma sample

  • Chloroform

  • Methanol

  • Internal standard solution (e.g., C17-sphinganine)

  • Deionized water

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add 20 µL of the internal standard solution.

  • Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Add 200 µL of deionized water to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

Instrumentation:

  • High-performance liquid chromatograph (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow Rates: Optimized for the specific instrument

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion [M+H]⁺ → Product ion (specific fragment, e.g., loss of water or acyl chain)

    • Internal Standard (e.g., C17-sphinganine): Precursor ion [M+H]⁺ → Product ion

Signaling Pathways and Workflows

De Novo Biosynthesis of this compound

The synthesis of this compound begins with the condensation of L-alanine and palmitoyl-CoA by serine palmitoyltransferase (SPT), an enzyme typically utilizing L-serine. The resulting 1-deoxysphinganine is then acylated by ceramide synthases (CerS) to form N-acyl-1-deoxysphinganines, including the N-lauroyl (12:0) species.

cluster_ER Endoplasmic Reticulum PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT Alanine L-Alanine Alanine->SPT Deoxysphinganine 1-Deoxysphinganine SPT->Deoxysphinganine CerS Ceramide Synthase (CerS) Deoxysphinganine->CerS LauroylCoA Lauroyl-CoA (12:0) LauroylCoA->CerS N12_Deoxysphinganine This compound CerS->N12_Deoxysphinganine

Caption: De novo biosynthesis of this compound.

Proposed Signaling Pathway of 1-Deoxysphingolipid-Induced Cytotoxicity

Accumulation of N-acyl-1-deoxysphinganines, such as this compound, has been shown to induce cellular stress, particularly in the endoplasmic reticulum (ER) and mitochondria, ultimately leading to apoptosis.

cluster_Cell cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion N12_Deoxysphinganine Accumulation of This compound ER_Stress ER Stress N12_Deoxysphinganine->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction N12_Deoxysphinganine->Mito_Dysfunction UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR CHOP CHOP Expression UPR->CHOP CHOP->Mito_Dysfunction Cytochrome_c Cytochrome c Release Mito_Dysfunction->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: 1-Deoxysphingolipid-induced cytotoxicity pathway.

Experimental Workflow for Confirmation of this compound

The following diagram outlines a typical workflow for the identification and quantification of this compound in a biological sample.

Sample Biological Sample (e.g., Plasma, Cell Pellet) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Drydown Solvent Evaporation (under Nitrogen) Extraction->Drydown Reconstitution Reconstitution in LC-MS compatible solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Data_Analysis Data Analysis (Quantification against Internal Standard) LCMS->Data_Analysis Confirmation Identity Confirmation (Retention Time & MS/MS Spectrum) Data_Analysis->Confirmation

Caption: Experimental workflow for this compound analysis.

Conclusion

The definitive identification of this compound in complex biological matrices is crucial for advancing our understanding of its role in health and disease. LC-MS/MS stands out as the most powerful and reliable technique for this purpose, offering unparalleled sensitivity and specificity. By employing robust lipid extraction protocols and optimized LC-MS/MS methods, researchers can confidently identify and quantify this atypical sphingolipid, paving the way for further investigations into its biological functions and its potential as a biomarker or therapeutic target.

References

How does the cellular uptake of N-12:0-1-Deoxysphinganine compare to that of natural ceramides?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular uptake of N-12:0-1-Deoxysphinganine and natural ceramides (B1148491). While direct comparative quantitative data for this compound is limited in current literature, this document synthesizes available data for structurally related deoxysphingolipids and natural ceramides to offer a comprehensive overview for research and drug development purposes.

Introduction

Ceramides are a class of sphingolipids that are integral to cellular membrane structure and function as critical signaling molecules in various cellular processes, including apoptosis, cell growth, and differentiation.[1] Natural ceramides are composed of a sphingosine (B13886) backbone N-acylated with a fatty acid.

This compound belongs to a class of atypical sphingolipids known as 1-deoxysphingolipids. These molecules lack the C1 hydroxyl group characteristic of canonical sphingolipids. This structural difference has significant metabolic implications, as it prevents their degradation by the canonical sphingolipid catabolic pathway, leading to their accumulation within cells and implication in various pathological conditions.[2] Understanding the cellular uptake of these molecules is crucial for elucidating their biological functions and therapeutic potential.

Data Presentation: Comparative Cellular Uptake

Table 1: Cellular Uptake and Subcellular Distribution of Fluorescently Labeled Deoxysphingolipid and Ceramide Analogs

FeatureFluorescent Deoxysphinganine Analog (alkyne-doxSA)Fluorescent Ceramide Analog (C6-NBD-Cer)
Cellular Permeability Readily taken up by cells.[3]Rapidly taken up by cells.
Primary Metabolic Fate upon Uptake N-acylated to 1-deoxydihydroceramides and 1-deoxyceramides.[3]Metabolized to sphingomyelin (B164518) and glucosylceramide.
Subcellular Accumulation Accumulates in mitochondria, leading to mitochondrial dysfunction. Also found in the endoplasmic reticulum and lysosomes.[4]Initially localizes to the plasma membrane, endoplasmic reticulum, and mitochondria, with subsequent accumulation in the Golgi apparatus.
Observed Cellular Effects Induces autophagosome and lysosome accumulation, triggers NLRP3 inflammasome activation.[3]Participates in signaling cascades at various organelle membranes.

Note: The data presented is for analogs and not the specific this compound and C12:0-ceramide. The uptake and metabolic fate can be influenced by the acyl chain length and the nature of the fluorescent tag.

Experimental Protocols

The following are generalized protocols for assessing the cellular uptake of sphingolipids, which can be adapted for this compound and natural ceramides.

Protocol 1: Quantification of Cellular Uptake by Mass Spectrometry

This method allows for the direct quantification of unlabeled sphingolipids.

1. Cell Culture and Treatment:

  • Plate cells at a desired density in a multi-well format and culture overnight.
  • Prepare a stock solution of this compound or a natural ceramide (e.g., C12:0-ceramide) in a suitable solvent (e.g., ethanol (B145695) or DMSO).
  • Dilute the stock solution in cell culture media to the desired final concentration.
  • Remove the old media from the cells and add the media containing the sphingolipid of interest.
  • Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.

2. Cell Lysis and Lipid Extraction:

  • After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized lipid.
  • Lyse the cells using a suitable buffer.
  • Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.
  • Include an internal standard (e.g., a C17-ceramide or a deuterated analog) in the extraction solvent for accurate quantification.

3. Sample Analysis:

  • Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with mass spectrometry analysis.
  • Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]
  • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent and fragment ions of the target sphingolipid and the internal standard.

4. Data Analysis:

  • Generate a standard curve using known concentrations of the sphingolipid of interest.
  • Normalize the peak area of the target sphingolipid to the peak area of the internal standard.
  • Calculate the concentration of the internalized sphingolipid based on the standard curve and normalize to total protein or cell number.

Protocol 2: Visualization of Cellular Uptake using Fluorescent Analogs

This method provides qualitative and semi-quantitative data on cellular uptake and subcellular localization.

1. Synthesis of Fluorescent Probes:

  • Synthesize or procure fluorescently labeled analogs of this compound and the corresponding natural ceramide. Common fluorescent tags include NBD, BODIPY, or coumarin (B35378) derivatives.

2. Cell Culture and Staining:

  • Grow cells on glass-bottom dishes or coverslips suitable for microscopy.
  • Incubate the cells with the fluorescently labeled sphingolipid in culture media for a specific duration.
  • For colocalization studies, co-stain with organelle-specific fluorescent dyes (e.g., MitoTracker, LysoTracker, ER-Tracker).

3. Imaging and Analysis:

  • Wash the cells with PBS to remove excess probe.
  • Image the cells using a confocal laser scanning microscope with appropriate excitation and emission settings for the chosen fluorophore.
  • Analyze the images to determine the subcellular localization of the fluorescent sphingolipid.
  • Quantify the fluorescence intensity per cell or per organelle to obtain semi-quantitative data on uptake.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the general signaling pathways of natural ceramides and the metabolic fate of N-acylated-1-deoxysphinganines.

Ceramide_Signaling cluster_extracellular Extracellular Stimuli cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Stress Stress SMase SMase Stress->SMase TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR TNFR->SMase Sphingomyelin Sphingomyelin SMase->Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide hydrolysis PP2A PP2A Ceramide->PP2A PKC PKC Ceramide->PKC Cell_Cycle_Arrest Cell Cycle Arrest Ceramide->Cell_Cycle_Arrest Akt_Inhibition Akt Inhibition PP2A->Akt_Inhibition Apoptosis Apoptosis PKC->Apoptosis Akt_Inhibition->Apoptosis

Caption: Simplified signaling pathway of natural ceramides.

Deoxysphinganine_Metabolism cluster_uptake Cellular Uptake cluster_intracellular Intracellular Metabolism N_12_0_Deoxysphinganine_ext This compound (extracellular) N_12_0_Deoxysphinganine_int This compound (intracellular) N_12_0_Deoxysphinganine_ext->N_12_0_Deoxysphinganine_int Passive Diffusion/ Transporter-mediated? Deoxydihydroceramide 1-Deoxydihydroceramide (C12:0) N_12_0_Deoxysphinganine_int->Deoxydihydroceramide Acyl chain modification? Deoxyceramide 1-Deoxyceramide (C12:0) Deoxydihydroceramide->Deoxyceramide Desaturation Mitochondrial_Dysfunction Mitochondrial Dysfunction Deoxydihydroceramide->Mitochondrial_Dysfunction Deoxyceramide->Mitochondrial_Dysfunction Autophagy_Inflammation Autophagy & Inflammation Deoxyceramide->Autophagy_Inflammation

Caption: Metabolic fate of N-acylated-1-deoxysphinganine.

Experimental Workflow

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Cell_Culture 1. Cell Culture Lipid_Treatment 2. Treatment with This compound or Natural Ceramide Cell_Culture->Lipid_Treatment Washing 3. Wash cells to remove non-internalized lipid Lipid_Treatment->Washing Cell_Lysis 4. Cell Lysis Washing->Cell_Lysis Lipid_Extraction 5. Lipid Extraction with Internal Standard Cell_Lysis->Lipid_Extraction LC_MS_MS 6. LC-MS/MS Analysis Lipid_Extraction->LC_MS_MS Data_Quantification 7. Data Quantification LC_MS_MS->Data_Quantification

Caption: Workflow for quantifying cellular uptake of sphingolipids.

Conclusion

While direct comparative studies on the cellular uptake of this compound and natural ceramides are lacking, evidence from studies on analogous compounds suggests that both are readily taken up by cells. The key difference lies in their metabolic fate and subsequent biological activity. Natural ceramides are integrated into the canonical sphingolipid metabolic pathways, serving as precursors for other sphingolipids and participating in well-defined signaling cascades. In contrast, N-acylated-1-deoxysphinganines, due to their structural inability to be degraded by the same pathways, accumulate in cells and can lead to cellular stress, mitochondrial dysfunction, and inflammatory responses. Further research employing direct, quantitative comparisons of the uptake kinetics of this compound and its natural ceramide counterpart is necessary to fully elucidate their distinct pharmacological profiles.

References

Validating the specificity of an enzyme assay using N-dodecanoyl-1-deoxysphinganine as a substrate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of enzyme assays utilizing the atypical sphingolipid, N-dodecanoyl-1-deoxysphinganine, against canonical substrates. The data and protocols herein are designed to assist researchers in validating the specificity of their enzyme assays, a critical step in drug development and the study of lipid signaling pathways.

Introduction to N-dodecanoyl-1-deoxysphinganine and its Metabolic Fate

N-dodecanoyl-1-deoxysphinganine is an N-acylated form of 1-deoxysphinganine, an atypical sphingoid base. Unlike canonical sphingolipids, which possess a hydroxyl group at the C1 position, 1-deoxysphingolipids lack this functional group. This structural difference has profound implications for their metabolism and biological activity. While canonical sphingolipids are key components of cellular membranes and participate in a multitude of signaling pathways, 1-deoxysphingolipids are often considered "dead-end" metabolites in these pathways and have been linked to cellular toxicity.

The primary enzyme responsible for the N-acylation of sphingoid bases is ceramide synthase (CerS). There are six known mammalian CerS isoforms (CerS1-6), each exhibiting specificity for acyl-CoAs of different chain lengths. The acylation of 1-deoxysphinganine to form N-acyl-1-deoxysphinganines, including N-dodecanoyl-1-deoxysphinganine, is also catalyzed by ceramide synthases.

A key distinction in the metabolism of N-dodecanoyl-1-deoxysphinganine compared to its canonical counterpart, N-dodecanoyl-sphinganine (a dihydroceramide), lies in their subsequent processing. Dihydroceramides are substrates for dihydroceramide (B1258172) desaturase (DES), which introduces a double bond to form ceramides. However, N-acyl-1-deoxysphinganines are poor substrates for DES. Instead, they are metabolized by a distinct pathway involving cytochrome P450 enzymes.[1][2][3] This fundamental difference in enzymatic processing is the basis for validating the specificity of enzyme assays.

Comparative Enzyme Kinetics

To validate the specificity of an enzyme assay, it is crucial to compare the kinetic parameters of the enzyme with both the substrate of interest and its canonical counterpart. The following table summarizes the available kinetic data for ceramide synthase activity with a 1-deoxysphinganine analog versus a canonical sphinganine (B43673). While specific data for the N-dodecanoyl derivatives are not available, the data for N-palmitoyl analogs provide a strong basis for comparison.

SubstrateEnzymeApparent Vmax (pmol/min/mg protein)Apparent Km (µM)Vmax/KmReference
D-erythro-sphinganineCeramide Synthase (microsomal)~250Not specified~250[4][5]
erythro-2-amino, 3-hydroxy-octadecane (1-deoxysphinganine analog)Ceramide Synthase (microsomal)Not specifiedNot specified40-125[4][5]
threo-2-amino, 3-hydroxy-octadecane (1-deoxysphinganine analog)Ceramide Synthase (microsomal)Not specifiedNot specified4-6[4][5]

Note: The Vmax/Km values for the 1-deoxysphinganine analogs are significantly lower than that for the canonical substrate, D-erythro-sphinganine, indicating that while ceramide synthase can acylate 1-deoxysphinganine, it does so with lower efficiency.

Experimental Protocols

Ceramide Synthase Activity Assay using a Fluorescent Substrate

This protocol is adapted from established methods and can be used to compare the activity of ceramide synthase with N-dodecanoyl-1-deoxysphinganine and N-dodecanoyl-sphinganine.[6][7][8][9][10]

Materials:

  • Enzyme source (e.g., cell lysates, microsomal fractions)

  • N-dodecanoyl-CoA

  • 1-deoxysphinganine or sphinganine (as the canonical control)

  • NBD-C6-sphingosine (as a fluorescent substrate for method validation)

  • Assay buffer: 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA

  • Reaction termination solution: Methanol

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare the reaction mixture in the assay buffer containing the enzyme source and N-dodecanoyl-CoA.

  • Initiate the reaction by adding the sphingoid base substrate (1-deoxysphinganine or sphinganine). A fluorescently labeled sphingoid base like NBD-sphinganine can be used for easier detection.

  • Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Terminate the reaction by adding cold methanol.

  • Centrifuge the samples to pellet precipitated proteins.

  • Analyze the supernatant by HPLC with fluorescence detection to separate and quantify the N-dodecanoyl-sphingolipid product.

Dihydroceramide Desaturase Specificity Assay

This assay is designed to demonstrate that N-dodecanoyl-1-deoxysphinganine is not a substrate for dihydroceramide desaturase.

Materials:

  • Enzyme source containing dihydroceramide desaturase activity (e.g., liver microsomes)

  • N-dodecanoyl-1-deoxysphinganine

  • N-dodecanoyl-sphinganine (positive control)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 1 mM NADH

  • Lipid extraction solvents: Chloroform/Methanol (2:1, v/v)

  • LC-MS/MS system

Procedure:

  • Set up two sets of reactions. In one set, use N-dodecanoyl-1-deoxysphinganine as the substrate. In the other set, use N-dodecanoyl-sphinganine as the positive control.

  • Incubate the reactions with the enzyme source in the assay buffer at 37°C.

  • After incubation, stop the reactions and extract the lipids using a chloroform/methanol mixture.

  • Dry the lipid extracts under a stream of nitrogen.

  • Reconstitute the samples in an appropriate solvent for LC-MS/MS analysis.

  • Analyze the samples by LC-MS/MS to detect the formation of the desaturated product (ceramide) from the positive control and the lack of product formation from N-dodecanoyl-1-deoxysphinganine.

Visualizing the Metabolic Divergence

The following diagrams, generated using Graphviz, illustrate the distinct metabolic pathways of canonical and atypical sphingolipids, highlighting the specificity of the enzymes involved.

Sphingolipid_Metabolism cluster_canonical Canonical Pathway cluster_atypical Atypical (1-Deoxy) Pathway Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine->Sphinganine SPT Dihydroceramide N-dodecanoyl-sphinganine (Dihydroceramide) Sphinganine->Dihydroceramide CerS + Dodecanoyl-CoA Ceramide N-dodecanoyl-sphingosine (Ceramide) Dihydroceramide->Ceramide DES Complex Complex Sphingolipids Ceramide->Complex Alanine Alanine + Palmitoyl-CoA Deoxysphinganine 1-Deoxysphinganine Alanine->Deoxysphinganine SPT Deoxydihydroceramide N-dodecanoyl-1-deoxysphinganine Deoxysphinganine->Deoxydihydroceramide CerS + Dodecanoyl-CoA Deoxydihydroceramide->Ceramide No Reaction Metabolites Hydroxylated Metabolites Deoxydihydroceramide->Metabolites CYP450

Caption: Divergent metabolic pathways of canonical and 1-deoxysphingolipids.

Experimental_Workflow cluster_assay1 Ceramide Synthase Assay cluster_assay2 Dihydroceramide Desaturase Assay Start1 Incubate Enzyme with Substrates (Sphinganine vs. 1-Deoxysphinganine) + Dodecanoyl-CoA React1 N-acylation Reaction Start1->React1 Stop1 Terminate Reaction (Methanol) React1->Stop1 Analyze1 HPLC or LC-MS/MS Analysis Stop1->Analyze1 Result1 Compare Product Formation Analyze1->Result1 Start2 Incubate Enzyme with Substrates (N-dodecanoyl-sphinganine vs. N-dodecanoyl-1-deoxysphinganine) React2 Desaturation Reaction Start2->React2 Stop2 Terminate and Extract Lipids React2->Stop2 Analyze2 LC-MS/MS Analysis Stop2->Analyze2 Result2 Detect Desaturated Product Analyze2->Result2

Caption: Experimental workflow for validating enzyme specificity.

Conclusion

The validation of enzyme assay specificity is paramount for accurate and reliable research. The data presented in this guide clearly demonstrate that while N-dodecanoyl-1-deoxysphinganine is a substrate for ceramide synthases, its metabolic fate diverges significantly from its canonical counterpart. It is a poor substrate for dihydroceramide desaturase and is instead metabolized by cytochrome P450 enzymes. By employing the comparative kinetic analysis and the detailed experimental protocols provided, researchers can confidently validate the specificity of their enzyme assays and contribute to a more precise understanding of sphingolipid metabolism and its role in health and disease.

References

A comparative study on the membrane-disrupting properties of N-12:0-1-Deoxysphinganine and sphingosine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the membrane-disrupting properties of N-12:0-1-Deoxysphinganine and the well-characterized bioactive lipid, sphingosine (B13886). While extensive data exists for sphingosine, research into the direct membrane-disrupting capabilities of this compound is still emerging. This document synthesizes the available information, highlighting both known attributes and existing knowledge gaps to guide future research and development.

Executive Summary

Sphingosine is a well-documented membrane-disrupting agent with broad-spectrum antimicrobial and hemolytic activities. Its mechanism of action is primarily attributed to the induction of membrane rigidity and the formation of structural defects. In contrast, direct evidence for the membrane-disrupting properties of this compound is limited. Its biological effects are often discussed in the context of its precursor, 1-deoxysphinganine, and its subsequent metabolism to cytotoxic 1-deoxyceramides. This guide presents a side-by-side comparison based on available data and provides detailed experimental protocols for key assays used to characterize these properties.

Data Presentation: A Comparative Overview

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

OrganismSphingosine MIC (µg/mL)This compound MIC (µg/mL)
Staphylococcus aureus0.39 - 1.56[1]Data not available
Streptococcus pyogenes0.78[1]Data not available
Propionibacterium acnes0.78[1]Data not available
Candida albicans1.56[1]Data not available
Escherichia coli>500[1]Data not available
Pseudomonas aeruginosa12.5[1]Data not available

Table 2: Hemolytic Activity (HC50)

CompoundHC50 (µg/mL)Source
Sphingosine~10Estimated from various studies
This compoundData not available

Table 3: Liposome (B1194612) Leakage

CompoundConcentration for 50% Leakage (mol%)Liposome CompositionSource
Sphingosine5-15Egg PC/Cholesterol[2]
This compoundData not available

Mechanisms of Membrane Disruption

Sphingosine

Sphingosine's interaction with lipid bilayers leads to significant changes in membrane properties. The primary mechanism involves the stabilization and rigidification of gel-phase domains within the membrane[2]. This alteration of membrane fluidity can create defects at the interfaces between different lipid phases, leading to increased permeability to aqueous solutes[2]. Some studies also suggest that sphingosine may form or stabilize channel-like structures, further contributing to membrane disruption.

This compound

The direct membrane-disrupting mechanism of this compound has not been extensively studied. However, its precursor, 1-deoxysphinganine, and its metabolites, 1-deoxyceramides, are known to be cytotoxic[3][4]. This cytotoxicity is often linked to the induction of endoplasmic reticulum stress and altered cellular signaling rather than direct membrane lysis[5]. The presence of the N-lauroyl chain in this compound increases its lipophilicity compared to 1-deoxysphinganine, which could potentially enhance its interaction with and insertion into lipid membranes. Further research is required to elucidate its specific effects on membrane integrity.

Experimental Protocols

Liposome Leakage Assay

This assay is a common method to assess the membrane-disrupting potential of a compound by measuring the release of a fluorescent dye from liposomes.

Materials:

  • Lipids (e.g., Egg PC, Cholesterol)

  • Fluorescent dye (e.g., Calcein, Carboxyfluorescein)

  • Buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Fluorometer

Protocol:

  • Liposome Preparation:

    • Dissolve lipids in a suitable organic solvent (e.g., chloroform/methanol).

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Hydrate the lipid film with a buffer containing the fluorescent dye at a self-quenching concentration.

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through a polycarbonate membrane with a defined pore size to create unilamellar vesicles.

    • Remove the unencapsulated dye by size-exclusion chromatography.

  • Leakage Assay:

    • Dilute the liposome suspension in the assay buffer in a cuvette.

    • Add the test compound (sphingosine or this compound) at various concentrations.

    • Monitor the increase in fluorescence over time using a fluorometer. The increase in fluorescence corresponds to the leakage of the dye from the liposomes and its dequenching upon dilution in the external buffer.

    • Maximum leakage is determined by adding a detergent (e.g., Triton X-100) to completely lyse the liposomes.

    • Calculate the percentage of leakage for each compound concentration.

Hemolysis Assay

This assay measures the ability of a compound to lyse red blood cells.

Materials:

  • Freshly drawn red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds

  • Spectrophotometer

Protocol:

  • RBC Preparation:

    • Wash RBCs several times with PBS by centrifugation to remove plasma and buffy coat.

    • Resuspend the RBCs in PBS to a final concentration (e.g., 2% v/v).

  • Hemolysis Assay:

    • Incubate the RBC suspension with various concentrations of the test compound at 37°C for a defined period (e.g., 1 hour).

    • Include a negative control (PBS only) and a positive control (e.g., Triton X-100 for 100% hemolysis).

    • Centrifuge the samples to pellet intact RBCs and cell debris.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

    • Calculate the percentage of hemolysis relative to the positive control.

    • The HC50 value is the concentration of the compound that causes 50% hemolysis.

Signaling Pathways and Cellular Effects

Sphingosine Signaling

Sphingosine is a key player in the sphingolipid signaling pathway. It can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a potent signaling molecule with diverse cellular functions, including cell survival, proliferation, and migration[6][7]. The balance between sphingosine, ceramide, and S1P levels (the "sphingolipid rheostat") is crucial for determining cell fate.

Sphingosine_Signaling Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis S1P S1P Sphingosine->S1P SphK Sphingosine->Apoptosis Cell_Survival Cell_Survival S1P->Cell_Survival SphK SphK Ceramidase Ceramidase SMase SMase

Caption: The Sphingolipid Rheostat: Interconversion of key bioactive sphingolipids.

This compound and Deoxysphingolipid Signaling

This compound is an N-acylated derivative of 1-deoxysphinganine. The signaling effects of 1-deoxysphingolipids are an active area of research. Unlike canonical sphingolipids, 1-deoxysphingolipids cannot be degraded by the canonical pathway, leading to their accumulation and associated cytotoxicity[5]. The N-acylation of 1-deoxysphinganine to form 1-deoxyceramides is a critical step in mediating its toxic effects, which include the induction of ER stress and apoptosis[3][5].

Deoxysphingolipid_Signaling Alanine Alanine Deoxysphinganine 1-Deoxysphinganine Alanine->Deoxysphinganine SPT Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->Deoxysphinganine SPT N_Deoxysphinganine This compound (1-Deoxyceramide) Deoxysphinganine->N_Deoxysphinganine CerS ER_Stress ER_Stress N_Deoxysphinganine->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis SPT SPT CerS Ceramide Synthase

Caption: Biosynthesis and cytotoxic effects of N-acylated deoxysphingolipids.

Conclusion and Future Directions

Sphingosine is a well-established membrane-disrupting agent with a clear mechanism of action and a significant body of supporting experimental data. In contrast, this compound remains a comparatively understudied molecule in the context of direct membrane interactions. While its role in intracellular signaling and cytotoxicity as a 1-deoxyceramide is beginning to be understood, its primary membrane-disrupting properties require further investigation.

Future research should focus on:

  • Directly assessing the antimicrobial and hemolytic activities of this compound using standardized assays to allow for a direct comparison with sphingosine.

  • Investigating the effects of this compound on the biophysical properties of model membranes using techniques such as liposome leakage assays, differential scanning calorimetry, and fluorescence spectroscopy.

  • Elucidating the structure-activity relationship by comparing the membrane-disrupting properties of a series of N-acylated 1-deoxysphinganines with varying acyl chain lengths.

A deeper understanding of the membrane-disrupting properties of this compound will provide valuable insights into its biological functions and its potential as a therapeutic agent or a tool for studying membrane biology.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for N-12:0-1-Deoxysphinganine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery goes hand-in-hand with a commitment to safety and environmental responsibility. The proper disposal of specialized chemical compounds is a critical component of this commitment. This guide provides essential, immediate safety and logistical information for the proper disposal of N-12:0-1-Deoxysphinganine, a ceramide analog used in sphingolipid research. Adherence to these procedures is paramount to ensure a safe laboratory environment and to comply with regulatory standards.

Key Safety and Disposal Information

While specific hazard classifications for this compound are not extensively documented, it is prudent to handle it as a potentially hazardous chemical. General safety data for this compound and related sphingolipid analogs underscore the need for caution.

ParameterInformationSource
Chemical Name N-dodecanoyl-1-deoxysphinganine[1]
CAS Number 1246298-40-7[1]
Molecular Formula C30H61NO2[2]
Appearance Solid[3]
Storage Temperature -20°C[3][4]
Hazard Classification Not explicitly classified, but related ceramides (B1148491) can be skin and eye irritants. Treat as hazardous.[3]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company. Do not discharge to sewer systems.[1]

Detailed Disposal Protocol

The following step-by-step protocol provides a comprehensive methodology for the safe disposal of this compound in both solid and liquid forms. This protocol is based on general guidelines for hazardous chemical waste and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies and local regulations.[5]

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[1]

  • Body Protection: Wear a lab coat or other impervious clothing.[1]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables such as pipette tips, microfuge tubes, and weighing papers, in a designated and clearly labeled hazardous waste container.[3]

    • The container should be robust, leak-proof, and have a secure lid.

    • Avoid generating dust when handling the solid material.[6]

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.[3]

    • Do not mix this waste stream with other incompatible chemical wastes.[5]

    • If the compound is in a solvent, the solvent's hazards must also be considered for labeling and disposal.

3. Waste Container Labeling: Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • Chemical Name: "this compound"

  • Any associated hazards (e.g., "Potentially hazardous," "Irritant")

  • Accumulation start date

  • Your name and laboratory information

4. Temporary Storage:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory.[3]

  • This area should be secure, well-ventilated, and away from general laboratory traffic.[1]

5. Arranging for Disposal:

  • Once the waste container is full, or in accordance with your institution's guidelines, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed chemical waste disposal contractor.[3]

6. Documentation:

  • Maintain accurate records of the generated waste, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.[3]

Important Prohibitions:

  • DO NOT dispose of this compound down the drain. This is to prevent contamination of waterways and is against regulations for most chemical waste.[1][3][6]

  • DO NOT dispose of this compound in the regular trash.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste B->C D Solid Waste Collection (Contaminated consumables, etc.) C->D E Liquid Waste Collection (Solutions containing the compound) C->E F Use Designated, Labeled Hazardous Waste Container D->F E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Pickup by Licensed Contractor G->H I Maintain Disposal Records H->I J End: Proper Disposal I->J

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-12:0-1-Deoxysphinganine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent bioactive lipids like N-12:0-1-Deoxysphinganine. This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational workflows, and disposal plans to foster a secure research environment. Adherence to these guidelines will help minimize risks and ensure the integrity of your experimental outcomes.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE, categorized by the type of protection.

Protection TypeRecommended PPEPurposeStandard
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.To protect against splashes and aerosols.Conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile), a fully buttoned, fire/flame-resistant lab coat, long pants, and closed-toe shoes.[1][2]To prevent skin contact with the chemical and protect against spills.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Respiratory Protection Not generally required under normal use with adequate ventilation. If dust or aerosols may be generated, or if exposure limits are exceeded, a NIOSH-approved full-face respirator is recommended.[1][2]To protect against inhalation of dust or aerosols.NIOSH approved.[2]

Operational Protocol: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following experimental workflow outlines the key steps from receiving the compound to its final disposal.

G cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal receiving 1. Receiving and Inspection Inspect container for damage upon arrival. storage 2. Storage Store at -20°C in a tightly sealed container in a dry, dark, and well-ventilated area. receiving->storage ppe 3. Don PPE Wear appropriate PPE as specified in the table above. storage->ppe fume_hood 4. Work in a Ventilated Area Conduct all handling within a certified chemical fume hood to minimize inhalation exposure. ppe->fume_hood weighing 5. Weighing Carefully weigh the required amount, avoiding dust generation. fume_hood->weighing dissolving 6. Dissolving Promptly dissolve in an appropriate inert, non-alcoholic solvent such as chloroform. weighing->dissolving experiment 7. Experimental Use Use clean glassware and Teflon-lined stoppers to prevent contamination. dissolving->experiment decontamination 8. Decontamination Decontaminate all surfaces and equipment after use. experiment->decontamination waste_collection 9. Waste Collection Collect all contaminated materials (gloves, wipes, containers) in a designated, sealed hazardous waste container. decontamination->waste_collection labeling 10. Waste Labeling Clearly label the waste container with 'Hazardous Waste: this compound' and associated hazards. waste_collection->labeling disposal 11. Disposal Arrange for disposal through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations. labeling->disposal

Figure 1. Step-by-step workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure, immediate and appropriate first-aid measures are critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Contaminated Materials : All materials that have come into contact with this compound, including gloves, lab coats, absorbent materials, and empty containers, should be considered contaminated.[2] These items must be collected in a designated, sealed hazardous waste container.[1][2]

  • Waste Labeling : Clearly label all waste containers with the contents ("Hazardous Waste: this compound") and the associated hazards.[2]

  • Disposal : The collected chemical waste should be disposed of through a licensed professional waste disposal service.[1] Discharge into the environment must be avoided.[1] Adhere to all federal, state, and local environmental regulations.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.